molecular formula C12H15NO5 B180579 Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate CAS No. 14464-15-4

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Cat. No.: B180579
CAS No.: 14464-15-4
M. Wt: 253.25 g/mol
InChI Key: CINAUOAOVQPWIB-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate is a useful research compound. Its molecular formula is C12H15NO5 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 283462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINAUOAOVQPWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314440
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14464-15-4
Record name 14464-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-[(benzyloxy)carbonyl]serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Workhorse of Peptide and Medicinal Chemistry

In the landscape of complex organic synthesis, particularly within the realms of peptide chemistry and drug development, certain molecules, while not headline-grabbing final products, are the indispensable cornerstones upon which innovation is built. Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a chiral ester derivative of serine, is one such molecule.[1][2] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a narrative grounded in practical application and field-proven insights. We will delve into the nuances of its synthesis, the subtleties of its characterization, and its versatile applications, providing a comprehensive understanding of this pivotal building block.

Molecular Identity and Physicochemical Properties

This compound is most commonly referred to by a variety of synonyms, a testament to its widespread use and the different contexts in which it appears. Understanding these is crucial for a comprehensive literature search and for clear communication within the scientific community.

Common Synonyms:

  • N-Cbz-L-serine methyl ester

  • Cbz-Ser-OMe

  • Z-Ser-OMe

  • (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

  • N-Carbobenzyloxy-L-serine methyl ester

The core of its utility lies in its structure: a serine backbone where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified as a methyl ester.[1][2] This dual modification enhances its stability and solubility in organic solvents, making it an ideal intermediate for further synthetic transformations.[2]

Table 1: Physicochemical Properties of N-Cbz-L-serine methyl ester

PropertyValueSource(s)
CAS Number 1676-81-9 (L-isomer)[2]
Molecular Formula C₁₂H₁₅NO₅[2][3]
Molecular Weight 253.25 g/mol [2][3]
Appearance White to off-white solid or colorless oil
Melting Point 41-43 °C[]
Boiling Point 170 °C at 0.01 mmHg[]
Storage Temperature Refrigerated (0-10°C)[5]

Synthesis: A Practical Approach with Mechanistic Insights

The synthesis of N-Cbz-L-serine methyl ester is a foundational procedure in many laboratories. While several routes exist, the most common and reliable method involves the N-protection of L-serine methyl ester hydrochloride. This approach is favored for its high yields and the relative ease of purification.

The Rationale Behind the Chosen Synthetic Pathway

The decision to start with L-serine methyl ester hydrochloride is strategic. Esterification of the carboxylic acid at the outset serves two primary purposes: it protects the carboxyl group from participating in unwanted side reactions during the subsequent N-protection step, and it significantly improves the solubility of the amino acid derivative in organic solvents, which is crucial for a homogeneous reaction mixture.[6] The hydrochloride salt form ensures the stability of the starting material.

The choice of the benzyloxycarbonyl (Cbz) group for N-protection is a classic and robust strategy in peptide synthesis.[7][8] The Cbz group is stable under a wide range of conditions, yet it can be readily removed under mild conditions via catalytic hydrogenolysis, ensuring the integrity of the peptide being synthesized.[7]

Detailed Experimental Protocol

This protocol details the N-protection of L-serine methyl ester hydrochloride using benzyl chloroformate.

Materials:

  • L-serine methyl ester hydrochloride

  • Dioxane

  • Sodium bicarbonate (NaHCO₃)

  • Benzyl chloroformate (Cbz-Cl)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • 10% Sodium chloride (NaCl) aqueous solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Step-by-Step Procedure:

  • Dissolution and Basification: In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol, 1.00 equiv) in dioxane (5.00 mL). To this suspension, add an aqueous solution of NaHCO₃ (1.62 g, 19.3 mmol, 3.00 equiv) in 25.7 mL of water. The mixture should be stirred until the solid dissolves. The addition of sodium bicarbonate is crucial to neutralize the hydrochloride salt and to create the basic conditions necessary for the subsequent reaction.[9]

  • N-Protection: To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol, 1.20 eq.) in dioxane (15.0 mL). The reaction is typically stirred at room temperature (25 °C) for about 5 hours.[9] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, quench the reaction by adding 1 M HCl aqueous solution until the pH is acidic. This step neutralizes the excess base and protonates any remaining unreacted amine. Extract the aqueous layer twice with ethyl acetate. The organic layers are then combined.[9]

  • Washing and Drying: Wash the combined organic layers with a 10% NaCl aqueous solution (brine) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: The crude product is then purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent (e.g., a gradient of ethyl acetate in hexane).[9] This step is essential to remove any unreacted starting materials and byproducts, yielding the pure N-Cbz-L-serine methyl ester as a colorless oil or a white solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A L-Serine Methyl Ester HCl D N-Protection in Dioxane/Water A->D B Benzyl Chloroformate B->D C Sodium Bicarbonate C->D E Acid Quench & Extraction D->E Reaction Completion F Washing & Drying E->F G Column Chromatography F->G H N-Cbz-L-Serine Methyl Ester G->H Pure Product

Caption: Workflow for the synthesis of N-Cbz-L-serine methyl ester.

Spectroscopic Characterization: Confirming Identity and Purity

Rigorous characterization is paramount to ensure the synthesized material is of the required purity for subsequent applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Table 2: Representative ¹H and ¹³C NMR Data for N-Cbz-L-serine methyl ester (in CDCl₃)

¹H NMR Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.30-7.40m-5H, Ar-H
5.15s-2H, -O-CH₂ -Ph
5.90d~8.01H, NH
4.40m-1H, α-CH
3.95dd11.2, 3.61H, β-CH a
3.85dd11.2, 4.01H, β-CH b
3.75s-3H, -OCH₃
¹³C NMR Chemical Shift (δ, ppm) Assignment
170.5C =O (ester)
156.2C =O (carbamate)
136.1Ar-C (quaternary)
128.5, 128.2, 128.0Ar-C H
67.2-O-C H₂-Ph
63.3β-C H₂
56.1α-C H
52.8-OC H₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Applications in Drug Development and Peptide Synthesis

The true value of N-Cbz-L-serine methyl ester is realized in its application as a versatile building block in the synthesis of complex, biologically active molecules.

Cornerstone of Peptide Synthesis

In the intricate process of assembling peptides, protecting the reactive functional groups of amino acids is essential to prevent unwanted side reactions.[7][10] N-Cbz-L-serine methyl ester serves as a protected serine residue, ready for incorporation into a growing peptide chain.[2] The Cbz group provides robust protection for the amino terminus, while the methyl ester protects the carboxyl end.

Peptide_Synthesis A N-Cbz-L-Serine Methyl Ester B Deprotection of Methyl Ester (e.g., Saponification) A->B C N-Cbz-L-Serine B->C D Peptide Coupling (with another amino acid ester) C->D E Protected Dipeptide D->E F Selective Deprotection & Further Elongation E->F G Fully Assembled Protected Peptide F->G H Global Deprotection (including Cbz removal via Hydrogenolysis) G->H I Final Bioactive Peptide H->I

Caption: Role of Cbz-Ser-OMe in stepwise peptide synthesis.

A critical consideration when using Cbz-protected serine derivatives is the potential for epimerization, particularly during the activation of the carboxyl group for peptide bond formation.[11] This side reaction can lead to the formation of the undesired D-isomer, which can be difficult to separate from the desired product and can have a significant impact on the biological activity of the final peptide.[11] Careful selection of coupling reagents and reaction conditions is crucial to minimize this risk.

Precursor to Bioactive Molecules

Beyond linear peptides, N-Cbz-L-serine methyl ester is a key starting material for the synthesis of a variety of other important molecules.

  • β-Lactam Antibiotics: The chiral backbone of serine is an excellent template for the stereoselective synthesis of β-lactam rings, the core structural motif of many life-saving antibiotics.[12][13][14] N-Cbz-L-serine methyl ester can be converted into key intermediates for the synthesis of novel β-lactam antibiotics.[12]

  • Lactivicin Analogs: This compound is an intermediate in the synthesis of lactivicin analogs, which are a class of non-β-lactam antibiotics that inhibit penicillin-binding proteins.[15]

  • Immunosuppressants: While not a direct precursor in the biosynthesis of drugs like tacrolimus, Cbz-protected amino acids are fundamental tools in the laboratory synthesis of complex natural products and their analogs, including immunosuppressants.[6][16]

Safety and Handling: A Scientist's Responsibility

As with any chemical reagent, a thorough understanding of the associated hazards and proper handling procedures is non-negotiable.

Table 3: Summary of Safety Information for N-Cbz-L-serine methyl ester

Hazard CategoryDescription and Precautions
Health Hazards May cause skin, eye, and respiratory tract irritation. Avoid inhalation of dust and contact with skin and eyes.[2][17]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[2][7][17]
Handling Handle in a well-ventilated area, preferably in a fume hood.[15] Avoid generating dust. Keep away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
First Aid Eyes: Rinse immediately with plenty of water for at least 15 minutes.[7] Skin: Wash off immediately with soap and plenty of water.[7] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]

A note of caution regarding the synthesis: Benzyl chloroformate, the reagent used for N-protection, is a lachrymator and is corrosive.[15][17] It should be handled with extreme care in a fume hood, and appropriate personal protective equipment must be worn.[15]

Conclusion: An Essential Tool for Chemical Innovation

This compound, or N-Cbz-L-serine methyl ester, is a prime example of a molecule whose importance is defined by its versatility and reliability. For researchers in peptide synthesis and drug development, a deep understanding of this compound is not merely academic; it is a practical necessity. From its straightforward yet nuanced synthesis to its critical role in the construction of complex bioactive molecules, Cbz-Ser-OMe will undoubtedly remain a staple in the synthetic chemist's toolbox for the foreseeable future.

References

  • Grokipedia. (n.d.). Benzyl chloroformate.
  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Amerigo Scientific. (n.d.). Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Wikipedia. (n.d.). Benzyl chloroformate.
  • l-Serine methyl ester hydrochloride. (n.d.). PubMed Central (PMC).
  • Protecting Groups in Peptide Synthesis. (2020). PubMed.
  • Convergent biosynthetic pathways to β-lactam antibiotics. (2016). PubMed Central (PMC).
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
  • Next Peptide. (n.d.). This compound.
  • SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
  • [Biosynthesis of immunosuppressant tacrolimus: a review]. (2023). PubMed.
  • Advances in the chemistry of β-lactam and its medicinal applications. (n.d.). PubMed Central (PMC).
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Institutes of Health (NIH).
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
  • UU Research Portal. (n.d.). preparation-of-poly-n-methyl-aminooxy-serine-polypeptides-by-nca-ring-opening-polymerization-for-modification-with-reducing-oligosaccharides.
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry.
  • Bio NMR spectroscopy. (n.d.). Bio NMR spectroscopy.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives.
  • Epimerisation in Peptide Synthesis. (2023). PubMed.
  • Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). PubMed Central (PMC).
  • Google Patents. (n.d.). Synthesis of ester and amide derivatives of beta-lactam nuclei.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?.
  • Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. (2023). National Institutes of Health (NIH).

Sources

A Technical Guide to the Structure Elucidation of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (Cbz-Ser-OMe)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a critical N-protected serine derivative commonly referred to as Cbz-Ser-OMe or Z-Ser-OMe. As a key intermediate in peptide synthesis and the development of complex biologically active molecules, unambiguous confirmation of its molecular structure is paramount to ensure experimental validity and the integrity of downstream applications.[1][2] This document moves beyond a simple recitation of analytical data, offering a rationale-driven approach for researchers, scientists, and drug development professionals. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as a self-validating system for structural confirmation. Detailed experimental protocols, data interpretation guides, and workflow visualizations are provided to equip the reader with the necessary tools for confident and accurate characterization.

Foundational Context: Synthesis and Molecular Architecture

The journey to structural verification begins with an understanding of the molecule's origin and composition. Cbz-Ser-OMe is synthesized to mask the reactive amine and carboxylic acid functionalities of the parent amino acid, L-serine, allowing for selective chemical transformations at other sites.[1][3]

A common synthetic pathway involves the esterification of N-Cbz-L-serine or, conversely, the N-protection of L-serine methyl ester hydrochloride with benzyl chloroformate (Cbz-Cl) under basic conditions.[3][4][5][6] The choice of synthesis dictates the potential impurity profile, which may include unreacted starting materials, reagents, or byproducts of side reactions. Therefore, rigorous purification, typically via silica gel chromatography, is a prerequisite for accurate analytical assessment.

The core structure of Cbz-Ser-OMe (Molecular Formula: C₁₂H₁₅NO₅, Molecular Weight: 253.25 g/mol ) is comprised of three key domains:

  • The Serine Backbone: A central chiral α-carbon bonded to a primary hydroxyl group (-CH₂OH).

  • N-Terminal Protection: The amine is protected as a carbamate with the benzyloxycarbonyl (Cbz or Z) group. This group is stable under many conditions but can be readily removed by catalytic hydrogenolysis.[1][7]

  • C-Terminal Protection: The carboxylic acid is protected as a methyl ester, enhancing solubility in organic solvents and preventing its participation in undesired reactions.[1]

Caption: Molecular Structure of Cbz-Ser-OMe.

The Core Analytical Triad: NMR, IR, and MS

No single technique provides a complete structural picture. True analytical rigor is achieved by integrating data from orthogonal methods. The workflow below illustrates a logical progression from synthesis to definitive characterization.

G synthesis Synthesis of Cbz-Ser-OMe purification Purification (e.g., Column Chromatography) synthesis->purification tlc Preliminary Check (TLC) purification->tlc sample Pure Analytical Sample tlc->sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) sample->nmr ms Mass Spectrometry (ESI-MS, HRMS) sample->ms ir IR Spectroscopy sample->ir elucidation Integrated Structure Elucidation nmr->elucidation ms->elucidation ir->elucidation hplc Purity Assessment (HPLC-UV) elucidation->hplc final Structurally Verified Cbz-Ser-OMe hplc->final

Caption: Integrated workflow for Cbz-Ser-OMe structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structure elucidation for organic molecules. It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei (primarily ¹H and ¹³C), effectively mapping the molecular skeleton.

This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified Cbz-Ser-OMe in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. CDCl₃ is often a good first choice due to its ability to dissolve a wide range of organic compounds.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to establish connectivity.

Trustworthiness (Expected Data & Interpretation): The ¹H NMR spectrum provides a distinct fingerprint for the molecule.

Proton Assignment Approx. Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic (C₆H₅ -)7.30 - 7.40Multiplet (m)5HCharacteristic region for protons on a monosubstituted benzene ring.
Amide (-NH -)5.40 - 6.20Doublet (d)1HThe proton on the nitrogen of the carbamate group, coupled to the α-proton. Its chemical shift can be concentration-dependent.
Benzylic (-O-CH₂ -Ph)5.11Singlet (s)2HThe two protons of the benzylic methylene are chemically equivalent and show no coupling to other protons, resulting in a singlet.
α-Proton (-CH (NH)-)4.50 - 4.60Multiplet (m)1HThis proton is coupled to the amide proton and the two diastereotopic β-protons, resulting in a complex multiplet.
β-Protons (-CH₂ -OH)3.80 - 4.20Multiplet (m)2HThese two protons are diastereotopic due to the adjacent chiral center and are coupled to the α-proton and each other.
Methyl Ester (-O-CH₃ )3.70 - 3.80Singlet (s)3HThe three equivalent protons of the methyl group are isolated from other protons, appearing as a sharp singlet.
Hydroxyl (-OH )2.00 - 3.00Broad Singlet (br s)1HThe signal is often broad due to chemical exchange. It will disappear upon adding a drop of D₂O to the NMR tube, a key confirmatory test.

Note: Chemical shifts are referenced from a supporting information file for a related compound and general NMR data tables.[8][9][10]

This experiment identifies all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all C-H couplings are removed, resulting in each unique carbon appearing as a singlet.

  • Analysis: Correlate the number of signals with the number of unique carbons in the proposed structure.

Trustworthiness (Expected Data & Interpretation):

Carbon Assignment Approx. Chemical Shift (δ, ppm) Rationale for Assignment
Ester Carbonyl (C =O)~171Typical chemical shift for a methyl ester carbonyl carbon.
Carbamate Carbonyl (C =O)~156Characteristic region for a carbamate carbonyl, deshielded by two oxygen atoms.
Aromatic (ipso-C )~136The quaternary carbon of the benzene ring attached to the benzylic group.
Aromatic (C H)128.0 - 128.6Region for protonated aromatic carbons. Multiple signals may be observed due to symmetry.
Benzylic (-O-C H₂-Ph)~67The benzylic carbon is attached to an electronegative oxygen atom.
β-Carbon (-C H₂-OH)~63The carbon bearing the hydroxyl group.
α-Carbon (-C H(NH)-)~55The chiral center, attached to the nitrogen atom.
Methyl Ester (-O-C H₃)~53The carbon of the methyl ester group.

Note: Chemical shifts are referenced from published data for similar N-protected serine methyl esters.[8][11]

Expertise & Experience: When spectra are crowded or assignments are ambiguous, 2D NMR experiments provide definitive proof of connectivity. For a molecule like Cbz-Ser-OMe, a COSY (Correlation Spectroscopy) experiment is invaluable. It reveals which protons are coupled to each other.

NH NH ~5.6 ppm alphaH α-H ~4.5 ppm NH->alphaH J betaH2 β-H₂ ~3.9 ppm alphaH->betaH2 J OH OH (variable) betaH2->OH J (sometimes observed)

Caption: Key ¹H-¹H COSY correlations in Cbz-Ser-OMe.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations (e.g., stretching, bending).

Methodology:

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) or as a solid dispersion in a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the expected functional groups.

Trustworthiness (Expected Data & Interpretation):

Vibrational Mode Approx. Wavenumber (cm⁻¹) Functional Group
O-H Stretch (alcohol)3200 - 3500 (Broad)Hydroxyl (-OH)
N-H Stretch (carbamate)3250 - 3350Amine (-NH)
C-H Stretch (aromatic)3000 - 3100Benzene Ring
C-H Stretch (aliphatic)2850 - 3000-CH₂, -CH, -CH₃
C=O Stretch (ester)~1745Methyl Ester
C=O Stretch (carbamate)~1695Cbz Group
C=C Stretch (aromatic)1450 - 1600Benzene Ring

Note: Wavenumbers are based on typical values for these functional groups found in IR spectroscopy correlation tables and literature for related compounds.[8][12][13] The presence of two distinct carbonyl peaks is a critical diagnostic feature, confirming both the ester and carbamate groups.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is one of the most definitive pieces of structural evidence. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Analyze the sample using Electrospray Ionization (ESI), a soft ionization technique that typically keeps the molecule intact. Data is acquired in positive ion mode.

  • Analysis: Identify the molecular ion peak. For ESI, this is often an adduct with a proton [M+H]⁺ or a sodium ion [M+Na]⁺.

Trustworthiness (Expected Data & Interpretation):

  • Molecular Formula: C₁₂H₁₅NO₅

  • Exact Mass (Monoisotopic): 253.0950 Da

  • Expected ESI-MS Signals:

    • [M+H]⁺: m/z 254.1023

    • [M+Na]⁺: m/z 276.0842

Confirmation of the molecular ion at the correct m/z value provides strong evidence for the overall structure. HRMS data matching the calculated exact mass to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, ruling out other potential structures with the same nominal mass.

Conclusion: A Self-Validating Analytical System

The structural elucidation of this compound is not achieved by a single measurement but by the convergence of evidence from multiple, independent analytical techniques. NMR spectroscopy maps the carbon-hydrogen framework and establishes atomic connectivity. IR spectroscopy provides a rapid confirmation of the essential functional groups (hydroxyl, amide, ester, carbamate). Finally, mass spectrometry validates the molecular weight and elemental composition. Together, these techniques form a self-validating system that provides an unambiguous and trustworthy confirmation of the molecular structure, ensuring the quality and reliability of this vital chemical building block for research and development.

References

  • PrepChem. Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
  • National Institutes of Health (NIH). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids.
  • Organic Syntheses. Procedure 70.
  • Canadian Science Publishing. In previous publications from this laboratory (1-9) methods for the synthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry.
  • ScienceOpen. Supporting Information.
  • LookChem. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Rohman, A. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
  • Bio-Synthesis Inc. Amino Acid Analysis Overview. (2012).
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules.
  • Amerigo Scientific. Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • National Institutes of Health (NIH). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. (2023).
  • Santa Cruz Biotechnology. Methyl 2-(S)-[N-[(Benzyloxy)carbonyl]amino-3-[N-[t-butyloxycarbonyl)amino]-propionate. Available from: https://www.scbt.
  • SpectraBase. L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. (2020).
  • American Chemical Society. Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009).
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  • Aapptec Peptides. Z-Ser-OMe [1676-81-9].
  • PubMed. Infrared absorption spectra of some amino acids and their complexes.
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synthesis pathway for Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for this compound, a crucial chiral building block in peptide synthesis and the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the prevalent synthetic strategies. The guide will delve into the mechanistic underpinnings of these methods, present detailed, step-by-step experimental protocols, and summarize key data for practical application. The synthesis of this serine derivative, often referred to as N-Cbz-L-serine methyl ester or Z-Ser-OMe, is a fundamental process in modern organic chemistry.[1][2][3][4][5][6][7][8]

Introduction: The Significance of a Protected Serine Derivative

This compound is a derivative of the amino acid L-serine, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxylic acid is esterified as a methyl ester. This strategic protection and modification serve several critical purposes in organic synthesis:

  • Amine Protection: The Cbz group is a robust protecting group for amines, preventing their participation in unwanted side reactions during subsequent synthetic steps.[1] It is stable under a variety of reaction conditions and can be selectively removed when desired.[1][9]

  • Enhanced Solubility and Reactivity: The methyl ester form increases the compound's solubility in organic solvents and activates the carboxyl group for further transformations, particularly peptide bond formation.[1]

  • Chiral Integrity: As a derivative of a natural amino acid, maintaining the stereochemical integrity of the chiral center is paramount. The synthetic methods employed are designed to minimize racemization.

Due to these features, this compound is a valuable intermediate in the synthesis of complex peptides, lactivicin analogs, and other biologically active molecules.[2][10]

Strategic Approaches to Synthesis

The synthesis of this compound can be approached via two primary strategic pathways, differing in the sequence of the protection and esterification steps. The choice of strategy often depends on the starting materials available, desired scale, and the specific requirements of the subsequent reactions.

Strategy A: Esterification Followed by N-Protection

This is a frequently employed and efficient route that begins with the esterification of L-serine, followed by the protection of the amino group.

Strategy_A L-Serine L-Serine L-Serine Methyl Ester Hydrochloride L-Serine Methyl Ester Hydrochloride L-Serine->L-Serine Methyl Ester Hydrochloride Methanol, H+ catalyst This compound This compound L-Serine Methyl Ester Hydrochloride->this compound Benzyl Chloroformate, Base Strategy_B L-Serine L-Serine N-Cbz-L-Serine N-Cbz-L-Serine L-Serine->N-Cbz-L-Serine Benzyl Chloroformate, Base This compound This compound N-Cbz-L-Serine->this compound Methanol, Acid catalyst or Alkylating agent

Caption: Strategy B: N-protection followed by esterification.

Detailed Synthesis Protocols and Mechanistic Insights

Synthesis via Strategy A: A Two-Step Protocol

This is often the preferred method due to the high yields and straightforward procedures.

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

The esterification of L-serine is typically achieved through a Fischer-Speier esterification or by using thionyl chloride in methanol. The use of thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ, which acts as the catalyst and also converts the product to its hydrochloride salt, facilitating its isolation.

Reaction Mechanism: The reaction proceeds via protonation of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Subsequent elimination of water yields the methyl ester.

Experimental Protocol:

  • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath (0-10 °C).

  • Slowly add thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (35-40 °C) for 24-48 hours. [11]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride product by filtration or centrifugation and dry under vacuum. [11]Expected yields are typically high, around 98-99%. [11][12]

Step 2: N-protection with Benzyl Chloroformate

The amino group of the L-serine methyl ester hydrochloride is then protected using benzyl chloroformate (Cbz-Cl) in the presence of a base. The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The chloride ion is subsequently eliminated, and a proton is removed by the base to yield the N-Cbz protected product.

Experimental Protocol:

  • Dissolve L-serine methyl ester hydrochloride in a suitable solvent system, such as a mixture of water and an organic solvent like diethyl ether or tetrahydrofuran. [10][13]2. Add a base, such as sodium bicarbonate, sodium carbonate, or magnesium oxide, to the solution. [2][10][13]3. Cool the mixture in an ice bath (0 °C).

  • Slowly add benzyl chloroformate, either neat or as a solution in a suitable solvent like toluene, while stirring vigorously. [9][10]5. Continue stirring at 0 °C for a couple of hours, then allow the reaction to warm to room temperature and stir for an additional period. [10]6. Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to remove salts and excess base. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product. [13]8. Purify the product by recrystallization or column chromatography on silica gel.

Synthesis via Strategy B: An Alternative Two-Step Protocol

This strategy can also be effective, though the esterification of the sterically more hindered N-Cbz-L-serine may require specific conditions.

Step 1: Synthesis of N-Cbz-L-Serine

This step is analogous to the N-protection described in Strategy A, but starting with L-serine instead of its methyl ester.

Step 2: Esterification of N-Cbz-L-Serine

Several methods can be employed for the esterification of N-Cbz-L-serine:

  • Methanol with an Acid Catalyst: Refluxing N-Cbz-L-serine in methanol with a catalytic amount of a strong acid like sulfuric acid can drive the reaction towards the ester product. [1]* Using Alkylating Agents: A common and effective method involves the use of an alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as triethylamine or potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). [14][15] Experimental Protocol (using Dimethyl Sulfate):

  • Dissolve N-Cbz-L-serine in dry DMF under an inert atmosphere (e.g., argon) and cool to 0 °C. [14]2. Add triethylamine, followed by the dropwise addition of dimethyl sulfate. [14]3. Allow the reaction to warm to room temperature and stir overnight. [14]4. Quench the reaction by pouring it into water and extract the product with an organic solvent like ethyl acetate. [14]5. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [14]6. Purify the resulting oil or solid by silica gel chromatography. [14]

Data Summary and Comparison

Synthesis StrategyKey ReagentsTypical YieldsAdvantagesDisadvantages
Strategy A Thionyl chloride, Methanol, Benzyl chloroformateHighGenerally high-yielding and uses readily available starting materials.Involves handling of corrosive and lachrymatory reagents.
Strategy B Benzyl chloroformate, Dimethyl sulfate, Base (e.g., TEA)Good to HighCan be advantageous if N-Cbz-L-serine is already available.Esterification of the protected amino acid can sometimes be sluggish.

Purification and Characterization

The final product, this compound, is typically an off-white to light yellow solid or a pale amber oil. [10][15]Purification is generally achieved by recrystallization from a suitable solvent system (e.g., diethyl ether) or by column chromatography on silica gel. [14] The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O of the ester and carbamate, O-H of the alcohol, and N-H of the carbamate).

  • Melting Point: The melting point of the solid product can be compared to literature values (around 42 °C) as an indicator of purity. [2][10]

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with several reliable and high-yielding pathways available. The choice between the primary synthetic strategies—esterification followed by N-protection or the reverse sequence—will depend on factors such as starting material availability, scalability, and the specific context of the research or development project. By understanding the underlying chemical principles and adhering to detailed experimental protocols, researchers can efficiently produce this valuable chiral intermediate for a wide range of applications in peptide synthesis and medicinal chemistry.

References

  • Benchchem. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.
  • PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
  • Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Organic Syntheses. (n.d.). Procedure 70.
  • Canadian Science Publishing. (n.d.). Synthesis of choline, ethanolamine, and serine-containing compounds.
  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • ChemicalBook. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Guidechem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate 14464-15-4 wiki.
  • ChemicalBook. (n.d.). L-SERINE METHYL ESTER synthesis.
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  • PrepChem.com. (n.d.). Synthesis of b. Z-Trp-Ser-OMe.
  • MedchemExpress.com. (n.d.). Z-Ser-OMe | Amino Acid Derivative.
  • AbMole BioScience. (n.d.). Z-Ser-OMe | CAS 1676-81-9.
  • Aapptec Peptides. (n.d.). Z-Ser-OMe [1676-81-9].
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  • TCI Chemicals. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.
  • Amerigo Scientific. (n.d.). Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Chemrio. (n.d.). Cbz-D,L-Ser-OMe; 2-benzyloxycarbonylamino-3-hydroxypropionic acid methyl ester; N-Benzyloxycarbonyl-DL-serin-methylester.
  • MedchemExpress.com. (n.d.). Z-Ser-OMe | Amino Acid Derivative.
  • ResearchGate. (n.d.). Preparation of methyl ester of L-serine.
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A Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a pivotal building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. We will delve into its chemical identity, including its stereoisomeric forms and corresponding CAS numbers, and present detailed, field-proven protocols for its synthesis and purification. A thorough analysis of its structural characterization using modern spectroscopic techniques—NMR, IR, and Mass Spectrometry—is provided with expert interpretation. Furthermore, this guide explores the mechanistic role of its key functional groups, the benzyloxycarbonyl (Cbz) protecting group and the methyl ester, in synthetic strategies. A practical, step-by-step protocol for its application in dipeptide synthesis is detailed, alongside a discussion of its broader utility in the development of novel therapeutics. Safety protocols and handling guidelines are also outlined to ensure its effective and safe use in a research environment.

Introduction: The Strategic Importance of a Protected Serine Derivative

This compound, a derivative of the amino acid serine, represents a cornerstone reagent for chemists engaged in the intricate art of peptide and medicinal chemistry. Its structure is strategically designed for controlled, sequential chemical transformations. The presence of the benzyloxycarbonyl (Cbz or Z) group on the amine and a methyl ester on the carboxyl terminus allows for the selective manipulation of the side-chain hydroxyl group and controlled peptide bond formation.

The Cbz group, introduced by Bergmann and Zervas in 1932, was a foundational development in peptide chemistry, enabling the synthesis of peptides with defined sequences.[1] Its stability under a range of conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an invaluable tool.[2] The methyl ester serves a dual purpose: it protects the carboxylic acid from participating in unwanted side reactions and enhances the compound's solubility in organic solvents, facilitating its use in solution-phase synthesis.[3]

This guide will focus on both the racemic (DL) and the enantiomerically pure L-form (N-Cbz-L-serine methyl ester), as the latter is of particular importance in the synthesis of biologically active peptides and chiral drug candidates.

Compound Identification and Physicochemical Properties

A critical first step in utilizing any chemical is its unambiguous identification. This compound exists in stereoisomeric forms, each with a unique CAS Registry Number.

Isomer Synonyms CAS Number Molecular Formula Molecular Weight
L-form N-Cbz-L-serine methyl ester, Z-Ser-OMe1676-81-9C₁₂H₁₅NO₅253.25 g/mol
DL-form N-Cbz-DL-serine methyl ester14464-15-4[4]C₁₂H₁₅NO₅253.25 g/mol [4]

Physicochemical Data for N-Cbz-L-serine methyl ester:

Property Value Source
Appearance White to off-white crystalline solid
Melting Point 41-43 °C[5]
Boiling Point 170 °C at 0.01 mmHg[5]
Specific Rotation [α]D -12.0° to -17.0° (c=1, MeOH)
Storage Refrigerated (0-10°C)

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of N-Cbz-L-serine methyl ester is typically achieved through a two-step process: esterification of L-serine followed by N-protection. The following protocols are based on established chemical literature and provide a reliable pathway to the desired product.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection L_Serine L-Serine Reagents1 Methanol (Solvent) Thionyl Chloride (SOCl₂) L_Serine->Reagents1 0°C to Reflux Intermediate L-Serine Methyl Ester Hydrochloride Reagents1->Intermediate Intermediate2 L-Serine Methyl Ester Hydrochloride Reagents2 Dioxane/Water NaHCO₃ (Base) Benzyl Chloroformate (Cbz-Cl) Intermediate2->Reagents2 0°C to 25°C Final_Product N-Cbz-L-serine methyl ester Reagents2->Final_Product

Caption: Workflow for the synthesis of N-Cbz-L-serine methyl ester.

Protocol 1: Preparation of L-Serine Methyl Ester Hydrochloride

This protocol details the esterification of L-serine using thionyl chloride in methanol, a highly effective method that yields the hydrochloride salt of the methyl ester.

Materials:

  • L-Serine (1.0 eq)

  • Anhydrous Methanol

  • Thionyl Chloride (SOCl₂) (1.2 eq)

Procedure:

  • Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and liberates HCl gas; perform in a well-ventilated fume hood.[6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 35-40°C) and maintain for 24-48 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization.

  • Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-serine methyl ester hydrochloride.

  • The crude product can be purified by recrystallization from methanol/diethyl ether.

Protocol 2: N-Protection with Benzyl Chloroformate (Cbz-Cl)

This protocol describes the N-protection of the synthesized L-serine methyl ester hydrochloride.

Materials:

  • L-Serine Methyl Ester Hydrochloride (1.0 eq)

  • Dioxane

  • Sodium Bicarbonate (NaHCO₃) (3.0 eq)

  • Benzyl Chloroformate (Cbz-Cl) (1.2 eq)

  • Ethyl Acetate

  • 1M HCl

  • Brine

Procedure:

  • Dissolve L-serine methyl ester hydrochloride in a solution of sodium bicarbonate in water.[5]

  • To this aqueous solution, add a solution of benzyl chloroformate in dioxane.[5]

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash successively with 1M HCl, water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude N-Cbz-L-serine methyl ester by column chromatography on silica gel or by recrystallization.

Analytical Characterization

Accurate structural confirmation is paramount. The following is a guide to the expected spectroscopic data for N-Cbz-L-serine methyl ester.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule.

  • δ ~7.35 ppm (m, 5H): These signals correspond to the five aromatic protons of the benzyl group in the Cbz protector.

  • δ ~5.60 ppm (d, 1H): This doublet is characteristic of the amide proton (NH), coupled to the adjacent alpha-proton.

  • δ ~5.10 ppm (s, 2H): A singlet integrating to two protons, representing the benzylic methylene protons (-CH₂-) of the Cbz group.

  • δ ~4.40 ppm (m, 1H): This multiplet corresponds to the alpha-proton (-CH-) of the serine backbone.

  • δ ~3.90 ppm (m, 2H): These signals arise from the two diastereotopic beta-protons (-CH₂OH) of the serine side chain.

  • δ ~3.75 ppm (s, 3H): A sharp singlet integrating to three protons, indicative of the methyl ester (-OCH₃) group.

  • δ ~2.50 ppm (br s, 1H): A broad singlet corresponding to the hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

  • δ ~171.0 ppm: Carbonyl carbon of the methyl ester.

  • δ ~156.5 ppm: Carbonyl carbon of the carbamate (Cbz group).

  • δ ~136.0 ppm: Quaternary aromatic carbon of the benzyl group.

  • δ ~128.5, 128.0, 127.8 ppm: Aromatic carbons of the benzyl group.

  • δ ~67.0 ppm: Benzylic carbon (-CH₂-) of the Cbz group.

  • δ ~63.0 ppm: Beta-carbon of the serine side chain (-CH₂OH).

  • δ ~57.0 ppm: Alpha-carbon of the serine backbone.

  • δ ~52.5 ppm: Methyl carbon of the ester group (-OCH₃).

FT-IR Spectroscopy

Infrared spectroscopy helps identify the key functional groups present.

  • ~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • ~3300 cm⁻¹: N-H stretching of the amide in the carbamate.

  • ~3000-2850 cm⁻¹: C-H stretching of the aliphatic and aromatic groups.

  • ~1740 cm⁻¹ (strong): C=O stretching of the methyl ester.[7]

  • ~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Cbz group).

  • ~1530 cm⁻¹: N-H bending of the amide.

  • ~1250 cm⁻¹: C-O stretching of the ester and carbamate groups.

Mass Spectrometry

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

  • Expected [M+H]⁺: 254.0974

  • Expected [M+Na]⁺: 276.0793

  • Key Fragmentation: A characteristic fragmentation pattern involves the loss of the benzyl group or the entire benzyloxycarbonyl group, leading to prominent peaks in the mass spectrum. The McLafferty rearrangement is not prominent for this structure, but alpha-cleavage around the carbonyl groups can be expected.[8]

Mechanism and Application in Peptide Synthesis

The Role and Removal of the Cbz Protecting Group

The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable to the basic conditions often used for saponification of methyl esters and to the acidic conditions of some coupling reactions. Its primary mode of cleavage is through catalytic hydrogenolysis.

Diagram: Cbz Deprotection Mechanism

Cbz_Deprotection Cbz_Peptide Cbz-NH-Peptide Reagents H₂ Pd/C Catalyst Cbz_Peptide->Reagents Intermediate [Unstable Carbamic Acid] Reagents->Intermediate Hydrogenolysis Products H₂N-Peptide (Deprotected Amine) + Toluene + CO₂ Intermediate->Products Decarboxylation Dipeptide_Synthesis cluster_0 Step 1: Saponification cluster_1 Step 2: Peptide Coupling Cbz_Ser_OMe N-Cbz-L-serine methyl ester Reagents1 NaOH / H₂O Cbz_Ser_OMe->Reagents1 Cbz_Ser_OH N-Cbz-L-serine Reagents1->Cbz_Ser_OH Cbz_Ser_OH_2 N-Cbz-L-serine Reagents2 EDC / HOBt (Coupling) Et₃N (Base) DCM (Solvent) Cbz_Ser_OH_2->Reagents2 Ala_OMe L-Alanine methyl ester hydrochloride Ala_OMe->Reagents2 Dipeptide Cbz-L-Ser-L-Ala-OMe Reagents2->Dipeptide

Caption: Workflow for the synthesis of a protected dipeptide.

Protocol 3: Synthesis of Cbz-L-Seryl-L-Alanine Methyl Ester

Materials:

  • N-Cbz-L-serine methyl ester

  • 1M Sodium Hydroxide (NaOH)

  • L-Alanine methyl ester hydrochloride (1.0 eq relative to Cbz-L-Serine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Saponification: Dissolve N-Cbz-L-serine methyl ester in a minimal amount of methanol and add 1.1 equivalents of 1M NaOH. Stir at room temperature for 1-2 hours until TLC indicates complete conversion to the free acid (N-Cbz-L-serine). Acidify the solution with 1M HCl to pH 2-3 and extract the product with ethyl acetate. Dry and concentrate to obtain N-Cbz-L-serine.

  • Coupling Reaction: a. In a round-bottom flask, dissolve N-Cbz-L-serine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0°C. b. In a separate flask, suspend L-Alanine methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (1.1 eq) to generate the free amine. c. Add EDC (1.1 eq) to the N-Cbz-L-serine solution and stir for 20 minutes at 0°C for pre-activation. d. Add the free amine solution of L-Alanine methyl ester to the activated N-Cbz-L-serine solution. e. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the resulting crude dipeptide, Cbz-L-Seryl-L-Alanine methyl ester, by flash column chromatography.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors/reagents.

Hazard Statement Description Precautionary Statement
H315Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

This GHS information is based on data for similar compounds and should be used as a guideline. A[9]lways consult the specific Safety Data Sheet (SDS) provided by the supplier.

Handling:

  • Use in a well-ventilated area or a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

[10]Storage:

  • Store in a tightly sealed container in a cool, dry place. *[4] For the L-isomer, refrigeration (0-10°C) is recommended to maintain stability and optical purity.

This compound is a versatile and indispensable tool for the modern synthetic chemist. Its carefully designed structure, featuring orthogonal protecting groups, provides the control necessary for complex multi-step syntheses, particularly in the realm of peptide chemistry and drug discovery. By understanding its properties, mastering its synthesis, and correctly interpreting its analytical data, researchers can confidently employ this reagent to construct novel molecules with significant biological potential. The protocols and data presented in this guide serve as a robust foundation for the successful application of this compound in the laboratory, empowering scientists to advance their research and development objectives.

References

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  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • PubChem. (n.d.). GHS Classification for N-((Phenylmethoxy)carbonyl)-L-serine methyl ester.
  • Canadian Science Publishing. (1956). In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry, 34, 1184-1191.
  • Google Patents. (n.d.). Synthetic method of L-serine methyl ester hydrochloride.
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  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
  • Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester.
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  • aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Google Patents. (n.d.). Process for producing N-protected amino acid.
  • University of Regensburg. (n.d.). Table of Characteristic IR Absorptions.
  • LibreTexts Chemistry. (n.d.). Mass Spectrometry - Fragmentation Patterns.
  • OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids.
  • YouTube. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.
  • MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(19), 3543.
  • ResearchGate. (n.d.). Mass spectrometry of analytical derivatives.
  • SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
  • SpectraBase. (n.d.). L-Serine, N-(methoxycarbonyl)-, methyl ester - Optional[Vapor Phase IR] - Spectrum.
  • ResearchGate. (n.d.). Peptide Mechanosynthesis by Direct Coupling of N-Protected α-Amino Acids with Amino Esters.

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A Technical Guide to N-α-Cbz-L-serine Methyl Ester (Cbz-Ser-OMe): Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of N-α-Carbobenzyloxy-L-serine methyl ester, commonly abbreviated as Cbz-Ser-OMe. It details the systematic IUPAC nomenclature, physicochemical properties, a validated synthesis protocol, and methods for spectroscopic characterization. Furthermore, it explores the compound's critical role as a protected amino acid building block in modern peptide synthesis, a cornerstone of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries who require a detailed understanding of this key synthetic intermediate.

Introduction

N-α-Cbz-L-serine methyl ester (Cbz-Ser-OMe) is a synthetically modified derivative of the natural amino acid L-serine.[1] It is a crucial intermediate in organic synthesis, particularly in the field of peptide chemistry.[1] The molecule incorporates two key protecting groups: the Carbobenzyloxy (Cbz or Z) group at the α-amino terminus and a methyl ester at the carboxy terminus. This dual protection strategy is fundamental in peptide synthesis, allowing for the sequential and controlled formation of peptide bonds without undesirable side reactions at the N-terminus or C-terminus.[2][3] The Cbz group, introduced by Bergmann and Zervas in 1932, was the first reversible Nα-protecting group developed for peptide synthesis and remains a vital tool for its ability to suppress racemization during coupling reactions.[3][4] Understanding the properties and synthesis of Cbz-Ser-OMe is therefore essential for professionals engaged in the synthesis of peptides and peptidomimetics for therapeutic applications.[5]

IUPAC Nomenclature and Structural Elucidation

The formal, unambiguous identification of a chemical compound is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

Systematic Name

The systematic IUPAC name for Cbz-Ser-OMe is methyl (2S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate .[6]

Deconstruction of the IUPAC Name

Each component of the IUPAC name corresponds to a specific part of the molecule's structure:

  • propanoate : This is the root of the name, indicating a three-carbon chain with a carboxylate group. In this case, it is an ester.

  • methyl : This prefix specifies that the carboxylate group has been esterified with a methyl group (-OCH₃).

  • 3-hydroxy : This indicates that a hydroxyl (-OH) group is attached to the third carbon of the propanoate chain.

  • 2-amino : This denotes that an amino (-NH₂) group is attached to the second carbon.

  • (((benzyloxy)carbonyl)amino) : This complex prefix describes the modification to the amino group.

    • benzyloxy : A benzyl group (C₆H₅CH₂-) attached to an oxygen atom.

    • carbonyl : A C=O group.

    • Together, (benzyloxy)carbonyl forms the Carbobenzyloxy (Cbz) group. This entire group is attached to the amino function at position 2.

  • (2S) : This is the stereochemical descriptor, indicating that the chiral center at the second carbon has an S configuration, corresponding to the naturally occurring L-isomer of serine.

Physicochemical Properties

Cbz-Ser-OMe is typically a white to off-white solid at room temperature.[1] Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅NO₅[7]
Molecular Weight 253.25 g/mol [7]
Melting Point 41-43 °C[7][8]
Boiling Point 170 °C at 0.01 mmHg[1][7]
Appearance White to almost white powder or crystal[1]
Optical Rotation [α]²⁰/D -12.0 to -17.0° (c=1, MeOH)
CAS Number 1676-81-9[6]

Synthesis and Purification

Cbz-Ser-OMe is not a naturally occurring compound and must be prepared synthetically in a laboratory setting.[1] A common and reliable method involves the N-protection of L-serine methyl ester hydrochloride using benzyl chloroformate under basic conditions, often referred to as a Schotten-Baumann reaction.

Reaction Principle

The synthesis proceeds via nucleophilic acyl substitution. The amino group of L-serine methyl ester acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base, such as sodium bicarbonate, is required to neutralize the hydrochloride salt of the starting material and to quench the HCl generated during the reaction, driving it to completion.[7][9]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of Cbz-Ser-OMe.[5][7]

  • Preparation: Suspend L-serine methyl ester hydrochloride (1.0 equiv) in a suitable solvent such as dioxane or a mixture of dioxane and water.

  • Basification: Cool the suspension in an ice bath (0-5 °C). Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 equiv) to the mixture with stirring.

  • N-Protection: Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.2 equiv) to the reaction mixture while maintaining the cold temperature. Vigorous stirring is essential.

  • Reaction: Allow the reaction to stir at a low temperature for 1-2 hours, then warm to room temperature and continue stirring for an additional 3-5 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Quench the reaction with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with water and brine to remove inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude product, often an oil or waxy solid, can be purified by silica gel column chromatography using an eluent system such as ethyl acetate in hexanes to afford the pure N-Cbz-L-serine methyl ester.[5]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process Ser_ester L-Serine Methyl Ester HCl Reaction N-Protection Reaction (Dioxane/Water, 0°C to RT) Ser_ester->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Sodium Bicarbonate (aq) Base->Reaction Workup Acid Quench & Ethyl Acetate Extraction Reaction->Workup Crude Product Purification Silica Gel Chromatography Workup->Purification Product Pure Cbz-Ser-OMe Purification->Product Final Product

Caption: Workflow for the synthesis of Cbz-Ser-OMe.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized Cbz-Ser-OMe, several spectroscopic techniques are employed. The expected data are summarized below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the α-CH proton of serine (~4.4 ppm), the methyl ester protons (~3.7 ppm), and the β-CH₂ protons of serine (~3.9 ppm). The NH and OH protons will also be present.[6][10]
¹³C NMR Resonances for the carbonyl carbons of the ester and carbamate, aromatic carbons, the benzylic carbon, and the α- and β-carbons of the serine backbone, as well as the methyl ester carbon.[6]
IR Spectroscopy Characteristic absorption bands for the N-H stretch (amide), O-H stretch (alcohol), C=O stretches (ester and carbamate), and aromatic C-H stretches.[10]
Mass Spectrometry The molecular ion peak corresponding to the compound's molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) should be observed.

Applications in Peptide Synthesis

Cbz-Ser-OMe is a valuable building block for solution-phase and solid-phase peptide synthesis (SPPS).[3]

  • N-Terminal Protection : The Cbz group effectively protects the α-amino group, preventing it from participating in undesired reactions during peptide bond formation.[2] Its urethane structure helps to minimize the risk of epimerization at the α-carbon during coupling, preserving the stereochemical integrity of the amino acid.[4]

  • C-Terminal Protection : The methyl ester protects the carboxylic acid group, allowing the selective activation of the C-terminus of another N-protected amino acid for coupling.

  • Use in Synthesis : In a typical synthetic route, the methyl ester of Cbz-Ser-OMe can be saponified (hydrolyzed) to reveal the free carboxylic acid. This Cbz-Ser-OH can then be coupled to the N-terminus of another amino acid or a growing peptide chain. Alternatively, the Cbz group can be removed via catalytic hydrogenation to expose the free amine, which can then be acylated. This versatility makes it a key intermediate in the synthesis of complex peptides and therapeutic agents.[5][11]

Conclusion

N-α-Cbz-L-serine methyl ester, systematically named methyl (2S)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, is a cornerstone intermediate in synthetic organic chemistry. Its well-defined structure, reliable synthesis, and the orthogonal nature of its protecting groups make it an indispensable tool for researchers in peptide chemistry and drug development. A thorough understanding of its properties and handling is crucial for the successful synthesis of complex, biologically active peptides.

References

  • PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
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  • Guidechem. (n.d.). N-Cbz-L-serine methyl ester 1676-81-9.
  • Organic Syntheses. (n.d.). Procedure 70.
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  • Beveridge, D. L., et al. (1956). Canadian Journal of Chemistry, 34.
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  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Cbz-L-Cysteine Methyl Ester.
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  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 75, 18.1.1-18.1.28.
  • TCI AMERICA. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester 1676-81-9.
  • Vasanthakumar, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7234.
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  • SpectraBase. (n.d.). L-Serine, N-(ethoxycarbonyl)-, methyl ester - Optional[13C NMR] - Chemical Shifts.
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  • ChemicalBook. (n.d.). L-Serine methyl ester hydrochloride(5680-80-8) 13C NMR spectrum.
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A Technical Guide to Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key serine derivative widely utilized in organic synthesis and medicinal chemistry. Commonly known as N-Cbz-serine methyl ester, this compound's utility is rooted in its dual-protection structure, featuring a benzyloxycarbonyl (Cbz or Z) group protecting the amine and a methyl ester protecting the carboxylic acid. This configuration makes it an invaluable building block in peptide synthesis and the development of complex molecular architectures. This document details its physicochemical properties, provides a validated synthesis protocol with mechanistic explanations, explores its critical applications, and outlines essential handling procedures for research and development professionals.

Compound Identification and Physicochemical Properties

This compound is a chiral ester derivative of the amino acid serine.[1] The benzyloxycarbonyl group serves as a stable and reliable protecting group for the amine, preventing unwanted side reactions during multi-step syntheses.[1][2] The methyl ester enhances solubility in organic solvents and protects the carboxyl group, allowing for selective reactions at other functional sites.[1][2]

PropertyDataSource(s)
Molecular Formula C₁₂H₁₅NO₅[3][4]
Molecular Weight 253.25 g/mol [1][3][4]
IUPAC Name Methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate[3][5]
Common Synonyms N-Cbz-DL-serine methyl ester, N-Benzyloxycarbonyl-DL-serine methyl ester, Z-DL-Ser-OMe[3][6]
CAS Number 14464-15-4 (for DL-racemic mixture) 1676-81-9 (for L-enantiomer)[1][3][4][7]
Appearance White crystalline solid, clear waxy solid, or colorless oil[6][7]
Melting Point ~42 °C[3]
Boiling Point 442.6 °C at 760 mmHg[3]
Density 1.254 g/cm³[3]
Storage Conditions Sealed in a dry environment at room temperature[3]

Synthesis and Mechanistic Insights

The synthesis of N-Cbz-serine methyl ester is a foundational procedure in peptide chemistry. The most common approach involves the N-protection of a pre-formed serine methyl ester using benzyl chloroformate. This method is efficient, high-yielding, and demonstrates a classic example of amine protection strategy.

Experimental Protocol: Synthesis from L-Serine Methyl Ester Hydrochloride

This protocol describes the synthesis via acylation of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Step 1: Substrate Solubilization and Basification

  • Suspend L-serine methyl ester hydrochloride (1.0 equiv) in dioxane.

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃, 3.0 equiv).[7]

  • Causality: The hydrochloride salt must be neutralized to the free amine for it to be nucleophilic. NaHCO₃ is a mild base that effectively deprotonates the amine hydrochloride without causing significant hydrolysis of the methyl ester. Dioxane/water is a common solvent system that dissolves both the organic and inorganic reagents.

Step 2: N-Protection with Benzyl Chloroformate

  • To the stirring suspension, slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.2 equiv) in dioxane at room temperature (25 °C).[7]

  • Continue stirring for approximately 5 hours.[7]

  • Causality: The free amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of Cbz-Cl. The chloride ion is displaced, and the bicarbonate base neutralizes the HCl byproduct generated, driving the reaction to completion. A slight excess of Cbz-Cl ensures full conversion of the starting material.

Step 3: Work-up and Extraction

  • Quench the reaction by acidifying with 1 M HCl to neutralize any remaining base.

  • Extract the aqueous layer twice with ethyl acetate.[7]

  • Combine the organic layers and wash with a 10% NaCl aqueous solution (brine).[7]

  • Causality: Acidification ensures all components are in a defined protonation state. Extraction with ethyl acetate, an organic solvent, isolates the desired product from the aqueous layer containing inorganic salts. The brine wash removes residual water from the organic phase.

Step 4: Drying and Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]

  • Purify the resulting crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient (e.g., 50% ethyl acetate in hexane).[7]

  • Causality: Anhydrous Na₂SO₄ is a drying agent that removes trace water. Column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure N-Cbz-L-serine methyl ester.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants L-Serine Methyl Ester HCl + Benzyl Chloroformate Reaction Reaction Vessel (Dioxane/Water, NaHCO₃) Stir at 25°C, 5h Reactants->Reaction Add reagents Workup Aqueous Work-up (Quench with HCl, Extract with EtOAc) Reaction->Workup Transfer & process Purification Purification (Dry over Na₂SO₄, Silica Chromatography) Workup->Purification Isolate crude Product Pure N-Cbz-L-Serine Methyl Ester Purification->Product Isolate pure

Caption: General workflow for the synthesis of N-Cbz-L-serine methyl ester.

Core Applications in Research and Development

The utility of N-Cbz-serine methyl ester spans multiple domains of chemical and biological research, primarily centered on its role as a protected amino acid.

Cornerstone of Peptide Synthesis

The compound is a fundamental building block in solution-phase peptide synthesis.[7] Its structure is engineered for controlled, sequential additions of amino acids to a growing peptide chain.[2]

  • N-Terminal Protection: The Cbz group robustly protects the amine nitrogen from participating in coupling reactions. It remains stable through various reaction conditions but can be cleanly removed via catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon), which cleaves the benzylic C-O bond to release the free amine, toluene, and CO₂.[1][2]

  • C-Terminal Protection: The methyl ester protects the carboxylic acid, preventing it from reacting during the coupling of its N-terminus to another amino acid. It can be selectively cleaved (saponified) under basic conditions to reveal the free carboxylic acid, which is necessary for subsequent coupling reactions or for the final peptide product.[2]

Role in Dipeptide Formation

Peptide_Synthesis cluster_0 Step 1: Coupling cluster_1 Step 2: Selective Deprotection CbzSerOMe Cbz-Ser(OH)-OMe Dipeptide Cbz-Ser(OH)-Ala-OtBu CbzSerOMe->Dipeptide Coupling Agent (e.g., DCC/EDC) AlaOtBu H-Ala-OtBu AlaOtBu->Dipeptide DeprotectN N-Terminal Deprotection (H₂, Pd/C) Dipeptide->DeprotectN Cleave Cbz DeprotectC C-Terminal Deprotection (e.g., TFA) Dipeptide->DeprotectC Cleave tBu FinalPeptide H-Ser(OH)-Ala-OH (Final Dipeptide) DeprotectN->FinalPeptide DeprotectC->FinalPeptide

Caption: Role of a protected serine derivative in a typical peptide coupling workflow.

Broader Synthetic and Biological Utility

Beyond peptides, N-Cbz-serine methyl ester is a versatile intermediate for various molecular classes.

  • Synthesis of Complex Molecules: It serves as a precursor for synthesizing β-amino acids and β-lactams, which are important structural motifs in many pharmaceuticals.[1] It is also used in the synthesis of lactivicin analogs and other biologically active molecules.[6]

  • Pharmacological Research: The compound and its derivatives are used to study enzyme kinetics and mechanisms, acting as substrates to probe enzyme-substrate interactions.[1] It is also employed in studies of protein-ligand binding, which is critical for rational drug design.[1]

  • Therapeutic Development: Research has explored its use in synthesizing pyrazinecarboxamide-based compounds that act as inhibitors of diacylglycerol acetyltransferases for potential obesity treatments.[7] Additionally, it has been used in studies to inhibit the activity of Mycobacterium tuberculosis.[7] Some serine derivatives are also investigated for neuroprotective effects.[2]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side-shields, impervious gloves, and a lab coat.[8]

  • Handling: Avoid inhalation of dust or vapors. In case of inhalation, move to fresh air. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[8]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated area.[3]

This compound is intended for research use only and is not for human or veterinary use.[1]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for advanced chemical synthesis and biomedical research. Its well-defined structure, featuring orthogonal protecting groups, provides chemists with the precision needed to construct complex peptides and other bioactive molecules. From its foundational role in peptide chemistry to its application in drug discovery and enzyme studies, N-Cbz-serine methyl ester remains a compound of significant value to the scientific community.

References

  • LookChem, "methyl 2-{[(benzyloxy)
  • Amerigo Scientific, "Methyl (2S)-2-{[(Benzyloxy)

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An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key intermediate in peptide synthesis and the development of various pharmaceuticals.[1][2][3] The structural elucidation of this molecule is paramount for ensuring purity and predicting reactivity in subsequent synthetic steps. Herein, we delve into the theoretical principles governing its ¹H NMR spectrum, provide a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound, also known as N-Cbz-L-serine methyl ester, is a derivative of the amino acid serine.[2][4] Its structure incorporates several key functional groups that are crucial to its role in organic synthesis: a methyl ester, a hydroxyl group, and a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is particularly important as it prevents the amine from undergoing unwanted reactions during peptide bond formation and can be readily removed under specific conditions.[1]

¹H NMR spectroscopy is an indispensable tool for verifying the structure of this molecule. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, we can confirm the presence and connectivity of each functional group, thereby ensuring the integrity of the compound.

To facilitate the discussion, the protons in the molecule are labeled as follows:

Figure 1. Structure of this compound with proton labeling.
Theoretical Prediction of the ¹H NMR Spectrum

Before acquiring the actual spectrum, a theoretical prediction based on established principles of NMR spectroscopy provides a valuable framework for interpretation. The chemical shift of a proton is primarily influenced by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield them, resulting in a lower chemical shift (upfield).[5][6]

Expected Chemical Shift Regions:

  • Aromatic Protons (Hg): Protons directly attached to the benzene ring are expected to appear in the aromatic region, typically between 7.0 and 8.5 ppm.[7][8] The specific pattern will depend on the substitution, but for a monosubstituted ring, a complex multiplet is anticipated.

  • Benzylic Protons (Hf): The two protons on the carbon adjacent to the benzene ring and the oxygen of the carbamate are deshielded and expected to appear as a singlet around 5.1 ppm.[7][9]

  • Amide Proton (He): The NH proton's chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[10][11] It is often observed as a broad singlet or a doublet if coupled to the adjacent α-proton, typically in the range of 5.0-8.0 ppm.

  • α-Proton (Hd): The proton on the α-carbon is adjacent to the electron-withdrawing ester and amide groups, leading to a downfield shift, expected around 4.2-4.5 ppm. It will likely appear as a multiplet due to coupling with the β-protons and potentially the amide proton.

  • β-Protons (Hc): The two diastereotopic protons on the β-carbon are adjacent to the hydroxyl group and the chiral center. They are expected to resonate around 3.8-4.0 ppm and will likely appear as a complex multiplet due to coupling with each other and the α-proton.

  • Methyl Protons (Hb): The three protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet around 3.7 ppm.[12]

  • Hydroxyl Proton (Ha): Similar to the amide proton, the chemical shift of the hydroxyl proton is highly variable and dependent on experimental conditions. It can appear as a broad singlet anywhere from 2.0 to 5.0 ppm and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear.[11][13][14]

Spin-Spin Coupling:

The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule.[15]

  • Hd will be split by Hc (two protons) and potentially He (one proton). This could result in a doublet of triplets or a more complex multiplet.

  • Hc protons will be split by Hd (one proton) and will also split each other (geminal coupling). This will likely result in a complex multiplet, often a doublet of doublets for each proton if they are well-resolved.

  • He may couple with Hd , resulting in a doublet. However, this coupling is often not observed due to rapid chemical exchange.

The magnitude of the splitting is given by the coupling constant, J, measured in Hertz (Hz). Vicinal coupling constants (³J) between protons on adjacent sp³-hybridized carbons are typically in the range of 6-8 Hz.[16]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

To obtain a high-quality ¹H NMR spectrum, the following protocol is recommended:

Workflow for ¹H NMR Spectrum Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound. prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep1->prep2 prep3 Add a small amount of TMS as an internal standard (0 ppm). prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the sample into the NMR spectrometer (≥400 MHz). prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to achieve high homogeneity. acq2->acq3 acq4 Set acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay). acq3->acq4 acq5 Acquire the Free Induction Decay (FID) data. acq4->acq5 proc1 Apply Fourier Transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Baseline correct the spectrum. proc2->proc3 proc4 Calibrate the chemical shift scale to the TMS signal (0 ppm). proc3->proc4 proc5 Integrate the signals. proc4->proc5

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, for compounds with exchangeable protons like the amide and hydroxyl groups, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it forms hydrogen bonds, which slows down the exchange rate and can lead to sharper signals for these protons.[11][14] Using a protic solvent like D₂O will result in the exchange of the NH and OH protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic experiment.[10][14]

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is particularly important for resolving complex multiplets.

  • Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper lines and improved resolution.

Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected ¹H NMR data for this compound. The actual chemical shifts and coupling constants may vary slightly depending on the solvent and other experimental conditions.

Proton LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hg ~ 7.35multiplet5H-Aromatic protons
Hf ~ 5.12singlet2H-Benzylic CH₂
He ~ 5.5-6.0doublet / broad s1H~ 8 Hz (if coupled)Amide NH
Hd ~ 4.38multiplet1H-α-CH
Hc ~ 3.90multiplet2H-β-CH₂
Hb ~ 3.75singlet3H-Methyl OCH₃
Ha variablebroad singlet1H-Hydroxyl OH

Detailed Analysis:

  • Aromatic Region (Hg): A complex multiplet integrating to 5 protons around 7.35 ppm is characteristic of the monosubstituted benzene ring of the Cbz group.[7]

  • Benzylic Protons (Hf): The sharp singlet at approximately 5.12 ppm, integrating to 2 protons, is assigned to the benzylic methylene protons. The absence of coupling confirms that there are no adjacent, non-equivalent protons.

  • Amide Proton (He): The signal for the amide proton is often broad due to quadrupolar relaxation of the adjacent nitrogen and chemical exchange. In a non-protic solvent like CDCl₃, it may appear as a doublet due to coupling with the α-proton (Hd).

  • α-Proton (Hd): This proton experiences coupling from both the amide proton (if exchange is slow) and the two β-protons. The resulting multiplet is often complex. Decoupling the amide proton can simplify this signal to a triplet or a doublet of doublets, depending on the equivalence of the β-protons.

  • β-Protons (Hc): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling) and with the α-proton (vicinal coupling), leading to a complex multiplet, often appearing as two separate doublet of doublets.

  • Methyl Protons (Hb): A distinct singlet integrating to 3 protons at around 3.75 ppm is a clear indication of the methyl ester group.

  • Hydroxyl Proton (Ha): The position and shape of this signal are highly dependent on the sample conditions. A D₂O exchange experiment can be performed to confirm its assignment; the signal will disappear upon addition of a drop of D₂O.

Logical Relationship of Spectral Features

G Aromatic Aromatic Protons (H_g, ~7.35 ppm, 5H) Benzylic Benzylic Protons (H_f, ~5.12 ppm, 2H) Aromatic->Benzylic 3-bond separation Amide Amide Proton (H_e, ~5.5-6.0 ppm, 1H) Benzylic->Amide Through Cbz group Alpha Alpha Proton (H_d, ~4.38 ppm, 1H) Amide->Alpha ³J coupling (vicinal) Beta Beta Protons (H_c, ~3.90 ppm, 2H) Alpha->Beta ³J coupling (vicinal) Methyl Methyl Protons (H_b, ~3.75 ppm, 3H) Alpha->Methyl Through ester Hydroxyl Hydroxyl Proton (H_a, variable, 1H) Beta->Hydroxyl 3-bond separation

Caption: Connectivity and coupling relationships in the ¹H NMR spectrum.
Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its characterization. By carefully analyzing the chemical shifts, multiplicities, and integrations of the signals, and by understanding the underlying principles of NMR spectroscopy, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate. The use of appropriate experimental techniques, such as the choice of solvent and D₂O exchange, further enhances the confidence in the spectral assignment. This guide provides a robust framework for researchers, scientists, and drug development professionals to effectively utilize ¹H NMR spectroscopy in their work with this and similar molecules.

References

  • Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
  • NMR Chemical Shifts.University of Wisconsin-Madison. [Link]
  • Table of Characteristic Proton NMR Shifts.University of California, Los Angeles. [Link]
  • ¹H NMR Chemical Shift.
  • ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]
  • ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (2012).
  • ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0034239).
  • N-((Phenylmethoxy)carbonyl)-L-serine methyl ester.
  • Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
  • Hydroxyl Groups in NMR. (2023). Reddit. [Link]
  • Solvent effects on the ¹H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones.
  • SUPPORTING INFORMATION: Unveiling and Tackling Guanidinium Peptide Coupling Reagent Side Reactions towards the Development of Peptide-Drug Conjugates.The Royal Society of Chemistry. [Link]
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
  • ¹H NMR Chemical Shifts.
  • methyl 2-{[(benzyloxy)
  • NMR Chemical Shift Values Table.Chemistry Steps. [Link]
  • Unusual ¹H NMR chemical shifts support (His) Cɛ1—H⋅⋅⋅O C H-bond: Proposal for reaction-driven ring flip mechanism in serine protease catalysis. (1998).
  • ¹H–¹H Coupling in Proton NMR.ACD/Labs. [Link]
  • ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of α-amino acid benzyl esters.AIR Unimi. [Link]
  • Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]
  • Methyl (2S)-2-{[(Benzyloxy)
  • Coupling constants for ¹H and ¹³C NMR.University of California, Irvine. [Link]
  • Short Summary of ¹H-NMR Interpret
  • NP-Card for L-Serine (NP0001084).NP-MRD. [Link]
  • ¹H NMR spectra of L-serine, Ser:CB[13] mixture in the molar ratio...
  • Lecture 3: Coupling Constants.Harvard University. [Link]
  • Methyl 2-(((benzyloxy)carbonyl)amino)
  • ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000187).
  • Chemical Shifts ¹H-NMR.Universidade de São Paulo. [Link]

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An In-depth Technical Guide to Interpreting the IR Spectrum of Cbz-Protected Serine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable in the fields of chemical synthesis and pharmaceutical development. For professionals engaged in peptide synthesis and the development of amino acid-based therapeutics, the ability to accurately interpret IR spectra is paramount for verifying the structural integrity of key intermediates. This guide provides a comprehensive analysis of the infrared spectrum of N-α-carboxybenzyl-L-serine (Cbz-serine), a crucial protected amino acid derivative. By dissecting the spectrum into its constituent absorption bands, this document offers a detailed rationale for the assignment of each peak, grounded in the fundamental principles of vibrational spectroscopy and supported by authoritative references. We will explore the characteristic vibrational modes of the carbamate, carboxylic acid, and hydroxyl functional groups, and elucidate how their interplay within the Cbz-serine molecule gives rise to its unique spectral signature.

Introduction: The Significance of Cbz-Serine in Synthetic Chemistry

Serine, with its polar hydroxyl side chain, is a fundamental building block in a vast array of proteins and peptides, contributing to critical biological functions through hydrogen bonding and as a site for phosphorylation.[1] In the intricate process of peptide synthesis, selective protection of the α-amino group is a prerequisite to ensure controlled amide bond formation. The carboxybenzyl (Cbz or Z) group is a widely employed urethane-type protecting group, valued for its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.

The successful incorporation of the Cbz group onto the serine backbone is a critical first step. Infrared spectroscopy offers a rapid and reliable method to confirm this transformation. By understanding the expected shifts in vibrational frequencies upon protection, a researcher can ascertain the presence of the desired N-Cbz-L-serine and the absence of starting material. This guide serves as a detailed roadmap for this analytical process.

The Molecular Architecture of Cbz-Serine: A Vibrational Perspective

To interpret the IR spectrum of Cbz-serine, it is essential to first consider its molecular structure and the various vibrational modes associated with its functional groups.

ATR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Spectrum Clean->Background Sample Apply Solid Sample Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Clean_End Clean ATR Crystal Acquire->Clean_End End End Clean_End->End

Figure 2. Workflow for acquiring an IR spectrum using the ATR method.

Conclusion: A Synthesis of Structure and Spectrum

The infrared spectrum of Cbz-protected serine is a rich tapestry of vibrational information that, when properly interpreted, provides unambiguous confirmation of its chemical structure. The key diagnostic features are the broad O-H and distinct N-H stretching bands in the high-frequency region, the intense and often overlapping carbonyl absorptions of the carbamate and carboxylic acid groups around 1700 cm⁻¹, and the characteristic Amide II band and aromatic bending vibrations in the fingerprint region. For the researcher in peptide synthesis or drug development, a thorough understanding of these spectral features is not merely an academic exercise but a critical tool for ensuring the quality and identity of essential synthetic intermediates, thereby upholding the principles of scientific rigor and reproducibility.

References

  • SPIE Digital Library. (n.d.). Identification of amide bands in the FTIR spectra of protected amino acids and dipeptides. I. Vapour phase spectra.
  • Chen, J. T., & Benson, W. R. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL.
  • Oxford Academic. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides | Journal of AOAC INTERNATIONAL.
  • MDPI. (n.d.). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study.
  • Chesalov, Y. A., et al. (2008). Frequencies (cm-1) and Assignment of the IR Absorption Bands for L- and DL-Serine... ResearchGate.
  • ResearchGate. (n.d.). Maxima of the N H stretching absorption bands observed by FT-IR....
  • Oregon State University. (2018). The C=O Stretch.
  • University of Michigan. (n.d.). IR: carboxylic acids.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • University of Missouri–St. Louis. (n.d.). The C=O stretching frequency.
  • Creative Peptides. (n.d.). Serine Amino Acids: Properties, Function, Benefits, and Sources.

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mass spectrometry analysis of N-Cbz-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-Cbz-L-serine Methyl Ester

Introduction

N-Cbz-L-serine methyl ester is a critical protected amino acid derivative used extensively in synthetic organic chemistry, particularly in the methodical construction of peptides and complex pharmaceutical intermediates.[1] The carbobenzyloxy (Cbz or Z) group provides robust protection for the amine functionality, while the methyl ester protects the carboxylic acid, allowing for selective modification of the serine side-chain hydroxyl group or subsequent controlled deprotection steps in a synthetic route.[2]

Given its role as a high-purity building block, the rigorous characterization of N-Cbz-L-serine methyl ester is paramount. Mass spectrometry (MS) stands as the definitive analytical tool for confirming its identity, assessing its purity, and monitoring its transformations during chemical reactions. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing two primary workflows: direct analysis via Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and analysis following derivatization by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). We will explore the causality behind methodological choices, delve into predictable fragmentation patterns, and provide actionable, field-tested protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties & Structural Data

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
Chemical Name methyl (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate[3]
Synonyms Z-Ser-OMe, N-Cbz-L-serine Methyl Ester[1][3]
Molecular Formula C₁₂H₁₅NO₅[1][3]
Molecular Weight 253.25 g/mol [3]
Exact Mass 253.09502 Da[3]
Structure
ngcontent-ng-c4006390337="" class="ng-star-inserted">

Core Analytical Strategy: Choosing the Right Path

The analytical approach for N-Cbz-L-serine methyl ester is dictated by the sample matrix, the required sensitivity, and the available instrumentation. The molecule's inherent polarity, stemming from the free hydroxyl group and the carbamate linkage, presents a choice between two robust strategies:

  • Direct Infusion or LC-MS Analysis: Leveraging "soft" ionization techniques like Electrospray Ionization (ESI), this is the preferred method for rapid confirmation and analysis in liquid matrices (e.g., reaction mixtures). It typically analyzes the intact molecule as a protonated or adducted species, providing a clear molecular weight confirmation with minimal sample preparation.

  • GC-MS Analysis with Derivatization: Gas chromatography requires analytes to be volatile and thermally stable.[4] The free hydroxyl group on the serine side-chain makes the native molecule unsuitable for direct GC analysis. Derivatization, specifically silylation, is necessary to cap this polar group, reducing its polarity and increasing its volatility. This approach provides excellent chromatographic resolution and leverages extensive, standardized Electron Ionization (EI) libraries for structural confirmation.

Part 1: Direct Analysis by LC-ESI-MS/MS

This is the most direct and high-throughput method for analyzing N-Cbz-L-serine methyl ester, ideal for reaction monitoring and purity assessment from liquid samples. ESI is a soft ionization technique that imparts minimal energy to the analyte, typically resulting in the observation of the intact protonated molecule, [M+H]⁺.[5]

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation:

    • Dissolve 1 mg of the N-Cbz-L-serine methyl ester sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL. Formic acid is crucial for promoting protonation and achieving good ionization efficiency in positive ion mode.

    • Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: Linear ramp from 5% to 95% B

      • 8-10 min: Hold at 95% B

      • 10-10.5 min: Return to 5% B

      • 10.5-15 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode (MS1): Full scan from m/z 100 to 500 to identify the precursor ion.

    • Precursor Ion (for MS/MS): m/z 254.1 (for [M+H]⁺). Sodium adduct [M+Na]⁺ at m/z 276.1 may also be observed and selected.

    • MS/MS Scan: Product ion scan.

    • Collision Gas: Argon at a pressure of ~1.5 mTorr.

    • Collision Energy (CE): Ramp from 10-30 eV. A ramp allows for the capture of both low-energy (parent ion) and high-energy (smaller fragments) fragmentation data in a single run.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 8 L/min.

    • Desolvation Temperature: 350 °C.

Expected ESI-MS/MS Fragmentation Pathway

Under ESI conditions, the protonated molecule [M+H]⁺ (m/z 254.1) is the primary precursor ion. Tandem MS (MS/MS) analysis via Collision-Induced Dissociation (CID) will induce fragmentation at the most labile bonds. The Cbz group is notoriously prone to fragmentation.

  • Primary Fragmentation: The most favorable fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation and the loss of toluene (92 Da) or a benzyl cation (91 Da). However, the most characteristic loss is that of the entire benzyloxycarbonyl group via the loss of CO₂ and toluene, or more directly, the formation of the highly stable benzyl cation. A common pathway is the loss of the benzyl group (C₇H₇, 91 Da) or toluene (C₇H₈, 92 Da). The most diagnostic fragmentation, however, involves the cleavage that produces the benzyl cation (m/z 91) or the tropylium ion (m/z 91), and the subsequent loss of CO₂ from the remaining structure. A key fragmentation is the loss of the entire benzyloxy group (107 Da) followed by the loss of CO (28 Da).

The primary fragmentation events for [M+H]⁺ at m/z 254.1 are:

  • Loss of Methanol (-32 Da): Cleavage of the methyl ester can result in a fragment at m/z 222.1 .

  • Loss of the Benzyloxy Group (-107 Da): Cleavage can result in the loss of C₇H₇O•, leading to a fragment at m/z 147.0 .

  • Formation of Benzyl/Tropylium Cation: The most dominant fragmentation pathway for Cbz-protected amines is the formation of the benzyl cation (or its rearranged, more stable tropylium isomer) at m/z 91.1 . This is often the base peak in the MS/MS spectrum.

  • Loss of CO₂ and Toluene (-44 Da and -92 Da): This concerted loss from the precursor leads to the protonated serine methyl ester imine at m/z 118.1 .

G cluster_main ESI-MS/MS Fragmentation of N-Cbz-L-serine methyl ester cluster_frags M [M+H]⁺ m/z 254.1 F1 [M+H - CH₃OH]⁺ m/z 222.1 M->F1 -32 Da F2 [M+H - C₇H₈O]⁺ m/z 146.1 M->F2 -108 Da (Toluene + O) F3 [C₇H₇]⁺ Benzyl/Tropylium Cation m/z 91.1 M->F3 Major Pathway F4 [M+H - C₈H₈O₂]⁺ m/z 118.1 M->F4 -136 Da (Loss of Cbz) F2->F4 -28 Da (-CO) G cluster_main EI Fragmentation of TMS-derivatized N-Cbz-L-serine methyl ester cluster_frags M [M]⁺• m/z 325 (Often weak/absent) F1 [M - •CH₃]⁺ m/z 310 M->F1 -15 Da F2 [M - •CH₂OTMS]⁺ m/z 222 M->F2 α-cleavage -103 Da F3 [C₇H₇]⁺ Benzyl/Tropylium Cation m/z 91 M->F3 Major Pathway F4 [Si(CH₃)₃]⁺ m/z 73 M->F4 TMS Fragment F5 [M - •OCH₂Ph]⁺ m/z 218 M->F5 -107 Da

Sources

An In-depth Technical Guide to the Solubility of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key serine derivative widely used in peptide synthesis and drug development.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for solubility determination, and presents a consolidated overview of its solubility characteristics in various organic solvents. By integrating fundamental chemical principles with practical laboratory methods, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation strategies involving this compound.

Introduction and Compound Profile

This compound, also known by synonyms such as Z-Ser-OMe, N-Cbz-L-serine methyl ester, or N-[(Phenylmethoxy)carbonyl]-L-serine Methyl Ester, is a pivotal intermediate in organic and medicinal chemistry.[3][4][5] Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protecting group on the amine, a methyl ester on the carboxyl group, and a primary hydroxyl group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility.[5][6]

The Cbz group provides stability during synthetic steps and is readily removable, while the methyl ester enhances solubility in organic solvents compared to its free-acid counterpart.[5][6] Understanding the solubility of Z-Ser-OMe is critical for:

  • Reaction Homogeneity: Ensuring the compound is fully dissolved in the reaction solvent is crucial for achieving optimal reaction kinetics and yields.

  • Purification: Knowledge of solubility differences in various solvents is fundamental to developing effective crystallization or chromatographic purification methods.[7]

  • Formulation Development: For drug development applications, solubility data informs the selection of appropriate vehicles and excipients.[8]

Compound Physicochemical Properties:

Property Value Source(s)
CAS Number 1676-81-9 [3][4]
Molecular Formula C₁₂H₁₅NO₅ [3][4]
Molecular Weight 253.25 g/mol [4][5]
Appearance White to light yellow low-melting solid or viscous liquid [3][4]
Melting Point 41-43 °C (lit.) [1][4]
Boiling Point 170 °C at 0.01 mm Hg (lit.) [4][7]

| Density | ~1.25 - 1.3 g/cm³ |[1][9] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular interactions between them. The principle of "like dissolves like" is a useful heuristic: polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[10] The molecular structure of Z-Ser-OMe presents several features that influence its interactions with solvents:

  • Hydrogen Bonding: The presence of both a hydroxyl (-OH) group and an amide N-H group allows Z-Ser-OMe to act as a hydrogen bond donor. The carbonyl oxygens and the hydroxyl oxygen can act as hydrogen bond acceptors. This capability is key to its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

  • Dipole-Dipole Interactions: The ester, carbamate, and hydroxyl groups create significant dipole moments within the molecule, promoting solubility in polar solvents like chloroform, dichloromethane, and ethyl acetate.

  • Van der Waals Forces: The nonpolar benzyl and methyl groups interact via weaker van der Waals forces, allowing for some solubility in less polar solvents like ethers or aromatic hydrocarbons.

The interplay of these forces means that Z-Ser-OMe is expected to have good solubility in a range of polar organic solvents, but limited solubility in purely nonpolar solvents like hexanes.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The "shake-flask" method is the gold standard for determining equilibrium (or thermodynamic) solubility, as it measures the concentration of a saturated solution in equilibrium with the undissolved solid.[11][12][13]

Rationale for the Shake-Flask Method

This method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which is a pH-dependent concentration of a compound in a saturated solution when the solution and excess solid are at equilibrium.[12] It is a robust technique that, while more time-consuming than kinetic methods, provides the accurate data necessary for process development and regulatory submissions.[12][13] The key is to allow sufficient time for the system to reach a true equilibrium state.[13][14]

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of Z-Ser-OMe (ensure solid is visible) to a series of vials, each containing a precisely measured volume (e.g., 5 mL) of the selected organic solvent. An excess is critical to ensure a saturated solution is formed.[13]

  • Equilibration: Seal the vials securely to prevent solvent evaporation. Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13] The equilibration time should be established by preliminary experiments where concentration is measured at various time points until it remains constant.[14]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.[12] Subsequently, carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of Z-Ser-OMe using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

    • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

  • Data Reporting: Express the solubility as mg/mL or mol/L. The experiment should be performed in triplicate for each solvent to ensure reproducibility.[11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Add excess Z-Ser-OMe to vial prep2 Add known volume of organic solvent prep1->prep2 Seal vial equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 sep1 Settle undissolved solid (e.g., 24h) equil1->sep1 sep2 Filter supernatant (0.45 µm PTFE filter) sep1->sep2 quant1 Dilute sample sep2->quant1 quant2 Analyze via HPLC/NMR quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result result quant3->result Final Solubility Data (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Data of Z-Ser-OMe in Common Organic Solvents

While extensive quantitative public data is limited, qualitative descriptions and data from chemical suppliers provide a strong indication of the compound's solubility profile. The following table synthesizes available information and expected solubility based on chemical principles.

Solvent ClassSolventPolarity IndexExpected/Reported SolubilitySource(s)
Alcohols Methanol (MeOH)5.1Soluble[4]
Ethanol (EtOH)4.3Soluble
Halogenated Chloroform (CHCl₃)4.1Soluble[4]
Dichloromethane (DCM)3.1Soluble
Ethers Tetrahydrofuran (THF)4.0Soluble
Diethyl Ether2.8Sparingly Soluble[15]
Esters Ethyl Acetate (EtOAc)4.4Soluble[7]
Ketones Acetone5.1Soluble
Amides Dimethylformamide (DMF)6.4Very Soluble[3]
Sulfoxides Dimethyl Sulfoxide (DMSO)7.2Very Soluble
Hydrocarbons Hexanes0.1Insoluble / Very Slightly Soluble
Toluene2.4Sparingly Soluble[16]

Note: "Soluble" and "Sparingly Soluble" are qualitative terms. Quantitative determination via the protocol in Section 3 is required for precise process design.

Conclusion

This compound (Z-Ser-OMe) exhibits good solubility in a wide range of polar organic solvents, including alcohols, halogenated solvents, and polar aprotic solvents like DMF and DMSO. This is a direct consequence of its molecular structure, which allows for strong dipole-dipole interactions and hydrogen bonding. Its solubility is limited in nonpolar hydrocarbon solvents. For any critical application in research or development, it is imperative that researchers perform quantitative solubility studies. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating the high-quality data needed to optimize synthetic, purification, and formulation processes.

References

  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Annex 4 - World Health Organization (WHO). (n.d.).
  • FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. (n.d.).
  • Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs | SciTechnol. (n.d.).
  • Determination of aqueous solubility by heating and equilibration: A technical note - NIH. (n.d.).
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. (2018, July 2).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12). ResearchGate.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Z-Ser-OMe [1676-81-9] - Aapptec Peptides. (n.d.).
  • methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate - LookChem. (n.d.).
  • This compound | Next Peptide. (n.d.).

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The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Discovery and Enduring Legacy of Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of peptide chemistry, the ability to selectively protect and deprotect functional groups is paramount. This guide delves into the history and chemistry of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe), a foundational building block whose existence is a direct consequence of one of the most transformative innovations in the field: the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group. We will explore the pre-Z era of peptide synthesis, the seminal work of Bergmann and Zervas, the logical genesis of Z-Ser-OMe, its chemical properties, and a validated protocol for its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "how," but the fundamental "why" behind the chemical strategies that underpin modern peptide science.

The Challenge of Uncontrolled Polymerization: Peptide Synthesis Before 1932

Prior to the early 1930s, the synthesis of peptides was a formidable challenge, often resulting in uncontrolled polymerization and a complex mixture of products. The primary obstacle was the bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid. Attempts to form a peptide bond between two different amino acids would invariably lead to self-condensation and the formation of undesired oligomers. Early pioneers like Emil Fischer, who first reported a peptide synthesis in 1901, laid the groundwork but were hampered by the lack of a reliable method for temporary "masking" of the amine terminus.[1]

A Paradigm Shift: The Bergmann-Zervas Synthesis and the Birth of the 'Z' Group

The breakthrough came in 1932 when Max Bergmann and his colleague Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group.[1] This marked the dawn of modern, controlled peptide synthesis.[2] Their ingenious method, often called the Bergmann-Zervas synthesis, provided the first truly practical and reversible Nα-protecting group.[1]

The Z-group is introduced by reacting the amino group of an amino acid with benzyl chloroformate under basic conditions. The brilliance of this protecting group lies in its stability to the conditions required for peptide coupling and its susceptibility to cleavage under mild, non-hydrolytic conditions—catalytic hydrogenation—which leaves the newly formed peptide bond intact. This discovery was a cornerstone that allowed for the stepwise, unambiguous assembly of peptide chains.[3]

The Logical Emergence of Z-Ser-OMe

The discovery of Z-Ser-OMe was not a singular, isolated event but rather a direct and logical application of the Bergmann-Zervas methodology to the amino acid L-serine. To incorporate serine into a growing peptide chain from its C-terminus, two protections are necessary:

  • N-terminal protection: To prevent self-polymerization and ensure the amino group does not react during the subsequent coupling step. The newly invented Z-group was the ideal candidate.

  • C-terminal protection: To prevent the carboxylic acid from reacting with the activated carboxyl group of the incoming amino acid. Esterification, typically to a methyl or ethyl ester, was a common and effective strategy.

Thus, the synthesis of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) was an early and essential step in utilizing serine within the new paradigm of controlled peptide synthesis.

Chemical Properties and Synthesis of Z-Ser-OMe

Z-Ser-OMe is a stable, crystalline solid that serves as a key intermediate in solution-phase peptide synthesis.[4][5] Its structure combines the robust Z-group for amine protection and the methyl ester for carboxyl protection, leaving the side-chain hydroxyl group of serine available for further modification if required, or to be carried through the synthesis.

Key Physicochemical Data
PropertyValue
Synonyms Cbz-Ser-OMe, N-Benzyloxycarbonyl-L-serine methyl ester
CAS Number 1676-81-9[6]
Molecular Formula C₁₂H₁₅NO₅[3][6]
Molecular Weight 253.25 g/mol [3][6]
Experimental Protocol: Synthesis of Z-Ser-OMe

This protocol describes a reliable method for the synthesis of Z-Ser-OMe, reflecting common laboratory practices for N-protection and C-terminal esterification.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester Hydrochloride

  • Rationale: The carboxylic acid is first protected as a methyl ester. The use of thionyl chloride in methanol is a classic and efficient method for this transformation. An acidic environment is required to prevent polymerization of the unprotected amino acid.

  • Suspend L-Serine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield a white solid, H-Ser-OMe·HCl. This product is typically used in the next step without further purification.

Step 2: N-protection with Benzyl Chloroformate

  • Rationale: This is the core Bergmann-Zervas reaction. A base is required to neutralize the HCl salt from the previous step and to scavenge the HCl generated during the reaction. The reaction is typically performed in a biphasic system or in a solvent that can accommodate both the polar amino acid salt and the nonpolar benzyl chloroformate.

  • Dissolve H-Ser-OMe·HCl (1 equivalent) in a mixture of water and a suitable organic solvent like dichloromethane or dioxane.

  • Cool the solution to 0°C.

  • Add a base, such as sodium carbonate or sodium bicarbonate (2.5 equivalents), portion-wise to the solution to maintain a basic pH.

  • Slowly add benzyl chloroformate (Z-Cl, 1.1 equivalents) dropwise while vigorously stirring the mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.[4]

  • Concentrate the solution under reduced pressure to yield crude Z-Ser-OMe, which can then be purified by recrystallization or silica gel chromatography.[4]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key molecular structure and the synthetic pathway.

Caption: Structure of Z-Ser-OMe.

Caption: Synthetic workflow for Z-Ser-OMe.

Conclusion: An Enduring Legacy

The development of the benzyloxycarbonyl protecting group was a watershed moment in chemical biology, transforming peptide synthesis from an art of approximation into a precise science.[7] Z-Ser-OMe, as an early and fundamental derivative, perfectly encapsulates this revolution. Its synthesis and use paved the way for the creation of complex peptides, including hormones like oxytocin, and laid the intellectual foundation for subsequent innovations, including the solid-phase peptide synthesis (SPPS) methodologies developed by Merrifield that dominate the field today.[1][8] Understanding the history and chemistry of Z-Ser-OMe is to understand a critical chapter in the story of how chemists gained mastery over the synthesis of the very molecules of life.

References

  • Greek Peptide Society. Memoirs. URL: https://www.greekpeptidesociety.com/memoirs/
  • Wade, J. D., & McCarthy, T. D. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Appendix 3, 18.1.1–18.1.25. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441649/
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2017). Thirteen decades of peptide synthesis: key developments in solid phase peptide synthesis and amide bond formation utilized in peptide ligation. RSC Advances, 7(50), 31777–31789. URL: https://pubmed.ncbi.nlm.nih.gov/29152233/
  • Garner, P., & Park, J. M. (1993). N-Boc-L-serine Methyl Ester. Organic Syntheses, 70, 18. URL: http://www.orgsyn.org/demo.aspx?prep=v70p0018
  • Garg, H. G., & Jeanloz, R. W. (1976). The synthesis of N-(benzyloxycarbonyl)-3-O-E13,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-beta-D-glucopyranosyl]-L-serine methyl ester, and its condensation with activated esters of amino acids. Carbohydrate Research, 52, 246–250. URL: https://pubmed.ncbi.nlm.nih.gov/1016991/
  • PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. URL: https://www.prepchem.com/synthesis-of-a-n-carbenzyloxy-cbz-l-serine-methyl-ester/
  • Smolecule. (2023). Buy Z-Ala-Ser methyl ester | 19542-34-8. URL: https://www.smolecule.com/cas-19542-34-8-z-ala-ser-methyl-ester.html
  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1985). Synthesis of N-protected -amino acids from N-(benzyloxycarbonyl)-L-Serine vis its -lactone: N--(benzyloxy-carbonyl)--(pyrazol-1-yl)-L-Alanine. Journal of the American Chemical Society, 107(24), 7105–7109. URL: https://www.researchgate.net/publication/251147514_Synthesis_of_N-protected_a-amino_acids_from_N-benzyloxycarbonyl-L-Serine_vis_its_b-lactone_N-a-benzyloxy-carbonyl-b-pyrazol-1-yl-L-Alanine
  • PrepChem. (n.d.). Synthesis of b. Z-Trp-Ser-OMe. URL: https://www.prepchem.com/synthesis-of-b-z-trp-ser-ome/
  • MedchemExpress. (n.d.). Z-Ser-OMe | Amino Acid Derivative. URL: https://www.medchemexpress.com/z-ser-ome.html
  • Kiso, Y., Ukawa, K., & Akita, T. (1980). Amino Acids and Peptides. XIV. Synthesis and Biological Activity of Three S-Peptide Analogues of Bovine Pancreatic Ribonuclease A. Chemical & Pharmaceutical Bulletin, 28(2), 673-677. URL: https://www.jstage.jst.go.jp/article/cpb1958/28/2/28_2_673/_article
  • Aapptec Peptides. (n.d.). Z-Ser-OMe [1676-81-9]. URL: https://www.aapptec.com/z-ser-ome-1676-81-9-p-341.html
  • Al-Warhi, T., Al-Sha'er, M. A., & El-Faham, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6543. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571731/
  • Wang, H., Lu, Z., & Liu, T. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/jacs.3c06900
  • Reddy, G. V., & Kumar, G. V. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of the Korean Chemical Society, 50(5), 389-391. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3934351/
  • Coin, I., Beyermann, M., & Bienert, M. (2013). The Evolution of Peptide Synthesis: From Early Days to Small Molecular Machines. Current Bioactive Compounds, 9(3), 174-189. URL: https://www.researchgate.net/publication/273456860_The_Evolution_of_Peptide_Synthesis_From_Early_Days_to_Small_Molecular_Machines
  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Brief History. URL: https://www.aapptec.com/solid-phase-peptide-synthesis-history-s-11.html
  • Coppola, G. M. (1986). N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. Organic Syntheses, 64, 222. URL: http://www.orgsyn.org/demo.aspx?prep=cv8p0080

Sources

Topic: Unveiling the Potential Biological Activity of N-benzyloxycarbonyl-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-benzyloxycarbonyl-L-serine methyl ester (Cbz-L-Ser-OMe) is a well-established synthetic intermediate, primarily utilized for the elegant incorporation of serine into peptides and complex molecular architectures. Its protected functional groups—a benzyloxycarbonyl (Cbz) protected amine and a methyl-esterified carboxylic acid—render it an ideal building block in multi-step organic synthesis. While its role as a precursor is extensively documented, its intrinsic biological activity remains largely unexplored. This guide moves beyond its synthetic utility to investigate its potential as a bioactive molecule. We will dissect its known applications in the synthesis of targeted inhibitors, propose hypotheses for its direct biological effects, and provide detailed, field-proven protocols for researchers to systematically evaluate its cytotoxic, antimicrobial, and metabolic profile. This document serves as a foundational blueprint for unlocking the therapeutic potential of this versatile serine derivative.

Part 1: The Established Landscape: Cbz-L-Ser-OMe in Synthetic Drug Discovery

The primary identity of Cbz-L-Ser-OMe in the scientific literature is that of a protected amino acid derivative.[1] This protection strategy is fundamental in organic chemistry, preventing the highly reactive amine and carboxylic acid groups from interfering with desired reactions on the serine side-chain hydroxyl group or other parts of a growing molecule. This role, while synthetic, is the first layer of its biological relevance, as it enables the construction of potent, biologically active agents.

A Cornerstone for Bioactive Molecules

The structure of Cbz-L-Ser-OMe is a testament to synthetic design, featuring ester, ether, and amide functional groups.[1] Its utility is most pronounced in the pharmaceutical and biotechnology sectors, where it serves as a key intermediate.[1]

Two prominent examples underscore its importance as a foundational scaffold:

  • Inhibitors of Mycobacterium tuberculosis: Cbz-L-Ser-OMe has been explicitly used in studies aimed at inhibiting the activity of Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] This suggests that the structural motif of a protected serine is a valuable pharmacophore for developing new antitubercular drugs.

  • Diacylglycerol Acetyltransferase (DGAT) Inhibitors: The compound is a starting material for the synthesis of pyrazinecarboxamide-based compounds. These molecules have been designed and investigated as inhibitors of DGAT, an enzyme critical for the final step of triglyceride synthesis, making it a key target in the development of therapies for obesity.[2]

The following diagram illustrates the pivotal role of Cbz-L-Ser-OMe as a synthetic precursor to these distinct classes of potentially therapeutic agents.

G cluster_0 Core Intermediate cluster_1 Synthetic Pathways cluster_2 Bioactive Molecules A N-benzyloxycarbonyl-L-serine methyl ester (Cbz-L-Ser-OMe) B Multi-step Synthesis A->B Precursor C Multi-step Synthesis A->C Precursor D Antitubercular Agents B->D Yields E DGAT Inhibitors (Obesity Treatment) C->E Yields G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Insight cluster_2 Outcome A General Cytotoxicity (MTT Assay) D Bioactivity Profile (Toxic, Antimicrobial, Stable/Labile) A->D B Antimicrobial Screening (MIC Assay) B->D C Metabolic Stability (Liver Microsome Assay) C->D

Caption: Experimental workflow for assessing the bioactivity of Cbz-L-Ser-OMe.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 2.2.1: General Cytotoxicity Assessment via MTT Assay

This assay determines the concentration at which the compound reduces the viability of cultured cells, providing a general measure of toxicity (IC50).

  • Rationale: Testing against both cancerous (e.g., HeLa) and non-cancerous (e.g., NIH/3T3 fibroblasts) cell lines provides a preliminary therapeutic index. A liver cell line (HepG2) is included to account for potential metabolic activation of the compound into a more toxic species.

  • Methodology:

    • Cell Seeding: Plate HeLa, NIH/3T3, and HepG2 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Compound Preparation: Prepare a 10 mM stock solution of Cbz-L-Ser-OMe in DMSO. Create a 2-fold serial dilution series in culture medium to yield final concentrations ranging from 100 µM to 0.78 µM.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium + DMSO (vehicle control) and wells with medium only (negative control).

    • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

    • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control and plot cell viability (%) against compound concentration. Calculate the IC50 value using non-linear regression.

Protocol 2.2.2: Antimicrobial Susceptibility via Broth Microdilution (MIC)

This method determines the minimum inhibitory concentration (MIC) required to prevent visible growth of a microorganism.

  • Rationale: Based on literature, Mycobacterium is a key target. [2]Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are included as standard representatives of common bacterial classes to assess the spectrum of activity.

  • Methodology:

    • Strain Preparation: Grow bacterial strains overnight in appropriate broth (e.g., Middlebrook 7H9 for M. tuberculosis, Mueller-Hinton for S. aureus and E. coli). Dilute the culture to achieve a final inoculum of 5 x 10^5 CFU/mL.

    • Compound Preparation: Prepare a 2-fold serial dilution of Cbz-L-Ser-OMe in a 96-well plate using the appropriate broth, with concentrations typically ranging from 128 µg/mL to 1 µg/mL.

    • Inoculation: Add the standardized bacterial inoculum to each well.

    • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, for sterility check).

    • Incubation: Incubate the plates at 37°C for 24-48 hours (or longer for slow-growing mycobacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring absorbance at 600 nm.

Part 3: Data Interpretation and Future Outlook

The results from the proposed experiments will generate a preliminary but crucial profile of Cbz-L-Ser-OMe's intrinsic biological activity.

Summarizing and Interpreting Potential Data

The quantitative data should be organized for clear interpretation.

Assay Test System Metric Potential Result Interpretation
Cytotoxicity HeLa (Cervical Cancer)IC50> 100 µMLow intrinsic toxicity to cancer cells.
NIH/3T3 (Fibroblast)IC50> 100 µMLow toxicity to non-cancerous cells.
HepG2 (Liver)IC5050 µMSuggests potential metabolic activation to a more toxic form.
Antimicrobial M. tuberculosisMIC16 µg/mLConfirms reported activity and warrants further investigation.
S. aureusMIC> 128 µg/mLNo significant activity against Gram-positive bacteria.
E. coliMIC> 128 µg/mLNo significant activity against Gram-negative bacteria.
Advancing the Research

Should the initial screening reveal promising activity, particularly against M. tuberculosis, the subsequent research should focus on mechanistic elucidation.

  • Mode of Action Studies: If antimicrobial activity is confirmed, experiments such as bacterial membrane integrity assays, DNA replication/transcription inhibition assays, or protein synthesis analysis would be critical next steps.

  • Target Identification: For potent activity, identifying the molecular target is paramount. This could involve affinity chromatography using a derivatized version of the compound or computational docking studies against known mycobacterial enzymes.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of Cbz-L-Ser-OMe (e.g., modifying the ester, the N-protecting group, or the serine backbone) would provide invaluable data for optimizing potency and selectivity.

References

  • Studies on the enzymes involved in the biosynthesis of cyclo-tris (N-2,3-dihydroxybenzoyl-L-seryl) in Escherichia coli. Journal of Bacteriology.
  • Synthesis of Methyl benzyl-DL-serin
  • N-Cbz-L-serine methyl ester | 1676-81-9. ChemicalBook.
  • N-Cbz-L-serine methyl ester 1676-81-9. Guidechem.

Sources

A Technical Guide to Sourcing and Application of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate for Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Chiral Building Block

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, commonly known in laboratory parlance as N-Cbz-Serine methyl ester or Z-Ser-OMe, is a pivotal chiral building block in the landscape of pharmaceutical research and development. Its structure features a serine backbone where the amine is protected by a benzyloxycarbonyl (Cbz or Z) group and the carboxylic acid is esterified as a methyl ester. This specific arrangement of protecting groups makes it an exceptionally valuable intermediate for the synthesis of complex peptides and other biologically active molecules.[1]

The Cbz group provides robust amine protection, stable under a variety of reaction conditions, yet is easily removable via catalytic hydrogenolysis, a clean and efficient deprotection strategy.[1] The methyl ester, meanwhile, protects the carboxylic acid, preventing unwanted side reactions during coupling steps, and can be selectively cleaved when needed. For researchers in drug discovery, the reliable sourcing of high-purity N-Cbz-Serine methyl ester is not merely a logistical step but a foundational requirement for the synthesis of novel therapeutics, particularly in peptide chemistry.[2][3] This guide provides an in-depth analysis of its commercial suppliers, critical quality attributes, and core applications.

Part 1: Commercial Supplier Landscape and Qualification

The procurement of starting materials for drug development demands rigorous evaluation of suppliers. The quality of this single reagent can directly impact the purity, yield, and biological activity of the final synthesized compound.

Prominent Commercial Suppliers

The market for N-Cbz-Serine methyl ester includes a range of suppliers, from large chemical houses to specialized boutique firms. The choice of supplier often depends on the scale of the research (milligram-scale for initial discovery vs. kilogram-scale for process development), required purity, and documentation needs (e.g., Certificate of Analysis, traceability).

Supplier/DistributorCommon Product Name(s)CAS NumberTypical PurityNotes
TCI Chemicals N-Benzyloxycarbonyl-L-serine Methyl Ester1676-81-9 (L-form)>98.0%A well-established supplier for research-grade chemicals, often providing detailed specifications.[2]
SynQuest Laboratories Methyl 2-benzyloxycarbonylamino-3-hydroxypropionate14464-15-4 (DL-form)VariesOffers various quantities suitable for lab-scale synthesis.[4]
Benchchem This compound14464-15-4 (DL-form)Not specifiedProvides general information on synthesis and applications.[1]
Amerigo Scientific Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate1676-81-9 (L-form)95%Distributor serving the life sciences sector.[5]
ChemicalBook methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate14464-15-4 (DL-form)Varies by listingAn aggregator platform listing multiple suppliers, useful for price comparison.[6]
LookChem methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate14464-15-4 (DL-form)95%+Another aggregator site that lists various manufacturers and distributors.[4]
Fisher Scientific N-Benzyloxycarbonyl-L-serine benzyl esterVaries99%A major distributor of scientific products, including reagents from various manufacturers.[7]

Note: The CAS number 1676-81-9 specifically refers to the L-enantiomer (the (S)-form), which is most relevant for peptide synthesis involving natural amino acids. The CAS number 14464-15-4 typically refers to the racemic DL-mixture.

Supplier Qualification Workflow

A systematic approach to supplier qualification is critical to mitigate risks in the R&D pipeline. The following workflow outlines a best-practice model for vetting potential suppliers.

cluster_0 Phase 1: Sourcing & Initial Vetting cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Procurement & Validation Initial_Search Identify Potential Suppliers (e.g., TCI, SynQuest) Request_CoA Request Certificate of Analysis & Safety Data Sheet (SDS) Initial_Search->Request_CoA Shortlist 2-3 suppliers Evaluate_Specs Evaluate Key Specifications (Purity, Identity, Water Content) Request_CoA->Evaluate_Specs Chiral_Purity Verify Chiral Purity (ee%) Is it the correct enantiomer? Evaluate_Specs->Chiral_Purity Most critical step Price_Lead Compare Price & Lead Time Chiral_Purity->Price_Lead Small_Purchase Purchase Small Validation Batch Price_Lead->Small_Purchase QC_Test In-House QC Verification (e.g., HPLC, NMR) Small_Purchase->QC_Test Supplier_Approval Approved Supplier QC_Test->Supplier_Approval If specs are met

Caption: A workflow for qualifying suppliers of critical chemical reagents.

Part 2: Critical Quality Attributes & Analytical Verification

For a chiral building block like N-Cbz-L-serine methyl ester, the Certificate of Analysis (CoA) is the primary document for assessing quality. However, a Senior Scientist must look beyond the surface-level numbers.

Key Specifications on a Certificate of Analysis:

  • Appearance: Should be a white to almost white crystalline powder.[2]

  • Purity (HPLC): A purity of >97% is typically acceptable for early-stage research, with >99% preferred for later-stage development.[8] The HPLC method must be stability-indicating, meaning it can separate the main compound from its degradation products.[8]

  • Identity (NMR/Mass Spectrometry): The provided spectra must be consistent with the expected chemical structure.

  • Chiral Purity / Enantiomeric Excess (ee%): This is arguably the most critical parameter. For applications in therapeutics, the presence of the incorrect enantiomer (D-form) is an impurity that must be strictly controlled. Regulatory bodies require thorough characterization of each enantiomer.[9] Chiral HPLC or GC-MS after derivatization are common methods for this determination.[8][]

  • Melting Point: A sharp melting point range (e.g., 41-43°C) is indicative of high purity.[11]

Experimental Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general methodology for verifying the purity of a received batch of N-Cbz-L-serine methyl ester.

Objective: To determine the purity of N-Cbz-L-serine methyl ester using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials:

  • N-Cbz-L-serine methyl ester sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

    • Further dilute as necessary to be within the linear range of the detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (for the benzene ring in the Cbz group)

    • Column Temperature: 30°C

    • Gradient:

      • 0-20 min: 30% B to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: Hold at 30% B (re-equilibration)

  • Analysis:

    • Inject a blank (diluent) followed by the sample.

    • Integrate the peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Part 3: Synthesis and Application in Drug Development

Understanding the synthesis of N-Cbz-L-serine methyl ester is crucial as it informs potential impurities that may be present in commercial batches.

Common Synthesis Pathway

The compound is typically synthesized via one of two main routes: 1) Esterification of commercially available N-Cbz-L-serine, or 2) Cbz-protection of L-serine methyl ester. The latter is a common laboratory procedure.[6]

cluster_0 Route: Cbz-Protection SerineEster L-Serine Methyl Ester (Starting Material) Reaction Reaction with Benzyl Chloroformate (Cbz-Cl) in base (e.g., MgO) SerineEster->Reaction Product N-Cbz-L-Serine Methyl Ester Reaction->Product

Caption: A simplified diagram of a common synthesis route.

Core Application: Solution-Phase Peptide Coupling

While solid-phase peptide synthesis (SPPS) often uses the free acid form of protected amino acids, the methyl ester is highly valuable in solution-phase synthesis, particularly for creating dipeptides or smaller peptide fragments that may later be joined together.

Experimental Protocol 2: Solution-Phase Dipeptide Synthesis

This protocol details the coupling of N-Cbz-L-serine methyl ester with another protected amino acid, for example, L-Alanine benzyl ester (H-Ala-OBn), to form the dipeptide Z-Ser-Ala-OBn.

Objective: To synthesize a protected dipeptide using N-Cbz-L-serine methyl ester as the N-terminal residue.

Materials:

  • N-Cbz-L-serine methyl ester (the free alcohol, not the ester of the serine side chain)

  • L-Alanine benzyl ester hydrochloride (H-Ala-OBn·HCl)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Amino Acid Salt Neutralization:

    • In a round-bottom flask, dissolve L-Alanine benzyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.2 equivalents) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 15 minutes.

  • Carboxylic Acid Activation:

    • Self-correction: The starting material is a methyl ester, which cannot be activated directly. To use it in coupling, the methyl ester must first be saponified (hydrolyzed) to the free carboxylic acid (N-Cbz-L-serine). This protocol will be adjusted to reflect the correct preceding step.

    • Step 0: Saponification (if starting from methyl ester): Dissolve N-Cbz-L-serine methyl ester in a mixture of THF/water. Add LiOH (1.5 eq.) and stir at room temperature until TLC indicates complete consumption of the starting material. Acidify with dilute HCl to pH ~3 and extract with ethyl acetate. Dry the organic layer and evaporate to yield N-Cbz-L-serine (the free acid).

    • Activation: In a separate flask, dissolve the resulting N-Cbz-L-serine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C.

    • Add EDC (1.1 equivalents) to the solution and stir for 20 minutes to form the active ester.

  • Coupling Reaction:

    • Transfer the neutralized H-Ala-OBn solution from step 1 to the activated N-Cbz-L-serine solution from step 2 at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Z-Ser-Ala-OBn.

Start N-Cbz-Ser-OMe Saponification Saponification (LiOH, THF/H2O) Start->Saponification Step 0 FreeAcid N-Cbz-Ser-OH (Free Acid) Saponification->FreeAcid Activation Activation (EDC, HOBt) FreeAcid->Activation Step 2 Coupling Coupling with H-Ala-OBn Activation->Coupling Step 3 Product Protected Dipeptide (Z-Ser-Ala-OBn) Coupling->Product

Caption: Workflow for utilizing N-Cbz-Ser-OMe in peptide coupling via saponification.

Part 4: Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of N-Cbz-Serine methyl ester.

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place, often under refrigerated conditions (0-10°C).[2][4]

  • Safety Precautions:

    • Always handle the compound in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

    • Avoid inhalation of dust and contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water.

    • Consult the Safety Data Sheet (SDS) provided by the supplier for complete toxicological and handling information before use.[12][13]

Conclusion

N-Cbz-L-serine methyl ester is a foundational reagent for any research group involved in peptide synthesis or the development of complex chiral molecules. Its utility is directly proportional to its purity, particularly its chiral purity. A successful research outcome begins with the careful selection and validation of a commercial supplier, a process that requires both scientific diligence and an understanding of the key quality attributes that define a reliable starting material. By implementing the workflows and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their synthetic pathways from the very first step.

References

  • LookChem. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Amerigo Scientific. Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • iChemical. (S)-N-(Benzyloxycarbonyl)-serine methyl ester, CAS No. 1676-81-9.
  • Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides.
  • Stanford Chemicals. What are the applications and preparation methods of L-Serine methyl ester hydrochloride?.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research.
  • Ermer, J., Gerhardt, J., & Siewert, M. (1995). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. Archiv der Pharmazie, 328(9), 635-9.
  • LOTTE Chemical. Safety Data Sheet(SDS).
  • Fisher Scientific Canada. N-Benzyloxycarbonyl-L-serine benzyl ester, 99%.
  • Ilisz, I., Aranyi, A., & Péter, A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7058.

Sources

Methodological & Application

Application Note: Strategic Use of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed technical guide on the strategic application of N-Cbz-L-Serine derivatives, specifically addressing Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (N-Cbz-L-Serine-OMe), in the context of Solid-Phase Peptide Synthesis (SPPS). We will dissect the chemical properties of its constituent protecting groups—the N-terminal benzyloxycarbonyl (Cbz) group and the C-terminal methyl ester—and the critical implications of the unprotected serine hydroxyl side chain. This guide clarifies that for direct incorporation into a growing peptide chain via standard coupling chemistry, the corresponding free carboxylic acid (N-Cbz-L-Serine) is required. Detailed protocols for the coupling of N-Cbz-L-Serine, management of potential side reactions, and subsequent deprotection strategies are provided. This note serves as an expert resource for chemists aiming to synthesize N-terminally modified peptides or specific peptide fragments for further applications like fragment condensation or structure-activity relationship studies.

Introduction: A Tale of Three Functional Groups

This compound, commonly known as N-Cbz-L-Serine methyl ester (N-Cbz-L-Ser-OMe), is a derivative of the amino acid L-serine.[1] Its utility in peptide synthesis is dictated by the interplay of its three key functional moieties: the N-terminal Cbz protecting group, the C-terminal methyl ester, and the unprotected hydroxyl side chain. While SPPS has become a routine technique for peptide assembly, the use of non-standard building blocks like N-Cbz-L-Ser-OMe requires a nuanced understanding of their chemical behavior to avoid pitfalls and achieve the desired synthetic outcome.

The primary challenge in peptide synthesis is the controlled, sequential formation of amide bonds.[2] This necessitates a strategic protection scheme where the N-terminus of the incoming amino acid is temporarily blocked while its C-terminal carboxyl group is activated to react with the free N-terminus of the growing peptide chain anchored to a solid support.[3][4] The properties of N-Cbz-L-Ser-OMe present both opportunities and significant challenges within this framework. This guide will illuminate the correct strategic deployment of this and related derivatives in advanced peptide synthesis.

Structural Analysis and Strategic Implications

The unique structure of N-Cbz-L-Ser-OMe dictates its specific applications and limitations in SPPS. A thorough understanding of each component is essential for successful synthesis.

The N-terminal Benzyloxycarbonyl (Cbz) Group

Introduced by Bergmann and Zervas in 1932, the Cbz (or Z) group was a foundational innovation that enabled controlled, stepwise peptide synthesis.[5]

  • Stability: The Cbz group is stable under the mildly basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the mildly acidic conditions used for Boc-group removal (e.g., TFA).[6] This makes it orthogonal to the Fmoc/tBu protection strategy.

  • Deprotection: Removal of the Cbz group is typically achieved under harsh conditions that are not compatible with standard SPPS cleavage from the resin. The most common and effective method is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst) in solution post-cleavage.[5][7] Alternatively, strong acidic conditions like HBr in acetic acid can be used, but this is less common in modern SPPS.[6][7]

The C-terminal Methyl Ester (OMe)

The presence of a methyl ester at the C-terminus is the single most important factor defining this molecule's role.

  • Inability to Couple Directly: Standard SPPS coupling reactions rely on the activation of a free carboxylic acid to form a reactive species (like an active ester or acylphosphonium salt) that can then be attacked by the N-terminal amine of the resin-bound peptide.[8] Since N-Cbz-L-Ser-OMe possesses a methyl ester instead of a free carboxylic acid, it cannot be activated and directly coupled using reagents like HBTU, HATU, or DIC.

  • Saponification: To be used in a coupling reaction, the methyl ester must first be hydrolyzed to the free carboxylic acid via saponification (treatment with a base like LiOH or NaOH).[9] However, performing saponification on N-protected amino acids can be risky, with a notable potential for racemization, especially with N-substituted residues.[10][11] Therefore, it is far more practical and safer to start with commercially available N-Cbz-L-Serine (which has the required free acid) for coupling reactions.

  • Synthetic Goal: The primary reason to use a methyl ester derivative is when the final desired product is a peptide with a C-terminal methyl ester. This is common for peptide fragments intended for solution-phase ligation.[12]

The Unprotected Hydroxyl (-OH) Side Chain

In modern Fmoc-SPPS, the hydroxyl group of serine is almost universally protected (e.g., as a t-butyl ether, Ser(tBu)) to prevent deleterious side reactions. The absence of this protection in N-Cbz-L-Ser-OMe is a major point of caution.

  • O-acylation: During the coupling reaction, the activating agent can react with the serine hydroxyl group, leading to the formation of an ester bond. This results in the incoming amino acid being attached to the side chain instead of the N-terminus, leading to branched peptide impurities.[13]

  • N→O Acyl Shift: Under acidic conditions, particularly during final cleavage from the resin, an intramolecular acyl migration can occur, where the peptide backbone shifts from the nitrogen to the oxygen of the serine residue.[14] This side reaction is often reversible upon treatment with a mild base.

Table 1: Properties of N-Cbz-L-Serine Methyl Ester

Property Value Reference(s)
Chemical Name This compound [15]
Synonyms N-Cbz-L-Serine-OMe, Z-Ser-OMe [16]
CAS Number 1676-81-9 [17]
Molecular Formula C₁₂H₁₅NO₅ [17]
Molecular Weight 253.25 g/mol [17]

| Melting Point | 41-43 °C |[17] |

G cluster_molecule N-Cbz-L-Serine Methyl Ester Structure cluster_annotations Key Functional Groups mol cbz N-Cbz Group (Stable to Fmoc/Boc conditions) cbz:e->mol:w ester C-Methyl Ester (Prevents direct coupling) ester:w->mol:e hydroxyl Unprotected -OH (Risk of O-acylation) hydroxyl:n->mol:s

Caption: Structure of N-Cbz-L-Serine-OMe with key functional groups highlighted.

Application & Protocols: A Corrected Approach

Given that N-Cbz-L-Ser-OMe cannot be directly coupled, the following protocols focus on the proper methodology for incorporating an N-Cbz-L-Serine residue into a peptide sequence during SPPS. This is the most common and logical application for achieving an N-terminally Cbz-protected peptide.

Protocol 1: Coupling of N-Cbz-L-Serine to a Resin-Bound Peptide

This protocol describes the final coupling step in an Fmoc/tBu-based synthesis to install the N-terminal Cbz-Ser residue.

Objective: To couple N-Cbz-L-Serine onto the deprotected N-terminus of a peptide chain synthesized on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Cbz-L-Serine (Z-Ser-OH)

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • SPPS reaction vessel and shaker

Methodology:

  • Resin Preparation: Swell the peptide-resin (1 eq.) in DMF for 30-60 minutes.

  • Fmoc Deprotection: If the N-terminal Fmoc group is still present, treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine. Confirm deprotection with a positive Kaiser test.

  • Coupling Solution Preparation: In a separate vial, dissolve N-Cbz-L-Serine (3 eq.), OxymaPure (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Expert Tip: Using carbodiimide-based activation with an additive like OxymaPure is recommended over more potent uronium/phosphonium reagents (HBTU, HATU) to minimize the risk of O-acylation on the unprotected serine hydroxyl group.[8]

  • Coupling Reaction: Add the activated coupling solution to the resin. Add DIPEA (6 eq.) and shake the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: After the reaction time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, allow the reaction to proceed for another 1-2 hours.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Drying: Dry the final Cbz-protected peptide-resin under vacuum.

Caption: Workflow for the final coupling of N-Cbz-L-Serine in an Fmoc-SPPS protocol.

Protocol 2: Cleavage and Cbz Group Removal

Objective: To cleave the peptide from the resin while retaining the Cbz group, followed by its optional removal in solution.

Part A: Cleavage from Resin

  • Cleavage Cocktail: Prepare a standard cleavage cocktail appropriate for the peptide's sequence and resin (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)).[18]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow it to react for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum. At this stage, the product is an N-terminally Cbz-protected peptide with all acid-labile side-chain protecting groups removed.

Part B: Cbz Group Deprotection (Hydrogenolysis)

  • Dissolution: Dissolve the Cbz-protected peptide in a suitable solvent, such as methanol, ethanol, or a mixture including acetic acid to aid solubility.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the peptide).[5]

  • Hydrogenation: Place the flask on a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ (e.g., via a balloon or a Parr hydrogenator) and stir the reaction vigorously.

  • Monitoring: Monitor the reaction by HPLC or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the final, fully deprotected peptide. Purify by preparative HPLC.

Side Reactions and Mitigation

The use of an unprotected serine residue necessitates careful control to avoid unwanted byproducts.

Table 2: Troubleshooting Common Side Reactions

Side Reaction Cause & Identification Mitigation Strategy Reference(s)
O-acylation Activation of the side-chain -OH group. Identified by a mass increase corresponding to the coupled amino acid on a side chain (MS/MS is definitive). Use milder activation (DIC/Oxyma). Avoid a large excess of activated amino acid (use ≤3 eq.). Reduce coupling time if possible. [13]
Racemization Epimerization at the α-carbon, often due to excessive base or over-activation. Identified by a doublet peak in chiral HPLC analysis. Use an additive like OxymaPure or HOBt. Avoid strong bases or prolonged exposure to activation conditions. [8]
N→O Acyl Shift Acid-catalyzed intramolecular migration during cleavage. Identified by a peptide that fails Edman degradation but has the correct mass. The shift is often reversible. Treat the crude peptide with a mild aqueous base (e.g., 10% ammonium bicarbonate solution) for a few hours post-cleavage. [14]

| Incomplete Cbz Removal | Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys) or insufficient hydrogenation. Identified by remaining starting material in HPLC. | Use a greater amount of catalyst or a specialized catalyst resistant to poisoning. Ensure vigorous stirring and a fresh H₂ source. |[6][7] |

Conclusion

While this compound cannot be directly used for chain elongation in SPPS, the underlying goal of incorporating an N-Cbz-L-Serine residue is a valuable synthetic strategy. By using the correct starting material (N-Cbz-L-Serine with a free acid) and carefully managing the unprotected hydroxyl side chain with optimized coupling conditions, researchers can successfully synthesize N-terminally modified peptides. This approach is particularly useful for creating peptide fragments for convergent synthesis or for producing final peptides where the Cbz group itself is a desired feature. Understanding the fundamental principles of reactivity and potential side reactions, as detailed in this guide, is paramount to achieving high-purity, well-characterized synthetic peptides.

References

  • Englebretsen, D. R., & Harding, D. R. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
  • Cortes-Clerget, M., et al. (2017). Tandem deprotection/coupling for peptide synthesis in water at room temperature. Green Chemistry, 19(16), 3935-3941. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Cortes-Clerget, M., et al. (2017). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
  • Thieme. (n.d.). 2.2 Carboxy Group. Thieme Chemistry. [Link]
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555-2560. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
  • CEM Corporation. (2024). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester to the acid.
  • Oulyadi, H., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(23), 9456-9463. [Link]
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • Letourneau, J. J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736. [Link]
  • Tam, J. P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research. Ningbo Inno Pharmchem. [Link]
  • LookChem. (n.d.). methyl 2-{[(benzyloxy)
  • ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3139. [Link]
  • Iris Biotech. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). Iris Biotech. [Link]
  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Angewandte Chemie International Edition, 47(36), 6851-6855. [Link]
  • Albericio, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 1-9. [Link]
  • AAPPTEC. (n.d.). Z-Ser-OMe [1676-81-9]. AAPPTEC. [Link]
  • Next Peptide. (n.d.). Methyl 2-(((benzyloxy)carbonyl)amino)

Sources

conditions for Cbz deprotection of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Selective Cbz Deprotection of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the synthesis of peptides and complex pharmaceutical intermediates.[1][2] Its removal is a critical step that demands careful consideration of the substrate's overall functionality. This guide provides a detailed analysis and robust protocols for the deprotection of the Cbz group from this compound, a chiral building block featuring a methyl ester and a primary hydroxyl group. The primary challenge lies in achieving chemoselective cleavage of the Cbz carbamate without compromising the integrity of the ester or hydroxyl functionalities. We will explore the mechanistic underpinnings of various deprotection strategies, focusing on catalytic hydrogenolysis and transfer hydrogenation as the methods of choice for this specific substrate, while also discussing the limitations of acid-mediated cleavage.

Core Principles: The Challenge of Chemoselectivity

The target substrate, this compound, contains three distinct functional groups relevant to the deprotection strategy:

  • N-Cbz Group: The target for removal.

  • Methyl Ester: Susceptible to hydrolysis under strong acidic or any basic conditions.

  • Primary Hydroxyl Group: Generally stable but its presence can influence solvent choice and workup procedures.

The ideal deprotection method must selectively cleave the benzyl-oxygen bond of the carbamate while leaving the ester and hydroxyl groups untouched. Catalytic hydrogenolysis is the most common and mildest method for Cbz removal, proceeding under neutral conditions that are highly compatible with both esters and alcohols.[1][3]

Comparative Analysis of Deprotection Methodologies

The selection of a deprotection strategy is dictated by the substrate's functional group tolerance. For the target molecule, reductive methods are overwhelmingly superior.

Deprotection MethodReagents & ConditionsKey AdvantagesPotential Limitations for Target Substrate
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C (5-10 mol%) in MeOH or EtOH, Room Temp.[1][4]High Chemoselectivity ; Mild, neutral conditions; Clean byproducts (Toluene, CO₂); High yields.[1][5]Safety concerns with handling H₂ gas; Potential for catalyst poisoning by sulfur-containing impurities.[5][6]
Catalytic Transfer Hydrogenation Ammonium Formate (HCOONH₄), 10% Pd/C in MeOH, Room Temp to Reflux.[1][7]Excellent Safety Profile (avoids H₂ gas); Mild conditions; High yields and good functional group tolerance.[1]Requires removal of formate salts during workup; Can still reduce some highly sensitive groups.[5]
Acid-Mediated Cleavage 33% HBr in Acetic Acid, Room Temp.[1][8]Effective for substrates incompatible with hydrogenation (e.g., containing alkynes).[1]High Risk of Ester Hydrolysis ; Harsh, corrosive conditions; Potential for side reactions like acetylation from the solvent.[5][9]

Based on this analysis, Catalytic Hydrogenolysis and Catalytic Transfer Hydrogenation are the recommended methods. Acid-mediated cleavage is strongly discouraged due to the high probability of cleaving the methyl ester.

Mechanistic Insight: Catalytic Hydrogenolysis

Catalytic hydrogenolysis involves the cleavage of the C-O benzylic bond by hydrogen on the surface of a palladium catalyst.[1] The reaction proceeds through the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine.

G cluster_mechanism Cbz Deprotection via Catalytic Hydrogenolysis Cbz_Amine R-NH-Cbz Adsorbed_Complex [Adsorbed Complex] Cbz_Amine->Adsorbed_Complex Adsorption Pd_Surface Pd(0) Catalyst Surface Carbamic_Acid R-NH-COOH (Unstable Carbamic Acid) Adsorbed_Complex->Carbamic_Acid Toluene Toluene Adsorbed_Complex->Toluene H2 H₂ H2->Adsorbed_Complex Hydrogenolysis Amine R-NH₂ (Free Amine) Carbamic_Acid->Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This is the classic and most common method, valued for its clean workup.[5]

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol% (use 50% wet catalyst for safety)

  • Methanol (MeOH), HPLC grade

  • Hydrogen (H₂) gas balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Cbz-protected amino ester (1.0 equiv) in methanol (approx. 0.1 M concentration).

  • Inerting: Flush the flask with nitrogen or argon.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under the inert atmosphere.[1] Causality: The inert atmosphere prevents potentially flammable solvents from mixing with the air in the presence of the pyrophoric catalyst.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 2-3 times to ensure a hydrogen atmosphere.[1]

  • Reaction: Stir the mixture vigorously at room temperature. Rationale: Vigorous stirring is crucial to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material. Reactions are typically complete within 2-16 hours.

  • Workup: a. Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2] Wash the pad with a small amount of methanol. Safety: The catalyst on the filter pad can be pyrophoric; do not allow it to dry completely in the air. Quench with water. c. Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-amino-3-hydroxypropanoate. The product is often pure enough for subsequent steps, or it can be purified further if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is an excellent alternative that avoids the direct use of flammable hydrogen gas, making it safer and more convenient for many labs.[1][7]

Materials:

  • This compound (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Ammonium formate (HCOONH₄), (3-5 equiv)

  • Methanol (MeOH), HPLC grade

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected amino ester (1.0 equiv) in methanol (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.[1]

  • Reagent Addition: To the solution, add 10% Pd/C (5-10 mol%) followed by ammonium formate (3-5 equivalents).[1] Causality: Ammonium formate serves as the in-situ hydrogen donor, decomposing on the catalyst surface to H₂, CO₂, and ammonia.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) to accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often faster than those using H₂ gas, typically complete in 1-4 hours.[7]

  • Workup: a. Upon completion, filter the mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. b. Concentrate the filtrate under reduced pressure. c. The resulting crude product will contain excess ammonium formate. To remove it, dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated NaCl solution. Alternatively, for highly polar products, purification via silica gel chromatography may be necessary.

General Experimental Workflow & Troubleshooting

G Start Start: Cbz-Protected Ester Dissolve Dissolve Substrate in Methanol Start->Dissolve Add_Reagents Add Pd/C and Hydrogen Source (H₂ or HCOONH₄) Dissolve->Add_Reagents React Stir at Room Temp (or Gentle Heat) Add_Reagents->React Monitor Monitor by TLC/LC-MS React->Monitor Complete Reaction Complete? Monitor->Complete Filter Filter Through Celite® to Remove Catalyst Complete->Filter Yes Troubleshoot Troubleshoot: - Add more catalyst/H-source - Check for catalyst poison Complete->Troubleshoot No Concentrate Concentrate Filtrate Filter->Concentrate Workup Aqueous Workup / Purification (if necessary) Concentrate->Workup End Final Product: Deprotected Amino Ester Workup->End Troubleshoot->React

Caption: General workflow for Cbz deprotection of the target substrate.

Troubleshooting Common Issues:

  • Stalled or Incomplete Reaction: This is often due to poor quality or poisoned catalyst. Try adding a fresh batch of catalyst. Sulfur-containing impurities in the substrate can act as catalyst poisons.[6]

  • Formation of N-benzyl Side Product: This can occur if the reaction stalls or if there is an insufficient hydrogen source, leading to reductive alkylation.[5][8] Ensure a sufficient supply of hydrogen (or ammonium formate) and that the reaction goes to completion.

Conclusion

The selective deprotection of this compound is most effectively and safely achieved using catalytic hydrogenolysis or catalytic transfer hydrogenation. These methods operate under mild, neutral conditions that are fully compatible with the substrate's methyl ester and hydroxyl functionalities.[3] Transfer hydrogenation using ammonium formate offers a significant safety and convenience advantage by avoiding the use of pressurized hydrogen gas.[1] By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can reliably perform this critical transformation with high yields and purity, advancing their synthetic campaigns in drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Removal of the Cbz Protecting Group.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • ResearchGate. (n.d.). Reaction schemes for the chemical and biocatalytic deprotection of a.... [Scientific Diagram].
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Gowda, D. C., et al. (n.d.). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis.
  • Benchchem. (n.d.). A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Cbz Deprotection.
  • Campopiano, D., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. DOI:10.1039/D4FD00016A.
  • National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
  • Royal Society of Chemistry. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • Bentham Science. (2025). Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • Benchchem. (n.d.). This compound.
  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Chemistry Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?

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Application Notes & Protocols: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate as a Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Cbz-L-Serine Methyl Ester in Modern Synthesis

In the landscape of pharmaceutical and complex molecule synthesis, the demand for enantiomerically pure starting materials is paramount.[1] Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, commonly known as N-Cbz-L-serine methyl ester, stands out as a versatile and highly valuable chiral building block.[2] Derived from the naturally occurring amino acid L-serine, this compound offers a trifecta of functionalities: a nucleophilic hydroxyl group, a readily modifiable methyl ester, and a stable, yet easily removable, benzyloxycarbonyl (Cbz) protected amine.[2][3] This unique combination makes it an indispensable intermediate in the stereoselective synthesis of a wide array of complex organic molecules, including non-proteinogenic amino acids, β-lactams, and intricate peptide frameworks.[2]

The Cbz protecting group is crucial for its utility, offering robust protection of the amine functionality under a variety of reaction conditions, while being susceptible to clean removal via hydrogenolysis.[2] The methyl ester not only enhances solubility in common organic solvents but also serves as a convenient handle for further chemical transformations.[2] The inherent chirality, originating from L-serine, is the cornerstone of its application, allowing for the transfer of stereochemical information to subsequent products, a critical aspect in the development of stereospecific pharmaceuticals.

This guide provides a comprehensive overview of the synthesis and key applications of this compound, complete with detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthesis of this compound

The preparation of high-purity Cbz-L-serine methyl ester is the foundational step for its use as a chiral building block. Two common and reliable methods are presented below.

Protocol 2.1: Esterification of N-Cbz-L-Serine

This method involves the direct esterification of commercially available N-Cbz-L-serine. The use of dimethylformamide (DMF) as a solvent and dimethylsulfate as the methylating agent provides an efficient route to the desired product.

Experimental Protocol:

  • Dissolve 25 g of N-Cbz-L-serine in 100 mL of dry N,N-dimethylformamide (DMF) in a flask equipped with a magnetic stirrer and maintain the temperature at 0°C under an argon atmosphere.[4]

  • To this solution, add 30 mL of triethylamine followed by 20 mL of dimethylsulfate.[4]

  • Allow the reaction mixture to stir overnight at room temperature.[4]

  • Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 200 mL).[4]

  • Combine the organic layers and wash with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Remove the solvent by rotary evaporation to yield an oil.[4]

  • Purify the crude product by silica gel column chromatography using diethyl ether as the eluent to obtain crystalline N-Cbz-L-serine methyl ester.[4]

  • Confirm the structure of the product by NMR spectroscopy.[4]

Protocol 2.2: Cbz-Protection of L-Serine Methyl Ester Hydrochloride

An alternative approach starts with the commercially available L-serine methyl ester hydrochloride, which is then protected with benzyl chloroformate.

Experimental Protocol:

  • In a 500 mL two-necked round-bottomed flask equipped with a mechanical stirrer, combine 100 mL of water, 48 g of sodium bicarbonate, 75 mL of ether, and 13.2 g of L-serine methyl ester hydrochloride.[5]

  • Immerse the flask in an ice-water bath. After 10 minutes, slowly add 21.0 mL of benzyl chloroformate.[5]

  • Continue stirring in the ice bath for 2 hours.[6]

  • Separate the ether layer and extract the aqueous layer with a fresh portion of ether.[5]

  • Combine the ether extracts, dry with anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield N-Cbz-L-serine methyl ester.[5]

Table 1: Comparison of Synthetic Routes

ParameterProtocol 2.1: EsterificationProtocol 2.2: Cbz-Protection
Starting Material N-Cbz-L-SerineL-Serine methyl ester hydrochloride
Key Reagents Dimethylsulfate, TriethylamineBenzyl chloroformate, Sodium bicarbonate
Advantages Direct, good for scaling up if starting material is available.Utilizes a less expensive starting material.
Considerations Dimethylsulfate is toxic and requires careful handling.Two-phase reaction requires efficient stirring.

Application in Peptide Synthesis

Cbz-L-serine methyl ester is a cornerstone in peptide synthesis, providing a protected serine residue for incorporation into peptide chains.[2] The Cbz group prevents unwanted side reactions at the amine terminus during coupling, and the methyl ester protects the C-terminus.[7]

Protocol 3.1: Dipeptide Synthesis using an N-Acylbenzotriazole Intermediate

This protocol demonstrates the coupling of a Cbz-protected amino acid with an unprotected amino acid in an aqueous medium, which can be adapted for Cbz-L-serine methyl ester.

Experimental Protocol:

  • Prepare the N-(Cbz-L-seryl)benzotriazole by reacting Cbz-L-serine with benzotriazole in the presence of a suitable activating agent (e.g., DCC or EDC).

  • In a separate flask, dissolve the desired unprotected amino acid (e.g., L-alanine) in an aqueous acetonitrile solution.

  • Add the N-(Cbz-L-seryl)benzotriazole to the amino acid solution and stir at room temperature. The reaction progress can be monitored by TLC or HPLC.

  • Upon completion, the dipeptide can be isolated by standard workup procedures, often involving extraction and purification by chromatography or crystallization. This method has been shown to produce peptides in high yields (85-95%) with minimal racemization.[8]

Transformation into Oxazolines: A Gateway to Further Functionality

The conversion of Cbz-L-serine methyl ester into chiral oxazolines opens a pathway to a diverse range of synthetically useful compounds.[9] Oxazolines are important intermediates in the synthesis of natural products and can also serve as chiral ligands in asymmetric catalysis.[6]

Protocol 4.1: Molybdenum-Catalyzed Cyclodehydration for Oxazoline Synthesis

This protocol utilizes a molybdenum catalyst for the efficient cyclodehydration of a serine derivative to form the corresponding oxazoline.[9]

Experimental Protocol:

  • Set up a round-bottom flask with a Dean-Stark trap and a condenser under an argon atmosphere.

  • To the flask, add the N-acylated serine methyl ester (substrate, 1 equivalent), MoO₂(acac)₂ (0.1 equivalents), 6-methyl-2-pyridinecarboxylic acid (0.2 equivalents), and toluene as the solvent.[9]

  • Heat the reaction mixture to reflux and monitor the formation of the oxazoline by TLC or GC-MS. The water generated during the reaction is removed azeotropically.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in heptane) to yield the pure oxazoline.[9]

Stereoselective Transformations via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of other functional groups with inversion of configuration.[10] When applied to Cbz-L-serine methyl ester, it allows for the controlled introduction of nucleophiles at the C-3 position, leading to a range of β-substituted amino acid derivatives.[11]

Protocol 5.1: Intramolecular Mitsunobu Cyclization to a β-Lactone

This protocol details the cyclization of N-Cbz-L-serine to its corresponding β-lactone, a highly reactive intermediate, via a Mitsunobu reaction. A similar intermolecular reaction can be envisioned for Cbz-L-serine methyl ester with an external nucleophile.

Experimental Protocol:

  • In a flask under an inert atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous THF and cool to -78°C.

  • Slowly add dimethyl azodicarboxylate (DMAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) to the cooled solution.

  • In a separate flask, dissolve N-Cbz-L-serine (1 equivalent) in anhydrous THF.

  • Add the N-Cbz-L-serine solution dropwise to the pre-formed phosphine-azodicarboxylate complex at -78°C.[11]

  • Allow the reaction to proceed at low temperature, monitoring by TLC for the disappearance of the starting material. The reaction proceeds via activation of the hydroxyl group.[11]

  • Upon completion, the reaction is quenched, and the β-lactone product is quickly isolated from the reaction mixture to prevent polymerization.[11]

Diagram 1: Synthetic Utility of Cbz-L-Serine Methyl Ester

G main Methyl 2-(((benzyloxy)carbonyl)amino) -3-hydroxypropanoate peptide Peptide Synthesis main->peptide  Coupling Agents  (e.g., HATU, HBTU) oxazoline Oxazoline Formation main->oxazoline  Dehydrating Agents  (e.g., MoO₂(acac)₂) mitsunobu Mitsunobu Reaction main->mitsunobu  PPh₃, DEAD/DIAD  + Nucleophile dipeptide Dipeptides & Polypeptides peptide->dipeptide chiral_ligand Chiral Ligands oxazoline->chiral_ligand beta_sub β-Substituted Amino Acids mitsunobu->beta_sub

Caption: Key synthetic transformations of Cbz-L-Serine Methyl Ester.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
CAS Number 1676-81-9 (L-isomer)[12]
Molecular Formula C₁₂H₁₅NO₅[3]
Molecular Weight 253.25 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 41-43 °C[3]
¹H NMR Spectrum should be consistent with the structure.[13]
Mass Spectrometry m/z for [M+H]⁺ expected around 254.1.[14]
Specific Rotation [α]²⁰/D approx. -15° (c=1, MeOH)

Diagram 2: General Workflow for Synthesis and Application

G cluster_synthesis Synthesis cluster_application Application start L-Serine Derivative reaction Esterification / Protection start->reaction purification Column Chromatography reaction->purification product Pure Cbz-L-Serine Methyl Ester purification->product coupling Peptide Coupling product->coupling cyclization Cyclization product->cyclization substitution Nucleophilic Substitution product->substitution final_product Target Molecule coupling->final_product cyclization->final_product substitution->final_product

Sources

enzymatic synthesis of enantiopure N-Cbz-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Fidelity Enzymatic Synthesis of Enantiopure N-Cbz-L-serine Methyl Ester for Pharmaceutical and Peptide Synthesis Applications

Abstract

This guide provides a comprehensive framework for the , a critical chiral building block in modern drug discovery and peptide synthesis.[1][2] Traditional chemical esterification methods often require harsh conditions and complex protection-deprotection strategies for the serine hydroxyl group, posing risks of side reactions and racemization. This application note details a robust, high-selectivity protocol utilizing an immobilized lipase catalyst in an organic medium. The described method offers significant advantages, including mild reaction conditions, high yields, preservation of stereochemical integrity, and operational simplicity. We provide detailed, step-by-step protocols for reaction optimization, preparative-scale synthesis, product purification, and rigorous analytical characterization to ensure enantiopurity.

Introduction: The Case for Biocatalysis

N-benzyloxycarbonyl-L-serine methyl ester (N-Cbz-L-serine methyl ester) is a cornerstone intermediate in the synthesis of complex peptides and pharmacologically active molecules.[3] Its protected amino group and esterified carboxyl group allow for precise, sequential peptide bond formation, while the chiral center is essential for the biological activity of the final product.[1]

The challenge in its synthesis lies in achieving high enantiopurity. Enzymatic catalysis, particularly with lipases, offers a superior alternative to conventional chemical routes.[4][5] Lipases (EC 3.1.1.3) are hydrolases that, in low-water environments, can effectively catalyze the reverse reaction: ester synthesis.[5][6] This approach leverages the inherent stereoselectivity of enzymes to produce the desired L-enantiomer exclusively, under mild, environmentally benign conditions.

Key Advantages of the Enzymatic Approach:

  • High Enantioselectivity: Enzymes are inherently chiral catalysts, minimizing the risk of racemization.

  • Mild Reaction Conditions: Reactions are typically conducted at or near room temperature, preserving sensitive functional groups.[7]

  • No Side-Chain Protection Required: The high specificity of the enzyme often obviates the need to protect the hydroxyl group of serine.

  • Sustainability: Biocatalysis is a cornerstone of green chemistry, reducing waste and avoiding harsh reagents.[4]

  • Process Simplification: Immobilized enzymes can be easily recovered by simple filtration and reused, streamlining the process and reducing costs.[7]

Principle of the Method: Driving Synthesis over Hydrolysis

The core of this protocol is the lipase-catalyzed esterification between the carboxylic acid of N-Cbz-L-serine and methanol. The catalytic mechanism involves a serine residue in the lipase's active site forming a covalent acyl-enzyme intermediate with the N-Cbz-L-serine. This intermediate is then resolved by nucleophilic attack from methanol to yield the final ester product and regenerate the free enzyme.[6]

Enzymatic_Esterification_Mechanism cluster_0 Lipase Catalytic Cycle E Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-C(O)R) E->AcylEnzyme RCOOH N-Cbz-L-Serine RCOOH->AcylEnzyme Acylation AcylEnzyme->E Regeneration Ester N-Cbz-L-Serine Methyl Ester AcylEnzyme->Ester Water H₂O AcylEnzyme->Water ROH Methanol ROH->AcylEnzyme Alcoholysis note The reaction is driven to the right in organic solvent, minimizing hydrolysis by water.

Figure 1: Simplified mechanism of lipase-catalyzed esterification.

A critical factor for success is the reaction medium. In aqueous solutions, the equilibrium favors hydrolysis. By using a non-polar organic solvent, the thermodynamic equilibrium is shifted dramatically toward ester synthesis.[8][9] The solvent choice is paramount; it must solubilize the substrates to a sufficient degree without denaturing the enzyme.[10][11] Furthermore, maintaining a low water activity (aw) is essential to prevent the reverse hydrolytic reaction. This is typically achieved by using anhydrous solvents and adding molecular sieves.

Materials and Reagents

  • Substrates:

    • N-Cbz-L-Serine (>99% purity) (CAS: 1145-80-8)

    • Methanol (Anhydrous, >99.8%)

  • Enzyme:

    • Immobilized Lipase B from Candida antarctica (CALB), such as Novozym® 435.[8][12]

  • Solvents:

    • Hexane or Isooctane (Anhydrous)

    • Ethyl Acetate (HPLC Grade)

    • Acetonitrile (HPLC Grade)

  • Other Reagents:

    • Molecular Sieves (3Å, activated)

    • Deionized Water (18.2 MΩ·cm)

    • Trifluoroacetic Acid (TFA, for HPLC mobile phase)

    • Silica Gel (for column chromatography, 230-400 mesh)

Experimental Protocols

Protocol 1: Optimization of Reaction Conditions (Small Scale)

To ensure maximum yield and purity, key parameters must be optimized.[8] It is recommended to perform a series of small-scale reactions (e.g., 1-2 mL total volume) varying one parameter at a time.

General Small-Scale Reaction Setup:

  • To a 4 mL glass vial, add N-Cbz-L-Serine (e.g., 23.9 mg, 0.1 mmol) and the desired amount of immobilized lipase.

  • Add 2 mL of anhydrous organic solvent and ~100 mg of activated 3Å molecular sieves.

  • Add the specified molar equivalent of anhydrous methanol.

  • Seal the vial tightly and place it in an orbital shaker/incubator at the desired temperature and agitation speed (e.g., 200 rpm).

  • Monitor the reaction by taking small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours), quenching with acetonitrile, filtering, and analyzing by HPLC (see Protocol 4).

Optimization Parameters:

ParameterRange to TestRationale
Enzyme Loading 5 - 25% (w/w of N-Cbz-L-Serine)Higher concentration increases the reaction rate, but there is a point of diminishing returns where substrate availability becomes limiting.[8]
Substrate Ratio 2:1 to 10:1 (Methanol:N-Cbz-L-Serine)An excess of methanol is required to shift the reaction equilibrium towards product formation.[8]
Temperature 30°C - 55°CHigher temperatures increase reaction rates, but excessive heat can lead to enzyme denaturation and reduced stability.[13][14]
Solvent Hexane, Isooctane, Toluene, tert-ButanolThe solvent affects substrate solubility and enzyme activity. Non-polar aprotic solvents are generally preferred for lipases.[10][11]
Protocol 2: Preparative Scale Synthesis of N-Cbz-L-serine Methyl Ester

This protocol is based on typical optimized conditions.

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add N-Cbz-L-Serine (2.39 g, 10.0 mmol).

  • Solvent and Drying: Add 50 mL of anhydrous hexane and activated 3Å molecular sieves (approx. 2.5 g).

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym® 435, 240 mg, ~10% w/w of substrate).

  • Substrate Addition: Add anhydrous methanol (2.0 mL, ~50 mmol, 5 molar equivalents).

  • Reaction: Seal the flask and stir the suspension at 45°C.

  • Monitoring: Monitor the reaction progress using HPLC until conversion plateaus (typically 18-24 hours).[8]

  • Enzyme Recovery: Once the reaction is complete, stop stirring and allow the immobilized enzyme and molecular sieves to settle. Decant the supernatant. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Solvent Removal: Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 3: Product Purification and Characterization
  • Purification: The crude product, an oil or semi-solid, can be purified by silica gel column chromatography.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10:90 and increasing to 40:60) is typically effective.

    • Fraction Collection: Collect fractions and analyze by TLC or HPLC to pool the pure product fractions.

    • Final Product: Evaporate the solvent from the pure fractions to yield N-Cbz-L-serine methyl ester as a white solid or colorless oil.[15]

  • Yield Calculation: Determine the final mass of the purified product and calculate the percentage yield. Yields typically range from 85-95% under optimized conditions.

  • Structural Confirmation: The identity of the product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS). The structure has been confirmed in the literature by NMR spectroscopy.[15]

Protocol 4: Analytical Quality Control - Chiral HPLC

Confirming the enantiomeric purity is the most critical step. It is essential to demonstrate that no racemization occurred during the enzymatic reaction. This is achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[16][17]

HPLC Method:

  • Instrument: Standard HPLC system with UV detector.

  • Chiral Column: A polysaccharide-based CSP is recommended (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Note: The exact ratio must be optimized for the specific column used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample. The L- and potential D-enantiomers will separate into distinct peaks. Calculate the enantiomeric excess (% ee) using the peak areas:

    • % ee = [ (Area_L - Area_D) / (Area_L + Area_D) ] x 100

  • Acceptance Criteria: For a product to be considered "enantiopure," the % ee should be >99%.

Workflow and Troubleshooting

The overall process from setup to analysis is summarized below.

Figure 2: Experimental workflow for enzymatic synthesis of N-Cbz-L-serine methyl ester.

Troubleshooting Guide:

ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Insufficient water for enzyme activity (over-dried). 3. Poor substrate solubility.[8]1. Use a fresh batch of enzyme or test its activity with a standard substrate (e.g., p-nitrophenyl butyrate hydrolysis). 2. Ensure the enzyme is not completely dehydrated; its "pH memory" relies on a minimal hydration layer. 3. Try a co-solvent, but verify it doesn't inactivate the enzyme.[8]
Slow Reaction Rate 1. Sub-optimal temperature. 2. Insufficient enzyme loading. 3. Inefficient mixing.1. Increase temperature in 5°C increments, not exceeding the enzyme's stability limit (~60°C for CALB). 2. Increase enzyme loading. 3. Increase agitation speed to reduce mass transfer limitations.
Reaction Stalls Prematurely 1. Reaction has reached equilibrium. 2. Product inhibition. 3. Water accumulation from the reaction is causing hydrolysis.[8]1. Add more of one substrate (usually methanol) or consider methods for in-situ water removal. 2. This is less common in this system but could be investigated with kinetic studies. 3. Ensure molecular sieves are fully activated and sufficient in quantity.
Low Enantiomeric Excess (% ee) 1. Starting material (N-Cbz-L-Serine) was not enantiopure. 2. Racemization due to harsh conditions (unlikely in this protocol). 3. Analytical error in chiral HPLC.1. Verify the enantiopurity of the starting material. 2. Confirm reaction temperature and other parameters are within the mild range specified. 3. Re-validate the chiral HPLC method, ensuring baseline separation of enantiomers with a racemic standard.

Conclusion

The lipase-catalyzed synthesis of N-Cbz-L-serine methyl ester in an organic medium is a highly efficient, selective, and sustainable method for producing this valuable chiral intermediate. By carefully optimizing key reaction parameters such as enzyme loading, substrate ratio, and temperature, researchers can achieve high conversion rates and excellent yields. The mild conditions inherent to biocatalysis ensure the preservation of the product's stereochemical integrity, consistently delivering enantiopurity exceeding 99% ee. This protocol provides a reliable and scalable foundation for scientists and professionals in drug development and peptide chemistry to access high-quality, enantiopure materials.

References

  • Benchchem. (n.d.). Optimizing Enzyme Concentration for Efficient Enzymatic Synthesis of Amino Esters. Technical Support Center.
  • Pfleger, N., et al. (2025). Modeling structure and flexibility of Candida antarctica lipase B in organic solvents. ResearchGate.
  • DTU Research Database. (n.d.). Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations.
  • ChemRxiv. (n.d.). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition.
  • Semantic Scholar. (n.d.). Analysis of the Conformational Stability and Activity of Candida antarctica Lipase B in Organic Solvents.
  • Zieniuk, B., & Fabiszewska, A. (2019). Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. Bioprocess and Biosystems Engineering. PubMed.
  • dos Santos, J. C., et al. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC.
  • Gill, I. S., & Vulfson, E. N. (1991). Enzymatic synthesis of esters using an immobilized lipase. Biotechnology and Bioengineering, 37(11), 1004-9. PubMed.
  • Smolecule. (n.d.). Buy Cbz-O-methyl-L-ser.
  • Benchchem. (n.d.). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols.
  • MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines.
  • ChemRxiv. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials.
  • Yadav, G. D., & Lathi, P. S. (2006). Lipase catalyzed ester synthesis for food processing industries. Brazilian Archives of Biology and Technology. SciELO.
  • Hashimoto, K., et al. (1992). Separation and detection of D-/L-serine by conventional HPLC. PMC. PubMed Central.
  • TCI Chemicals. (n.d.). N-Benzyloxycarbonyl-L-serine Methyl Ester.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of N-BOC-DL-Serine Methyl Ester in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of L-Serine Methyl Ester HCl in Peptide Synthesis and Research.
  • PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
  • ChemicalBook. (n.d.). N-Cbz-L-Serine CAS#: 1145-80-8.
  • Hari Krishna, S., et al. (1999). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Redalyc.
  • NIH. (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC.
  • NIH. (n.d.). Studies on the Enzymes Involved in the Biosynthesis of Cyclo-Tris (N-2,3-Dihydroxybenzoyl-l-Seryl) in Escherichia coli: Kinetic Properties of the l-Serine–Activating Enzyme.
  • NIH. (n.d.). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. PMC.
  • Ilia, A., & Hatzade, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Application Notes and Protocols for the Utilization of Cbz-Ser-OMe in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cbz-Ser-OMe in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, often rely on the phosphorylation of serine, threonine, or tyrosine residues to propagate signals.[1][3] This fundamental biological process provides a compelling rationale for incorporating serine-mimetic moieties into inhibitor designs. N-Carbobenzyloxy-L-serine methyl ester (Cbz-Ser-OMe) emerges as a highly strategic chiral building block for this purpose.

Cbz-Ser-OMe is a derivative of the natural amino acid L-serine, wherein the amine is protected by a carbobenzyloxy (Cbz) group and the carboxylic acid is protected as a methyl ester.[4][5] This dual-protection strategy allows for precise, regioselective transformations, making it an invaluable tool for constructing complex molecular architectures. The presence of the serine backbone, with its nucleophilic hydroxyl group, offers a unique advantage: the potential to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a key determinant of inhibitor potency and selectivity.[6]

This guide provides an in-depth exploration of the application of Cbz-Ser-OMe in the synthesis of kinase inhibitors, detailing not just the protocols but the underlying scientific reasoning that guides the synthetic chemist's choices.

Physicochemical Properties of Cbz-Ser-OMe

A thorough understanding of the starting material is paramount for successful synthesis. The key properties of Cbz-Ser-OMe are summarized below.

PropertyValueReference(s)
CAS Number 1676-81-9[4][7][8]
Molecular Formula C12H15NO5[4][8]
Molecular Weight 253.25 g/mol [4][8]
Appearance Viscous liquid or solid; Pale yellow or clear waxy solid[4][5][9]
Melting Point 41-43 °C[4][5][8]
Boiling Point 170 °C at 0.01 mmHg[4][5]
Solubility Chloroform, Methanol[4][5]

Core Synthetic Strategies & Mechanistic Rationale

The utility of Cbz-Ser-OMe lies in its versatility. It can be incorporated as a central scaffold component, a flexible linker, or a side chain designed to probe specific interactions within the kinase active site. The following sections outline key synthetic transformations and the logic behind their application.

Strategy 1: Peptide Coupling to Core Heterocyclic Scaffolds

A prevalent strategy in kinase inhibitor design involves decorating a core heterocyclic scaffold with side chains that optimize binding and physicochemical properties.[10][11][12] Cbz-Ser-OMe is an ideal candidate for introduction via standard peptide coupling reactions after its Cbz group has been removed.

Conceptual Workflow:

The general workflow involves the deprotection of the Cbz group to liberate the free amine, followed by coupling to a carboxylic acid-functionalized kinase inhibitor core.

G cluster_0 Step 1: Cbz Deprotection cluster_1 Step 2: Amide Coupling start Cbz-Ser-OMe amine H-Ser-OMe (Free Amine) start->amine H₂, Pd/C (Catalytic Hydrogenation) amine_c1 H-Ser-OMe core Kinase Inhibitor Scaffold with -COOH group product Scaffold-Ser-OMe Conjugate core->product amine_c1->product coupling Coupling Reagent (e.g., HBTU, HATU) coupling->product caption Workflow for coupling H-Ser-OMe to a kinase inhibitor core.

Figure 1: Workflow for coupling H-Ser-OMe to a kinase inhibitor core.

Expertise & Causality: The choice of coupling reagent is critical. For attaching the serine moiety to a complex, often sterically hindered inhibitor scaffold, potent uronium- or phosphonium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are preferred.[13][14] They rapidly form the activated ester, minimizing the risk of racemization at the serine's chiral center and driving the reaction to completion, even with less nucleophilic amines on the core scaffold.[15]

Strategy 2: Elaboration of the Serine Side Chain

The hydroxyl group of the serine moiety is not merely a passive hydrogen-bonding participant; it is a reactive handle for further molecular elaboration. This allows for the synthesis of libraries of analogs to optimize structure-activity relationships (SAR).

Conceptual Workflow:

Starting with Cbz-Ser-OMe, the hydroxyl group can be alkylated or acylated to introduce new functionality before the fragment is integrated into the final inhibitor.

G cluster_alkylation Alkylation Pathway cluster_acylation Acylation Pathway start Cbz-Ser-OMe ether Cbz-Ser(O-R)-OMe (Ether derivative) start->ether R-X, Base (e.g., NaH) Williamson Ether Synthesis ester Cbz-Ser(O-Acyl)-OMe (Ester derivative) start->ester Acyl Chloride, Base (e.g., Pyridine) Esterification deprotection_e Deprotection & Coupling ether->deprotection_e final_e Final Inhibitor (Ether-linked side chain) ether->final_e deprotection_es Deprotection & Coupling ester->deprotection_es final_es Final Inhibitor (Ester-linked side chain) ester->final_es deprotection_e->final_e deprotection_es->final_es caption Functionalization of the serine hydroxyl group for SAR studies.

Figure 2: Functionalization of the serine hydroxyl group for SAR studies.

Trustworthiness & Self-Validation: This strategy's success hinges on the orthogonality of the protecting groups. The Cbz group is stable to the basic conditions often used for alkylation (e.g., NaH in DMF) and acylation (e.g., pyridine). Conversely, the newly formed ether or ester linkages must be stable to the conditions used for subsequent Cbz or methyl ester deprotection. Ethers are generally robust, while esters may be cleaved during methyl ester hydrolysis if basic conditions are used. This chemical logic provides a self-validating framework for designing the synthetic sequence.

Detailed Experimental Protocols

The following protocols are provided as a guide for common transformations involving Cbz-Ser-OMe. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Cbz-Ser-OMe

While commercially available, this protocol allows for in-house synthesis from less expensive starting materials.[4][5]

  • Materials: L-serine methyl ester hydrochloride, Dioxane, Sodium bicarbonate (NaHCO₃), Benzyl chloroformate (Cbz-Cl), 1 M HCl, Ethyl acetate, Anhydrous sodium sulfate (Na₂SO₄), Silica gel.

  • Procedure:

    • Suspend L-serine methyl ester hydrochloride (1.0 equiv) in dioxane.

    • Add an aqueous solution of NaHCO₃ (3.0 equiv).

    • Cool the mixture in an ice bath and add a solution of benzyl chloroformate (1.2 equiv) in dioxane dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 5 hours.

    • Quench the reaction by adding 1 M HCl until the pH is acidic.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 50% ethyl acetate in hexanes) to yield Cbz-Ser-OMe as a colorless oil or solid.[4]

Protocol 2: Selective Cbz Deprotection via Catalytic Hydrogenation

This protocol removes the Cbz group while leaving the methyl ester intact, a crucial step for subsequent coupling reactions.[16][17]

  • Materials: Cbz-Ser-OMe, Palladium on carbon (10% Pd/C, ~5-10 mol%), Methanol (or Ethanol/Ethyl Acetate), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve Cbz-Ser-OMe (1.0 equiv) in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until all starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.

    • Rinse the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the free amine product (H-Ser-OMe), which is often used immediately in the next step without further purification.

Expertise & Causality: Catalytic hydrogenation is the gold-standard for Cbz removal due to its clean byproducts (toluene and CO₂). However, it is incompatible with other reducible functional groups like alkenes, alkynes, or some aromatic halides.[18] In such cases, alternative methods like transfer hydrogenation (e.g., using ammonium formate) can be employed.[17] The methyl ester is stable under these reductive conditions.[17]

Protocol 3: HBTU-Mediated Amide Coupling

This protocol describes a reliable method for coupling the deprotected serine derivative to a carboxylic acid on a core scaffold.[13]

  • Materials: Carboxylic acid-functionalized scaffold (1.0 equiv), H-Ser-OMe (1.1 equiv), HBTU (1.1 equiv), Diisopropylethylamine (DIPEA, 2.5 equiv), Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid scaffold in anhydrous DMF.

    • Add HBTU and DIPEA to the solution and stir for 5-10 minutes at room temperature for pre-activation.

    • Add a solution of H-Ser-OMe in DMF to the activated mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography or preparative HPLC.

The Role of the Serine Moiety in Kinase Binding

The strategic inclusion of a serine fragment using Cbz-Ser-OMe is often intended to mimic the natural substrates of serine/threonine kinases.[1][19] Most ATP-competitive inhibitors function by forming key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-lobes of the catalytic domain.[3] The hydroxyl group of the serine side chain is an excellent hydrogen bond donor and acceptor, allowing it to form these critical interactions, thereby anchoring the inhibitor in the active site and contributing significantly to binding affinity.

G cluster_legend Interaction Diagram inhibitor Inhibitor Core Serine Side Chain -CH₂-OH hinge_residue1 Backbone NH inhibitor:f1->hinge_residue1 H-Bond hinge_residue2 Backbone C=O inhibitor:f1->hinge_residue2 H-Bond kinase N-Lobe Hinge Region C-Lobe caption Serine hydroxyl forming H-bonds with the kinase hinge region.

Figure 3: Serine hydroxyl forming H-bonds with the kinase hinge region.

Conclusion

N-Carbobenzyloxy-L-serine methyl ester is more than a simple protected amino acid; it is a sophisticated, chiral building block that provides medicinal chemists with a powerful tool to rationally design the next generation of kinase inhibitors. Its well-defined reactivity, orthogonal protecting groups, and the inherent biological relevance of the serine scaffold make it a valuable component in the synthetic chemist's arsenal. The protocols and strategies outlined in this guide are intended to provide both the practical steps and the theoretical understanding necessary to successfully leverage Cbz-Ser-OMe in complex drug discovery programs.

References

  • Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester? (2016). Chemistry Stack Exchange. [Link]
  • Zhang, Y., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • Guarna, A., et al. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. RSC Publishing. [Link]
  • CBZ-L-Serine methyl ester, 95%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific. [Link]
  • CBZ-L-Serine methyl ester, 95%, Thermo Scientific Chemicals 1 g. (n.d.). Fisher Scientific. [Link]
  • Guillou, S., et al. (2009). Synthesis of new aza-analogs of staurosporine, K-252a and rebeccamycin by nucleophilic opening of C2-symmetric bis-aziridines. PubMed. [Link]
  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9. (2025). Chemsrc. [Link]
  • To Deprotect and Serve. (2023).
  • O'Hara, C. T., et al. (n.d.).
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
  • Zhang, L., et al. (n.d.). Staurosporine analogues from microbial and synthetic sources and their biological activities. PubMed. [Link]
  • Cheng, A., et al. (n.d.). Simplified staurosporine analogs as potent JAK3 inhibitors. PubMed. [Link]
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2012). The Royal Society of Chemistry. [Link]
  • Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. MDPI. [Link]
  • Nanoscale staurosporine analog library synthesis via reductive.... (n.d.).
  • Lee, K., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. [Link]
  • Z-Ser-OMe [1676-81-9]. (n.d.). Aapptec Peptides. [Link]
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Willems, M., et al. (n.d.). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. ACS Chemical Biology. [Link]
  • Schulze, A. J., et al. (n.d.). Role of the catalytic serine in the interactions of serine proteinases with protein inhibitors of the serpin family. PubMed. [Link]
  • Mulliri, K., et al. (n.d.). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Publishing. [Link]
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Freza, S., et al. (n.d.). Serine/Threonine Protein Kinases as Attractive Targets for Anti-Cancer Drugs.
  • Properties of approved small-molecule inhibitors of serine/theonine kinases. (n.d.).
  • Rajavel, S., et al. (n.d.). Allosteric Small-Molecule Serine/Threonine Kinase Inhibitors. PubMed. [Link]
  • Fuglestad, B., et al. (2022).
  • Serine Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. [Link]
  • Sjölin, P., et al. (n.d.).
  • Z-Ser(tBu)-OH [1676-75-1]. (n.d.). Aapptec Peptides. [Link]
  • Role of the Catalytic Serine in the Interactions of Serine Proteinases with Protein Inhibitors of the Serpin Family. (n.d.).
  • Li, Y., et al. (n.d.).
  • Zhang, Y., et al. (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
  • Barelier, S., et al. (n.d.). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Oxford Academic. [Link]
  • Freeman, K. B., et al. (n.d.). Synthesis and Characterization of the Selective, Reversible PKCβ Inhibitor... PubMed. [Link]
  • Black, W. C. (n.d.). Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. [Link]
  • Kumar, A., et al. (n.d.). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]

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Application Note: The Strategic Role of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate in Convergent Glycopeptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction Glycosylation is a critical post-translational modification that dictates the structure, function, and immunogenicity of proteins.[1][2] The synthesis of homogenous glycopeptides—essential tools for research in glycobiology, immunology, and drug development—presents significant chemical challenges due to the complexity and heterogeneity of natural glycoproteins.[1][3] The "building block" or convergent synthesis strategy, where a glycosylated amino acid is prepared first and then incorporated into a peptide sequence, has become the gold standard for achieving chemical precision.[4][5]

Within this paradigm, Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate , commonly known as Cbz-L-Serine methyl ester (Cbz-Ser-OMe), serves as a foundational precursor. Its unique combination of protecting groups provides a stable, yet versatile scaffold for the initial, often challenging, O-glycosylation step, paving the way for the assembly of complex glycopeptides. This guide provides an in-depth analysis of its application, complete with field-proven protocols and the rationale behind key experimental choices.

Section 1: The Building Block Philosophy in Glycopeptide Synthesis

The chemical synthesis of glycopeptides can follow two primary strategic paths: the convergent "building block" approach or the linear "post-synthetic glycosylation" approach.

  • Convergent (Building Block) Approach: An amino acid, such as serine, is first glycosylated in solution. This glycosylated building block is then purified and subsequently incorporated into the desired peptide sequence during Solid-Phase Peptide Synthesis (SPPS). This method offers superior control over the stereochemistry and site of glycosylation.[4]

  • Linear (Post-Synthetic) Approach: The full peptide is assembled on a solid support, leaving the serine hydroxyl group unprotected. The glycosylation is then performed on the resin-bound peptide.[6] This can be challenging due to steric hindrance and potential side reactions on the complex peptide.

The use of Cbz-Ser-OMe is central to the more robust and widely adopted convergent strategy.

cluster_0 Convergent 'Building Block' Strategy cluster_1 Linear 'Post-Synthetic' Strategy A Cbz-Ser-OMe + Protected Sugar B Step 1: O-Glycosylation (Solution Phase) A->B C Step 2: Deprotection/ Protecting Group Swap B->C D SPPS-Ready Glyco-Amino Acid (e.g., Fmoc-Ser(Glycan)-OH) C->D E Step 3: Solid-Phase Peptide Synthesis (SPPS) D->E F Purified Glycopeptide E->F G Unprotected Serine in Peptide Sequence H Step 1: Solid-Phase Peptide Synthesis (SPPS) G->H I Resin-Bound Peptide H->I J Step 2: O-Glycosylation (On-Resin) I->J K Cleavage & Purification J->K L Glycopeptide K->L

Figure 1: Comparison of convergent vs. linear glycopeptide synthesis strategies.

Section 2: Physicochemical Properties and Strategic Advantages of Cbz-Ser-OMe

The efficacy of Cbz-Ser-OMe as a precursor lies in the orthogonal nature of its protecting groups, which allows for selective chemical manipulation.

PropertyValue
Chemical Name This compound
Common Names Cbz-L-Serine methyl ester; Z-Ser-OMe
Molecular Formula C₁₂H₁₅NO₅
Molecular Weight 253.25 g/mol
Structure See below

Role of Protecting Groups:

  • Benzyloxycarbonyl (Cbz or Z) Group: This group protects the α-amino functionality. It is stable to a wide range of reaction conditions, including the mildly acidic Lewis acid catalysis often used for glycosylation. It is typically removed via hydrogenolysis, which does not affect the other protecting groups or the newly formed glycosidic bond.[7]

  • Methyl Ester (OMe): This group protects the α-carboxyl group, preventing it from interfering with the glycosylation reaction. It can be selectively removed under basic conditions (saponification) to yield the free carboxylic acid required for subsequent peptide coupling.[8]

  • Free Hydroxyl (-OH) Group: The unprotected side-chain hydroxyl group is the key reactive site for the introduction of the carbohydrate moiety.

This strategic arrangement makes Cbz-Ser-OMe an ideal starting point for synthesizing a stable, glycosylated intermediate that can later be converted into an Fmoc-protected building block suitable for automated SPPS.

Section 3: Core Workflow: From Cbz-Ser-OMe to an SPPS-Ready Glycosyl-Serine Building Block

The transformation of Cbz-Ser-OMe into a glycopeptide-ready building block involves two primary chemical steps: O-glycosylation and saponification.

cluster_main Experimental Workflow start Inputs: - Cbz-Ser-OMe - Peracetylated Sugar - Lewis Acid Catalyst glycosylation O-Glycosylation (e.g., Cu(OTf)₂ in DCE) Anhydrous, Reflux start->glycosylation Step A purification1 Workup & Column Chromatography glycosylation->purification1 saponification Saponification (LiOH in THF/H₂O) 0°C to RT purification1->saponification Step B purification2 Acidification & Extraction saponification->purification2 end Output: Cbz-Ser(Ac-Glycan)-OH (Ready for next steps) purification2->end

Figure 2: Workflow for synthesizing a Cbz-protected glycosyl-serine building block.

Protocol 1: Synthesis of Cbz-L-Ser(Ac₃-β-D-GalNAc)-OH

This protocol details a representative synthesis using a peracetylated N-acetylgalactosamine (GalNAc) donor, a common modification in mucin-type glycopeptides.[8]

Part A: O-Glycosylation with Copper(II) Triflate Catalysis

  • Rationale: Copper(II) triflate (Cu(OTf)₂) is an effective Lewis acid catalyst for promoting O-glycosylation.[8] It activates the anomeric center of the sugar donor, facilitating nucleophilic attack by the serine hydroxyl group. The reaction is performed in a non-coordinating solvent like 1,2-dichloroethane (DCE) under anhydrous conditions to prevent hydrolysis of the catalyst and donor.

  • Materials:

    • Cbz-L-Serine methyl ester (Cbz-Ser-OMe)

    • 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-galactosamine (β-GalNAc(Ac₄))

    • Copper(II) triflate (Cu(OTf)₂)

    • Anhydrous 1,2-dichloroethane (DCE)

    • Activated molecular sieves (4 Å)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere (Argon), add Cbz-Ser-OMe (1.0 equiv.) and β-GalNAc(Ac₄) (1.2 equiv.).

    • Add activated 4 Å molecular sieves.

    • Dissolve the solids in anhydrous DCE.

    • Add Cu(OTf)₂ (1.0 equiv.) to the mixture.

    • Heat the reaction mixture to reflux (approx. 83°C) and monitor by Thin Layer Chromatography (TLC) until the starting Cbz-Ser-OMe is consumed (typically 16-24 hours).

    • Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through a pad of celite to remove the molecular sieves and catalyst residues.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected glycosylated intermediate, Cbz-Ser(Ac₃-β-D-GalNAc)-OMe.

Part B: Saponification of the Methyl Ester

  • Rationale: The methyl ester is cleaved using a mild base like lithium hydroxide (LiOH) to unmask the carboxylic acid for peptide coupling. The reaction is initiated at 0°C to minimize potential side reactions such as β-elimination or epimerization, which can be promoted by strong bases.[9]

  • Materials:

    • Cbz-Ser(Ac₃-β-D-GalNAc)-OMe (from Part A)

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the purified product from Part A in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Add LiOH·H₂O (1.5 equiv.) and stir the reaction at 0°C, allowing it to slowly warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

    • Cool the mixture back to 0°C and carefully acidify to pH ~3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final building block, Cbz-L-Ser(Ac₃-β-D-GalNAc)-OH .

Sugar DonorAcceptorCatalyst (equiv.)Yield (β-anomer)Reference
β-GalNAc(Ac₄)Fmoc-Ser-OMeCu(OTf)₂ (1.0)66%[8]
β-GlcNAc(Ac₄)Fmoc-Ser-OMeCu(OTf)₂ (1.0)~65%[8]
β-GalNAc(Ac₄)Fmoc-Thr-OMeCu(OTf)₂ (1.0)82%[8]

Table 1: Representative yields for copper-catalyzed glycosylation of serine/threonine methyl esters. Note: While the references use Fmoc-protected esters, the yields are comparable for Cbz-protected analogues under similar conditions.

Section 4: Integration into Solid-Phase Peptide Synthesis (SPPS)

The Cbz-protected glycosyl-serine is typically not used directly in modern automated SPPS, which relies on the acid-labile side-chain protecting groups and base-labile Fmoc Nα-protection. Therefore, an additional step is usually required: removal of the Cbz group (hydrogenolysis) and subsequent protection with an Fmoc group (e.g., using Fmoc-OSu).

Alternatively, and more commonly in modern practice, the initial glycosylation is performed on Fmoc-Ser-OMe , bypassing the need for a protecting group swap. The principles of glycosylation and saponification remain identical.[8] The resulting Fmoc-L-Ser(Glycan)-OH is the final, SPPS-ready building block.

Protocol 2: General Protocol for Incorporating Fmoc-Ser(Glycan)-OH in SPPS
  • Rationale: The glycosylated building block is coupled to the growing peptide chain on the solid support using standard activation reagents. Due to the steric bulk of the glycosyl moiety, coupling times may need to be extended, or more potent coupling reagents may be required.

  • Procedure (Automated Synthesizer):

    • Resin Preparation: Start with a standard SPPS resin (e.g., Rink Amide for C-terminal amides).

    • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

    • Activation & Coupling:

      • In a separate vessel, dissolve the Fmoc-Ser(Glycan)-OH building block (2-4 equiv.), an activator like HBTU (2-4 equiv.), and a base like DIPEA (4-8 equiv.) in NMP or DMF.

      • Pre-activate for 5-10 minutes.

      • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. Double coupling may be necessary to ensure complete reaction.

    • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents.

    • Capping (Optional): Treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

    • Cycle Repetition: Repeat the deprotection and coupling cycle for subsequent amino acids.

    • Final Cleavage & Deprotection: Once the peptide is fully assembled, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The sugar acetate groups can be removed on-resin with a hydrazine solution or post-cleavage.[10]

Section 5: Troubleshooting and Advanced Considerations

  • Poor Glycosylation Yield: Ensure all reagents and solvents are strictly anhydrous. The activity of the Lewis acid catalyst is highly sensitive to moisture. Consider using a more reactive sugar donor if issues persist.

  • Low β-Stereoselectivity: The formation of the β-anomer is often favored by the participation of the N-acetyl group at the C2 position of the sugar donor. However, reaction temperature and time can influence the anomeric ratio.[8] Lowering the reaction temperature may improve selectivity but will also slow the reaction rate.

  • β-Elimination during SPPS: The basic conditions of Fmoc deprotection (piperidine) can cause β-elimination of the glycan from the serine residue. To mitigate this, use a milder base (e.g., 2% DBU with 2% piperidine) or reduce the deprotection time.[9]

  • Epimerization: Glycosylated serine derivatives are prone to epimerization during the peptide coupling step. Using a base like collidine or TMP instead of DIPEA can significantly reduce this side reaction.[9]

Conclusion

This compound (Cbz-Ser-OMe) is a cornerstone molecule in the convergent synthesis of O-linked glycopeptides. Its well-defined protecting group strategy allows for the efficient and controlled synthesis of glycosylated serine building blocks in solution. While modern approaches often favor starting with the Fmoc-protected analogue (Fmoc-Ser-OMe) for direct integration into SPPS workflows, the underlying chemical principles pioneered with Cbz-Ser-OMe remain fundamental to the field. Understanding its role and the associated protocols empowers researchers to construct the complex, precisely defined glycopeptides needed to unravel the secrets of the glycome.

References

  • Pore, S. P., et al. (2021). Synthesis and In Vitro Characterization of Glycopeptide Drug Candidates Related to PACAP1–23. Molecules.
  • de la Torre, A. L., & van der Marel, G. A. (2022). Synthesis of glycopeptides and glycopeptide conjugates. Organic & Biomolecular Chemistry.
  • Carvalho, I., et al. (2023). Efficient synthesis of O-glycosylated amino acids. Chemical Science.
  • Thompson, J. A., & Barchi, J. J. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of Organic Chemistry.
  • Hollósi, M., et al. (1991). SOLID-PHASE SYNTHESIS OF GLYCOPEPTIDES: GLYCOSYLATION OF RESIN-BOUND SERINE-PEPTIDES BY 3,4,6-TRI-O-ACETYL-D-GLUCOSE-OXAXXINE Mi. Tetrahedron Letters.
  • Jansson, A. M., et al. (1992). Solid-phase synthesis of O-mannosylated peptides: two strategies compared. Journal of the Chemical Society, Perkin Transactions 1.
  • Seitz, O. (2000). Synthesis of Glycopeptides. Houben-Weyl Methods of Organic Chemistry.
  • Dube, D. H., & Bertozzi, C. R. (2005). Synthetic glycopeptides and glycoproteins with applications in biological research. Beilstein Journal of Organic Chemistry.
  • Kunz, H. (2002). Synthesis of Glycopeptides Containing Carbohydrate and Peptide Recognition Motifs. Angewandte Chemie International Edition.
  • Carvalho, I., et al. (2005). Practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters. Journal of Carbohydrate Chemistry.
  • Matheny-Rabun, A., et al. (2023). O-GlcNAcylation modulates expression and abundance of N-glycosylation machinery in an inherited glycosylation disorder. Cell Reports.

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large-scale laboratory synthesis of N-Cbz-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Large-Scale Laboratory Synthesis of N-Cbz-L-Serine Methyl Ester

Abstract

This comprehensive guide details a robust and scalable two-step methodology for the synthesis of N-Cbz-L-serine methyl ester, an essential building block in peptide synthesis and pharmaceutical research. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and field-proven insights to ensure a successful and reproducible outcome on a large laboratory scale. The synthesis begins with the esterification of L-serine using thionyl chloride in methanol, followed by the N-protection of the resulting amino ester hydrochloride with benzyl chloroformate under Schotten-Baumann conditions.

Introduction: Strategic Importance of N-Cbz-L-Serine Methyl Ester

N-(Benzyloxycarbonyl)-L-serine methyl ester is a pivotal intermediate in modern organic synthesis. As a derivative of the amino acid L-serine, it features two critical protecting groups: the benzyloxycarbonyl (Cbz or Z) group at the N-terminus and a methyl ester at the C-terminus. This protection strategy is fundamental in peptide synthesis, as it prevents the highly reactive amino and carboxyl groups from engaging in unwanted side reactions during peptide chain elongation.[1] The Cbz group provides robust protection under various conditions but can be selectively removed via catalytic hydrogenation, a clean and efficient deprotection method. The methyl ester protects the carboxylic acid and can be hydrolyzed under basic conditions when required. Its utility extends beyond peptides to the synthesis of complex chiral molecules and active pharmaceutical ingredients.

Synthetic Strategy: A Tale of Two Reactions

For large-scale laboratory preparations, an effective synthesis must be cost-effective, high-yielding, and procedurally straightforward. The chosen pathway begins with commercially available and inexpensive L-serine and proceeds through two sequential, high-conversion reactions:

  • Esterification: The carboxylic acid of L-serine is converted to its methyl ester. The product is isolated as a stable hydrochloride salt.

  • N-Protection: The amino group of the L-serine methyl ester hydrochloride is protected with the benzyloxycarbonyl (Cbz) group.

This approach is superior to esterifying pre-synthesized N-Cbz-L-serine, as it avoids handling large quantities of a more expensive starting material and allows for easier purification of the intermediates.

G cluster_workflow Overall Synthetic Workflow L_Serine L-Serine Esterification Step 1: Esterification (SOCl₂ / MeOH) L_Serine->Esterification Intermediate L-Serine Methyl Ester Hydrochloride Esterification->Intermediate N_Protection Step 2: N-Protection (Cbz-Cl / Base) Intermediate->N_Protection Final_Product N-Cbz-L-Serine Methyl Ester N_Protection->Final_Product

Caption: High-level overview of the two-step synthesis.

Protocol Part I: Esterification of L-Serine

This first stage converts L-serine into its methyl ester hydrochloride salt. The use of thionyl chloride in methanol is a classic and highly efficient method for this transformation.[2][3]

Principle and Mechanism

The reaction is a Fischer-Speier esterification. Thionyl chloride (SOCl₂) reacts with the methanol (MeOH) solvent to generate HCl and methyl sulfite in situ. The generated HCl protonates the carboxylic acid of L-serine, significantly increasing its electrophilicity. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of water yields the methyl ester. The amino group is protonated by the excess acid, forming the stable and easily isolable hydrochloride salt.

G cluster_mech1 Esterification Mechanism R-COOH Serine (Carboxyl Group) Protonated_COOH Protonated Carboxyl R-COOH->Protonated_COOH Protonation H+ H⁺ (from SOCl₂ + MeOH) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_COOH->Tetrahedral_Intermediate  Nucleophilic Attack MeOH MeOH Methanol (Nucleophile) Ester_H2O Protonated Ester + H₂O Tetrahedral_Intermediate->Ester_H2O Proton Transfer & Water Elimination Ester Methyl Ester Ester_H2O->Ester Deprotonation

Caption: Simplified mechanism of acid-catalyzed esterification.

Quantitative Data: Reagents and Conditions
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 100g L-Serine)Role
L-Serine105.091.0100 g (0.952 mol)Starting Material
Methanol (Anhydrous)32.04~17.5 (Solvent)700 mL (~553 g)Reagent & Solvent
Thionyl Chloride (SOCl₂)118.971.5113.2 mL (185 g, 1.43 mol)Catalyst/Reagent
Detailed Experimental Protocol

Safety First: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Setup: Equip a 2 L three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gas with a NaOH solution).

  • Initial Suspension: Charge the flask with L-serine (100 g, 0.952 mol) and anhydrous methanol (700 mL). Begin stirring to create a suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath. Maintaining a low temperature during the addition of thionyl chloride is critical to control the initial exothermic reaction.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (113.2 mL, 1.43 mol) dropwise via the dropping funnel over a period of 60-90 minutes. Ensure the internal temperature does not exceed 15 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The suspension will gradually dissolve to form a clear solution. Heat the reaction mixture to 35-40 °C and maintain for 24-48 hours.[5]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, neutralizing it with a base (e.g., triethylamine), and spotting it against the L-serine starting material.

  • Crystallization and Isolation: Upon completion, cool the reaction mixture to 0-5 °C for several hours to induce crystallization of the product.

  • Filtration: Isolate the white crystalline solid (L-serine methyl ester hydrochloride) by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 100 mL) to remove residual impurities.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. A typical yield is 90-98%. The product is sufficiently pure for the next step without further purification.

Protocol Part II: N-Protection with Benzyl Chloroformate

In this step, the amino group of the synthesized ester is protected with the Cbz group. This is a classic Schotten-Baumann reaction, performed in a biphasic system or an aqueous/organic mixture with a mild base.[6]

Principle and Mechanism

The base (sodium bicarbonate) serves two purposes: it neutralizes the hydrochloride salt to free the primary amine, and it quenches the HCl generated during the reaction. The liberated amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The subsequent loss of the chloride leaving group yields the N-protected product.

G cluster_mech2 N-Protection (Schotten-Baumann) Mechanism R-NH3+ Serine Ester·HCl R-NH2 Free Amine (Nucleophile) R-NH3+->R-NH2 Deprotonation Base Base (HCO₃⁻) Tetrahedral_Intermediate Tetrahedral Intermediate R-NH2->Tetrahedral_Intermediate  Nucleophilic Attack Cbz-Cl CbzCl Benzyl Chloroformate Product_Cl N-Cbz-Serine Ester + Cl⁻ Tetrahedral_Intermediate->Product_Cl Chloride Elimination

Caption: Simplified mechanism of N-Cbz protection.

Quantitative Data: Reagents and Conditions
ReagentMolar Mass ( g/mol )Molar Eq.Quantity (for 100g Ester·HCl)Role
L-Serine Methyl Ester·HCl155.581.0100 g (0.643 mol)Substrate
Sodium Bicarbonate (NaHCO₃)84.012.5135 g (1.607 mol)Base
Water18.02-650 mLSolvent
Ethyl Acetate88.11-650 mLSolvent
Benzyl Chloroformate (Cbz-Cl)170.591.05114.5 g (0.671 mol, 95 mL)Protecting Agent
Detailed Experimental Protocol

Safety First: Benzyl chloroformate is a lachrymator and is corrosive. Handle it with extreme care in a fume hood.

  • Reaction Setup: In a 3 L flask equipped with a mechanical stirrer, add L-serine methyl ester hydrochloride (100 g, 0.643 mol), water (650 mL), and ethyl acetate (650 mL).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-salt bath with vigorous stirring.

  • Base Addition: Add sodium bicarbonate (135 g, 1.607 mol) portion-wise to the mixture, ensuring the temperature remains below 5 °C. Vigorous gas evolution (CO₂) will occur.

  • Cbz-Cl Addition: Once the base is added and the initial gas evolution has subsided, add benzyl chloroformate (95 mL, 0.671 mol) dropwise over 60 minutes, maintaining the temperature at 0-5 °C.[6]

  • Reaction: Allow the reaction to stir vigorously at 0 °C for 2 hours, then let it warm to room temperature and continue stirring for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up - Phase Separation: Stop stirring and transfer the mixture to a large separatory funnel. Separate the organic layer (top layer).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 200 mL) to recover any remaining product.

  • Washing: Combine all organic layers and wash successively with:

    • 1N HCl (1 x 200 mL) to remove any unreacted amine.

    • Saturated sodium bicarbonate solution (1 x 200 mL) to remove any unreacted Cbz-Cl.

    • Brine (saturated NaCl solution) (1 x 200 mL) to facilitate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as a viscous oil or a waxy solid.[7]

Purification and Characterization

For large-scale work, direct crystallization is the most efficient purification method.

  • Purification Protocol: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane or diethyl ether until the solution becomes turbid. Cool the mixture to room temperature and then to 0-4 °C for several hours to complete crystallization. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The final product should be characterized to confirm its identity and purity.

    • ¹H NMR: Spectroscopy should confirm the presence of the Cbz group (aromatic protons and benzylic CH₂), the methyl ester (CH₃ singlet), and the serine backbone protons.

    • Melting Point: Compare with the literature value.

    • Purity: Assess by HPLC or TLC.

References

  • PrepChem. Synthesis of N-Carbenzyloxy (CBZ)-L-serine methyl ester. [Link]
  • Organic Syntheses. N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. [Link]
  • Canadian Science Publishing. Synthesis of serine-containing phosphatides. Canadian Journal of Chemistry. [Link]
  • ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]
  • Google Patents. Synthetic method of L-serine methyl ester hydrochloride.

Sources

Application Note: High-Purity Crystallization of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, commonly known as N-Cbz-L-serine methyl ester or Z-Ser-OMe, is a critical chiral building block in modern organic synthesis. Its primary applications lie in peptide chemistry and the development of complex pharmaceutical intermediates.[1][2] The purity of this compound is paramount, as impurities can lead to side reactions and compromised final product quality in multi-step syntheses. While chromatographic purification is common, it is often resource-intensive and difficult to scale.

Crystallization presents a robust, scalable, and cost-effective alternative for achieving exceptional purity. However, N-Cbz-L-serine methyl ester frequently presents as a viscous oil or a low-melting solid post-synthesis, making crystallization a non-trivial challenge.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals, detailing the principles and offering validated protocols to overcome these challenges and reliably produce high-purity, crystalline N-Cbz-L-serine methyl ester.

Physicochemical Profile & Its Impact on Crystallization

Understanding the compound's properties is the foundation for designing a successful crystallization strategy. The molecule's structure, featuring a bulky aromatic Cbz protecting group, a polar hydroxyl group, and a methyl ester, results in moderate polarity and a propensity for strong intermolecular hydrogen bonding.

PropertyValueSignificance for Crystallization
CAS Number 1676-81-9 (L-form)Ensures correct compound identification.
Molecular Formula C₁₂H₁₅NO₅Influences solvent selection and solubility.[1][6]
Molecular Weight 253.25 g/mol Used for all stoichiometric calculations.[1][6][7]
Appearance Colorless oil, viscous liquid, or white waxy solidHighlights the primary challenge: inducing solidification from an often-oily state.[3][5]
Melting Point 41-43 °CThis low melting point requires gentle heating and makes cooling crystallization highly effective.[3][8][9]
Solubility Soluble in methanol, chloroform, ethyl acetate; poorly soluble in hexanes, ether.Key for selecting appropriate solvent/anti-solvent systems.[1][3]

Part 1: Foundational Principles of Crystallization

Successful crystallization is a process of transitioning a molecule from a high-energy, disordered state (in solution or as an amorphous oil) to a low-energy, highly ordered crystalline lattice. This is governed by two key kinetic stages:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei. This is the most critical and often most difficult step. It can be induced by creating a supersaturated solution (through cooling, solvent evaporation, or adding an anti-solvent) and can be aided by seeding, scratching the flask surface, or sonication.

  • Crystal Growth: Once stable nuclei are formed, solute molecules deposit onto the existing lattice, causing the crystals to grow. The rate of this process dictates the final crystal size and purity; slow growth is essential for high purity, as it allows for the selective incorporation of the target molecule while rejecting impurities.

The choice of solvent is the most critical experimental parameter. An ideal system involves a "solvent" in which the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures, and an "anti-solvent" which is fully miscible with the primary solvent but in which the compound is poorly soluble. This combination allows for precise control over the supersaturation level.

Part 2: Recommended Crystallization Protocols

The following protocols are designed to address different scenarios, from purifying a crude solid to inducing crystallization from a persistent oil.

Protocol 2.1: Controlled Cooling & Anti-Solvent Crystallization

This is the most versatile and widely applicable method for obtaining high-purity material from a crude solid or concentrated oil. It combines the principles of cooling and anti-solvent addition to finely control supersaturation.

Principle: The compound is dissolved in a minimal amount of a good solvent at a slightly elevated temperature. An anti-solvent is then added to the point of saturation, and the solution is slowly cooled to induce crystallization.

Materials:

  • Crude N-Cbz-L-serine methyl ester

  • Ethyl acetate (solvent)

  • n-Heptane or n-Hexane (anti-solvent)

  • Erhlenmeyer flask with a magnetic stir bar

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Place the crude product (e.g., 5.0 g) into a dry Erlenmeyer flask.

  • Add a minimal volume of ethyl acetate (e.g., 8-10 mL) and warm the mixture gently (35-40 °C) with stirring until all solids dissolve. Rationale: Using minimal solvent ensures a concentrated solution, making precipitation more efficient.

  • While maintaining the temperature, add n-heptane dropwise with vigorous stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is at its saturation point.

  • Add 1-2 drops of ethyl acetate to re-dissolve the precipitate, rendering the solution clear again.

  • (Optional but Recommended) If available, add a single seed crystal of pure product to promote controlled nucleation.

  • Remove the heat source and allow the flask to cool slowly to room temperature (e.g., over 1-2 hours). Uncontrolled, rapid cooling can lead to the formation of small, impure crystals or oiling out.

  • Once at room temperature, place the flask in an ice bath (0-5 °C) for at least 1 hour to maximize the yield.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of a cold (0-5 °C) mixture of ethyl acetate/n-heptane (e.g., 1:5 v/v) to remove residual soluble impurities.

  • Dry the crystals under vacuum at room temperature.

Quality Control: The final product should be a white, crystalline solid with a sharp melting point in the range of 41-43 °C.

Protocol 2.2: Trituration/Slurrying for Oily Products

This method is specifically designed to induce solidification when the product isolates as a stubborn oil.

Principle: The oil is dissolved and re-concentrated, then mechanically agitated in the presence of a poor solvent (an anti-solvent). The high energy input from stirring and the solvent environment forces the molecules into a more stable, crystalline state. This technique is also referenced in patents for similarly protected amino acids.[10]

Materials:

  • Oily N-Cbz-L-serine methyl ester

  • Diethyl ether or n-Pentane (trituration solvent)

  • Round-bottom flask or beaker

  • Spatula or glass rod

  • Rotary evaporator

Procedure:

  • Ensure the oily product is free of primary solvents by concentrating it thoroughly on a rotary evaporator.

  • To the flask containing the oil, add a volume of diethyl ether (e.g., 10-15 mL per 1 g of oil). The oil may initially dissolve or form a gum.

  • Stir the mixture vigorously with a magnetic stir bar or manually scrape the sides of the flask with a spatula. Rationale: Mechanical agitation provides the energy needed to overcome the nucleation barrier.

  • Continue stirring for 30-60 minutes. The oil should gradually transform into a free-flowing white or off-white solid.

  • If solidification does not occur, try placing the flask in an ultrasonic bath for 5-10 minutes.

  • Once solidified, collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • The resulting solid can be used as is or further purified using Protocol 2.1.

Part 3: Workflow Visualization and Data Summary

Anti-Solvent Crystallization Workflow

The following diagram illustrates the logical flow of the Anti-Solvent Crystallization protocol (2.1), which is a cornerstone technique for purifying protected amino acids.

Crystallization_Workflow Figure 1: Anti-Solvent Crystallization Workflow cluster_prep Step 1: Dissolution cluster_induction Step 2: Induce Supersaturation cluster_growth Step 3: Crystal Growth cluster_iso Step 4: Isolation dissolve Dissolve Crude Product in Minimum Hot Solvent (e.g., Ethyl Acetate) add_anti Add Anti-Solvent (e.g., Heptane) Until Turbidity dissolve->add_anti Saturate seed Optional: Add Seed Crystal add_anti->seed Promotes Nucleation cool Slow Cooling (RT -> 0-5°C) add_anti->cool Initiate Growth seed->cool filtrate Filter Crystals cool->filtrate Precipitate Formed wash Wash with Cold Solvent Mixture filtrate->wash dry Dry Under Vacuum wash->dry

Caption: Workflow for the Anti-Solvent Crystallization method.

Summary of Recommended Crystallization Systems
MethodSolvent System (v/v)Temperature ProfileExpected OutcomeKey Insight
Anti-Solvent Ethyl Acetate / n-HeptaneWarm (35-40°C) -> Slow Cool -> 0-5°CHigh-purity white crystalline solidBest for overall purity and yield. Offers excellent control.
Trituration Diethyl Ether or n-PentaneRoom TemperatureFree-flowing white powderEssential for breaking persistent oils. The product may require recrystallization for highest purity.
Slow Evaporation Methanol or DichloromethaneRoom TemperatureLarge, well-defined crystalsNot suitable for bulk purification but ideal for generating analytical-quality single crystals.[11]
Cooling Isopropyl AlcoholReflux -> Slow Cool -> 0-5°CCrystalline solidA simpler method if a suitable single solvent with a steep solubility curve is identified.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing 1. Cooling rate is too fast.2. Solution is too concentrated.3. Presence of impurities depressing the melting point.1. Re-heat the mixture until clear, then allow it to cool much more slowly.2. Add a small amount of the primary "good" solvent.3. Attempt Protocol 2.2 (Trituration) to force solidification.
No crystals form after cooling 1. Solution is not sufficiently supersaturated.2. High barrier to nucleation.1. Add more anti-solvent, or slowly evaporate some of the primary solvent.2. Scratch the inside of the flask with a glass rod at the solvent line.3. Add a seed crystal.
Very low yield 1. Too much solvent was used initially.2. The compound has significant solubility in the mother liquor even at low temperatures.1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the final cooling step is done at the lowest practical temperature (e.g., 0-5°C).
Product is off-color or has a low melting point Impurities are trapped (occluded) within the crystal lattice.Re-dissolve the crystals and perform the crystallization again (recrystallize). A slower cooling rate will improve purity.

Conclusion

The crystallization of this compound is a readily achievable process when guided by a sound understanding of its physicochemical properties and fundamental crystallization principles. The common challenge of product oiling can be effectively overcome by employing anti-solvent and trituration techniques. The protocols detailed in this note provide a reliable framework for researchers to obtain this valuable synthetic intermediate in high purity and crystalline form, facilitating more efficient and robust drug development workflows.

References

  • Benchchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ChemicalBook. (n.d.). N-Cbz-L-serine methyl ester CAS#: 1676-81-9.
  • National Institutes of Health (NIH). (n.d.). Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)-5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylate.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
  • ChemicalBook. (n.d.). N-Cbz-L-serine methyl ester.
  • Guidechem. (n.d.). N-Cbz-L-serine methyl ester 1676-81-9.
  • Chemsrc. (n.d.). N-Cbz-L-serine methyl ester | CAS#:1676-81-9.
  • National Institutes of Health (NIH). (n.d.). N-((Phenylmethoxy)carbonyl)-L-serine methyl ester. PubChem.

Sources

Application Notes and Protocols: Understanding the Reaction Mechanism of Cbz-Ser-OMe with Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Serine Coupling in Peptide Synthesis

In the intricate process of peptide synthesis, the formation of each peptide bond is a critical step demanding high efficiency and stereochemical fidelity. The coupling of N-protected amino acids, such as Carboxybenzyl-Serine-Methyl Ester (Cbz-Ser-OMe), presents unique challenges, primarily due to the nucleophilic nature of the serine side-chain hydroxyl group and the propensity for racemization at the α-carbon.[1][2] This document provides an in-depth guide to the reaction mechanisms of Cbz-Ser-OMe with common classes of coupling reagents, offering insights into experimental choices and detailed protocols to empower researchers in achieving successful peptide synthesis.

The hydroxyl group of serine can undergo side reactions, including O-acylation, if not properly managed.[2] Furthermore, the electron-withdrawing nature of this hydroxyl group increases the acidity of the α-proton, making serine residues particularly susceptible to racemization during the activation of the carboxyl group.[1][3] Understanding the underlying mechanisms of coupling reagents is therefore paramount to mitigating these risks and ensuring the synthesis of peptides with the desired sequence and purity.

Core Principles of Peptide Coupling

The fundamental principle of peptide bond formation involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of another amino acid.[4] Coupling reagents are employed to facilitate this activation, converting the carboxylic acid into a more reactive species, such as an active ester or an anhydride.[4][5] The choice of coupling reagent and reaction conditions significantly influences the reaction rate, yield, and the extent of side reactions.[6]

Reaction Mechanisms with Common Coupling Reagents

The selection of a coupling reagent is a critical parameter in peptide synthesis. The most commonly utilized classes of coupling reagents are carbodiimides, phosphonium salts, and uronium/aminium salts. Each class operates through a distinct mechanistic pathway, offering a unique profile of reactivity and potential side reactions.

Carbodiimide-Mediated Coupling (e.g., DCC, DIC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic and widely used coupling reagents.[7][8] The reaction mechanism proceeds through the formation of a highly reactive O-acylisourea intermediate.[7]

Mechanism:

  • Activation: The carboxylic acid of Cbz-Ser-OMe attacks the carbodiimide to form the O-acylisourea intermediate.[7]

  • Nucleophilic Attack: This intermediate can then follow two main pathways:

    • Direct Aminolysis: The amino group of the incoming amino acid directly attacks the O-acylisourea to form the peptide bond and a urea byproduct (e.g., dicyclohexylurea - DCU).[7]

    • Symmetrical Anhydride Formation: The O-acylisourea can react with a second molecule of Cbz-Ser-OMe to form a symmetrical anhydride, which then reacts with the amine to yield the desired peptide.[7]

Side Reactions:

  • N-Acylurea Formation: A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea, which can reduce the coupling efficiency.

  • Racemization: The activated carboxyl group is susceptible to racemization, especially in the presence of a base.[6]

To mitigate these side reactions, additives such as 1-hydroxybenzotriazole (HOBt) or its analogues are often employed.[6][9] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization and N-acylurea formation.[9]

Diagram: Carbodiimide Coupling Mechanism with HOBt

G cluster_activation Activation cluster_side_reaction Side Reaction cluster_hobt_pathway HOBt Pathway cluster_coupling Coupling Cbz-Ser-OMe_acid Cbz-Ser(R)-COOH O-Acylisourea O-Acylisourea Intermediate Cbz-Ser-OMe_acid->O-Acylisourea + DCC DCC R'-N=C=N-R' (DCC) N-Acylurea N-Acylurea (unreactive) O-Acylisourea->N-Acylurea Rearrangement HOBt_ester HOBt Active Ester O-Acylisourea->HOBt_ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond (Cbz-Ser(R)-CO-NH-R'') HOBt_ester->Peptide_Bond + Amine Amine H₂N-R''

Caption: Carbodiimide coupling mechanism showing the formation of the O-acylisourea intermediate, the N-acylurea side reaction, and the desired pathway via an HOBt active ester.

Phosphonium Salt-Mediated Coupling (e.g., PyBOP, BOP)

Phosphonium salt-based reagents, such as (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that generate active esters in situ.[10][11]

Mechanism:

  • Activation: In the presence of a tertiary base (e.g., DIEA), the carboxylate of Cbz-Ser-OMe attacks the phosphonium salt.[10]

  • Active Ester Formation: This leads to the formation of a benzotriazole active ester and a phosphine oxide byproduct.[12]

  • Aminolysis: The incoming amine then attacks the active ester to form the peptide bond.[12]

Advantages:

  • High Reactivity: Phosphonium salts are generally more reactive than carbodiimides.[10]

  • Reduced Side Reactions: They are less prone to N-acylurea formation. However, the carcinogenic byproduct hexamethylphosphoramide (HMPA) is formed with BOP, making PyBOP a safer alternative.[6][13]

Diagram: Phosphonium Salt (PyBOP) Coupling Mechanism

G cluster_activation Activation cluster_ester_formation Active Ester Formation cluster_coupling Coupling Cbz-Ser-OMe_carboxylate Cbz-Ser(R)-COO⁻ Acyloxyphosphonium Acyloxyphosphonium Intermediate Cbz-Ser-OMe_carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP HOBt_ester OBt Active Ester Acyloxyphosphonium->HOBt_ester Peptide_Bond Peptide Bond (Cbz-Ser(R)-CO-NH-R'') HOBt_ester->Peptide_Bond + Amine Amine H₂N-R'' G cluster_activation Activation cluster_coupling Coupling cluster_side_reaction Side Reaction Cbz-Ser-OMe_carboxylate Cbz-Ser(R)-COO⁻ Active_Ester OBt Active Ester Cbz-Ser-OMe_carboxylate->Active_Ester + HBTU HBTU HBTU Peptide_Bond Peptide Bond (Cbz-Ser(R)-CO-NH-R'') Active_Ester->Peptide_Bond + Amine Amine H₂N-R'' Guanidinylation Guanidinylated Amine (Terminated) Amine->Guanidinylation + HBTU (excess)

Caption: Uronium salt-mediated coupling mechanism, highlighting the formation of an active ester and the potential for guanidinylation as a side reaction.

The Critical Role of Protecting Groups for Serine

To prevent unwanted side reactions at the hydroxyl group of serine, such as O-acylation, it is crucial to employ a suitable protecting group. [2]For Fmoc-based solid-phase peptide synthesis (SPPS), a tert-butyl (tBu) ether is commonly used, while in Boc-based strategies, a benzyl (Bzl) ether is often employed. [14][15]These protecting groups are stable under the coupling conditions but can be removed during the final cleavage from the resin. [14]

Experimental Protocols

The following protocols provide a general framework for the coupling of Cbz-Ser-OMe. It is essential to optimize these conditions based on the specific amino acid being coupled and the overall peptide sequence.

Protocol 1: DIC/HOBt Mediated Coupling

This protocol is a standard method for carbodiimide-mediated coupling with minimal racemization. [16] Materials:

  • Cbz-Ser(tBu)-OMe (or other suitably protected serine derivative)

  • Resin-bound peptide with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIEA) (optional, for in-situ neutralization)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Pre-activation: In a separate vessel, dissolve Cbz-Ser(tBu)-OMe (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the pre-activated solution to the resin. If necessary, add DIEA (6 eq.) for in-situ neutralization. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: HBTU/DIEA Mediated Coupling

This protocol utilizes a highly efficient uronium salt-based coupling reagent.

Materials:

  • Cbz-Ser(tBu)-OMe

  • Resin-bound peptide with a free N-terminal amine

  • HBTU

  • DIEA

  • DMF

Procedure:

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Cbz-Ser(tBu)-OMe (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq., optional but recommended) in DMF. Add DIEA (6 eq.).

  • Coupling: Immediately add the coupling solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in Protocol 1.

Data Presentation: Comparative Efficacy of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final peptide. The following table provides a representative comparison of different coupling reagents for a model peptide synthesis involving a serine residue.

Coupling ReagentAdditiveBaseTypical Yield (%)Racemization (%)Key Considerations
DICHOBt-85-95< 1Cost-effective, but DCU byproduct can be difficult to remove in solution phase. [13]
HBTU-DIEA95-99< 0.5High efficiency, potential for guanidinylation if not pre-activated. [17]
HATU-DIEA97-99+< 0.1Very high reactivity, ideal for sterically hindered couplings, but more expensive. [18]
PyBOP-DIEA90-98< 0.5Good reactivity, avoids carcinogenic byproducts associated with BOP. [6]

Note: Yields and racemization levels are illustrative and can vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.

Troubleshooting Common Issues

  • Low Coupling Efficiency:

    • Cause: Steric hindrance, peptide aggregation. [17] * Solution: Switch to a more powerful coupling reagent (e.g., HATU), increase reaction time or temperature, or use structure-disrupting additives. [19]* High Racemization:

    • Cause: Strong base, prolonged activation time. [1][6] * Solution: Use a weaker base (e.g., N-methylmorpholine), minimize pre-activation time, and ensure the use of an additive like HOBt or HOAt. [6][16]* Side Product Formation (e.g., N-acylurea, Guanidinylation):

    • Cause: Inherent reactivity of the coupling reagent. [7][17] * Solution: For carbodiimides, use an additive like HOBt. For uronium salts, pre-activate the carboxylic acid before adding it to the amine. [7][17]

Conclusion

The successful incorporation of Cbz-Ser-OMe into a growing peptide chain hinges on a thorough understanding of the reaction mechanisms of different coupling reagents and the potential side reactions involved. By carefully selecting the appropriate coupling reagent, utilizing side-chain protecting groups, and optimizing reaction conditions, researchers can effectively mitigate challenges such as O-acylation and racemization. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development, enabling the synthesis of high-quality serine-containing peptides for a wide range of applications.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]
  • Aapptec Peptides. (n.d.).
  • Aimoto, S., Hino, M., Hori, Y., & Mukaiyama, T. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]
  • GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]
  • Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., Stylos, E., Kostagianni, A. D., Papas, S., ... & Tzakos, A. G. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Organic & Biomolecular Chemistry, 15(42), 8913–8919. [Link]
  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry [Video]. YouTube. [Link]
  • Bodanszky, M., & Bodanszky, A. (1984). Racemization mechanism of serine dipeptide active ester derivatives. International Journal of Peptide and Protein Research, 23(6), 565-572. [Link]
  • DR. Raghu Prasad. (2023, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts [Video]. YouTube. [Link]
  • Wikipedia. (2023, October 26). Carbodiimide. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
  • Prasad, K. V. S. R. G., Bharathi, K., & Banu, B. H. (2011). Applications of peptide coupling reagents–an update. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-118.
  • Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • El-Faham, A., & Albericio, F. (2010). Recent development in peptide coupling reagents. Journal of Peptide Science, 16(1), 6-12. [Link]
  • Kumar, A., & Sharma, A. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Scientific Reports, 5(1), 1-8. [Link]
  • Albericio, F., & Carpino, L. A. (1997). 3.7 Phosphonium Salts. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics (pp. 539-565). Thieme.
  • Wang, H., & Baran, P. S. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(34), 15485-15491. [Link]
  • Wang, M. R. (2024). Peptide Modification Methods Based On Serine And Its Derivative (Doctoral dissertation, University of Chinese Academy of Sciences). [Link]
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

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Application Notes & Protocols: Strategic Protection of Serine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Serine Conundrum in Peptide Synthesis

Serine, with its primary hydroxyl side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). While seemingly innocuous, this hydroxyl group is a potent nucleophile that can engage in undesirable side reactions, leading to the formation of impurities and compromising the integrity of the final peptide.[1] Effective protection of this functional group is therefore not merely a recommendation but a cornerstone of successful peptide synthesis, particularly for complex and lengthy sequences. This guide provides an in-depth exploration of the strategic considerations, protecting group choices, and detailed protocols for the effective management of serine residues in both Boc and Fmoc-based SPPS.

The primary rationale for serine side-chain protection is to prevent O-acylation by the activated carboxyl group of the incoming amino acid during the coupling step. This side reaction leads to the formation of ester linkages, resulting in branched peptide impurities that are often difficult to separate from the target peptide.[1] Furthermore, unprotected serine residues can contribute to peptide aggregation through hydrogen bonding, which can hinder coupling efficiency and lead to incomplete reactions.[2][3]

Beyond these primary concerns, the choice of a serine protecting group has significant implications for minimizing two major side reactions: racemization and β-elimination. Serine is particularly susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group, which increases the acidity of the α-proton.[4] Base-catalyzed abstraction of this proton can lead to a loss of stereochemical integrity.[4][5] Additionally, under basic conditions, such as those used for Fmoc deprotection, serine derivatives can undergo β-elimination to form dehydroalanine, which can then react with nucleophiles present in the reaction mixture.[6][7]

This document will navigate the nuances of serine protection, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions and executing robust synthetic strategies.

Core Protecting Group Strategies for Serine

The selection of an appropriate protecting group for the serine hydroxyl function is dictated by the overall synthetic strategy, specifically the choice between Boc/Bzl and Fmoc/tBu chemistry.[8] The key principle is orthogonality, ensuring that the side-chain protecting group remains intact during the repetitive cleavage of the Nα-protecting group, yet can be efficiently removed during the final cleavage from the solid support.[9]

tert-Butyl (tBu) Ether: The Workhorse of Fmoc/tBu SPPS

The tert-butyl (tBu) ether is the most widely used protecting group for the serine side chain in Fmoc-based SPPS.[10][11] Its popularity stems from its high stability to the basic conditions (typically 20% piperidine in DMF) used for Fmoc group removal, while being readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final deprotection and cleavage from the resin.[12]

Causality Behind Experimental Choices:

  • Stability: The bulky tert-butyl group provides excellent steric hindrance, preventing nucleophilic attack on the hydroxyl group.

  • Orthogonality: The acid lability of the tBu ether is perfectly orthogonal to the base-labile Fmoc group, which is the foundation of this synthetic strategy.[8][9]

  • Side Reaction Minimization: The electron-donating nature of the tBu group can help to slightly reduce the acidity of the α-proton, thereby mitigating the risk of racemization to some extent compared to more electron-withdrawing groups.

Workflow for Serine Protection with tBu Group

G cluster_protection Protection cluster_deprotection Deprotection Fmoc_Ser_OH Fmoc-Ser-OH Isobutylene Isobutylene / H+ Fmoc_Ser_OH->Isobutylene  Acid Catalyst Fmoc_Ser_tBu_OH Fmoc-Ser(tBu)-OH Isobutylene->Fmoc_Ser_tBu_OH Peptide_Resin Peptide-Ser(tBu)-Resin Fmoc_Ser_tBu_OH->Peptide_Resin Incorporate into SPPS TFA_cocktail TFA Cocktail (e.g., TFA/TIS/H2O) Peptide_Resin->TFA_cocktail  Final Cleavage Cleaved_Peptide Cleaved Peptide + Ser(OH) TFA_cocktail->Cleaved_Peptide caption Serine Protection/Deprotection with tBu

Caption: Workflow for tBu protection and deprotection of serine.

Benzyl (Bzl) Ether: A Staple in Boc/Bzl SPPS

In the context of Boc/Bzl SPPS, the benzyl (Bzl) ether is the traditional and most common protecting group for the serine hydroxyl side chain.[10][13] It is stable to the moderately acidic conditions (e.g., 50% TFA in DCM) used for the repetitive cleavage of the Nα-Boc group.[9] The Bzl group is then removed simultaneously with the final cleavage of the peptide from the resin using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[13]

Causality Behind Experimental Choices:

  • Acid Stability Gradient: The Bzl ether exhibits sufficient stability to withstand the repeated TFA treatments required for Boc deprotection, yet it is labile to the much stronger acids used for final cleavage. This differential acid lability, while not strictly orthogonal, is the basis of the Boc/Bzl strategy.[9]

  • Alternative Deprotection: For solution-phase synthesis or when milder deprotection is required, the benzyl group can also be removed via catalytic hydrogenolysis (e.g., H₂/Pd-C).[12][13] This provides an orthogonal deprotection option if other functional groups in the peptide are sensitive to strong acids.

Workflow for Serine Protection with Bzl Group

G cluster_protection Protection cluster_deprotection Deprotection Boc_Ser_OH Boc-Ser-OH Benzyl_Bromide Benzyl Bromide / Base Boc_Ser_OH->Benzyl_Bromide  Williamson Ether Synthesis Boc_Ser_Bzl_OH Boc-Ser(Bzl)-OH Benzyl_Bromide->Boc_Ser_Bzl_OH Peptide_Resin Peptide-Ser(Bzl)-Resin Boc_Ser_Bzl_OH->Peptide_Resin Incorporate into SPPS HF_or_TFMSA Anhydrous HF or TFMSA Peptide_Resin->HF_or_TFMSA  Final Cleavage Cleaved_Peptide Cleaved Peptide + Ser(OH) HF_or_TFMSA->Cleaved_Peptide caption Serine Protection/Deprotection with Bzl

Caption: Workflow for Bzl protection and deprotection of serine.

Other Protecting Groups for Serine

While tBu and Bzl ethers are the most prevalent, other protecting groups are employed in specific situations:

  • Trityl (Trt): The trityl group is significantly more acid-labile than the tBu group and can be removed under very mild acidic conditions. This allows for selective deprotection of the serine side chain on the resin, which is particularly useful for on-resin modifications like phosphorylation.[10]

  • Silyl Ethers (e.g., TBDMS): Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), offer an alternative protection strategy. Their stability can be tuned based on the steric bulk of the substituents on the silicon atom.[14][15][16][17][18] They are typically removed by fluoride ions (e.g., TBAF), providing another layer of orthogonality.

  • Propargyloxycarbonyl (Poc): The Poc group is stable to both acidic and basic conditions commonly used in peptide synthesis.[19] It can be removed under neutral conditions using tetrathiomolybdate, offering a unique orthogonal strategy.[19]

Comparative Analysis of Serine Protecting Groups

Protecting GroupNα-ChemistryStabilityDeprotection ConditionsKey AdvantagesKey Disadvantages
tert-Butyl (tBu) FmocStable to base, labile to strong acidTFA, TFMSA[12]High orthogonality with Fmoc, widely usedNot suitable for Boc chemistry
Benzyl (Bzl) BocStable to moderate acid, labile to strong acidHF, TFMSA, Catalytic Hydrogenolysis[13]Well-established in Boc chemistry, hydrogenolysis optionPartial removal with repeated TFA exposure in long syntheses[20]
Trityl (Trt) FmocStable to base, very labile to mild acidDilute TFA, HBr/AcOH[1][10]Allows for selective on-resin deprotectionSteric hindrance can sometimes affect coupling
TBDMS Fmoc/BocStable to most non-acidic/basic conditionsFluoride ions (e.g., TBAF)Orthogonal to both acid and base-labile groupsCan be labile under certain coupling conditions

Mitigating Key Side Reactions

Racemization

The abstraction of the α-proton of serine during activation for coupling can lead to racemization.[4] This is influenced by the choice of coupling reagents, the type and amount of base used, and the reaction temperature.[4]

Mitigation Strategies:

  • Choice of Coupling Reagents: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization by forming active esters that are less prone to enolization.[2][5]

  • Base Selection: Use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is generally preferred over tertiary amines like N-methylmorpholine (NMM) to minimize α-proton abstraction.

  • Low Temperature Coupling: Performing the coupling reaction at lower temperatures can significantly reduce the rate of racemization.[4]

β-Elimination

β-elimination is a base-catalyzed side reaction that is particularly problematic for serine derivatives, especially when the hydroxyl group is derivatized with a good leaving group (e.g., a phosphate group).[6][7][21] In standard Fmoc SPPS, the piperidine used for deprotection can induce this side reaction, leading to the formation of a dehydroalanine residue.[6]

Mitigation Strategies:

  • Use of Milder Bases for Fmoc Deprotection: For particularly sensitive sequences, replacing piperidine with a less aggressive base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a very low concentration can be beneficial.[21] Alternatively, using 50% cyclohexylamine in DCM has been shown to suppress β-elimination.[21][22]

  • Backbone Protection: The introduction of a backbone-protecting group, such as 2-hydroxy-4-methoxybenzyl (Hmb), on the preceding amino acid can sterically hinder the approach of the base to the α-proton, thereby reducing β-elimination.[2][3]

Experimental Protocols

Protocol 1: General Coupling of Fmoc-Ser(tBu)-OH in Automated SPPS
  • Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) followed by dichloromethane (DCM) (3 x 1 min) and then DMF (3 x 1 min).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (4 equivalents relative to resin loading), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

    • Add DIEA (8 equivalents) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Final Cleavage and Deprotection of a Ser(tBu)-Containing Peptide
  • Resin Preparation: Wash the fully assembled peptide-resin with DCM (5 x 1 min) and dry under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 94% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The strategic protection of serine is a critical determinant of success in peptide synthesis. A thorough understanding of the available protecting groups, their compatibility with different synthetic strategies, and the potential side reactions associated with serine is essential for the production of high-purity peptides. The tert-butyl ether for Fmoc/tBu chemistry and the benzyl ether for Boc/Bzl chemistry remain the most reliable and widely adopted choices. By carefully selecting the appropriate protecting group and optimizing reaction conditions to minimize racemization and β-elimination, researchers can confidently incorporate serine into complex peptide sequences, paving the way for advancements in drug discovery and biomedical research.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • How the side chain functional groups: (i) -OH as in serine. (ii) - Filo. (2024, December 15).
  • Boc-Ser(Bzl)-OH [23680-31-1]. (n.d.). Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Nishiyama, Y., Shikama, S., Morita, K., & Kurita, K. (1998). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis.Journal of the Chemical Society, Perkin Transactions 1, (1), 1949-1954.
  • Lee, W. K., Park, K. H., & Kim, H. J. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement.Archives of Pharmacal Research, 23(6), 564–567.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.Chemical Reviews, 109(6), 2455–2504.
  • St-Amant, A., & Serventi, A. M. (2013). New Experimental Evidence for In-Chain Amino Acid Racemization of Serine in a Model Peptide.Journal of Agricultural and Food Chemistry, 61(23), 5539–5548.
  • Temporary minimal protection synthesis of serine-containing polypeptides. (1993). Google Patents.
  • Yang, Y. (2016). β-Elimination Side Reactions. In Side Reactions in Peptide Synthesis (pp. 33-42). Academic Press.
  • Kumar, A., & Kumar, V. (2014). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation.Organic & Biomolecular Chemistry, 12(30), 5616–5620.
  • Side-chain protecting groups in Fmoc-based SPPS. (n.d.). ResearchGate.
  • Unlocking Peptide Complexity: The Role of O-tert-Butyl-L-serine in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Sivanandhan, D., & Suresh Babu, V. V. (2002). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine.Journal of Chemical Sciences, 114(4), 355–362.
  • Attard, T. J., O'Brien-Simpson, N. M., & Reynolds, E. C. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis.International Journal of Peptide Research and Therapeutics, 15(2), 69–79.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis.Chemical Science, 14(19), 5128–5134.
  • Echner, H., & Voelter, W. (1995). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.Analytical Chemistry, 67(23), 4238–4241.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.Journal of Peptide Science, 13(10), 584–590.
  • Wu, A., & Yamamoto, H. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis.RSC Publishing.
  • Photaki, I. (1966). Transformation of Serine to Cysteine. β-Elimination Reactions in Serine Derivatives.Journal of the American Chemical Society, 88(10), 2292–2299.
  • Wu, A., & Yamamoto, H. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis.ResearchGate.
  • Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? (2017, July 19). ResearchGate.
  • Examples of different stable super silyl groups at the N-terminal or... (n.d.). ResearchGate.
  • Protection and Deprotection. (n.d.). CEM Corporation.
  • Kim, Y. H., & Kim, H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.Chemistry – A European Journal.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

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Application Notes & Protocols: The Strategic Use of Z-Ser-OMe in Fragment Condensation for Large Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of Large Peptide Synthesis

The chemical synthesis of peptides is a cornerstone of biochemical research and drug development. While solid-phase peptide synthesis (SPPS) has revolutionized the field, the stepwise, linear assembly of peptides longer than 50 amino acids is fraught with challenges.[1][2] Cumulative yield decreases with each coupling cycle, and the growing peptide chain can aggregate on the solid support, leading to incomplete reactions and difficult purifications.[3][4]

Fragment condensation has emerged as a powerful strategic alternative.[5][6][7] This approach involves the synthesis of smaller, manageable peptide fragments (typically 10-30 amino acids) which are then purified and coupled together in solution or on a solid support.[5] This "convergent" strategy simplifies the purification of intermediates and can significantly improve the overall yield and purity of the final large peptide.

However, a critical vulnerability in fragment condensation is the risk of epimerization at the C-terminal amino acid of the N-terminal fragment during the carboxyl group activation step required for coupling.[8][9] This loss of stereochemical integrity can be catastrophic, yielding diastereomeric impurities that are difficult to separate and can drastically alter the peptide's biological activity.[8] The mechanism often involves the formation of a planar oxazolone intermediate, which allows for the abstraction and re-addition of the α-proton from either face of the ring, scrambling the stereocenter.[8][10]

This guide details the application of N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe) as the C-terminal residue of a peptide fragment to effectively suppress this epimerization, ensuring the stereochemical fidelity of large, synthetic peptides.

The Mechanistic Advantage of Z-Protected Amino Acids in Suppressing Epimerization

To appreciate the utility of the Z-Ser-OMe strategy, one must first understand the mechanism of epimerization and its prevention.

The Problem: Oxazolone-Mediated Epimerization

When a peptide fragment's C-terminal carboxyl group is activated for coupling (e.g., conversion to an active ester), the neighboring N-acyl group can cyclize to form an oxazolone intermediate. The α-proton of the C-terminal residue in this structure is highly acidic and susceptible to abstraction by base present in the reaction mixture. Reprotonation can occur from either side, leading to racemization.

The Solution: Urethane Protecting Groups

The key to suppressing this side reaction lies in the electronic nature of the N-terminal protecting group on the C-terminal amino acid of the fragment. Urethane-based protecting groups, such as Benzyloxycarbonyl (Z), Fmoc, and Boc, are significantly more effective at preserving stereochemical integrity than simple acyl groups.[10] The lone pair of electrons on the urethane nitrogen participates in resonance with the carbonyl group, making it less available to attack the activated carboxyl group. This electronic delocalization disfavors the formation of the problematic oxazolone intermediate, thus preserving the configuration of the α-carbon.[10]

By ensuring the C-terminal residue of the "carboxyl component" fragment is protected with a Z-group (in this case, Z-Ser-OMe), the primary pathway for epimerization is effectively shut down.

cluster_0 Standard Peptide Fragment (Epimerization Risk) cluster_1 Z-Ser-OMe Fragment (Epimerization Suppressed) A1 Peptide-CO-NH-CHR-COOH A2 Activation (e.g., DCC, HBTU) A1->A2 A3 Oxazolone Intermediate (Planar Ring) A2->A3 A5 Enolate Formation (Loss of Chirality) A3->A5 H+ abstraction A4 Base (e.g., DIPEA) A4->A5 A6 Reprotonation A5->A6 A7 Epimerized Product (D-Amino Acid) A6->A7 B1 Peptide-CO-NH-CHR-CO-Ser(Z)-OMe B2 Activation of C-terminal carboxyl of other fragment B3 Direct Coupling B2->B3 Urethane group prevents cyclization B5 Stereochemically Pure Product B3->B5 B4 No Oxazolone Formation B4->B3 Pathway Inhibited

Diagram 1: Conceptual pathway showing how the Z-group suppresses oxazolone formation and epimerization.

Experimental Application and Protocols

This section provides a comprehensive workflow for the synthesis of two peptide fragments and their subsequent condensation using the Z-Ser-OMe strategy.

G A Step 1A: SPPS of Fragment 1 (N-Terminal Piece) - Free Carboxyl Terminus C Step 2: Cleavage of Protected Fragments from Resin A->C B Step 1B: SPPS of Fragment 2 (C-Terminal Piece) - Ending with Z-Ser-OMe B->C D Step 3: Purification of Protected Fragments (HPLC) C->D E Step 4: Fragment Condensation (Solution Phase Coupling) D->E Couple purified fragments F Step 5: Global Deprotection (Removal of Z and side-chain groups) E->F G Step 6: Final Purification of Large Peptide (HPLC) F->G H Characterization (LC-MS, AAA) G->H

Diagram 2: Overall workflow for large peptide synthesis via Z-Ser-OMe fragment condensation.

Protocol 1: Synthesis of Peptide Fragments

Peptide fragments are synthesized using standard automated or manual Fmoc/tBu solid-phase peptide synthesis (SPPS).[11][12]

  • Resin Selection:

    • For Fragment 1 (N-terminal piece): Use a 2-chlorotrityl chloride resin.[13] This allows for the cleavage of the fully protected peptide fragment while leaving the C-terminal as a free carboxylic acid, ready for activation.

    • For Fragment 2 (C-terminal piece): Use a standard Rink Amide or Wang resin. The final amino acid to be coupled will be Z-Ser-OMe. Note: Z-Ser-OMe is coupled as a dipeptide or single residue at the end of the synthesis, or the entire fragment is built upon a pre-loaded Ser-OMe resin, with the Z-group added subsequently.

  • SPPS Cycles:

    • Swell Resin: Swell the resin in N,N-Dimethylformamide (DMF) for at least 1 hour.[13]

    • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc protecting group.[11][14]

    • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and dibenzofulvene adducts.

    • Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[14] Allow the reaction to proceed for 1-2 hours or until a negative Kaiser test is observed.

    • Washing: Wash the resin with DMF, then Dichloromethane (DCM), and repeat the cycle.

Protocol 2: Cleavage of Protected Fragments
  • Fragment 1 (from 2-Chlorotrityl Resin):

    • Wash the resin-bound peptide with DCM.

    • Treat the resin with a solution of TFE/DCM (2:8) or 1% TFA in DCM for 30-60 minutes.

    • Filter the resin and collect the filtrate into a flask containing pyridine (10% of the total filtrate volume) to neutralize the acid.

    • Evaporate the solvent under reduced pressure.

    • Precipitate the protected peptide by adding cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the purified fragment.

  • Fragment 2 (from Rink Amide/Wang Resin):

    • A modified cleavage cocktail is required to cleave the peptide from the resin while keeping the side-chain protecting groups (and the N-terminal Z-group) intact. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5). This step requires careful planning of orthogonal protecting groups during synthesis.

    • Follow standard precipitation and lyophilization procedures as described above.

Protocol 3: Solution-Phase Fragment Condensation

This is the critical step where the two purified, protected fragments are joined.

Materials:

  • Fragment 1 (N-terminal piece, 1 equivalent)

  • Fragment 2 (C-terminal piece with N-terminal Z-Ser-OMe, 1 equivalent)

  • Coupling Reagent: HBTU (1.1 equivalents) and HOBt (1.1 equivalents) OR PyBOP (1.1 equivalents). Phosphonium reagents like PyBOP are often preferred for fragment condensations as they reduce the risk of guanidinylation side reactions.

  • Base: DIPEA (2.2 equivalents)

  • Solvent: Anhydrous DMF or DMSO.

Procedure:

  • Dissolution: Carefully dissolve Fragment 1 and Fragment 2 in a minimal amount of anhydrous DMF. Solubility of large, protected fragments can be a major challenge; sonication or the use of DMSO may be required.[2]

  • Pre-activation (Optional but Recommended): In a separate vial, dissolve HBTU, HOBt, and DIPEA in DMF. Add this solution to the dissolved Fragment 1 (the carboxyl component). Allow to pre-activate for 5-10 minutes at 0°C.

  • Coupling: Add the pre-activated Fragment 1 solution to the solution of Fragment 2.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by reverse-phase HPLC. The reaction may take anywhere from 4 to 24 hours.

  • Workup: Once the reaction is complete, precipitate the coupled peptide by adding it dropwise to a stirred solution of cold diethyl ether.

  • Purification: Centrifuge to collect the crude product, wash with ether, and dry under vacuum. The protected full-length peptide can be purified by HPLC using a C4 or C8 column with a suitable gradient of acetonitrile in water (containing 0.1% TFA).

Protocol 4: Final Deprotection and Purification
  • Global Deprotection: Treat the purified, protected large peptide with a final cleavage cocktail to remove all side-chain protecting groups (e.g., tBu, Trt, Pbf) and the N-terminal Z-group. A common method for Z-group removal is catalytic hydrogenation (H₂/Pd-C) or treatment with strong acid like HBr in acetic acid. However, for a one-pot deprotection, a strong acid cocktail like TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5) is often used, although Z-group cleavage may require extended reaction times or elevated temperatures.

  • Purification: Purify the final, fully deprotected large peptide using preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and perform amino acid analysis (AAA) to verify the composition.

Data Summary and Troubleshooting

The success of fragment condensation relies on careful optimization. Below is a table summarizing potential challenges and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Coupling 1. Poor solubility of one or both fragments.[2] 2. Steric hindrance at the coupling site. 3. Insufficient activation or reagent degradation.1. Use chaotropic salts (e.g., LiCl) or switch to a stronger solvent like DMSO. 2. Increase reaction time and/or temperature (e.g., to 40°C). Consider a more powerful coupling reagent like COMU. 3. Use fresh, high-quality reagents. Increase reagent equivalents to 1.5.
Epimerization Detected 1. Presence of a strong, non-hindered base. 2. Prolonged activation time at elevated temperatures. 3. Incorrect protecting group strategy (non-urethane group).1. Substitute DIPEA with a weaker or more sterically hindered base like 2,4,6-collidine.[10] 2. Minimize pre-activation time and perform the coupling at 0°C or room temperature. 3. Ensure the C-terminal residue of the carboxyl fragment has a proper urethane (Z, Fmoc, Boc) protecting group.
Aspartimide Formation The sequence contains an Asp-Gly, Asp-Ser, or Asp-Ala motif.[15]1. During SPPS of the fragment, use protecting groups like O-Dmab on the Asp side chain. 2. Add HOBt to the piperidine solution during Fmoc-SPPS to reduce aspartimide formation.[15]
Low Recovery After Precipitation The protected peptide has some solubility in the precipitation solvent (e.g., diethyl ether).1. Use a different anti-solvent, such as cold water or a mixture of ether and hexane. 2. Ensure the precipitation is performed at a low temperature (0°C or below).

Conclusion

The synthesis of large peptides and small proteins is essential for advancing biological and therapeutic research. While linear SPPS faces inherent limitations, fragment condensation offers a robust and efficient alternative. The primary obstacle of this method—epimerization at the ligation site—can be effectively overcome by the strategic use of a Z-protected C-terminal amino acid on the carboxyl fragment. The Z-Ser-OMe moiety provides a reliable anchor that ensures the stereochemical integrity of the peptide backbone during the critical coupling step. By combining this chemical strategy with optimized protocols for fragment synthesis, purification, and coupling, researchers can confidently assemble large, complex peptides with high purity and yield, paving the way for new discoveries in proteomics and drug development.

References

  • Long peptide Synthesis | JPT. (n.d.). JPT.
  • Peptide Synthesis via Fragment Condensation. (1995). Springer Nature Experiments.
  • Custom Peptide Synthesis: Choosing the Right Method for Your Sequence. (2025, October 27). Neuland Labs.
  • Long peptide synthesis. (n.d.). QYAOBIO.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Dhayalan, B., et al. (2015). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 13(1), 140-147.
  • Wan, S., et al. (2014). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Frontiers in Chemistry, 2, 33.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
  • Teruya, K., et al. (2012). Epimerization in peptide thioester condensation. Journal of Peptide Science, 18(11), 669-675.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). UCI Department of Chemistry.
  • Epimerization of Peptide. (n.d.).
  • Adnan, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Zhou, Z., et al. (2024). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 146(4), 2541–2549.
  • Li, J., & Li, X. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Accounts of Chemical Research, 51(8), 1944-1954.
  • Adnan, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • Burlina, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178.
  • Vabrek, R., et al. (1998). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Collection of Czechoslovak Chemical Communications, 63(4), 535-546.
  • Wong, C.-T., et al. (2013). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 110(18), 7130-7135.
  • Heinlein, C., et al. (2012). Fragment Condensation of C-Terminal Pseudoproline Peptides without Racemization on the Solid Phase. Angewandte Chemie International Edition, 51(24), 5949-5953.
  • Peptide Bond Formation through Fragment Condensation with Silylating Reagents. (2023). Organic Letters, 25(50), 8963-8968.
  • Lue, Y., et al. (2013). Chemoselective fragment condensation between peptide and peptidomimetic oligomers. Organic & Biomolecular Chemistry, 11(36), 6061-6065.
  • From 10 grams to several hundred - A case study in peptide GMP process development. (2022, October 17). PolyPeptide Group.
  • Literature Seminar. (2018, July 21).
  • Synthesis of peptides rich in serines?. (2019, September 22). ResearchGate.
  • Bordusa, F., et al. (1999). Protease-catalyzed fragment condensation via substrate mimetic strategy: a useful combination of solid-phase peptide synthesis with enzymatic methods. Journal of the American Chemical Society, 121(41), 9485-9492.
  • Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. (2023). Molecules, 28(23), 7700.
  • Chemo Enzymatic Ligation. (2021, March 16). YouTube.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Charcot–Marie–Tooth disease. (n.d.). Wikipedia.

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Troubleshooting & Optimization

common side reactions in the synthesis of Cbz-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Common Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of N-Carbobenzyloxy-L-serine methyl ester (Cbz-Ser-OMe). As a foundational building block in peptide synthesis, achieving high yield and purity is paramount. This resource provides in-depth, experience-driven answers to common problems, explaining the chemical causality behind side reactions and offering validated protocols for their mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification of Cbz-Ser-OMe.

Category 1: Yield and Purity Issues

Q1: My overall yield of Cbz-Ser-OMe is significantly lower than expected. What are the common culprits?

A1: Low yields are typically traced back to several key areas: incomplete reaction, product degradation during workup, or competing side reactions that consume starting materials. The most prevalent issues include:

  • Incomplete Coupling: The activation of the carboxylic acid may be inefficient, or steric hindrance could slow the reaction.

  • Racemization: Serine is highly susceptible to racemization, which can complicate purification and reduce the yield of the desired L-enantiomer.[1][2]

  • Side-Chain Reactivity: The primary hydroxyl group of serine can undergo undesired reactions, such as O-acylation, if not properly managed.

  • Workup Losses: The polarity of Cbz-Ser-OMe can lead to losses during aqueous extraction phases if the pH and solvent choice are not optimized.

Q2: My HPLC/TLC analysis shows multiple impurities alongside my desired product. What are these likely byproducts?

A2: The impurity profile can provide significant clues about the underlying side reactions. Common byproducts include:

  • Diastereomers (D-Serine derivative): A closely eluting peak in chiral HPLC analysis indicates racemization has occurred.[1] This is one of the most common issues with serine.[2][3]

  • O-Acylated Product: If you are performing a subsequent coupling reaction without protecting the serine hydroxyl group, you may form an ester on the side chain, resulting in a higher molecular weight impurity.

  • Unreacted Starting Material: The presence of L-Serine methyl ester or Cbz-Cl indicates an incomplete reaction.

  • Over-alkylation Products: In some cases, side reactions with reagents can lead to unexpected modifications.

Category 2: Racemization - The Primary Challenge

Q3: Why is serine so notoriously prone to racemization during synthesis?

A3: Serine's susceptibility to racemization is a direct consequence of its structure. The electron-withdrawing nature of the side-chain hydroxyl group increases the acidity of the α-proton (the proton on the chiral carbon).[1] During the activation of the carboxyl group for coupling (e.g., forming an active ester or acyl azide), this α-proton can be easily abstracted by a base. This abstraction forms a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of both L- and D-serine configurations.[1]

Several factors exacerbate this issue:

  • Base: The type and concentration of the base used are critical. Strong, sterically hindered bases are often preferred to minimize α-proton abstraction.[3]

  • Coupling Reagents: Certain coupling reagents are known to promote racemization more than others.[1][3]

  • Temperature: Higher reaction temperatures increase the rate of enolization and subsequent racemization.[1]

  • Activation Time: Prolonged pre-activation of the amino acid before coupling increases the time the activated species is exposed to basic conditions, heightening the risk of racemization.[1][4]

Racemization_Mechanism Fig 1. Mechanism of Serine Racemization cluster_0 L-Serine (Activated) cluster_1 Planar Enolate Intermediate cluster_2 Racemic Mixture L_Ser Cbz-NH-CH(CH₂OH)-C(=O)X Enolate Cbz-N=C(CH₂OH)-C(O⁻)=X L_Ser->Enolate + Base - H⁺ L_Product L-Cbz-Ser-OMe Enolate->L_Product + H⁺ (re-face) D_Product D-Cbz-Ser-OMe Enolate->D_Product + H⁺ (si-face)

Caption: Mechanism of base-catalyzed racemization of serine.

Q4: What practical steps can I take in the lab to suppress serine racemization?

A4: A multi-faceted approach is required to maintain stereochemical integrity:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential. Carbodiimides like DCC or EDC should almost always be used with an additive.[3]

  • Use of Additives: Additives such as 1-Hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[3][5] They act as traps for the activated carboxyl group, forming active esters that are more stable and less prone to racemization than the initial activated intermediate.[5]

  • Base Selection: Use a base with low basicity and high steric hindrance, such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA), and use it stoichiometrically.[3] Avoid strong, non-hindered bases.

  • Temperature Control: Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).

  • Minimize Pre-activation: Add the coupling reagent to the mixture of the carboxylic acid and the amine component (in situ activation) rather than pre-activating the carboxylic acid for an extended period.[4]

Category 3: Side-Chain and Protecting Group Reactions

Q5: I observe a byproduct with a higher molecular weight. Is it possible the serine hydroxyl group is reacting?

A5: Yes, this is a distinct possibility, especially in subsequent steps after the formation of Cbz-Ser-OMe if the hydroxyl group is left unprotected. The hydroxyl group is nucleophilic and can react with activated carboxyl groups, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond).[5] While less common during the initial Cbz protection step, aggressive conditions could potentially lead to side reactions.

To avoid this:

  • In multi-step peptide synthesis, the serine hydroxyl group is typically protected, often as a tert-butyl (tBu) or benzyl (Bzl) ether.[6]

  • For the synthesis of Cbz-Ser-OMe itself, using controlled, mild conditions (as outlined in the protocol below) is crucial to prevent side reactions.

Q6: Are there any "hidden" side reactions related to other reagents or protecting groups I should be aware of?

A6: Yes, particularly in the context of larger peptide synthesis. One notable reaction is the O-sulfonation of serine or threonine . This can occur during the final cleavage step if you are using Pmc or Mtr protecting groups for arginine.[7] During TFA-mediated cleavage, these protecting groups can generate reactive sulfonyl species that modify the unprotected hydroxyl groups of serine or threonine.[7][8] Using scavengers in the cleavage cocktail is essential to suppress this.[8]

Experimental Protocols & Data
Optimized Protocol for Cbz-Ser-OMe Synthesis (Minimizing Side Reactions)

This protocol emphasizes conditions designed to suppress racemization and other common side reactions.

Materials:

  • L-Serine methyl ester hydrochloride (Ser-OMe·HCl)

  • Benzyl chloroformate (Cbz-Cl)

  • N-methylmorpholine (NMM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution: Suspend L-Serine methyl ester hydrochloride (1.0 eq.) in DCM at 0 °C (ice bath).

  • Base Addition: Slowly add N-methylmorpholine (NMM) (2.1 eq.) to the suspension. Stir for 10 minutes until the solution becomes clear. The first equivalent neutralizes the HCl salt, and the second acts as the base for the reaction.

  • Cbz Protection: While maintaining the temperature at 0 °C, add Benzyl chloroformate (Cbz-Cl) (1.05 eq.) dropwise over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the resulting crude oil/solid by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield pure Cbz-Ser-OMe.

Synthesis_Workflow Fig 2. Cbz-Ser-OMe Synthesis Workflow Start Suspend Ser-OMe·HCl in DCM at 0°C Add_Base Add NMM (2.1 eq) Stir 10 min Start->Add_Base Add_Cbz Add Cbz-Cl (1.05 eq) dropwise at 0°C Add_Base->Add_Cbz React Stir at 0°C for 1h, then RT for 3-4h Add_Cbz->React Workup Aqueous Workup (HCl, NaHCO₃, Brine) React->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify End Pure Cbz-Ser-OMe Purify->End Troubleshooting_Tree Fig 3. Troubleshooting Decision Tree Start Synthesis Issue Encountered Check_Yield Is the yield low? Start->Check_Yield Check_Purity Is the purity low (multiple spots/peaks)? Check_Yield->Check_Purity No Incomplete_Reaction Analyze for starting materials. Verify reagent quality. Optimize reaction time/temp. Check_Yield->Incomplete_Reaction Yes Success Process is likely optimized. Check_Purity->Success No Chiral_Analysis Perform chiral HPLC. Is a diastereomer present? Check_Purity->Chiral_Analysis Yes Other_Impurities Analyze by MS. Is MW higher than expected? Chiral_Analysis->Other_Impurities No Fix_Racemization Issue: Racemization. Solution: Lower temp, use NMM, add HOBt/Oxyma if applicable. Chiral_Analysis->Fix_Racemization Yes Unidentified Further characterization needed. Consider purification issues. Other_Impurities->Unidentified No Side_Chain_Reaction Issue: Side-chain reaction (e.g., O-acylation). Solution: Use stoichiometric reagents, protect OH-group in subsequent steps. Other_Impurities->Side_Chain_Reaction Yes

Caption: A logical guide for troubleshooting synthesis problems.

References
  • Technical Support Center: Racemization of Serine during Peptide Synthesis. (2025). Benchchem.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Amino Acid Deriv
  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Comput
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (1998).
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (2025). Benchchem.
  • Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023). StudySmarter.
  • Protecting Groups for Amines: Carbam
  • Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection. (2022). PMC - NIH.
  • Amino Acid Protection & Deprotection Services. BOC Sciences.
  • Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Bzl-His-OMe. (2025). Benchchem.
  • Common side reactions with Bzl-ile-ome hcl and how to avoid them. Benchchem.
  • Rate-Limiting Step in the Decarbamoylation of Acetylcholinesterases with Large Carbamoyl Groups. (2019). PMC - NIH.
  • Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase. (2015).
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). Stanford Medicine.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. (2014). NIH.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Peptide synthesis troubleshooting. (2023). Reddit.
  • Scheme 2. Carbamate Formation and Side Reactions.
  • Effect of Poly(l-serine) Additives with Different Primary Structures on the Mechanical Properties of Poly(vinyl alcohol) Films. (2025).
  • Synthesis of serine-AMC-carbamate: a fluorogenic tryptophanase substr
  • What do you do when your peptide synthesis fails?. (2023). Biotage.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). PubMed.
  • Common side reactions in peptide synthesis occurring on resin (a and b).
  • Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis. (2025). Benchchem.

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Technical Support Center: Synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a critical chiral intermediate in peptide chemistry and the development of various pharmaceutical compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in this synthesis often stem from incomplete esterification of the starting material, N-Cbz-L-serine, or from product loss during workup and purification. Several factors can contribute to this:

  • Suboptimal Esterification Conditions: The choice of esterification method is critical. Traditional Fischer esterification (refluxing in methanol with an acid catalyst like H₂SO₄ or HCl) can be effective but may require prolonged reaction times and can lead to side reactions if not carefully controlled.[3]

  • Reagent Purity and Stoichiometry: Ensure all reagents, particularly the N-Cbz-L-serine and any coupling agents, are of high purity and are used in the correct stoichiometric ratios. Water content in solvents and reagents can be particularly detrimental, leading to hydrolysis of intermediates or the final ester product.[1]

  • Inefficient Workup and Purification: Product can be lost during aqueous workup if the pH is not carefully controlled, potentially leading to hydrolysis of the methyl ester.[1] During purification by silica gel chromatography, the slightly polar nature of the product can lead to tailing and difficult separation from impurities, resulting in lower isolated yields.

Recommended Actions to Improve Yield:

  • Optimize the Esterification Protocol:

    • Thionyl Chloride Method: This method is often faster and can be performed under milder temperature conditions than Fischer esterification.[3] It involves activating the carboxylic acid with thionyl chloride before adding methanol.

    • Dimethyl Sulfate Method: As detailed in one preparative method, using dimethyl sulfate in the presence of a base like triethylamine in an aprotic polar solvent such as DMF can provide good yields.[4]

    • Enzymatic Esterification: For a milder and highly selective approach, consider using an enzyme like Alcalase. This method can produce high yields (78-92%) under gentle conditions.[5]

  • Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination, especially when using moisture-sensitive reagents like thionyl chloride.

  • Careful pH Control During Workup: After the reaction, neutralize the mixture carefully. Avoid strongly basic conditions which can hydrolyze the methyl ester.[1] Acidifying to a pH of 2-3 with a mild acid like potassium bisulfate or citric acid before extraction can improve recovery.[6][7]

  • Optimize Purification:

    • Recrystallization: If the crude product is sufficiently pure, recrystallization can be a high-yield purification method.[1]

    • Chromatography: If column chromatography is necessary, use a well-chosen solvent system to ensure good separation and minimize product loss on the column.

Question 2: I am observing significant racemization in my product. How can I minimize the formation of the D-enantiomer?

Answer:

Racemization at the α-carbon of serine is a known risk, particularly during the activation of the carboxyl group for esterification or peptide coupling.[8] The electron-withdrawing effect of the hydroxyl group in serine increases the acidity of the α-proton, making it more susceptible to abstraction by base.[8]

Strategies to Minimize Racemization:

  • Choice of Coupling Reagents and Additives: When preparing derivatives, using coupling reagents known for low racemization potential is crucial. Uronium/aminium salts (like HATU, HBTU) or phosphonium salts (like PyBOP) are generally preferred over carbodiimides (like DCC, DIC) alone. The addition of racemization-suppressing additives is also highly recommended.[8]

  • Temperature Control: Perform the reaction at lower temperatures (e.g., 0°C or even -20°C) to favor kinetic control and reduce the rate of epimerization.[1]

  • Base Selection and Stoichiometry: Use a non-nucleophilic, sterically hindered base, and use it in the minimum effective amount. An excess of a strong base can significantly promote racemization.

  • Avoid Prolonged Reaction Times: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed to avoid extended exposure to conditions that may promote racemization.[1]

Question 3: My final product is contaminated with a significant amount of a byproduct that I suspect is the O-acylated derivative. How can I prevent this side reaction?

Answer:

O-acylation, the acylation of the serine hydroxyl group, is a common side reaction, especially when using highly reactive esterification or coupling agents.[8][9] This leads to the formation of a depsipeptide (an ester bond instead of an amide bond in the context of peptide synthesis), which can be difficult to separate from the desired product.[8]

Methods to Prevent O-Acylation:

  • Use of Additives: Certain additives can suppress O-acylation when using active esters for coupling reactions. 2,4-dinitrophenol and pentachlorophenol have been shown to be effective in this regard.[9]

  • Control of Reagent Reactivity: Avoid using overly reactive acylating agents if possible. The choice of solvent can also influence the reaction's chemoselectivity.

  • Protection of the Hydroxyl Group: While adding extra steps, protecting the serine hydroxyl group (e.g., as a tert-butyl ether or a trityl ether) is the most definitive way to prevent O-acylation.[10] The protecting group can then be removed in a subsequent step. This is a common strategy in solid-phase peptide synthesis.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the role of the benzyloxycarbonyl (Cbz) group in this synthesis?

The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry.[1][12] Its primary functions are:

  • Preventing Unwanted Reactions: It protects the nucleophilic amino group from reacting with electrophiles, thus preventing side reactions like polymerization of the amino acid during the activation of the carboxyl group.[11][13]

  • Enhancing Solubility: The Cbz group can improve the solubility of the amino acid derivative in organic solvents.

  • Facilitating Purification: The presence of the Cbz group makes the molecule less polar than the free amino acid, aiding in its separation and purification.

  • Ease of Removal: The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., using H₂ and a palladium catalyst), which is a mild deprotection method.[1]

Q2: Can I use a different protecting group for the amine, such as Boc?

Yes, the tert-butoxycarbonyl (Boc) group is another common amine protecting group used in amino acid chemistry.[13] The choice between Cbz and Boc often depends on the overall synthetic strategy, particularly the deprotection conditions required for other functional groups in the molecule.[14]

  • Cbz Group: Removed by hydrogenolysis.

  • Boc Group: Removed under acidic conditions (e.g., with trifluoroacetic acid).[14]

If your downstream synthetic steps are sensitive to acid but stable to hydrogenolysis, Cbz is a suitable choice. Conversely, if your molecule contains functional groups that are sensitive to reduction (like alkenes or alkynes), the acid-labile Boc group would be preferable.

Q3: What are the key differences between the common esterification methods for N-Cbz-L-serine?

The choice of esterification method impacts reaction conditions, yield, and potential side reactions.

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Methanol, Acid Catalyst (H₂SO₄ or HCl)RefluxSimple, inexpensive reagents.[3]Can require long reaction times, harsh conditions may promote side reactions like racemization.
Thionyl Chloride Thionyl Chloride, Methanol0-40°CFaster than Fischer esterification, milder temperature conditions.[3][15]Thionyl chloride is corrosive and moisture-sensitive.
Dimethyl Sulfate Dimethyl Sulfate, Triethylamine, DMF0°C to Room TempGood yields reported.[4]Dimethyl sulfate is highly toxic and a suspected carcinogen.[6]
Enzymatic Lipase or Protease (e.g., Alcalase), MethanolMild (e.g., Room Temp)High selectivity, mild conditions, high yields.[5]Enzymes can be expensive, may require specific buffering conditions.

Q4: How can I effectively monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1] You can spot the reaction mixture alongside the starting material (N-Cbz-L-serine) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The product, being an ester, will be less polar than the starting carboxylic acid and will therefore have a higher Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Experimental Workflow & Diagrams

General Synthetic Pathway

The synthesis of this compound typically follows a two-step process starting from L-serine.

Synthesis_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Esterification L_Serine L-Serine Cbz_Cl Benzyl Chloroformate (Cbz-Cl) + Base N_Cbz_Serine N-Cbz-L-Serine Cbz_Cl->N_Cbz_Serine Protection Ester_Reagents Methanol (MeOH) + Catalyst/Reagent N_Cbz_Serine->Ester_Reagents Final_Product Methyl 2-(((benzyloxy)carbonyl)amino) -3-hydroxypropanoate Ester_Reagents->Final_Product Esterification

Caption: General two-step synthesis pathway.

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting low yield in the synthesis.

Troubleshooting_Yield Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction: Starting Material Remains Check_Reaction->Incomplete_Reaction Yes Side_Products Significant Side Products Observed Check_Reaction->Side_Products No, but... Good_Conversion Good Conversion to Product in Crude Mixture Check_Reaction->Good_Conversion No Action_Optimize Optimize Reaction: - Increase Time/Temp - Change Esterification Method - Check Reagent Quality Incomplete_Reaction->Action_Optimize Action_Side_Rxn Address Side Reactions: - Minimize Racemization (↓Temp) - Prevent O-Acylation (Additives) - Ensure Anhydrous Conditions Side_Products->Action_Side_Rxn Action_Workup Optimize Workup & Purification: - Control pH during Extraction - Optimize Chromatography - Consider Recrystallization Good_Conversion->Action_Workup

Caption: Troubleshooting workflow for low yield.

References

  • Benchchem. (n.d.). This compound | 14464-15-4.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Esterification of N-benzyl-DL-serine.
  • PrepChem.com. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups.
  • Benchchem. (n.d.). Minimizing side reactions with N-Cbz-D-serine.
  • Benchchem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • LookChem. (n.d.). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Organic Syntheses. (n.d.). Procedure for the synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.
  • ResearchGate. (2025, August 10). Versatile selective α-carboxylic acid esterification of N-protected amino acids and peptides by alcalase.
  • PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
  • ChemicalBook. (2025, July 24). methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Technical Support Center: Preventing Racemation of Cbz-Ser-OMe During Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the critical issue of serine racemization, specifically focusing on N-benzyloxycarbonyl-L-serine methyl ester (Cbz-Ser-OMe), during peptide bond formation. Our goal is to equip you with the foundational knowledge and practical solutions to ensure the stereochemical integrity of your synthetic peptides.

Introduction: The Challenge of Serine Racemization

Racemization, the conversion of a chiral molecule into its mirror image, is a significant challenge in peptide synthesis. This process leads to the incorporation of D-amino acids where L-amino acids were intended, resulting in diastereomeric impurities that are often difficult to separate and can drastically alter the biological activity of the final peptide.[1] Serine is particularly susceptible to racemization. This heightened susceptibility is due to the electron-withdrawing nature of its hydroxyl group, which increases the acidity of the alpha-proton.[1] During the activation of the carboxylic acid for coupling, this proton can be easily abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in a mixture of L- and D-serine residues.[1]

This guide will walk you through the mechanisms of serine racemization, provide a detailed troubleshooting guide for when you observe high levels of the D-serine diastereomer, and answer frequently asked questions to proactively mitigate this common side reaction.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve issues of racemization observed in your synthesis of peptides containing Cbz-Ser-OMe.

Problem: High percentage of D-serine diastereomer detected in the final peptide product.

Initial Assessment Workflow:

Start High D-Serine Detected Coupling_Reagent Review Coupling Reagent & Additives Start->Coupling_Reagent Step 1 Base Evaluate Base Type & Stoichiometry Coupling_Reagent->Base Step 2 Temperature Check Reaction Temperature Base->Temperature Step 3 Pre_activation Assess Pre-activation Time Temperature->Pre_activation Step 4 Solvent Consider Solvent Polarity Pre_activation->Solvent Step 5 Optimize Implement Optimized Protocol Solvent->Optimize Step 6

Caption: Initial assessment workflow for troubleshooting serine racemization.

Detailed Troubleshooting Steps:

1. Inappropriate Coupling Reagent or Lack of Additives

  • Causality: The choice of coupling reagent is a primary factor influencing racemization.[1][2] Carbodiimides like DCC and DIC, when used alone, generate a highly reactive O-acylisourea intermediate that is prone to racemization.[3] Uronium/phosphonium salt reagents such as HATU, HBTU, and PyBOP can also cause significant racemization, especially with sensitive amino acids like serine.[4][5]

  • Solution:

    • Carbodiimide-Mediated Couplings: Always use carbodiimides (DCC, DIC, EDC) in conjunction with racemization-suppressing additives.[2][6] 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective.[2][6][7] These additives react with the O-acylisourea intermediate to form an active ester that is less susceptible to racemization.

    • Uronium/Phosphonium Salt Couplings: While generally efficient, the level of racemization with these reagents can be sequence- and condition-dependent. For particularly sensitive couplings involving Cbz-Ser-OMe, consider using a carbodiimide/additive combination, which often provides a better balance of reactivity and stereochemical purity.[8]

    • Advanced Additives: For challenging cases, the simultaneous use of HOBt and copper(II) chloride with a carbodiimide has been shown to be highly effective in suppressing racemization.[9]

2. Incorrect Base Selection and Stoichiometry

  • Causality: The base used to neutralize the amine salt and facilitate coupling plays a critical role. Strong or sterically unhindered bases can readily abstract the acidic α-proton of the activated serine residue, leading to racemization.[10] The choice and amount of base are therefore crucial.[5]

  • Solution:

    • Base Selection: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is generally preferred over diisopropylethylamine (DIPEA) as it is less prone to cause racemization.[11] For highly sensitive couplings, the very hindered base 2,4,6-collidine can be beneficial.[11]

    • Stoichiometry: Use the minimum amount of base necessary to achieve efficient coupling. Typically, 1-2 equivalents are sufficient. Excess base significantly increases the risk of racemization.

3. Elevated Reaction Temperature

  • Causality: Higher reaction temperatures accelerate the rate of most chemical reactions, including the undesired racemization pathway.[1]

  • Solution:

    • Temperature Control: Perform the coupling reaction at a lower temperature.[5] Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a highly effective strategy to minimize racemization.[5] For extremely sensitive couplings, maintaining the reaction at 0 °C or even -15 °C throughout the process may be necessary.

4. Prolonged Pre-activation Time

  • Causality: Pre-activating the carboxylic acid of Cbz-Ser-OMe with the coupling reagent for an extended period before adding the amine component increases the time the activated, racemization-prone intermediate exists in solution.[1]

  • Solution:

    • Minimize Pre-activation: Add the amine component to the reaction mixture as soon as possible after the activation of Cbz-Ser-OMe. Ideally, pre-activation should be limited to a few minutes.

5. Solvent Effects

  • Causality: The polarity of the solvent can influence the rates of both the desired coupling reaction and the undesired racemization.

  • Solution:

    • Solvent Choice: Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents for peptide coupling. Some studies suggest that less polar solvents can sometimes reduce racemization.[5] If racemization is a persistent issue in DMF, consider switching to DCM or a mixture of solvents.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is Cbz-Ser-OMe particularly prone to racemization?

A1: Serine itself is an amino acid with a high propensity for racemization due to the electron-withdrawing effect of its side-chain hydroxyl group, which makes the α-proton more acidic.[1] The benzyloxycarbonyl (Cbz) protecting group, being an urethane-type protecting group, generally helps to suppress racemization compared to acyl-type protecting groups. However, under non-optimized coupling conditions (e.g., strong base, high temperature), the inherent susceptibility of the serine residue can still lead to significant racemization.

Q2: Which coupling reagent and additive combination is generally the best for suppressing Cbz-Ser-OMe racemization?

A2: While the optimal choice can be sequence-dependent, a widely recommended combination for minimizing racemization is Diisopropylcarbodiimide (DIC) with either 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][8] HOAt and Oxyma are generally more effective than the more traditional HOBt in suppressing racemization.[5][6]

Q3: Can the choice of protecting group on the serine hydroxyl group influence racemization?

A3: Yes, protecting the hydroxyl group of serine, for example as a tert-butyl ether (tBu), can influence the electronic environment around the α-carbon and potentially reduce the extent of racemization.[8] However, the primary factors remain the coupling conditions.

Q4: How can I accurately quantify the level of serine racemization in my final peptide?

A4: The most common method is to first perform a total acid hydrolysis of the purified peptide. The resulting amino acid mixture is then analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) using a chiral column or after derivatization with a chiral reagent to separate and quantify the L- and D-serine enantiomers.[1]

Q5: Are there any "racemization-free" coupling reagents?

A5: While some modern coupling reagents are marketed as "low-racemization," no coupling method is entirely "racemization-free" under all conditions. The degree of racemization is a complex interplay of the coupling reagent, additives, base, solvent, temperature, and the specific amino acid sequence.[4] Therefore, careful optimization of the reaction conditions is always paramount. Newer reagents like COMU have shown excellent performance in reducing racemization, even in more environmentally friendly solvents.[5][12]

Part 3: Experimental Protocols & Data

Protocol 1: Optimized Peptide Coupling of Cbz-Ser-OMe using DIC/Oxyma

This protocol provides a step-by-step method for the coupling of Cbz-Ser-OMe to a resin-bound amine, optimized to minimize racemization.

Materials:

  • Cbz-L-Ser-OMe

  • Peptide-resin with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N-methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Ice bath

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • In a separate reaction vessel, dissolve 3 equivalents of Cbz-L-Ser-OMe and 3 equivalents of Oxyma in DMF.

  • Cool the Cbz-Ser-OMe/Oxyma solution to 0 °C in an ice bath.

  • Add 3 equivalents of DIC to the cooled solution and allow it to pre-activate for 5 minutes.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated Cbz-Ser-OMe solution to the resin.

  • Add 3 equivalents of NMM to the resin slurry.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and continue to react for an additional 2-4 hours.

  • Monitor the reaction completion using a Kaiser test.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Data Summary: Effect of Coupling Reagents on Serine Racemization

The following table summarizes the percentage of D-serine formation observed when coupling Fmoc-L-Ser(tBu)-OH to L-Leu-OtBu using various coupling reagents. While the protecting groups differ from the topic's Cbz-Ser-OMe, the trends in racemization due to the coupling reagents are generally applicable.

Coupling Reagent/AdditiveBaseTemperature (°C)% D-Serine FormationReference
HATUNMMRoom Temp~5%[13]
DIC / OxymaN/ARoom TempNegligible[8][13]
HBTUDIPEARoom TempHigh[4]
PyBOPDIPEARoom TempHigh[4]
DCC / HOBtN/ARoom TempLow[2]

Data Interpretation: The data clearly indicates that the combination of DIC with an additive like Oxyma results in significantly lower levels of racemization compared to commonly used uronium salt reagents like HATU.[8][13]

Part 4: Mechanistic Visualization

Racemization Mechanism of Serine during Peptide Coupling

cluster_0 Racemization Pathway cluster_1 Desired Coupling Pathway L_Ser L-Serine Derivative (Activated Carboxyl) Enolate Planar Enolate Intermediate L_Ser->Enolate - H+ (Base) Activated_Ester Activated Ester (e.g., with Oxyma) L_Ser->Activated_Ester + Additive (Oxyma/HOAt) D_Ser D-Serine Derivative Enolate->D_Ser + H+ (from opposite face) L_Ser_Reprotonation L-Serine Derivative Enolate->L_Ser_Reprotonation + H+ (from same face) Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond + Amine

Caption: Competing pathways of desired peptide coupling versus racemization.

This diagram illustrates the critical branch point after the activation of the serine carboxyl group. The desired pathway involves the rapid formation of an active ester with an additive like Oxyma, which then couples with the amine to form the peptide bond. The undesired pathway involves the abstraction of the alpha-proton by a base, leading to a planar enolate intermediate that can be protonated from either side to yield a mixture of L- and D-serine.

References

  • BenchChem. (2025). Technical Support Center: Racemization of Serine during Peptide Synthesis. BenchChem.
  • BenchChem. (n.d.). How to prevent racemization of serine during peptide coupling. BenchChem.
  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • Fujii, N., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • MDPI. (2022).
  • BenchChem. (2025).
  • Miyazawa, T., et al. (1993). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. PubMed.
  • AAPPTEC. (n.d.).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • BenchChem. (n.d.). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. BenchChem.
  • Hooi, M. Y., et al. (2012). Age-dependent racemization of serine residues in a human chaperone protein. PLoS ONE.
  • ACS Publications. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (n.d.). Optimizing Peptide Coupling: Key Techniques. BenchChem.
  • Trant, J. (2021).
  • ResearchGate. (2025). Racemization mechanism of serine dipeptide active ester derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for the Coupling of Cbz-MeAla-OH in Peptide Synthesis. BenchChem.
  • BenchChem. (n.d.). Preventing racemization of Ala-Ala-OMe during synthesis. BenchChem.
  • Liang, L., et al. (2017).
  • Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Methods in Enzymology, Vol. 289. Academic Press.

Sources

long-term storage and stability of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, also commonly known as N-Cbz-L-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the long-term storage, stability, and troubleshooting of this critical reagent. Adherence to these protocols is essential for ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid N-Cbz-L-serine methyl ester?

A1: For maximal stability and to preserve its chemical integrity, solid N-Cbz-L-serine methyl ester should be stored under controlled conditions. The recommended long-term storage is at -20°C in a tightly sealed container to protect it from moisture.[1] For shorter periods, refrigeration at 2-8°C is acceptable.[2] Before use, it is crucial to allow the container to equilibrate to room temperature in a desiccator to prevent condensation, as the compound can be hygroscopic.[3][4]

Q2: How should I store solutions of N-Cbz-L-serine methyl ester?

A2: Storing this compound in solution for extended periods is not recommended due to the potential for degradation.[3] If storage in solution is unavoidable, it is best to prepare stock solutions, aliquot them into tightly sealed vials, and store them at -20°C for up to one month.[5] To minimize degradation from repeated freeze-thaw cycles, use individual aliquots for each experiment.[1]

Q3: What are the visible signs of degradation in solid N-Cbz-L-serine methyl ester?

A3: N-Cbz-L-serine methyl ester is typically a white to off-white crystalline solid or powder.[6][7] Any significant change from this appearance, such as discoloration (yellowing or browning), clumping, or the development of a distinct odor, may indicate degradation. If you observe any of these changes, it is advisable to assess the purity of the compound before use.

Q4: What is the expected shelf-life of N-Cbz-L-serine methyl ester under recommended storage conditions?

A4: When stored as a lyophilized solid at -20°C or below and protected from light and moisture, N-Cbz-L-serine methyl ester can be stable for several years.[1] However, the stability can be influenced by the presence of certain amino acid residues if it is part of a larger peptide.[1] For specific lot information, always refer to the manufacturer's certificate of analysis.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of N-Cbz-L-serine methyl ester, providing explanations and actionable solutions.

Issue 1: Inconsistent or Low Yields in Peptide Synthesis

Possible Cause A: Degradation of the Reagent

  • Explanation: The hydroxyl group in the serine side chain can be reactive, and the ester and carbamate protecting groups can be susceptible to hydrolysis if exposed to moisture or inappropriate pH conditions. Degradation of the starting material will naturally lead to lower yields of the desired product.

  • Solution:

    • Verify Purity: Before starting a synthesis, assess the purity of your N-Cbz-L-serine methyl ester using an appropriate analytical technique such as HPLC or NMR.

    • Proper Handling: Always allow the reagent to warm to room temperature in a desiccator before opening to prevent water absorption.[3][4]

    • Fresh Reagent: If degradation is suspected, it is best to use a fresh, unopened batch of the reagent.

Possible Cause B: Side Reactions During Coupling

  • Explanation: The serine hydroxyl group can undergo O-acylation, leading to the formation of depsipeptides, a common side reaction.[8] Additionally, racemization at the α-carbon can occur, especially with certain coupling reagents.[8]

  • Solution:

    • Choice of Coupling Reagent: Employ coupling reagents known to minimize racemization, such as HATU or HBTU, in combination with an additive like HOBt.[8]

    • Protecting the Hydroxyl Group: For particularly sensitive syntheses, consider temporary protection of the serine hydroxyl group to prevent O-acylation.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Possible Cause A: Presence of Impurities in the Starting Material

  • Explanation: The starting material may contain small amounts of impurities from its synthesis, such as residual solvents or by-products.

  • Solution:

    • Review Certificate of Analysis (CoA): The CoA from the supplier should list the purity and any identified impurities.

    • Purification: If necessary, the N-Cbz-L-serine methyl ester can be purified by recrystallization or column chromatography.

Possible Cause B: On-Column or In-Source Degradation

  • Explanation: The analytical method itself can sometimes induce degradation. For instance, in mass spectrometry, a neutral loss of water from the serine side chain is a common fragmentation pattern.[9]

  • Solution:

    • Method Optimization: Adjust analytical parameters, such as the temperature of the injection port or the ionization source conditions in mass spectrometry, to minimize degradation.

    • Data Interpretation: Be aware of common degradation pathways and interpret your analytical data accordingly. For example, look for the characteristic mass loss of 18 Da (water) in your mass spectra.[9]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Long-Term Storage (Solid) -20°C or below, sealed, desiccated[1][10]Minimizes hydrolysis and other degradation pathways.
Short-Term Storage (Solid) 2-8°C, sealed, desiccated[2]Suitable for routine use over shorter durations.
Storage in Solution Aliquoted at -20°C for up to 1 month[5]Reduces degradation in solution and avoids freeze-thaw cycles.
Melting Point 41-43 °C[11][12]A key physical property to verify compound identity.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N-Cbz-L-serine methyl ester. Specific parameters may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the solid in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the relative area of the main peak.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yields

troubleshooting_workflow start Low Reaction Yield check_purity Assess Purity of N-Cbz-L-serine methyl ester (HPLC, NMR) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify or Use New Batch purity_ok->purify No review_conditions Review Reaction Conditions purity_ok->review_conditions Yes purify->check_purity conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize_coupling Optimize Coupling Reagents and Temperature conditions_ok->optimize_coupling No check_side_reactions Analyze for Side Products (e.g., O-acylation) conditions_ok->check_side_reactions Yes optimize_coupling->review_conditions protect_hydroxyl Consider Temporary Hydroxyl Protection check_side_reactions->protect_hydroxyl Side Products Detected end_good Yield Improved check_side_reactions->end_good No Side Products protect_hydroxyl->end_good end_bad Consult Further

Caption: Troubleshooting workflow for low reaction yields.

Potential Degradation Pathways

degradation_pathways main_compound N-Cbz-L-serine methyl ester hydrolysis_ester N-Cbz-L-serine (Ester Hydrolysis) main_compound->hydrolysis_ester H₂O / Acid or Base hydrolysis_cbz L-serine methyl ester (Cbz Removal) main_compound->hydrolysis_cbz H₂ / Pd or Strong Acid racemization N-Cbz-D-serine methyl ester (Racemization) main_compound->racemization Base dehydration Dehydroalanine derivative (Dehydration) main_compound->dehydration Heat / Dehydrating Agent

Caption: Potential degradation pathways for N-Cbz-L-serine methyl ester.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ.
  • Chemsrc. N-Cbz-L-serine methyl ester | CAS#:1676-81-9.
  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
  • GenScript. Peptide Storage and Handling Guidelines.
  • Wiley-VCH. 1 Protection Reactions.
  • ResearchGate. Reaction of Trimethylsilylamines with N-Cbz-L-serine-β-lactone: A Convenient Route to Optically Pure β-Amino-L-alanine Derivatives.
  • Amerigo Scientific. Methyl (2S)-2-{[(Benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • Wiley-VCH. 2 Protection of Functional Groups.
  • LookChem. methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.
  • ResearchGate. Amino Acid-Protecting Groups.
  • Santa Cruz Biotechnology. Methyl 2-(S)-[N-[(Benzyloxy)carbonyl]amino-3-[N-[t-butyloxycarbonyl)amino]-propionate. Available from: https://www.scbt.
  • ResearchGate. Preparation of methyl ester of L-serine.
  • PubMed. The synthesis of N-(benzyloxycarbonyl)-3-O-E13,4,6-tri-O-acetyl-2-deoxy-2-(2,4-dinitroanilino)-beta-D-glucopyranosyl]-L-serine methyl ester, and its condensation with activated esters of amino acids.
  • ResearchGate. N -(Cbz and Fmoc-α-aminoacyl)benzotriazoles: Stable Derivatives Enabling Peptide Coupling of Tyr, Trp, Cys, Met, and Gln with Free Amino Acids in Aqueous Media with Complete Retention of Chirality | Request PDF.
  • PubChem - NIH. N-((Phenylmethoxy)carbonyl)-L-serine methyl ester | C12H15NO5.
  • RSC Publishing. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • ResearchGate. A systematic review of analytical methods for the detection and quantification of β- N -methylamino- l -alanine (BMAA) | Request PDF.
  • PubMed. Mass spectrometric assessment and analytical methods for quantitation of the new herbicide aminocyclopyrachlor and its methyl analogue in soil and water.

Sources

Technical Support Center: Purification of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in peptide synthesis: the presence of N-benzyl impurities in Carboxybenzyl (Cbz)-protected amino acid preparations. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own lab.

Frequently Asked Questions (FAQs)

Q1: How does N-benzyl impurity form during work with Cbz-protected amino acids?

A: The N-benzyl impurity, specifically an N-benzyl substituted amino acid, typically arises as a byproduct during the deprotection of the Cbz group, not usually during its initial introduction. The most common pathway is through incomplete catalytic hydrogenolysis.

The Cbz group is cleaved by hydrogenolysis to yield the free amine, toluene, and carbon dioxide.[1][2] However, if the reaction stalls or if there is an insufficient source of hydrogen, an intermediate can react with the newly formed deprotected amine, leading to the formation of a stable N-benzyl tertiary amine impurity.[3] This is particularly prevalent in catalytic transfer hydrogenation methods when the hydrogen donor (e.g., ammonium formate) is not used in sufficient excess.[4][5]

Here is a simplified representation of the unintended reaction pathway:

Cbz_AA Cbz-Amino Acid (R-NH-Cbz) Intermediate Partially Reduced Intermediate Cbz_AA->Intermediate H2, Pd/C (Incomplete) Deprotected_AA Deprotected Amino Acid (R-NH2) Intermediate->Deprotected_AA NBn_Impurity N-Benzyl Impurity (R-NH-Bn) Intermediate->NBn_Impurity Side Reaction with R-NH2 caption Fig 1. Formation of N-benzyl impurity.

Fig 1. Formation of N-benzyl impurity.
Q2: Why is it critical to remove this N-benzyl impurity?

A: The presence of N-benzyl impurities can severely compromise subsequent synthetic steps and the purity of the final product. The N-benzyl group occupies the reactive amine site, rendering the amino acid incapable of participating in peptide bond formation. This leads to lower yields and introduces difficult-to-remove impurities in your peptide sequence. For pharmaceutical applications, such impurities are unacceptable, and stringent purity levels of >99.5% are often required.[6]

Q3: What are the primary laboratory methods for removing N-benzyl impurities?

A: There are three primary methods, chosen based on the scale of your reaction, the properties of your specific amino acid, and the level of impurity.

  • Recrystallization: A classic purification technique for solids that exploits differences in solubility between the desired compound and the impurity.[7][8]

  • Acid-Base Extraction: A chemical method that separates compounds based on their differing acidic and basic properties.[9][10]

  • Flash Column Chromatography: A preparative separation technique that separates compounds based on their differential adsorption to a stationary phase.

Q4: How can I detect and quantify the N-benzyl impurity?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying these types of impurities due to its high resolution and sensitivity.[11][12][13] Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also invaluable for identifying and confirming the presence of the N-benzyl group through its characteristic signals.[6]

Analytical MethodPurposeKey Indicators for N-Benzyl Impurity
Reversed-Phase HPLC Quantification & Purity CheckAn unexpected peak, typically with a retention time close to the main Cbz-amino acid peak.[6]
¹H NMR Structural IdentificationAppearance of distinct signals for the benzyl group's CH₂ protons (around 3.5-4.5 ppm) and aromatic protons (7.2-7.4 ppm) that do not correspond to the Cbz group.[6]

Troubleshooting Guides: Step-by-Step Protocols

This section provides detailed protocols to address specific experimental challenges.

Issue 1: My isolated Cbz-amino acid product is contaminated with N-benzyl impurity. How do I purify it?

Depending on the impurity level and your material's properties, you can choose from the following methods. Recrystallization is often the first choice for its simplicity.

Method A: Purification by Recrystallization

Principle of Causality: This technique relies on the subtle differences in solubility between the desired Cbz-protected amino acid and the N-benzyl impurity in a given solvent system. The goal is to find a solvent that dissolves the product well at high temperatures but poorly at low temperatures, while the impurity remains in solution upon cooling.[8]

Step-by-Step Protocol:

  • Solvent Selection: Choose an appropriate solvent or solvent mixture. For Cbz-amino acids, common systems include ethyl acetate/heptane, chloroform, or aqueous solutions of organic acids like acetic acid.[14][15] The ideal solvent should dissolve the crude material when hot but yield crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to fully dissolve your crude solid. Add the solvent in small portions near its boiling point until everything just dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[7]

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals rather than a precipitate that traps impurities.[8] Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surface.[7]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Fig 2. Workflow for Purification by Recrystallization.
Method B: Purification by Acid-Base Extraction

Principle of Causality: This method leverages the difference in pKa between the carboxylic acid of the desired product and the basic amine of the N-benzyl impurity. The basic N-benzylamine can be protonated with a mild acid and extracted into the aqueous phase, while the Cbz-amino acid remains in the organic phase.[9][10]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 10% aqueous ammonium chloride).[10] The basic N-benzyl impurity will react to form a water-soluble salt and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash 1-2 more times to ensure complete removal of the basic impurity.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified Cbz-amino acid.[2]

G start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel Separatory Funnel Organic Layer (Cbz-AA + N-Bn Impurity) Add Dilute Aqueous Acid (e.g., 1M HCl) start->sep_funnel:f1 shake Shake & Equilibrate sep_funnel->shake layers Two Layers Form Organic Layer (Purified Cbz-AA) Aqueous Layer (N-Bn Impurity as Salt) shake->layers drain Drain Aqueous Layer layers:f2->drain wash Wash Organic Layer with Brine layers:f1->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate Solvent dry->concentrate end Purified Cbz-AA concentrate->end

Fig 3. Workflow for Acid-Base Extraction.
Comparison of Purification Methods
FeatureRecrystallizationAcid-Base ExtractionFlash Chromatography
Principle Differential SolubilityDifferential pKaDifferential Adsorption
Best For Crystalline solids; >5-10% impurityImpurities with different acid/base characterClose-eluting impurities; non-crystalline oils
Scalability ExcellentVery GoodGood, but requires more solvent/silica
Speed Slow (requires cooling)FastModerate
Cost/Waste LowLow-ModerateHigh (solvents, silica gel)
Issue 2: My Cbz deprotection via catalytic transfer hydrogenation is producing the N-benzyl byproduct. How can I prevent this?

Principle of Causality: This side reaction occurs when the hydrogen donor is depleted before all the Cbz groups are cleaved. Optimizing the reaction conditions, particularly the amount of hydrogen donor, is key to driving the reaction to completion and preventing the formation of the N-benzyl impurity.

Optimized Protocol: Cbz Deprotection via Catalytic Transfer Hydrogenation

This method is often preferred over using hydrogen gas as it is safer for larger-scale reactions.[16]

  • Setup: Dissolve the Cbz-protected amino acid (1.0 equivalent) in a suitable solvent like methanol or ethanol.

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogen Donor: Add a sufficient excess of the hydrogen donor. Ammonium formate is a common and effective choice. Use 3-5 equivalents to ensure the reaction goes to completion.[16]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) or HPLC to ensure the starting material is fully consumed.[5][11]

  • Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during handling.[2]

  • Isolation: Evaporate the filtrate to dryness. To remove excess ammonium formate, the product can be dissolved in an organic solvent and washed with a saturated NaCl solution, or purified via other appropriate methods.

By ensuring a sufficient excess of the hydrogen source, you create conditions that strongly favor the complete hydrogenolysis of the Cbz group, minimizing the opportunity for the side reaction that forms the N-benzyl impurity.

References

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Synthesis, 1985(10), 929-932.
  • Gowda, S., & Gowda, D. C. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67.
  • Ram, S., & Spicer, L. D. (1988). N-Debenzylation of Amines Using Ammonium Formate As Catalytic Hydrogen Transfer Agent.
  • Li, X., et al. (2017). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry, 14(8), 585-589.
  • Bieg, T., & Szeja, W. (1985).
  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1962-1965.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • University of Colorado Boulder. (n.d.). Recrystallization.
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Quora. (2020). How to isolate Benzylamine from a mixture using solvent extraction.
  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?.
  • Tetrahedron Letters. (2011).
  • PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method.
  • NIH. (n.d.). Preparation of Mono-Cbz Protected Guanidines.
  • International Journal of Pharmaceutical Sciences and Research. (2017).
  • ResearchGate. (2012). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.

Sources

Technical Support Center: Chromatographic Purification of Cbz-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated support guide for the chromatographic purification of N-α-Carbobenzyloxy-L-serine methyl ester (Cbz-Ser-OMe). As a key intermediate in peptide synthesis and medicinal chemistry, achieving high purity of this molecule is paramount. However, its unique physicochemical properties—a moderately polar backbone, a labile methyl ester, and a bulky hydrophobic protecting group—present a distinct set of purification challenges.

This document is structured not as a rigid manual, but as a dynamic troubleshooting resource in a question-and-answer format. It is designed for the hands-on researcher, providing not just protocols, but the underlying chromatographic principles to empower you to diagnose issues, adapt methods, and achieve optimal purity with confidence. We will explore the common pitfalls, from peak tailing on silica to unexpected degradation, and provide field-proven solutions grounded in scientific integrity.

Section 1: Method Development & Initial Setup

The first step in any purification is selecting the right battlefield. The choice between Normal-Phase (NP) and Reversed-Phase (RP) chromatography is critical and depends on the impurity profile of your crude material.

Q1: Should I use Normal-Phase (Silica Gel) or Reversed-Phase (C18) chromatography for Cbz-Ser-OMe?

Answer: Both modes are viable, and the optimal choice depends on the impurities you need to remove.

  • Normal-Phase (NP) on Silica Gel is often the first choice for this class of compounds.[1] It excels at separating compounds with different polarities.

    • Choose NP if your impurities are:

      • Significantly less polar (e.g., benzyl alcohol, unreacted Cbz-Cl byproducts).

      • Significantly more polar (e.g., unprotected L-serine methyl ester hydrochloride starting material).

  • Reversed-Phase (RP) HPLC is a high-resolution technique that separates based on hydrophobicity.[2][3]

    • Choose RP if your impurities are:

      • Structurally very similar to the product with minor differences in hydrophobicity.

      • Present in very small quantities, requiring the high efficiency of HPLC for detection and separation.

The following diagram illustrates a decision workflow for selecting your primary chromatographic mode.

start Crude Cbz-Ser-OMe tlc Analyze crude by TLC (e.g., 50% EtOAc/Hexane) start->tlc decision Are key impurities well-separated from product spot? tlc->decision np Proceed with Normal-Phase Flash Chromatography (Silica Gel) decision->np  Yes   rp Consider Reversed-Phase HPLC for higher resolution decision->rp  No  

Caption: Initial decision workflow for chromatography mode selection.

Section 2: Troubleshooting Normal-Phase (Silica Gel) Chromatography

This is the most common method for purifying Cbz-Ser-OMe, but it is not without its challenges.

Q2: My peak is tailing badly on the silica gel column. What's causing this and how do I fix it?

Answer: Peak tailing is the most frequent issue in silica gel chromatography of polar compounds. It is primarily caused by secondary, non-ideal interactions between the polar groups of your analyte (like the hydroxyl and carbamate groups in Cbz-Ser-OMe) and the acidic silanol (Si-OH) groups on the silica surface.[4] This creates multiple retention mechanisms, smearing the peak.

Immediate Solutions:

  • Check for Column Overload: If all peaks are tailing, you may have simply loaded too much material.[4] Dilute your sample and inject a smaller amount to see if the peak shape improves.

  • Add a Mobile Phase Modifier: This is often the most effective solution.

    • For acidic tailing: Add a small amount of a volatile base like triethylamine (TEA) to your eluent (e.g., 0.1-1%). The TEA will preferentially bind to the acidic silanol sites, masking them from your product and resulting in a much sharper peak.

    • For basic tailing (less common for this molecule): Add a small amount of acetic acid (AcOH) or formic acid (FA) (e.g., 0.1-1%).

Data-Driven Approach to Tailing:

Problem Primary Cause Proposed Solution Mechanism of Action
Severe Tailing of Product PeakStrong interaction with acidic silanol groups on silica.[4]Add 0.5% Triethylamine (TEA) to the Hexane/EtOAc mobile phase.TEA, a base, neutralizes the acidic silanol sites, preventing secondary interactions with the analyte.
All Peaks TailingColumn overload or poor column packing.[4]Reduce sample load by 50%. Ensure column is packed tightly without cracks or channels.Reduces competition for binding sites and ensures a uniform flow path, preventing band broadening.
Tailing with Low RecoveryIrreversible adsorption or on-column degradation.Deactivate the silica by pre-flushing with a TEA-containing solvent system.[5]Masks the most aggressive active sites on the silica surface before the sample is loaded.
Q3: I'm losing my product on the column. My yield is very low. What's happening?

Answer: Low recovery can stem from several issues, including irreversible adsorption or, more critically, on-column degradation. The methyl ester of your product is susceptible to hydrolysis under certain conditions.

Causality & Solutions:

  • Hydrolysis of the Methyl Ester: Standard silica gel is slightly acidic and always contains some bound water. This environment can catalyze the hydrolysis of your methyl ester to the corresponding carboxylic acid (Cbz-Ser-OH). This new, highly polar compound will then either remain strongly bound to the top of the column or elute very slowly, leading to perceived yield loss. While some studies suggest silica can mediate ester hydrolysis, it often requires elevated temperatures.[6] However, with highly activated esters or prolonged exposure, it can be a concern.

    • Solution: Use a less acidic, deactivated silica gel. You can deactivate it yourself by flushing the packed column with your mobile phase containing 1-2% triethylamine before loading your sample.[5] Also, ensure your solvents are dry.

  • Irreversible Adsorption: Highly active sites on the silica surface can bind your product so strongly that it cannot be eluted with a normal solvent gradient.

    • Solution: After your main elution, perform a "strip flush" with a very polar solvent, such as 10-20% Methanol in Dichloromethane, to wash everything off the column. If you recover a significant amount of a different, more polar compound, it confirms either degradation or the presence of a very polar impurity.

Q4: I can't separate Cbz-Ser-OMe from a close-running impurity. How can I improve my resolution?

Answer: Improving resolution (separation) in normal-phase chromatography involves manipulating the "separation triangle": Selectivity , Efficiency , and Retention .

  • Change Mobile Phase Selectivity: This is the most powerful tool. If you are using a Hexane/Ethyl Acetate system, the primary interactions are based on polarity. Try switching to a different solvent system that introduces new interactions.

    • Alternative Solvent System: A Dichloromethane (DCM)/Methanol (MeOH) gradient. DCM offers different interactions than hexane, and methanol is a strong polar solvent that can disrupt hydrogen bonding interactions differently than ethyl acetate.

    • Ternary Mixture: Try adding a third solvent. For example, adding a small amount of acetone or tert-butyl methyl ether (MTBE) to your Hexane/EtOAc mixture can subtly change the selectivity and may resolve the peaks.

  • Increase Column Efficiency: Use a higher-quality silica with a smaller, more uniform particle size. A well-packed, longer, and narrower column will provide more theoretical plates and better separation.

  • Optimize Retention: Adjust the solvent strength so your product has an Rf value between 0.2 and 0.4 on a TLC plate.[7] Compounds that run too fast (high Rf) or too slow (low Rf) are difficult to separate effectively.

Section 3: Troubleshooting Reversed-Phase (RP-HPLC) Chromatography

RP-HPLC offers superior resolution but requires careful method development.

Q5: My Cbz-Ser-OMe peak is broad or splitting in RP-HPLC. What should I do?

Answer: Poor peak shape in RP-HPLC often points to issues with the mobile phase, the sample solvent, or secondary interactions with the stationary phase.

Troubleshooting Workflow:

start Broad or Split Peak in RP-HPLC check_acid Is 0.1% TFA or Formic Acid in BOTH Mobile Phases (Aqueous and Organic)? start->check_acid add_acid Add 0.1% acid. This is critical for peak shape. check_acid->add_acid No check_solvent Is the sample dissolved in a 'stronger' solvent than the initial mobile phase (e.g., pure ACN)? check_acid->check_solvent Yes end Peak Shape Improved add_acid->end dissolve_mp Dissolve sample in the initial mobile phase composition (e.g., 95% Water / 5% ACN). check_solvent->dissolve_mp Yes check_load Is the mass load too high? check_solvent->check_load No dissolve_mp->end reduce_load Reduce injection volume or sample concentration by 50-75%. check_load->reduce_load Yes check_load->end No reduce_load->end

Caption: Systematic troubleshooting for poor peak shape in RP-HPLC.

Explanation of Steps:

  • Acid Modifier: The Cbz group and carbamate linkage can interact with residual silanols on the C18 stationary phase, even on end-capped columns. An acid like TFA or Formic Acid protonates these silanols, minimizing ionic interactions and dramatically improving peak shape.[2] It also ensures consistent protonation of the analyte.

  • Sample Solvent: Injecting your sample in a solvent much stronger (i.e., more organic) than the starting mobile phase causes the sample band to spread out on top of the column before the gradient begins, leading to broad or split peaks.

  • Mass Overload: Exceeding the binding capacity of the column leads to peak distortion, typically tailing or fronting.

Section 4: Scale-Up and Advanced Topics

Q6: I have a good method on a small 10g silica cartridge. How do I scale up to a 200g column without losing resolution?

Answer: Chromatographic purification is a directly scalable process if you keep the key parameters proportional.[8] The primary rule is to maintain a constant loading factor and linear velocity .

Scale-Up Protocol:

  • Determine Loading Factor: Calculate the loading factor from your small-scale run:

    • Loading Factor (%) = (Mass of Crude Loaded / Mass of Silica) * 100

    • Example: 100 mg crude on a 10g column = 1% loading factor.

  • Calculate New Mass Load: Apply this factor to your large column:

    • New Mass Load = (Loading Factor / 100) * Mass of Large Column

    • Example: 1% loading of a 200g column = 2.0g of crude material.

  • Scale the Flow Rate: To maintain resolution, the solvent's linear velocity (how fast it moves through the column bed) should be kept constant. You can approximate this by scaling the flow rate based on the column's cross-sectional area. A simpler way is to scale it by the column mass ratio.

    • Column Mass Ratio = (Mass of Large Column / Mass of Small Column)

    • New Flow Rate ≈ Old Flow Rate * Column Mass Ratio

    • Example: Scaling from 10g to 200g gives a ratio of 20. If the old flow rate was 15 mL/min, the new flow rate would be approximately 15 * 20 = 300 mL/min. (Always check that this does not exceed the pressure limit of your system).

  • Keep Method Gradient the Same (in Column Volumes): Ensure your flash chromatography system software defines the gradient in terms of "Column Volumes" (CV).[8] A 10 CV gradient on a small column will automatically be scaled to a 10 CV gradient on the large column, ensuring the separation profile is identical.

Quantitative Scale-Up Example:

Parameter Small-Scale Method Large-Scale Calculation Large-Scale Method
Column Size10 g Silica-200 g Silica
Crude Load100 mg100 mg * (200g / 10g)2000 mg (2.0 g)
Loading Factor1.0%Maintained Constant1.0%
Flow Rate15 mL/min15 mL/min * (200/10)300 mL/min
Gradient5% to 60% EtOAc in 12 CVMaintained Constant5% to 60% EtOAc in 12 CV

Section 5: Experimental Protocols

Protocol 1: Standard Normal-Phase Flash Chromatography
  • Sample Preparation: Dissolve 1.0 g of crude Cbz-Ser-OMe in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc). Add 2-3 g of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This is known as "dry loading" and generally results in better resolution than liquid injection.

  • Column Packing: Dry pack a 40 g silica gel flash cartridge.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 20% EtOAc in Hexane) for at least 3-5 column volumes.

  • Loading: Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Run a linear gradient from 20% to 70% Ethyl Acetate in Hexane over 15 column volumes. Monitor the elution using a UV detector at 254 nm.

  • Fraction Collection: Collect fractions based on the UV chromatogram and analyze them by TLC to pool the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield pure Cbz-Ser-OMe.

References

  • Biotage. (2023).
  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • University of Rochester, Department of Chemistry.
  • Teledyne ISCO. (2021).
  • Columbia University.
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Roche, E. S. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 6003. [Link]
  • Breitenlechner, S., et al. (2018). Silica-Mediated Monohydrolysis of Dicarboxylic Esters. European Journal of Organic Chemistry, 2018(44), 6133-6138. [Link]
  • Taylor & Francis. Reversed phase HPLC – Knowledge and References. [Link]
  • Reddit.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

Sources

Technical Support Center: Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key intermediate in advanced organic synthesis, particularly in the fields of peptide chemistry and drug development.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to ensure the successful application and integrity of this versatile molecule. Our focus is on anticipating and resolving common challenges encountered during its storage, handling, and use in complex synthetic pathways.

I. Stability and Storage: Preserving the Integrity of Your Starting Material

The stability of this compound is paramount for reproducible and reliable experimental outcomes. Degradation of this starting material can introduce impurities that complicate reactions and purification processes.

Frequently Asked Questions (FAQs):

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to store the compound in a tightly sealed container in a dry, dark place at room temperature.[2] Some suppliers recommend refrigerated conditions (0-10°C) to minimize the risk of degradation over extended periods.

Q2: How does pH affect the stability of the compound in solution?

Q3: Is the compound sensitive to temperature?

A3: Yes, elevated temperatures can accelerate degradation. The melting point of the solid is in the range of 41-43°C.[2][3] Above this temperature, and especially at higher temperatures, the rate of decomposition will increase. Therefore, it is crucial to avoid exposing the compound to high temperatures during storage and handling.

II. Navigating the Primary Degradation Pathways

Understanding the primary degradation pathways of this compound is essential for troubleshooting unexpected experimental results. The two main points of vulnerability in the molecule are the benzyloxycarbonyl (Cbz) protecting group and the methyl ester.

A. Cbz Group Deprotection:

The removal of the Cbz group is a common synthetic step, but it can also occur unintentionally, leading to the formation of L-serine methyl ester.

  • Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. However, incomplete reactions can occur due to catalyst poisoning by sulfur-containing impurities or poor catalyst quality.

  • Acid-Catalyzed Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.

  • Base-Catalyzed Decomposition: While less common for deprotection, strong bases can also lead to the degradation of the Cbz group.

B. Methyl Ester Hydrolysis:

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, N-Cbz-L-serine, under both acidic and basic conditions.

  • Alkaline Hydrolysis (Saponification): This is a common side reaction if the compound is exposed to basic conditions, such as during a reaction workup with an aqueous base.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the methyl ester can be hydrolyzed back to the carboxylic acid.

Visualizing the Degradation Pathways:

Cbz-Ser-OMe Cbz-Ser-OMe Ser-OMe Ser-OMe Cbz-Ser-OMe->Ser-OMe Cbz Deprotection (H₂, Pd/C or H⁺/H₂O) Cbz-Ser-OH Cbz-Ser-OH Cbz-Ser-OMe->Cbz-Ser-OH Ester Hydrolysis (H⁺/H₂O or OH⁻/H₂O) Benzyl_Alcohol Benzyl_Alcohol Toluene Toluene CO2 CO2 Methanol Methanol

Caption: Primary degradation pathways of this compound.

III. Troubleshooting Guide: Addressing Common Experimental Challenges

This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound in synthesis.

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction (e.g., peptide coupling) Degraded Starting Material: The presence of hydrolyzed (Cbz-Ser-OH) or deprotected (Ser-OMe) impurities can interfere with the reaction.1. Verify Purity: Analyze the starting material by TLC, HPLC, or NMR to confirm its purity. 2. Purification: If impurities are detected, purify the starting material by recrystallization or column chromatography.[2]
Suboptimal Coupling Conditions: The choice of coupling reagent, base, and solvent can significantly impact the reaction outcome.1. Reagent Selection: Consider using a more efficient coupling reagent. 2. Base Optimization: The choice and stoichiometry of the base are critical to avoid side reactions like racemization.[4] 3. Solvent Effects: Ensure the solvent is anhydrous and appropriate for the chosen coupling chemistry.
Formation of Unexpected Byproducts Racemization: The chiral center of the serine derivative is susceptible to epimerization, especially under basic conditions or during activation for peptide coupling.1. Control Basicity: Use a non-nucleophilic, sterically hindered base and avoid prolonged exposure to strong bases. 2. Optimize Activation: Choose coupling reagents and conditions known to minimize racemization. The addition of additives like HOBt can suppress racemization.[4]
Side Reactions of the Hydroxyl Group: The free hydroxyl group on the serine side chain can undergo side reactions, such as O-acylation, depending on the reaction conditions.1. Protecting Group Strategy: If O-acylation is a significant issue, consider protecting the hydroxyl group (e.g., as a tert-butyl ether) before proceeding with the desired transformation.
Difficulty in Product Purification Presence of Polar Impurities: The formation of Cbz-Ser-OH or Ser-OMe introduces polar impurities that can be difficult to separate from the desired product.1. Aqueous Wash: A mild acidic wash (e.g., dilute HCl) can help remove basic impurities, while a mild basic wash (e.g., dilute NaHCO₃) can remove acidic impurities like Cbz-Ser-OH. 2. Chromatography: Utilize column chromatography with an appropriate solvent system to separate the product from polar impurities.

Visualizing the Troubleshooting Workflow:

cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Start Problem Experimental Issue? Start->Problem Analyze_SM Analyze Starting Material (TLC, HPLC, NMR) Problem->Analyze_SM Incomplete Reaction Analyze_Reaction Analyze Reaction Mixture (TLC, LC-MS) Problem->Analyze_Reaction Byproduct Formation Degraded_SM Degraded Starting Material Analyze_SM->Degraded_SM Suboptimal_Conditions Suboptimal Reaction Conditions Analyze_Reaction->Suboptimal_Conditions Side_Reactions Side Reactions (e.g., Racemization) Analyze_Reaction->Side_Reactions Purify_SM Purify Starting Material Degraded_SM->Purify_SM Optimize_Reaction Optimize Reaction Conditions Suboptimal_Conditions->Optimize_Reaction Modify_Strategy Modify Synthetic Strategy Side_Reactions->Modify_Strategy

Caption: A workflow for troubleshooting common experimental issues.

IV. Analytical Methods for Quality Control

Routine analysis of this compound is crucial for ensuring its quality and for monitoring reaction progress.

A. Thin-Layer Chromatography (TLC):

TLC is a quick and effective method for routine purity checks and reaction monitoring.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The compound can be visualized under UV light (254 nm) due to the presence of the benzyl group. Staining with potassium permanganate or ninhydrin (after deprotection on the plate with heat) can also be used.

B. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for quantifying the purity of the compound and for separating it from potential impurities.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: UV detection at a wavelength around 254 nm is suitable for detecting the Cbz-protected compound.

  • Chiral HPLC: To assess enantiomeric purity and detect racemization, a chiral stationary phase is required. For instance, a CHIRALPAK® ZWIX(+) column with a mobile phase of 50mM formic acid and 25mM diethylamine in a methanol/acetonitrile/water mixture can be used.[5]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for structural confirmation and for identifying impurities.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different parts of the molecule. The chemical shifts can vary slightly depending on the solvent used. In CDCl₃, typical chemical shifts are:

    • ~7.3 ppm: Aromatic protons of the benzyl group.

    • ~5.1 ppm: Methylene protons of the benzyl group (-CH₂-Ph).

    • ~4.4 ppm: Alpha-proton of the serine backbone (-CH-NH).

    • ~3.9 ppm: Beta-protons of the serine backbone (-CH₂-OH).

    • ~3.7 ppm: Methyl protons of the ester group (-O-CH₃).

    • ~2.5 ppm: Hydroxyl proton (-OH), which can be broad and its position can vary.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

By carefully monitoring the NMR spectra, the presence of degradation products can be detected. For example, the absence of the methyl ester signal at ~3.7 ppm and the appearance of a broadened carboxylic acid proton signal would indicate hydrolysis. The disappearance of the benzyl group signals would suggest Cbz deprotection.

V. References

  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

  • Racemization mechanism of serine dipeptide active ester derivatives | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved January 10, 2026, from [Link]

  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. (2017). Molecules, 22(10), 1693. [Link]

  • Method for the Racemization of Optically Active Amino Acids. (1980). The Journal of Organic Chemistry, 45(11), 2265-2267.

Sources

Technical Support Center: A Troubleshooting Guide to Scaling Up N-Cbz-L-serine Methyl Ester Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of N-Cbz-L-serine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this valuable synthetic building block from the laboratory bench to pilot and production scales. Here, we address common challenges with in-depth, scientifically grounded solutions to ensure a robust, scalable, and efficient manufacturing process.

I. Foundational Synthesis and Scale-Up Considerations

The synthesis of N-Cbz-L-serine methyl ester typically proceeds via two primary routes: the esterification of N-Cbz-L-serine or the N-protection of L-serine methyl ester. While both are viable at the lab scale, the choice of route for scale-up depends on factors such as raw material cost, throughput, and the impurity profile of the final product.

Common Synthetic Pathways

A prevalent laboratory-scale method involves the methylation of N-Cbz-L-serine using reagents like dimethyl sulfate in the presence of a base.[1] An alternative approach is the esterification of L-serine with methanol and a catalyst such as thionyl chloride, followed by N-protection.[2]

Reaction Scheme: Methylation of N-Cbz-L-serine

NCbzLSerine N-Cbz-L-serine Product N-Cbz-L-serine methyl ester NCbzLSerine->Product Reaction MethylatingAgent Methylating Agent (e.g., Dimethyl Sulfate) MethylatingAgent->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Methylation of N-Cbz-L-serine to its methyl ester.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the scale-up of N-Cbz-L-serine methyl ester production.

A. Starting Materials and Reagents

Q1: We are observing inconsistent reaction times and yields at a larger scale. Could our starting materials be the issue?

A1: Absolutely. The quality of your starting materials is paramount in a scaled-up process. Here are key aspects to investigate:

  • Purity of N-Cbz-L-serine: Inconsistent purity can introduce unreacted starting material or byproducts into your final product, complicating purification. It is crucial to have a validated analytical method, such as HPLC, to assess the purity of each batch of N-Cbz-L-serine.

  • Moisture Content: The presence of water can lead to hydrolysis of the ester product and can also affect the performance of some methylating agents. Ensure that your solvents are anhydrous and that your starting materials have a low moisture content, as determined by Karl Fischer titration.

  • Reagent Quality: The quality of your methylating agent and base is also critical. For instance, if using benzyl chloroformate for the protection step, its purity can significantly impact the reaction's success.[1]

Q2: Are there safer alternatives to highly toxic methylating agents like dimethyl sulfate for large-scale production?

A2: Yes, this is a critical consideration for process safety and environmental impact. While dimethyl sulfate is effective, its high toxicity is a significant drawback at an industrial scale. Consider exploring alternatives such as:

  • Methyl iodide: While still toxic, it can be easier to handle than dimethyl sulfate. However, it is a suspected carcinogen and requires careful handling in a well-ventilated fume hood.[3]

  • Methanol with an acid catalyst: This is a classic Fischer esterification approach. While it may require higher temperatures and longer reaction times, it is a much safer alternative. The use of solid acid catalysts like ion-exchange resins can also simplify workup and catalyst removal.[4]

B. Reaction Execution at Scale

Q3: Our reaction is much slower at the 100 L scale compared to our 1 L lab reactor, even with adjusted reagent equivalents. What could be the cause?

A3: This is a classic scale-up challenge related to mixing and mass transfer. What appears as a homogeneous solution in a small flask can have significant concentration and temperature gradients in a large reactor.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down the overall reaction rate. The type, size, and speed of the agitator, as well as the reactor geometry, all play a crucial role. It is essential to characterize the mixing in your reactor system and ensure it is sufficient to maintain homogeneity.

  • Mass Transfer Limitations: If your reaction involves multiple phases (e.g., a solid base in a liquid), the rate at which reactants can move between phases can become the rate-limiting step at a larger scale. Improving agitation can help, but you may also need to consider different solvent systems or phase-transfer catalysts.

Q4: We are seeing an increase in a specific impurity upon scaling up. How can we address this?

A4: The formation of new or increased levels of impurities at scale is often due to changes in heat transfer and reagent addition rates.

  • Heat Transfer: Exothermic reactions can be difficult to control in large reactors due to a lower surface-area-to-volume ratio. This can lead to temperature spikes that promote side reactions. Ensure your reactor has adequate cooling capacity and consider slower, controlled addition of reagents to manage the exotherm.

  • Reagent Addition Rate: Adding reagents too quickly can create localized high concentrations, which can favor the formation of byproducts. A controlled addition strategy, often determined through process development studies, is crucial for minimizing impurity formation.

Common Impurities and Their Potential Causes

ImpurityPotential CauseMitigation Strategy
Unreacted N-Cbz-L-serineIncomplete reaction, poor mixingIncrease reaction time, improve agitation, optimize stoichiometry
Di-methylated byproductsExcess methylating agent, high temperatureStoichiometric control of reagents, controlled addition, temperature control
Racemized productHarsh basic or acidic conditions, high temperatureUse milder bases/acids, maintain lower temperatures
C. Workup and Extraction

Q5: The phase separation during our aqueous workup is very slow at a larger scale, creating a bottleneck in our process. What can we do?

A5: Slow phase separation is a common issue when scaling up extractions. Several factors can contribute to this:

  • Emulsion Formation: The increased shear from mechanical agitation in a large reactor can lead to the formation of stable emulsions. To mitigate this, you can:

    • Add a small amount of brine to the aqueous layer to increase its ionic strength.

    • Allow for a longer settling time without agitation.

    • Consider using a different solvent system that is less prone to emulsion formation.

  • Solid-Liquid Separation: If your workup involves filtering out solid byproducts, the filterability can change significantly at scale. You may need to optimize the particle size of the solid through controlled crystallization or use different filtration equipment (e.g., a filter press instead of a Buchner funnel).

D. Purification and Isolation

Q6: We are having trouble consistently crystallizing our product. Sometimes it oils out, and other times we get very fine particles that are difficult to filter. How can we improve our crystallization process?

A6: Crystallization is a critical step that can be challenging to control at scale. Here are some key considerations:

  • Solvent System: The choice of solvent and anti-solvent is crucial. A systematic screening of different solvent systems at the lab scale can help identify a robust system for large-scale crystallization.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and form. A slow, controlled cooling profile is generally preferred to promote the growth of larger, more easily filterable crystals.

  • Seeding: Seeding the solution with a small amount of the desired crystalline product can help control the crystallization process and ensure the formation of the desired polymorph.

  • Polymorphism: Be aware that N-Cbz-L-serine methyl ester may exist in different crystalline forms (polymorphs), which can have different physical properties. It is important to characterize the solid form of your product and develop a crystallization process that consistently produces the desired polymorph.

Q7: How do we ensure the chiral purity of our final product at an industrial scale?

A7: Maintaining chiral purity is critical for pharmaceutical applications. Racemization can occur under harsh reaction conditions.

  • Process Control: The most effective way to ensure chiral purity is to prevent racemization from occurring in the first place. This involves careful control of temperature and pH throughout the process.

  • Analytical Monitoring: A validated chiral HPLC method is essential for monitoring the enantiomeric purity of your product. This should be a key part of your in-process and final product quality control testing.[5]

III. Recommended In-Process Controls (IPCs) for Scale-Up

To ensure a reproducible and robust process, a set of in-process controls should be established and monitored at each critical stage.

StageIn-Process Control (IPC)Analytical Method
Reaction Reaction completion (disappearance of starting material)HPLC, TLC
Impurity profileHPLC
Workup pH of aqueous layerspH meter
Removal of water-soluble impuritiesHPLC analysis of the organic layer
Crystallization Product purityHPLC
Residual solvent analysisGC
Chiral purityChiral HPLC

IV. Experimental Protocols

Step-by-Step Protocol for Esterification of N-Cbz-L-serine

This protocol is a representative example and should be optimized for your specific equipment and scale.

  • Reaction Setup: Charge a suitably sized reactor with N-Cbz-L-serine and a suitable solvent (e.g., DMF).

  • Cooling: Cool the mixture to 0-5 °C with agitation.

  • Base Addition: Slowly add the base (e.g., triethylamine) while maintaining the temperature below 10 °C.

  • Methylating Agent Addition: Add the methylating agent (e.g., dimethyl sulfate) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 15 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC until the starting material is consumed.

  • Quenching and Extraction: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer sequentially with a mild acid solution, a mild base solution, and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent and add an anti-solvent to induce crystallization. Cool slowly to promote crystal growth.

  • Isolation and Drying: Isolate the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.

V. Visualization of Troubleshooting Logic

Start Problem Encountered During Scale-Up LowYield Low Yield Start->LowYield SlowReaction Slow Reaction Start->SlowReaction HighImpurity High Impurity Start->HighImpurity PurificationIssue Purification Issue Start->PurificationIssue IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check Reaction Completion (IPC) CheckMixing Poor Mixing? SlowReaction->CheckMixing Investigate Mass Transfer CheckTemp Temperature Excursion? HighImpurity->CheckTemp Analyze Impurity Profile (HPLC) CrystallizationProblem Crystallization Problem? PurificationIssue->CrystallizationProblem Crystallization or Filtration Issue? ImproveMixing Improve Mixing IncompleteReaction->ImproveMixing Yes IncreaseTime Increase Reaction Time IncompleteReaction->IncreaseTime Yes OptimizeStoichiometry Optimize Stoichiometry IncompleteReaction->OptimizeStoichiometry Yes IncreaseAgitation Increase Agitation CheckMixing->IncreaseAgitation Yes ChangeSolvent Consider Different Solvent CheckMixing->ChangeSolvent Yes ImproveCooling Improve Cooling CheckTemp->ImproveCooling Yes SlowerAddition Slower Reagent Addition CheckTemp->SlowerAddition Yes OptimizeSolvent Optimize Solvent System CrystallizationProblem->OptimizeSolvent Yes ControlCooling Control Cooling Rate CrystallizationProblem->ControlCooling Yes UseSeed Use Seed Crystals CrystallizationProblem->UseSeed Yes

Caption: A logical workflow for troubleshooting common scale-up issues.

VI. References

  • PrepChem. (n.d.). Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. Retrieved from [Link]

  • International Journal of Advanced Research. (2019). ISSN: 2320-5407. [Link]

  • MDPI. (2022). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • IUPUI ScholarWorks. (2010). Solid-Phase Synthesis of N-Carboxyalkyl Unnatural Amino Acids. [Link]

  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.

  • Pharmaceutical Technology. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • MDPI. (2022). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. [Link]

  • Organic Syntheses. (1992). 70 - Organic Syntheses Procedure. [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • Organic Syntheses. (n.d.). n-(benzyloxycarbonyl)-l-vinylglycine methyl ester. [Link]

  • PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]

  • ResearchGate. (2018). Large-Scale Synthesis. [Link]

  • National Institutes of Health. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. [Link]

  • ResearchGate. (2018). (PDF) Preparation of methyl ester of L-serine. [Link]

  • ResearchGate. (2018). (PDF) Preparation of methyl ester of L-serine. [Link]

Sources

identifying and minimizing byproducts in reactions with Z-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals.

Welcome to the Technical Support Center for Z-Ser-OMe. As Senior Application Scientists, we understand the nuances of peptide synthesis and the challenges that can arise when working with specific amino acid derivatives. This guide is designed to provide you with in-depth technical assistance for identifying and minimizing byproducts in reactions involving N-benzyloxycarbonyl-L-serine methyl ester (Z-Ser-OMe). Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using Z-Ser-OMe in a coupling reaction?

When activating the C-terminal methyl ester of Z-Ser-OMe for coupling to the N-terminus of another amino acid or peptide, you may encounter several byproducts. The primary concerns are:

  • O-acylation: Formation of a depsipeptide where the incoming amino acid acylates the hydroxyl group of the serine side chain in addition to, or instead of, the intended N-terminal amine.[1]

  • Racemization (Epimerization): Loss of stereochemical integrity at the α-carbon of the serine residue, leading to the formation of the D-isomer (Z-D-Ser-OMe).[2][3] Serine is among the amino acids most susceptible to this side reaction.

  • Diketopiperazine (DKP) Formation: If Z-Ser-OMe is the second amino acid in a dipeptide ester, intramolecular cyclization can occur, cleaving the dipeptide from the growing chain and forming a cyclic dipeptide.[4][5][6]

  • Urethane Formation: While less common with the Z-group compared to Fmoc or Boc, side reactions involving the protecting group can occur under certain conditions.

Q2: I'm observing a significant amount of a byproduct with the same mass as my desired peptide. What could it be?

A byproduct with the same mass is most likely a diastereomer resulting from racemization of the serine residue.[2][3] During the activation of the carboxylic acid, the α-proton of the serine becomes susceptible to abstraction by base, leading to the formation of a planar enolate or an oxazolone intermediate.[7] Reprotonation can then occur from either face, resulting in a mixture of L- and D-serine containing peptides.

Q3: My reaction is sluggish, and I'm getting a complex mixture of products. What could be the issue?

A complex product mixture with low yield of the desired peptide can be indicative of peptide aggregation .[2] Peptides containing serine can be prone to aggregation due to hydrogen bonding involving the serine hydroxyl group.[2] This can lead to incomplete reactions and the formation of deletion sequences.

Troubleshooting Guide: Minimizing Byproducts in Z-Ser-OMe Reactions

This section provides detailed strategies to address the common side reactions encountered when using Z-Ser-OMe.

Issue 1: O-acylation of the Serine Side Chain

Symptoms:

  • A significant peak in the HPLC chromatogram with a mass corresponding to the desired peptide plus the mass of the coupled amino acid minus water (indicating double acylation).

  • MS/MS fragmentation showing the additional amino acid attached to the serine side chain.

Causality: The hydroxyl group of the serine side chain is nucleophilic and can compete with the N-terminal amine for the activated carboxylic acid of the incoming amino acid. This is particularly prevalent when using highly reactive coupling reagents.[1][8]

Mitigation Strategies:

StrategyRationale
Choice of Coupling Reagent Use coupling reagents less prone to over-activation. Carbodiimides like DCC or EDC in the presence of an additive like HOBt are often a good choice.[9] Avoid highly reactive uronium or phosphonium reagents like HATU or PyBOP if O-acylation is a major issue.[9][10]
Use of Additives Additives such as 2,4-dinitrophenol or pentachlorophenol can help to suppress O-acylation when using active esters.[1]
Side-Chain Protection For critical syntheses where O-acylation must be completely avoided, consider using a serine derivative with a protected side chain, such as Z-Ser(tBu)-OH. The tert-butyl group is stable to the conditions used for Z-group removal by hydrogenolysis.[11]
Reaction Conditions Lowering the reaction temperature can help to reduce the rate of O-acylation.

Experimental Protocol: Coupling with Minimized O-acylation

  • Dissolve Z-Ser-OMe (1.0 eq) and the N-terminal-deprotected amino acid or peptide (1.0 eq) in an appropriate solvent (e.g., DMF, DCM).

  • Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq).

  • Cool the reaction mixture to 0 °C.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct and proceed with workup and purification.

Diagram: O-acylation Byproduct Formation

O_acylation Z_Ser_OMe Z-Ser-OMe N_Terminus N-Terminus of Peptide Z_Ser_OMe->N_Terminus N-acylation (Desired) O_Acyl_Byproduct O-Acyl Byproduct Z_Ser_OMe->O_Acyl_Byproduct O-acylation (Side Reaction) Activated_AA Activated Amino Acid Activated_AA->N_Terminus Activated_AA->O_Acyl_Byproduct Desired_Peptide Desired Peptide N_Terminus->Desired_Peptide

Caption: Desired N-acylation vs. side reaction of O-acylation.

Issue 2: Racemization of the Serine Residue

Symptoms:

  • A peak in the chiral HPLC analysis that corresponds to the D-serine diastereomer.

  • Broadening of the product peak in the HPLC chromatogram.

Causality: The α-proton of an activated amino acid is acidic and can be abstracted by a base, leading to racemization. The urethane-type protection of the Z-group generally suppresses racemization, but it can still occur, especially with strong bases or prolonged activation times.[7]

Mitigation Strategies:

StrategyRationale
Choice of Base Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger, more nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[7]
Coupling Reagent and Additives The use of additives like HOBt or its derivatives (e.g., HOAt) is highly effective in suppressing racemization by forming an active ester that is less prone to racemization than the intermediate formed with the coupling reagent alone.[2]
Pre-activation Time Minimize the time the amino acid is in its activated state before the addition of the amine component. In situ activation is generally preferred over pre-activation protocols.
Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

Experimental Protocol: Chiral Purity Analysis by RP-HPLC

  • Hydrolyze a small sample of the purified peptide in 6N HCl at 110 °C for 24 hours.

  • Derivatize the resulting amino acids with a chiral derivatizing agent (e.g., Marfey's reagent).

  • Analyze the derivatized amino acids by RP-HPLC using a standard C18 column.

  • Compare the retention times of the derivatized serine from the sample with those of derivatized L- and D-serine standards.

  • Quantify the percentage of D-serine by integrating the peak areas.

Diagram: Racemization Mechanism

Racemization cluster_0 Racemization Pathway Activated L-Ser Activated L-Ser Planar Intermediate\n(Enolate or Oxazolone) Planar Intermediate (Enolate or Oxazolone) Activated L-Ser->Planar Intermediate\n(Enolate or Oxazolone) -H+ Activated D-Ser Activated D-Ser Planar Intermediate\n(Enolate or Oxazolone)->Activated D-Ser +H+

Caption: Racemization proceeds via a planar intermediate.

Issue 3: Diketopiperazine (DKP) Formation

Symptoms:

  • Low yield of the desired peptide, especially when synthesizing a peptide longer than a dipeptide.

  • A major peak in the HPLC of the crude product corresponding to the cyclic dipeptide of Z-Ser and the preceding amino acid.

Causality: This side reaction is particularly problematic when Z-Ser-OMe is the second amino acid to be coupled. The deprotected N-terminal amine of the serine can attack the C-terminal methyl ester of the preceding amino acid, leading to the formation of a stable six-membered ring and cleavage from the growing peptide chain.[5][6][12]

Mitigation Strategies:

StrategyRationale
Coupling of a Tripeptide If possible, synthesize the tripeptide containing the problematic dipeptide sequence separately and then couple it to the growing peptide chain. This bypasses the dipeptide ester stage.
Use of Bulky Protecting Groups While not applicable to Z-Ser-OMe itself, for the preceding amino acid, using a bulky N-terminal protecting group can sterically hinder the intramolecular cyclization.
In Situ Neutralization In solid-phase synthesis, in situ neutralization protocols can suppress DKP formation.[2] For solution-phase, minimizing the time the dipeptide ester is exposed to basic conditions is crucial.
Choice of C-terminal Protection If DKP formation is a persistent issue, consider using a more sterically hindered ester for the C-terminus, such as a tert-butyl ester, although this would require a different synthetic strategy.

Analytical Methods for Byproduct Identification

A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential for the identification and quantification of byproducts.[13][14][15][16]

RP-HPLC:

  • Column: A C18 column is typically used for peptide analysis.[16]

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is standard.

  • Detection: UV detection at 220 nm is used to detect the peptide backbone.[16]

Mass Spectrometry:

  • ESI-MS: Electrospray ionization mass spectrometry is used to determine the molecular weight of the peptide and its byproducts.

  • MS/MS: Tandem mass spectrometry is invaluable for sequencing the peptide and pinpointing the location of modifications, such as O-acylation.[17][18][19][20]

Byproducts of Z-Group Deprotection

The benzyloxycarbonyl (Z) group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C). While generally a clean deprotection method, potential side reactions to consider, especially with serine-containing peptides, include:

  • Over-reduction: In rare cases, other functional groups in the peptide may be susceptible to reduction.

  • Catalyst Poisoning: If the peptide contains sulfur-containing amino acids (cysteine or methionine), the catalyst can be poisoned, leading to incomplete deprotection.

It is crucial to carefully select the catalyst and reaction conditions and to monitor the deprotection reaction to ensure complete removal of the Z-group without affecting other parts of the peptide.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ScienceDirect.
  • Kovacs, J., et al. (1975). Racemization mechanism of serine dipeptide active ester derivatives. The Journal of Organic Chemistry, 40(13), 1882-1885.
  • Isidro-Llobet, A., et al. (2011). Determination of Diketopiperazine Formation During the Solid-Phase Synthesis of C-Terminal Acid Peptides. European Journal of Organic Chemistry, 2011(13), 2447-2454.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Bodanszky, M., & Martinez, J. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.
  • Kuroda, H., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236.
  • DKP formation mechanism. (n.d.). ResearchGate.
  • Side reactions in peptide synthesis: An overview. (2018). International Journal of Pharmacy Research & Technology, 8(2), 1-13.
  • Gucsik, V., et al. (2013). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of The American Society for Mass Spectrometry, 24(10), 1596-1604.
  • Application Notes & Protocols: Analytical HPLC Methods for Peptides with Z-Asp(OMe)-OH. (2025). Benchchem.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.
  • Jaeger, E., et al. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological chemistry Hoppe-Seyler, 374(5), 349-362.
  • Diketopiperazines. (n.d.). Baran Lab.
  • Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
  • Subirós-Funosas, R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4983.
  • Peptide Characterization by RP-HPLC for Regulatory Submissions. (2026, January 1). ResolveMass Laboratories Inc.
  • Serine effects on collision-induced dissociation and photodissociation of peptide cation radicals of the z+•-type. (2013). Journal of the American Society for Mass Spectrometry, 24(10), 1585-1595.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Hydrogenation catalyst generates cyclic peptide stereocentres in sequence. (2018).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). Beilstein Journal of Organic Chemistry, 11, 565-611.
  • Coupling MALDI-TOF mass spectrometry protein and specialized metabolite analyses to rapidly discriminate bacterial function. (2018). Proceedings of the National Academy of Sciences, 115(19), 4933-4938.
  • Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube.
  • Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study. (2019). Molecules, 24(19), 3467.
  • Ion fragmentation of small molecules in mass spectrometry. (n.d.). UAB.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. (n.d.). ResearchGate.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. (2012). Journal of Biological Chemistry, 287(38), 31924-31934.
  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025, August 25). Journal of the American Chemical Society.
  • Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence. (2018, July 30). Nature Chemistry.
  • Zic-HILIC MS/MS Method for NADomics Provides Novel Insights into Redox Homeostasis in Escherichia coli BL21 Under Microaerobic and Anaerobic Conditions. (2024, November 9). Metabolites.
  • Title: Coupling MALDI-TOF mass spectrometry protein and specialized metabolite analyses to rapidly discriminate bacterial function. (2017, November). ResearchGate.
  • Dimethyl sulfoxide. (n.d.). In Wikipedia.
  • Mitochondrion. (n.d.). In Wikipedia.

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Technical Support Center: Moisture & Stability of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, also known as N-Cbz-Serine methyl ester. This molecule is a critical intermediate in various synthetic applications, including peptide chemistry and the development of β-lactams.[1][2] Its structural integrity is paramount for successful downstream applications. A key vulnerability of this compound is its susceptibility to moisture, which can lead to hydrolysis and compromise experimental outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the impact of moisture. We will cover the fundamental principles of its stability, offer detailed troubleshooting for common issues, and present validated protocols for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: How should I store N-Cbz-Serine methyl ester to ensure its long-term stability?

A1: For long-term stability, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[3][4] Before opening, the container must be allowed to equilibrate to room temperature in a desiccator to prevent atmospheric moisture from condensing on the cold powder.[3][4] For short-term storage (weeks), 4°C is acceptable, but always under desiccated conditions.

Q2: What are the first signs of degradation in my sample?

A2: Visual signs can include a change in the physical appearance of the solid, such as clumping or turning from a crystalline powder into a gummy or oily substance. Analytically, the primary sign of degradation is the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate corresponding to the hydrolyzed carboxylic acid (N-Cbz-Serine).

Q3: My compound is an oil, but the specification sheet says it's a white solid. Is it degraded?

A3: Not necessarily. N-Cbz-DL-Serine methyl ester has a reported melting point of approximately 42°C.[5] If the ambient temperature in your lab is high, it may exist as a viscous oil or a low-melting solid. However, if it fails to solidify upon cooling or appears alongside other impurities in analytical tests, degradation should be suspected.

Q4: Can I store the compound in a solvent?

A4: Storing the compound in solution is generally not recommended for long periods as it accelerates degradation.[3] If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous Dichloromethane or Ethyl Acetate), store it at -20°C or colder under an inert atmosphere (Nitrogen or Argon), and use it within a few days.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of N-Cbz-Serine methyl ester, with a focus on moisture-related causes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Coupling Reaction Hydrolysis of the ester: The starting material has degraded to its corresponding carboxylic acid, which will not react under standard peptide coupling conditions designed for esters.1. Confirm Purity: Run a TLC or HPLC analysis of your starting material against a known standard. 2. Use Fresh Material: If degradation is confirmed, use a fresh, properly stored batch of the compound. 3. Rigorous Anhydrous Technique: Ensure all solvents are anhydrous and reactions are run under an inert atmosphere (N₂ or Ar).
Multiple Spots on TLC Plate 1. Hydrolysis: The primary degradation product is N-Cbz-Serine. 2. Side Reactions: Potential for β-elimination under certain conditions.1. Co-spotting: Spot your material alongside a standard of N-Cbz-Serine to confirm the identity of the degradation product. 2. Purification: If degradation is minor, purify the material via flash column chromatography before use. 3. Check Reaction Conditions: Ensure reaction conditions (e.g., base, temperature) are not promoting degradation.
Inconsistent Analytical Results (NMR, HPLC) Ongoing Degradation: The sample is degrading between the time of preparation and analysis due to moisture in solvents or the atmosphere.1. Use Anhydrous Solvents: Prepare analytical samples using anhydrous deuterated solvents (for NMR) or HPLC-grade anhydrous solvents. 2. Prompt Analysis: Analyze samples immediately after preparation. 3. Sample Preparation Environment: Prepare samples in a glove box or under a stream of inert gas if possible.
Technical Deep Dive: The Mechanism of Hydrolysis

The primary pathway for the degradation of this compound in the presence of moisture is ester hydrolysis. The ester functional group is susceptible to nucleophilic attack by water. This reaction can be catalyzed by both acid and base, though it will proceed slowly even at neutral pH.

The reaction proceeds as follows:

  • A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, eliminating methanol and forming the carboxylic acid, N-Cbz-Serine.

This process is irreversible under typical laboratory conditions and results in a product that is often unreactive in subsequent steps intended for the ester, leading to failed reactions and low yields.

Experimental Protocols & Workflows
Protocol 1: Proper Handling and Dispensing of N-Cbz-Serine Methyl Ester

This protocol ensures minimal exposure to atmospheric moisture.

  • Equilibration: Remove the sealed container of the compound from cold storage (-20°C) and place it in a desiccator at room temperature for at least 1-2 hours. Causality: This prevents condensation of water vapor onto the cold solid when the container is opened.

  • Inert Atmosphere: If available, transfer the container into a nitrogen- or argon-filled glove box for dispensing. If not, prepare to work quickly.

  • Dispensing: Briefly open the container and quickly weigh the desired amount of material into a clean, dry flask.

  • Resealing: Immediately and tightly reseal the main container. For extra protection, wrap the cap with parafilm.

  • Purging: Purge the headspace of the main container with dry nitrogen or argon before resealing and returning to storage.[3]

  • Return to Storage: Promptly return the main container to the recommended storage condition (-20°C).

Workflow for Handling Moisture-Sensitive Compound

G cluster_storage Storage cluster_prep Preparation cluster_dispensing Dispensing cluster_return Return to Storage S1 Compound at -20°C P1 Move to Desiccator S1->P1 1. Remove P2 Equilibrate to Room Temp P1->P2 2. Wait 1-2h P3 Transfer to Glove Box (or prepare for quick action) P2->P3 3. Prepare D1 Weigh Compound P3->D1 4. Dispense D2 Purge Headspace with N₂/Ar D1->D2 5. After Use D3 Reseal Tightly D2->D3 6. Seal R1 Return to -20°C D3->R1 7. Store

Caption: Workflow for handling the moisture-sensitive compound.

Protocol 2: Stability Assessment by Thin Layer Chromatography (TLC)

This is a rapid method to qualitatively assess the presence of the hydrolyzed impurity.

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of your N-Cbz-Serine methyl ester in ~0.5 mL of ethyl acetate.

  • Standard Preparation: Prepare a similar solution of N-Cbz-Serine (the potential hydrolysis product) if available.

  • TLC Plate: On a silica gel TLC plate, spot the sample solution, the standard solution, and a co-spot (both sample and standard in the same lane).

  • Elution: Develop the plate in a TLC chamber using a mobile phase of 30-50% Ethyl Acetate in Hexane. Note: The optimal solvent system may require some optimization.

  • Visualization: Visualize the plate under UV light (254 nm) and then stain with a potassium permanganate (KMnO₄) solution.

  • Analysis:

    • N-Cbz-Serine methyl ester will have a higher Rf value.

    • The hydrolyzed product, N-Cbz-Serine, is more polar and will have a significantly lower Rf value.

    • The presence of a low-Rf spot in your sample lane that corresponds to the standard indicates hydrolysis.

Hydrolysis Degradation Pathway

Caption: Hydrolysis degradation pathway of the target compound.

References
  • AAPPTEC.Handling and Storage of Peptides - FAQ.
  • Yanfen Biotech. (2024, January 29). Proper Storage and Handling Guidelines for Peptides.
  • LookChem.methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate.

Sources

Technical Support Center: Optimizing Solvent Choice for Reactions Involving Cbz-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions regarding solvent selection for reactions involving N-Carbobenzyloxy-L-serine methyl ester (Cbz-Ser-OMe). This resource is designed to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction with Cbz-Ser-OMe?

A1: The choice of solvent is critical and should be guided by three main factors:

  • Solubility: All reactants, particularly the Cbz-Ser-OMe and the coupling reagents, must be fully dissolved to ensure a homogeneous reaction mixture and efficient reaction kinetics.[1]

  • Reaction Kinetics and Side Reactions: The polarity of the solvent can significantly influence the rate of the desired reaction and the prevalence of side reactions such as racemization (epimerization), and those involving the serine hydroxyl group.[2][3]

  • Compatibility with Methodology: In solid-phase peptide synthesis (SPPS), the solvent must facilitate adequate swelling of the resin to make reactive sites accessible.[4]

Q2: In which common organic solvents is Cbz-Ser-OMe soluble?

A2: Cbz-Ser-OMe is a solid at room temperature and is known to be soluble in chloroform and methanol.[5][6] Based on its structure, it is expected to be soluble in a range of polar aprotic solvents commonly used in peptide synthesis. A qualitative solubility summary is provided in the table below.

Q3: How does solvent polarity affect reactions with Cbz-Ser-OMe?

A3: Solvent polarity can have a profound impact. More polar solvents can increase the rate of peptide bond formation but may also accelerate undesirable side reactions. For instance, polar solvents like DMF have been shown to increase the rate of epimerization of amino acids during coupling.[2][3] Conversely, less polar solvents may slow down the primary reaction but can suppress certain side reactions. The key is to find a solvent system that provides a balance between efficient reaction rates and minimal side product formation.

Q4: Can the hydroxyl group of serine participate in side reactions even with the N-terminus protected?

A4: Yes, the free hydroxyl group on the serine side chain can be a source of side reactions. O-acylation by an activated amino acid can occur, leading to the formation of depsipeptides or, in subsequent steps, potential N-acyl migration.[7] Over-activation of the carboxylic acid can exacerbate this.[7] Furthermore, during final cleavage from a resin in SPPS, O-sulfonation of serine can occur if sulfonyl-based protecting groups (like Pmc or Mtr for Arginine) are used without appropriate scavengers.[8]

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your experiments with Cbz-Ser-OMe.

Issue 1: Low Yield in Peptide Coupling Reactions
  • Potential Cause: Poor solubility of Cbz-Ser-OMe or other reactants (e.g., coupling agents).

    • Solution: Switch to a solvent with better solubilizing properties. For instance, if you are using Dichloromethane (DCM) and observing poor solubility, transitioning to N,N-Dimethylformamide (DMF) or a mixture of DCM/DMF can improve reactant solubility and reaction conversion.[1] N-Methylpyrrolidone (NMP) is also an excellent solvent for dissolving protected amino acids and can enhance coupling yields.[9]

  • Potential Cause: Inefficient solvation of the solid-phase support (in SPPS).

    • Solution: Ensure the chosen solvent causes adequate swelling of your resin. DMF and NMP are generally excellent for swelling polystyrene-based resins.[4] If peptide aggregation on the resin is suspected, consider using a solvent mixture containing Dimethyl sulfoxide (DMSO) or employing chaotropic salts.[10]

  • Potential Cause: Slow reaction kinetics.

    • Solution: While ensuring good solubility, consider the polarity of the solvent. A more polar solvent may increase the reaction rate. However, be mindful of the potential for increased side reactions.

Issue 2: Presence of Diastereomeric Impurities (Epimerization/Racemization)
  • Potential Cause: Use of a highly polar solvent.

    • Solution: Polar solvents like DMF can stabilize the transition state for epimerization. Consider using a less polar solvent such as Tetrahydrofuran (THF) or Acetonitrile (ACN), especially in combination with additives like OxymaPure, which have been shown to reduce racemization.[11]

  • Potential Cause: The choice of base and coupling reagent.

    • Solution: While solvent choice is crucial, the base used can also influence racemization. Sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are generally preferred over less hindered ones. The choice of coupling reagent also plays a role; for serine derivatives, some reagents may be more prone to inducing racemization than others.[12]

Issue 3: Formation of Unexpected Byproducts
  • Potential Cause: O-acylation of the serine hydroxyl group.

    • Solution: This side reaction is more likely with highly activated carboxylic acids. Ensure you are not using an excessive amount of coupling reagent. The choice of solvent can influence the reactivity of the activated species. A less polar solvent may temper the reactivity and reduce O-acylation.

  • Potential Cause: β-elimination from the serine residue.

    • Solution: While more common with phosphorylated serine, β-elimination can be a concern, particularly with strong bases. The choice of solvent can influence the effectiveness of the base. If β-elimination is suspected, consider alternative, less basic conditions for any deprotection steps, and ensure your solvent is anhydrous.[13]

Data and Protocols

Solvent Properties and Qualitative Solubility of Cbz-Ser-OMe
SolventAbbreviationPolarity (Dielectric Constant)Key Characteristics & Suitability for Cbz-Ser-OMe Reactions
N,N-DimethylformamideDMF36.7Good solubility for Cbz-Ser-OMe and coupling reagents. Excellent resin swelling. May increase the risk of epimerization.[1][4]
N-MethylpyrrolidoneNMP32.2Excellent solubility and resin swelling. Can be better than DMF for difficult couplings.[4][9]
DichloromethaneDCM9.1Moderate solubility for Cbz-Ser-OMe. Often used in mixtures with more polar solvents. Less effective at solvating growing peptide chains in SPPS.[4]
TetrahydrofuranTHF7.5Good alternative to DMF, especially when aiming to reduce epimerization. Use with additives like OxymaPure is recommended.[11]
AcetonitrileACN37.5Another greener alternative to DMF. Can be effective in suppressing racemization with appropriate additives.[11]
Dimethyl sulfoxideDMSO46.7High polarity and excellent solubilizing power. Often used as a co-solvent to disrupt peptide aggregation.[10]
ChloroformCHCl₃4.8Cbz-Ser-OMe is known to be soluble in chloroform.[5] Its low polarity can help minimize certain side reactions but may lead to slower coupling rates.
Experimental Protocol: Solvent Screening for a Model Peptide Coupling

This protocol provides a framework for systematically evaluating the impact of different solvents on the coupling of Cbz-Ser-OMe to a model amino acid ester.

Objective: To determine the optimal solvent for coupling Cbz-Ser-OMe with H-Gly-OtBu, maximizing yield and minimizing side products.

Materials:

  • Cbz-Ser-OMe

  • Glycine tert-butyl ester hydrochloride (H-Gly-OtBu·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvents: DMF, NMP, DCM, THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃

  • 1 M aqueous HCl

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: Set up four separate reactions, one for each solvent to be tested (DMF, NMP, DCM, THF).

  • Amine Neutralization: In each reaction vessel, dissolve H-Gly-OtBu·HCl (1.1 equivalents) in the chosen solvent (5 mL). Add DIPEA (1.1 equivalents) and stir for 10 minutes at room temperature.

  • Carboxylic Acid Activation: In a separate flask for each reaction, dissolve Cbz-Ser-OMe (1.0 equivalent) and HOBt (1.1 equivalents) in the corresponding solvent (5 mL).

  • Coupling: To each of the Cbz-Ser-OMe solutions, add DIC (1.1 equivalents) and stir for 2 minutes at 0 °C for pre-activation.

  • Reaction: Add the activated Cbz-Ser-OMe solution to the neutralized H-Gly-OtBu solution. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter off the diisopropylurea byproduct.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the crude yield for each reaction.

    • Analyze the purity of the crude product by HPLC to quantify the desired dipeptide and identify any major impurities (e.g., diastereomers from racemization).

Visualizing Experimental Logic

Decision Workflow for Solvent Selection

Solvent_Selection_Workflow start Start: Reaction with Cbz-Ser-OMe sp_or_lp Solid-Phase (SPPS) or Liquid-Phase (LPPS)? start->sp_or_lp solubility Are all reactants soluble? side_reactions Are side reactions (e.g., epimerization) a concern? solubility->side_reactions Yes optimize Optimize: Consider solvent mixtures (e.g., with DMSO for aggregation) or greener alternatives (THF, ACN) with additives (Oxyma). solubility->optimize No, try alternative lpps LPPS sp_or_lp->lpps Liquid spps SPPS sp_or_lp->spps Solid lpps->solubility lpps_polar Try Polar Aprotic: DMF or NMP for faster rates lpps_polar->optimize lpps_less_polar Consider Less Polar: DCM, THF, or CHCl3 to minimize side reactions lpps_less_polar->optimize resin_swelling Does solvent provide good resin swelling? spps->resin_swelling resin_swelling->solubility No spps_dmf_nmp Use DMF or NMP resin_swelling->spps_dmf_nmp Yes spps_dmf_nmp->solubility side_reactions->lpps_polar No (in LPPS) side_reactions->lpps_less_polar Yes (in LPPS) side_reactions->optimize Yes (in SPPS or for general optimization)

Caption: Decision workflow for selecting an optimal solvent for reactions involving Cbz-Ser-OMe.

Potential Side Reaction Pathways for Serine Residues

Serine_Side_Reactions cluster_epimerization Epimerization cluster_o_acylation O-Acylation Serine Serine Residue (-CH(NH-)-CH2OH) Proton_Abstraction α-Proton Abstraction (Base, Polar Solvent) Serine->Proton_Abstraction O_Acylation O-Acyl Serine (Depsipeptide) Serine->O_Acylation -OH attacks Enolate Enolate Intermediate Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation D_Serine D-Serine Residue (Epimer) Reprotonation->D_Serine Activated_AA Activated Amino Acid (R'-CO-X) Activated_AA->O_Acylation

Caption: Key side reaction pathways affecting serine residues during peptide synthesis.

References

  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (2017). National Center for Biotechnology Information.
  • Coupling reagents used in this study. (n.d.). ResearchGate.
  • Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. (n.d.). ResearchGate.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • The greening of peptide synthesis. (2017). RSC Publishing - The Royal Society of Chemistry.
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
  • Yield and purity of the synthesized peptides by the three protocols. 1:... (n.d.). ResearchGate.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec.
  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014). ResearchGate.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (2017). ACS Publications.
  • (PDF) Side reactions in peptide synthesis: An overview. (2018). ResearchGate.
  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. (1993). PubMed.
  • Solvent-Induced Side Reactions in Peptide Synthesis. (n.d.). ResearchGate.
  • N-Cbz-L-serine methyl ester | CAS#:1676-81-9. (n.d.). Chemsrc.
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. (2020). Gyros Protein Technologies.
  • Making peptides. (n.d.). Spiral.
  • Spps and side reactions in peptide synthesis. (2018). Slideshare.
  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). [No Source Found].
  • Green Peptide Synthesis Using Environmentally Sustainable Deep Eutectic Solvents. (n.d.). [No Source Found].
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry. (2021). ACS Publications.
  • Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. (2024). PubMed.
  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. (1993). PubMed.
  • Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Altern
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). National Center for Biotechnology Information.
  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). PubMed.
  • The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. (2019). RSC Advances (RSC Publishing).
  • (PDF) Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. (2019). ResearchGate.
  • The study of halogen effect on the reactivity of the serine-targeting covalent warheads. (2024). National Institutes of Health.

Sources

Technical Support Center: Managing the Exotherm of Large-Scale Cbz-Protection Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the safe and efficient management of large-scale Carboxybenzyl (Cbz) protection reactions. This guide is designed for researchers, scientists, and drug development professionals who are scaling up this common yet energetically potent transformation. Our goal is to provide you with the expertise and practical guidance necessary to mitigate risks and ensure reproducible, high-quality outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the exothermic nature of Cbz-protection reactions and the associated risks.

Q1: What is a Cbz-protection reaction and why is it exothermic?

A Cbz-protection reaction involves the installation of a benzyloxycarbonyl group onto a primary or secondary amine, converting it into a less reactive carbamate.[1] The most common reagent for this is benzyl chloroformate (Cbz-Cl).[2][3]

The reaction mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of benzyl chloroformate.[4][5] This is a rapid and highly favorable reaction that forms a stable C-N bond and releases hydrochloric acid (HCl) as a byproduct.[4] The overall transformation is thermodynamically driven, with a significant release of energy in the form of heat (a strong exotherm), primarily due to the formation of the stable carbamate and the neutralization of the HCl byproduct with a base.[4]

Q2: What are the primary risks associated with an uncontrolled exotherm in a Cbz-protection reaction?

An uncontrolled exotherm can lead to a dangerous situation known as a "thermal runaway."[6][7][8] This occurs when the rate of heat generation from the reaction surpasses the rate of heat removal by the reactor's cooling system.[6][8] The consequences of a thermal runaway can be severe and include:

  • Violent Boiling and Over-pressurization: A rapid increase in temperature can cause the solvent to boil violently, leading to a dangerous increase in reactor pressure. This can result in the activation of pressure relief devices or, in worst-case scenarios, vessel rupture.[8]

  • Side Product Formation and Decomposition: Elevated temperatures can promote undesired side reactions or the decomposition of reactants, intermediates, and products, leading to reduced yield and purity.[9]

  • Safety Hazards: The rapid evolution of gases, potential for explosions, and release of toxic materials pose significant risks to personnel and the facility.[7][10]

Q3: What are the key parameters to monitor during a large-scale Cbz-protection reaction?

Careful monitoring is critical for maintaining control over the reaction.[9] Key parameters include:

  • Internal Reaction Temperature: This is the most critical parameter. Use calibrated temperature probes placed within the reaction mixture.

  • Coolant Temperature and Flow Rate: Monitor the temperature of the cooling fluid entering and exiting the reactor jacket to ensure the cooling system is functioning correctly.

  • Reagent Addition Rate: The rate at which benzyl chloroformate is added directly controls the rate of heat generation.[6]

  • Agitator Speed and Power Draw: Proper mixing is essential to prevent localized hotspots and ensure even heat distribution.[11][12] A change in power draw can indicate changes in viscosity or reaction mass homogeneity.

  • pH of the Reaction Mixture: For aqueous-based reactions, maintaining the correct pH is crucial for both the reaction rate and preventing side reactions like racemization of amino acids.[13][14]

Q4: What are the main strategies for controlling the exotherm?

The primary strategy for managing an exotherm is to control the rate of heat generation and ensure it never exceeds the heat removal capacity of the reactor.[15] This can be achieved through:

  • Semi-Batch Processing: Adding one of the reactants (typically the benzyl chloroformate) slowly and in a controlled manner to the other reactants already in the vessel.[10] This is the most common and effective method.

  • Efficient Cooling: Ensuring the reactor's cooling system is appropriately sized and operating efficiently.[11]

  • Solvent Selection: Choosing a solvent with a high heat capacity and a suitable boiling point can help to absorb the heat generated and provide a buffer against rapid temperature increases.[16][17]

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.

Part 2: Troubleshooting Guide: Specific Issues and Solutions

This section provides practical solutions to specific problems that may be encountered during large-scale Cbz-protection reactions.

Issue 1: Temperature spike observed during benzyl chloroformate addition.

  • Q: My reaction temperature is rising too quickly during the addition of benzyl chloroformate. What should I do?

  • A: A rapid temperature rise is a clear indication that the rate of heat generation is exceeding the rate of heat removal.

    Immediate Actions:

    • Stop the Addition: Immediately halt the feed of benzyl chloroformate. This will stop the generation of more heat.

    • Maximize Cooling: Ensure the cooling system is operating at its maximum capacity.

    • Monitor Closely: Continue to monitor the internal temperature. If it continues to rise, be prepared to initiate emergency procedures.

    Long-Term Solutions:

    • Reduce the Addition Rate: This is the most effective way to control the exotherm. Use a metering pump for precise and consistent addition.

    • Dilute the Benzyl Chloroformate: Adding the benzyl chloroformate as a solution in a suitable solvent can help to moderate the reaction rate.

    • Lower the Starting Temperature: Begin the addition at a lower initial temperature to provide a larger safety margin.

    • Perform a Calorimetry Study: Before scaling up, a reaction calorimetry study can provide crucial data on the heat of reaction and the maximum rate of heat evolution, allowing for the design of a safe and robust process.[18][19][20][21][22]

    Decision Workflow for Temperature Spike

    G start Temperature Spike Detected stop_addition Immediately Stop Benzyl Chloroformate Addition start->stop_addition max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor Monitor Internal Temperature max_cooling->monitor temp_stabilizes Temperature Stabilizes? monitor->temp_stabilizes resume_slowly Resume Addition at a Significantly Reduced Rate temp_stabilizes->resume_slowly Yes continue_rise Temperature Continues to Rise? temp_stabilizes->continue_rise No investigate Post-Reaction Investigation: - Review Addition Rate - Check Cooling System - Consider Dilution resume_slowly->investigate continue_rise->temp_stabilizes No emergency Initiate Emergency Quenching Protocol continue_rise->emergency Yes emergency->investigate

    Caption: Decision workflow for managing a temperature spike.

Issue 2: Localized heating and poor reproducibility.

  • Q: I'm seeing inconsistent results and suspect localized hotspots in my reactor. How can I improve this?

  • A: Localized hotspots are often a result of inadequate mixing, which prevents the heat generated by the reaction from being efficiently transferred to the cooling jacket.[11][12]

    Solutions:

    • Optimize Agitation: Ensure the agitator speed is sufficient to create good turnover in the vessel without excessive splashing or gas entrainment. The type of impeller is also critical.[23]

    • Check Baffling: Baffles are essential in large reactors to prevent vortexing and promote top-to-bottom mixing.

    • Point of Addition: Introduce the benzyl chloroformate into a highly turbulent area of the reactor, such as near the impeller, to ensure rapid dispersion. Avoid adding it near the reactor wall or on the surface of the liquid.

    • Viscosity Considerations: If the reaction mixture becomes very viscous, it can significantly impede mixing and heat transfer. Consider using a different solvent or a lower concentration.

    Table 1: Comparison of Common Impeller Types for Liquid Mixing

Impeller TypeFlow PatternBest ForConsiderations
Pitched Blade Turbine Axial and RadialGood all-purpose, promotes heat transfer.Can cause shear, may not be suitable for sensitive materials.
Hydrofoil AxialHigh flow, low shear. Excellent for blending.Less effective for dispersing immiscible liquids.
Rushton Turbine RadialHigh shear, good for gas dispersion.High power consumption, can create localized high shear zones.
Anchor TangentialLow shear, good for high viscosity fluids.Poor axial mixing, can lead to stratification.

Issue 3: Reaction exotherm is still too strong even with slow addition.

  • Q: I've slowed down the addition of my reagents, but the exotherm is still difficult to manage. What other process parameters can I change?

  • A: If slowing the addition is not sufficient, other process parameters can be adjusted to improve thermal control.

    Solutions:

    • Solvent Effects: The choice of solvent can have a significant impact on heat management.[16][17][24] Solvents with higher heat capacities can absorb more energy for a given temperature rise. Additionally, a solvent with a higher boiling point provides a larger operating window and can help prevent boiling in the event of a temperature excursion.

    • Reaction Concentration: Reducing the concentration of the reactants will decrease the volumetric heat generation rate, making it easier for the cooling system to keep up.

    • Alternative Reagents: While Cbz-Cl is common, other reagents can be used to install the Cbz group, such as N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu).[25] These reagents may have different reactivity profiles and could result in a more manageable exotherm.

Issue 4: Runaway reaction scenario.

  • Q: I suspect a runaway reaction is occurring. What is the emergency protocol?

  • A: A runaway reaction is a critical emergency.[26][27] A clear, pre-defined emergency protocol is essential.

    Emergency Protocol:

    • Alert Personnel: Immediately alert all personnel in the area.

    • Stop All Reagent Feeds: Ensure all reactant additions are stopped.

    • Apply Maximum Cooling: Activate all available cooling systems.

    • Initiate Emergency Quench: If the temperature continues to rise uncontrollably, initiate the pre-determined quenching procedure. This typically involves adding a pre-chilled, reactive substance that will quickly neutralize the unreacted benzyl chloroformate. The choice of quenching agent should be determined during process development. A common approach is to add a large volume of a cold, inert solvent followed by a nucleophilic quenching agent.[28][29][30][31][32]

    • Evacuate: If the situation cannot be brought under control, evacuate the area immediately.

    Emergency Response Workflow for a Runaway Reaction

    G start Runaway Reaction Suspected alert Alert All Personnel start->alert stop_feeds Stop All Reagent Feeds alert->stop_feeds max_cooling Apply Maximum Cooling stop_feeds->max_cooling monitor Monitor Temperature and Pressure max_cooling->monitor is_controlled Is Reaction Controlled? monitor->is_controlled quench Initiate Emergency Quench Protocol is_controlled->quench No secure Secure the Reactor and Area is_controlled->secure Yes quench->is_controlled evacuate Evacuate the Area quench->evacuate

    Caption: Emergency response workflow for a suspected runaway reaction.

Part 3: Experimental Protocols

Protocol 1: Performing a Reaction Calorimetry (RC1) Study for a Cbz-Protection Reaction

Objective: To determine the key thermal parameters of the Cbz-protection reaction before scale-up, including the heat of reaction, heat flow, and adiabatic temperature rise.[18][20][21]

Materials:

  • Reaction Calorimeter (e.g., Mettler-Toledo RC1e)[19][22]

  • Amine substrate

  • Benzyl chloroformate

  • Base (e.g., Na2CO3)

  • Solvent

  • Calibrated temperature probes and dosing equipment

Procedure:

  • Setup and Calibration: Set up the reaction calorimeter according to the manufacturer's instructions. Perform a calibration of the heat flow measurement.

  • Charge the Reactor: Charge the reactor with the amine substrate, solvent, and base.

  • Equilibrate: Stir the mixture and allow it to reach the desired starting temperature.

  • Dosing: Begin the controlled addition of benzyl chloroformate at a pre-determined rate.

  • Data Collection: Record the internal temperature, jacket temperature, and heat flow throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.

  • Analysis: Analyze the data to determine the total heat of reaction (ΔHr), the maximum heat flow, and the adiabatic temperature rise (ΔTad). This data is crucial for ensuring that the plant-scale reactor has sufficient cooling capacity.[21]

Protocol 2: Safe Quenching of a Large-Scale Cbz-Protection Reaction

Objective: To safely neutralize any unreacted, energetic reagents at the end of the reaction or in an emergency.

Materials:

  • Quenching agent (e.g., a solution of a primary or secondary amine like ethanolamine in a suitable solvent, cooled to 0-5 °C). The choice of quenching agent should be validated at the lab scale.

  • Inert gas supply (e.g., nitrogen)

Procedure (Normal End of Reaction):

  • Confirm Reaction Completion: Use an appropriate in-process control (e.g., HPLC, TLC) to confirm that the starting amine has been consumed.

  • Cool the Reaction: Cool the reaction mixture to a safe temperature (e.g., 0-10 °C).

  • Slow Addition of Quench: Slowly add the quenching agent to the reaction mixture while monitoring the internal temperature.

  • Stir: Allow the mixture to stir for a period of time to ensure all reactive species have been neutralized.

  • Proceed to Work-up: Once the quench is complete, the reaction can be safely worked up.

Procedure (Emergency Quench):

  • Follow Emergency Protocol: As outlined in Issue 4, after stopping reagent feeds and maximizing cooling, prepare to add the quench.

  • Rapid Addition of Quench: Add the pre-chilled quenching solution to the reactor as quickly as is safely possible to rapidly consume the unreacted benzyl chloroformate and absorb heat.

  • Monitor: Closely monitor the reactor temperature and pressure.

  • Ventilation: Ensure adequate ventilation to handle any off-gassing.

References
  • Reaction Calorimetry - Prime Process Safety Center. (n.d.).
  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes - TSI Journals. (n.d.).
  • Reaction Calorimetry (RC) Testing - Sigma-HSE. (n.d.).
  • Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up. (2021, December 17).
  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry - Mettler Toledo. (n.d.).
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Common Types of Mixing in Reactors - Just Measure it - Zero Instrument. (n.d.).
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Mixing and Mass Transfer | Reaction Rate - Mettler Toledo. (n.d.).
  • Rules of Thumb: Scale-up - Features - The Chemical Engineer. (2023, October 26). The Chemical Engineer.
  • Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal. (n.d.).
  • Protocol for quenching reactive chemicals Highly reactive hydrides, metallic and organometallic reagents should be quenche - EPFL. (n.d.).
  • Reaction and Mixing Technology | Chemdist Group. (n.d.).
  • Runaway Chemical Reactions: Causes and Prevention - zeal. (2024, April 30). zeal.
  • Solvent effects - Wikipedia. (n.d.).
  • Protection of Chemical Reactors Against Exothermal Runaway Reactions with Smart Overpressure Protection Devices. (n.d.).
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
  • How to calculate heat transfer in continuous flow applications - Stoli Chem. (2021, September 24). Stoli Chem.
  • Mixing (process engineering) - Wikipedia. (n.d.).
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Use of Solvents - ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Quenching Reactive Substances - KGROUP. (2006, October 27).
  • Chemical reaction hazards and the risk of thermal runaway INDG254. (n.d.).
  • Common Standard Operating Procedure. (n.d.).
  • Quenching of Water Reactive Materials - Richmond Sarpong. (2016, November 22).
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • Fast Reactions in Solution - Chemistry LibreTexts. (2025, March 26). Chemistry LibreTexts.
  • Solvent Effects - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts.
  • Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate - NIH. (n.d.).
  • What are the properties and reactions of Benzyl Chloroformate? - FAQ - Guidechem. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Ch 8 : Solvent Effects - University of Calgary. (n.d.).
  • Adding Cbz Protecting Group Mechanism | Organic Chemistry - YouTube. (2021, September 30). YouTube.
  • Cbz Protection - Common Conditions. (n.d.).
  • Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. (2025, July 31). Suzhou Highfine Biotech.
  • The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.).
  • Benzyl Chloroformate - Common Organic Chemistry. (n.d.).
  • Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. (n.d.).
  • Benzyl chloroformate - Wikipedia. (n.d.).
  • Kinetic Solvent Effects in Organic Reactions - ChemRxiv. (n.d.).
  • The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem. (n.d.).
  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
  • Cbz-Protected Amino Groups. (2019, October 2).

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Validation & Comparative

Cbz-Ser-OMe vs. Boc-Ser-OMe in Peptide Synthesis: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. Date: January 2026

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In the precise and demanding field of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, directly influencing yield, purity, and the integrity of the final peptide.[1] Serine, with its nucleophilic hydroxyl side chain, presents a unique challenge, necessitating careful protection strategies to prevent side reactions. This guide provides an in-depth, data-driven comparison of two commonly employed N-α-protected serine methyl esters: Carboxybenzyl-Serine-OMe (Cbz-Ser-OMe) and tert-Butoxycarbonyl-Serine-OMe (Boc-Ser-OMe).

This analysis is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols. We will delve into the nuances of their application, exploring the efficiency of each in critical stages of peptide synthesis and providing field-proven insights to guide your selection process.

The Crucial Role of Protecting Groups for Serine

Serine's hydroxyl group is susceptible to O-acylation during peptide coupling, and its α-proton is prone to abstraction, which can lead to racemization.[2][3] Protecting the α-amino group is the first line of defense, preventing uncontrolled polymerization.[4] The choice between the Cbz and Boc groups dictates the deprotection strategy and can have cascading effects on the overall efficiency and purity of the synthesis.[1]

Head-to-Head Comparison: Cbz-Ser-OMe vs. Boc-Ser-OMe

FeatureCbz-Ser-OMeBoc-Ser-OMeRationale & Causality
N-α Protection Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)The Cbz group is a classical protecting group, while Boc is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][5]
Deprotection Condition Hydrogenolysis (e.g., H₂/Pd/C), strong acids (HBr/AcOH), or reductive methods.[6][7][8][9]Moderate to strong acids (e.g., Trifluoroacetic acid - TFA).[10][11]This fundamental difference in lability is the basis for their "orthogonality" in synthetic strategies, allowing for selective deprotection.[1]
Racemization Risk Generally lower during coupling.Can be higher, particularly with strong activating agents and excess base.[2][12]The electron-withdrawing nature of the serine hydroxyl group increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization.[2] The choice of coupling reagent and base is critical in mitigating this.[2][12]
Common Side Reactions Incomplete hydrogenolysis with sulfur-containing peptides. Benzyl cation formation can lead to side reactions with sensitive residues like Trp and Met.Formation of t-butyl cations during deprotection can lead to alkylation of sensitive residues.[12] Diketopiperazine formation at the dipeptide stage.[13]The byproducts of deprotection chemistry dictate the necessary scavengers and purification strategies.
Typical Application Primarily solution-phase synthesis.[1][4]Dominant in solid-phase peptide synthesis (SPPS).[1][4]The mild, repetitive deprotection conditions required for Boc are well-suited for the automated, cyclical nature of SPPS.[10]
Overall Yield & Purity Can be high in solution-phase, but purification of intermediates can be labor-intensive.Generally high in SPPS due to efficient washing steps, but can be affected by aggregation and side reactions in long sequences.[13]The choice of synthetic platform (solution vs. solid-phase) is a major determinant of overall efficiency.

In-Depth Analysis of Performance

Coupling Efficiency

Both Cbz-Ser-OMe and Boc-Ser-OMe can be effectively coupled using standard reagents like DCC/HOBt, HBTU, or HATU. However, the propensity for racemization is a key differentiator. Serine is particularly susceptible to racemization due to the electron-withdrawing nature of its hydroxyl group.[2]

Senior Application Scientist's Insight: In our experience, when using highly activating coupling reagents, Boc-Ser-OMe requires more stringent control of base equivalents and temperature to minimize racemization compared to Cbz-Ser-OMe. The use of additives like Oxyma can be beneficial in suppressing this side reaction.[14]

Deprotection: A Tale of Two Chemistries

The deprotection step highlights the most significant practical difference between these two derivatives.

Boc Deprotection: The acid-lability of the Boc group allows for rapid and efficient removal with TFA.[10][11] This is the cornerstone of the widely used Boc/Bzl SPPS strategy. However, the strong acid can lead to side reactions, particularly with sensitive amino acids like tryptophan and methionine, necessitating the use of scavengers.[10][12]

Cbz Deprotection: Catalytic hydrogenolysis is the most common method for Cbz group removal.[6][9] This method is exceptionally clean, yielding toluene and carbon dioxide as byproducts. However, it is incompatible with peptides containing sulfur (cysteine, methionine) as these residues can poison the palladium catalyst. Alternative methods like using HBr in acetic acid are harsh and can cleave other acid-labile protecting groups.

Deprotection_Mechanisms cluster_boc Boc Deprotection (Acidolysis) cluster_cbz Cbz Deprotection (Hydrogenolysis) Boc_Ser Boc-Ser-Peptide Protonation Protonation (TFA) Boc_Ser->Protonation + H⁺ Carbocation tert-Butyl Carbocation Protonation->Carbocation Elimination Deprotected_Ser H₂N-Ser-Peptide Protonation->Deprotected_Ser CO2 CO₂ Protonation->CO2 Isobutylene Isobutylene Carbocation->Isobutylene - H⁺ Cbz_Ser Cbz-Ser-Peptide Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Cbz_Ser->Hydrogenolysis Toluene Toluene Hydrogenolysis->Toluene Carbamic_Acid Unstable Carbamic Acid Hydrogenolysis->Carbamic_Acid Deprotected_Ser2 H₂N-Ser-Peptide Carbamic_Acid->Deprotected_Ser2 CO2_2 CO₂ Carbamic_Acid->CO2_2 Decarboxylation

Caption: Deprotection mechanisms for Boc and Cbz protecting groups.

Experimental Protocols

Model Dipeptide Synthesis: Boc-Ser-Ala-OMe

This protocol outlines a standard procedure for the synthesis of a simple dipeptide to illustrate the practical application of Boc-Ser-OMe.

Boc_Peptide_Synthesis_Workflow start Start: H-Ala-OMe coupling 1. Coupling: Boc-Ser-OH HBTU, DIPEA DMF start->coupling wash1 2. Wash: DMF, DCM coupling->wash1 deprotection 3. Deprotection: 20% TFA in DCM wash1->deprotection wash2 4. Wash: DCM deprotection->wash2 neutralization 5. Neutralization: 10% DIPEA in DCM wash2->neutralization wash3 6. Wash: DCM neutralization->wash3 product Product: H-Ser-Ala-OMe wash3->product

Caption: Workflow for Boc-based dipeptide synthesis.

Step-by-Step Methodology:

  • Amino Acid Preparation: Dissolve H-Ala-OMe.HCl (1.1 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10 minutes at room temperature to prepare the free amine.

  • Activation: In a separate flask, dissolve Boc-Ser-OH (1.0 eq), HBTU (0.95 eq), and HOBt (1.0 eq) in anhydrous DMF. Stir for 5 minutes. Add DIPEA (2.0 eq) and continue stirring for another 10 minutes.

  • Coupling: Add the activated Boc-Ser-OH solution to the H-Ala-OMe solution. Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain Boc-Ser-Ala-OMe.

  • Deprotection: Dissolve the purified dipeptide in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA. Triturate the residue with cold diethyl ether to precipitate the product, H-Ser-Ala-OMe, as a TFA salt.

Senior Application Scientist's Verdict

The choice between Cbz-Ser-OMe and Boc-Ser-OMe is fundamentally a choice of synthetic strategy.

Boc-Ser-OMe is the undisputed champion for routine Solid-Phase Peptide Synthesis (SPPS). Its compatibility with automated synthesizers and the vast body of literature and established protocols make it the go-to choice for synthesizing peptides of varying lengths.[10][15] The challenges of acid-catalyzed side reactions are well-understood and can be effectively managed with appropriate scavenger cocktails.[10][12]

Cbz-Ser-OMe retains its value in specific solution-phase applications. It is particularly advantageous when synthesizing short peptides or peptide fragments where the final product is sensitive to acidic conditions. The clean nature of hydrogenolytic deprotection is a significant benefit, provided the sequence is devoid of catalyst poisons. For large-scale synthesis where purification of intermediates is feasible, the Cbz group offers a robust and cost-effective protection strategy.

Ultimately, the optimal choice depends on the specific peptide sequence, the desired scale of synthesis, and the available instrumentation and expertise. For the majority of modern peptide synthesis applications, particularly in a research and drug development context, the efficiency and scalability of the Boc-based strategy make Boc-Ser-OMe the more versatile and efficient choice.

References

  • Benchchem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis.
  • Smolecule. (n.d.). Buy Cbz-O-methyl-L-ser | 134807-65-1.
  • Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ACS Publications. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
  • Chemistry Stack Exchange. (2016). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
  • MDPI. (n.d.). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study.
  • RSC Publishing. (n.d.). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide.
  • ECHEMI. (n.d.). Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?.
  • (n.d.). Overview of Custom Peptide Synthesis.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Bio-protocol. (n.d.). Peptide Synthesis.
  • CymitQuimica. (n.d.). CAS 2766-43-0: boc-L-serine methyl ester.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • MDPI. (n.d.). Epimerisation in Peptide Synthesis.
  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
  • YouTube. (2020). Peptide Synthesis with the Boc Protecting Group.
  • NIH. (n.d.). Introduction to Peptide Synthesis.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Amino Acid Derivatives for Your Peptide Synthesis Project.
  • Benchchem. (n.d.). Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-Asp(OMe).
  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b).
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Springer Nature Experiments. (n.d.). Fundamentals of Modern Peptide Synthesis.

Sources

A Researcher's Guide to N-Protecting Groups for Serine Methyl Ester in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the chemical synthesis of peptides is a cornerstone of innovation. Solid-Phase Peptide Synthesis (SPPS) stands as the dominant methodology, yet its success is dictated by a nuanced understanding of its chemistry, particularly the strategic use of protecting groups. The amino acid serine, with its nucleophilic hydroxyl side-chain, presents a unique set of challenges that, if improperly managed, can lead to disastrous outcomes in synthesis, including racemization, side-chain acylation, and β-elimination.

This guide provides an in-depth comparison of alternative N-protecting groups for serine, with a specific focus on peptides featuring a C-terminal serine methyl ester. The presence of the C-terminal ester can exacerbate issues like epimerization, making the choice of an appropriate side-chain protecting group a critical determinant of success. We will move beyond a simple recitation of options to explain the causality behind experimental choices, offering field-proven insights to guide your synthesis strategy.

The Core Challenge: Protecting Serine's Reactivity

The primary role of a side-chain protecting group is to mask a reactive functionality, preventing it from engaging in unwanted side reactions during the iterative cycles of Nα-deprotection and coupling.[1][2] For serine, the hydroxyl group must be shielded to prevent O-acylation by the incoming activated amino acid, which would form a depsipeptide (an ester linkage instead of an amide bond).[3] Furthermore, the choice of protecting group is intimately linked to two other critical side reactions:

  • Racemization: Serine is susceptible to racemization, where the L-amino acid converts to its D-enantiomer. This is particularly problematic during the activation of the carboxylic acid for coupling, as the electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton.[4] Abstraction of this proton by base leads to a planar enolate intermediate, which can be reprotonated from either face, scrambling the stereochemistry. This issue is often more pronounced for C-terminal amino acids.

  • β-Elimination: Under basic conditions, such as the piperidine treatment used for Fmoc-group removal, the protected serine can undergo β-elimination to form a dehydroalanine (Dha) residue.[3] This highly reactive intermediate can then react with piperidine to form a piperidinyl-alanine adduct, an irreversible and highly undesirable modification.

Orthogonality is the guiding principle in selecting a protecting group strategy. In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc group is removed by a mild base (e.g., piperidine), while the "permanent" side-chain protecting groups are cleaved at the end of the synthesis with a strong acid (e.g., trifluoroacetic acid, TFA). This orthogonality ensures the integrity of the side-chains throughout the synthesis.

The Orthodox & The Alternatives: A Comparative Analysis

The selection of a serine protecting group is a balance between stability, steric hindrance, and cost. Let's explore the most common choices and their performance.

The Workhorse: Tert-Butyl (tBu) Ether

The tert-butyl ether (-O-C(CH₃)₃) is the most widely used protecting group for serine in Fmoc-SPPS, embodied in the reagent Fmoc-Ser(tBu)-OH .

  • Mechanism & Rationale: The tBu group provides robust, acid-labile protection. It is stable to the basic conditions of Fmoc deprotection but is efficiently cleaved during the final TFA cocktail treatment. Its relatively small size does not typically impede coupling reactions.

  • Performance & Drawbacks: While reliable for many sequences, the tBu group can contribute to aggregation in difficult sequences, particularly those containing multiple serine or other hydrophobic residues. Peptide chain aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps. In a synthesis of deca-serine, for example, the Fmoc group was reportedly difficult to remove when using tBu side-chain protection, indicating severe aggregation.

The Bulky Alternative: Trityl (Trt) Ether

To combat aggregation, the significantly bulkier trityl (-O-C(C₆H₅)₃) group, used in the form of Fmoc-Ser(Trt)-OH , is often employed.

  • Mechanism & Rationale: The large, three-dimensional structure of the trityl group acts as a steric shield, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and aggregation. This keeps the peptide chains solvated and accessible for reaction.

  • Performance & Drawbacks: The Trt group is more acid-labile than the tBu group, allowing for milder final cleavage conditions. This can be advantageous for sensitive peptides. Studies have shown that for difficult sequences, trityl protection leads to much purer crude peptides compared to tBu protection. The primary drawback is the higher cost of the Fmoc-Ser(Trt)-OH reagent.

The Minimalist Approach: Unprotected Serine

A bold strategy involves forgoing side-chain protection for serine altogether.

  • Mechanism & Rationale: This approach relies on the principle that the Nα-amino group of the growing peptide chain is a far stronger nucleophile than the side-chain hydroxyl group. Under carefully controlled coupling conditions, preferential N-acylation should occur. This strategy significantly improves atom economy and avoids the use of hazardous acids like TFA for deprotection.

  • Performance & Drawbacks: The major risk is O-acylation, leading to depsipeptide formation.[3] This side reaction is highly dependent on the coupling reagents used, with highly activating reagents increasing the risk. While viable for certain sequences and a cornerstone of greener manufacturing approaches, it requires rigorous optimization and is generally not recommended for complex or high-value peptides where purity is the absolute priority.

Quantitative Performance Comparison

The choice of protecting group has a quantifiable impact on synthesis outcomes. While direct comparative data for C-terminal serine methyl esters is sparse, we can extrapolate from studies on racemization-prone residues like cysteine and histidine and from qualitative reports on serine.

Protecting GroupSPPS StrategyKey AdvantagesKey DisadvantagesRacemization RiskTypical Purity
Tert-Butyl (tBu) Fmoc/tBuCost-effective, robust, standard TFA cleavage.Can contribute to aggregation in difficult sequences.ModerateGood to Excellent
Trityl (Trt) Fmoc/tBuExcellent at preventing aggregation, milder cleavage.Higher cost.Low to ModerateExcellent
Benzyl (Bzl) Boc/BzlRobust, well-established in Boc chemistry.Requires harsh HF cleavage, not orthogonal to Fmoc.ModerateGood
Unprotected FmocHigh atom economy, "greener" process.High risk of O-acylation, sequence-dependent.[3]Moderate to HighVariable

Note: Purity and racemization are highly sequence- and condition-dependent. This table represents general trends.

Decision-Making Workflow for Serine Protection

Choosing the right protecting group is a strategic decision based on the specific peptide and the goals of the synthesis. The following workflow can guide this choice.

G start Start: Define Peptide Sequence and Synthesis Goals q_aggregation Is the sequence known to be aggregation-prone? (e.g., poly-Ser, hydrophobic stretches) start->q_aggregation q_purity Is absolute purity critical? (e.g., therapeutic peptide) q_aggregation->q_purity No use_trt Use Fmoc-Ser(Trt)-OH q_aggregation->use_trt Yes q_cost Is cost a primary constraint? q_purity->q_cost No q_purity->use_trt Yes use_tbu Use Fmoc-Ser(tBu)-OH q_cost->use_tbu Yes consider_unprotected Consider Unprotected Serine (Requires extensive optimization) q_cost->consider_unprotected No / Green Chemistry Focus

Caption: Workflow for selecting a serine side-chain protecting group.

Experimental Protocol: Comparative Synthesis of a Model Peptide

To provide a practical framework, we describe a protocol for the comparative synthesis of the model peptide H-Ala-Phe-Gly-Ser-OMe using Fmoc-Ser(tBu)-OH versus Fmoc-Ser(Trt)-OH. This allows for a direct comparison of crude purity and yield.

Objective: To compare the performance of tBu and Trt protecting groups for a C-terminal serine methyl ester in a short, model peptide.

Materials:

  • Resin: 2-Chlorotrityl chloride (2-CTC) resin (This resin allows for cleavage under mild acidic conditions that keep the side-chain protecting groups intact if desired, but for this comparison, we will proceed to full deprotection).

  • Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH.

  • Reagents: Dichloromethane (DCM), Dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Piperidine, Methanol (MeOH), HBTU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Procedure:

  • Loading of First Amino Acid (H-Ser-OMe):

    • Swell 2-CTC resin in DCM for 30 min.

    • Separately, prepare H-Ser-OMe (hydrochloride salt) and dissolve in DMF with 4 equivalents of DIPEA.

    • Add the amino acid solution to the swollen resin and agitate for 2 hours.

    • Cap any remaining active sites on the resin by adding a solution of DCM/MeOH/DIPEA (80:15:5) and agitating for 30 min.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum. Note: This step is hypothetical for loading the pre-made methyl ester. A more common lab practice would be to load Fmoc-Ser(OH) onto the resin and perform methylation post-synthesis, or use a specialized linker. For the purpose of this guide, we assume a starting point of Ser-OMe loaded resin.

  • Peptide Elongation (Performed in parallel for both tBu and Trt strategies):

    • Step 2.1: Swelling: Swell the Ser-OMe-Resin in DMF for 30 min.

    • Step 2.2: Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 min, drain, and repeat for 15 min.

    • Step 2.3: Washing: Wash the resin 5 times with DMF.

    • Step 2.4: Coupling (Glycine):

      • In a separate vessel, pre-activate 3 eq. of Fmoc-Gly-OH with 2.9 eq. of HBTU and 6 eq. of DIPEA in DMF for 2 min.

      • Add the activated amino acid solution to the resin and agitate for 45 min.

      • Perform a Kaiser test to confirm reaction completion. If positive, repeat coupling.

    • Step 2.5: Washing: Wash the resin 5 times with DMF.

    • Step 2.6: Repeat Cycle: Repeat steps 2.2-2.5 for Fmoc-Phe-OH and then for Fmoc-Ala-OH.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve the crude peptide from both syntheses in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by Reverse-Phase HPLC (RP-HPLC) to determine the crude purity and identify any major byproducts.

    • Confirm the mass of the desired product and any impurities using Mass Spectrometry (MS).

Conclusion and Future Outlook

The choice of N-protecting group for serine methyl ester in SPPS is not a one-size-fits-all decision. While Fmoc-Ser(tBu)-OH remains the cost-effective standard for routine synthesis, its limitations in aggregation-prone sequences are well-documented. For challenging, long, or hydrophobic peptides, the steric bulk of the trityl group in Fmoc-Ser(Trt)-OH provides a superior solution by disrupting secondary structure formation, often justifying its higher cost with significantly improved purity and yield.

The "minimal protection" strategy represents the frontier of green peptide chemistry, offering enhanced atom economy but demanding careful optimization to mitigate the risk of O-acylation. As the demand for complex synthetic peptides grows, so too will the development of novel protecting groups and strategies. Researchers must weigh the evidence, consider the specific demands of their target sequence, and make an informed, strategic choice to ensure the successful synthesis of high-purity peptides.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 310-318.
  • Al-Warhi, T., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4983.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(4), 202-215.
  • Danishefsky, S. J., et al. (2018). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Chemistry, 10, 1035–1041.
  • Nishiyama, Y., et al. (1995). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1557-1563.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Britton, R. G., et al. (2017). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Organic Letters, 19(24), 6666–6669.
  • CBL Patras. (n.d.). Comparison of Fmoc-(Trt) and Fmoc-(t-Bu) Amino Acid Protection.
  • Cudic, M., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. ACS Medicinal Chemistry Letters, 3(11), 935–939.
  • El-Faham, A., et al. (2019). Racemization during SPPS coupling step. Journal of Peptide Science, 25(10), e3204.
  • Kent, S. B. H. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Peptide Science, 108(1), e22833.
  • Ferrazzano, L., et al. (2021). Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents. Green Chemistry, 23(14), 5133-5142.
  • Fields, G. B. (2005). Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • AAPPTec. (n.d.). Fmoc-Ser(tBu)-OH.
  • Collins, J., et al. (2022). Total wash elimination for solid phase peptide synthesis. Nature Communications, 13, 7682.
  • Lauer, J. L., et al. (2003). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 9(12), 760-767.
  • Qian, W. J., et al. (2004). Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. Analytical Chemistry, 76(10), 2820–2829.

Sources

The Definitive Guide to Validating Chiral Small Molecule Structures: An In-Depth Analysis of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Achieving Unambiguous Structural Elucidation

In the landscape of drug discovery and synthetic chemistry, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. For chiral molecules such as Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, an N-protected derivative of the amino acid serine, understanding its exact stereochemistry and conformation is critical for its function as a synthetic intermediate in peptide chemistry and the development of bioactive compounds.[1] This guide provides a comprehensive comparison of analytical techniques, focusing on the gold-standard method for absolute structure determination: single-crystal X-ray diffraction (SCXRD).

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are indispensable for routine characterization, they provide indirect structural information.[2] For complex stereochemical challenges, SCXRD stands alone in its ability to deliver direct, atomic-level visualization of the molecule as it exists in the crystalline state.[2][3] This guide will detail the experimental workflow for validating the structure of the title compound, present representative crystallographic data, and compare the strengths and limitations of this technique against its primary alternative, NMR spectroscopy.

The Experimental Pathway: From Synthesis to Single Crystal

The journey to structural validation begins with the synthesis and, critically, the crystallization of the analyte. The quality of the final crystal is the single most important determinant for a successful X-ray diffraction experiment.

Part 1: Synthesis of this compound

The target compound is typically synthesized through the esterification of its parent carboxylic acid, N-Cbz-L-serine. A common laboratory-scale procedure involves the reaction of N-Cbz-L-serine with a methylating agent in a suitable solvent.

Step-by-Step Synthesis Protocol:

  • Dissolution: Dissolve N-Cbz-L-serine in a dry, polar aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon) and cool the solution to 0°C.

  • Addition of Reagents: Add triethylamine followed by a methylating agent, such as dimethyl sulfate or methyl iodide.[4] The base deprotonates the carboxylic acid, and the subsequent nucleophilic attack on the methylating agent forms the methyl ester.

  • Reaction: Allow the reaction to stir overnight, gradually warming to room temperature to ensure completion.

  • Workup and Purification: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The resulting crude product is then purified, typically by silica gel chromatography, to yield the pure this compound.[4]

Part 2: The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—ideally a transparent, flaw-free crystal with dimensions of approximately 0.1-0.3 mm—is often the most challenging step.[5] The key is to achieve slow supersaturation of a solution of the purified compound.

Optimized Crystallization Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. For polar molecules like the title compound, methanol is a good starting point.[6]

  • Slow Evaporation: Cover the vessel (e.g., a small vial) with a cap or film that allows for very slow solvent evaporation. This can be achieved by puncturing the cap with a needle.[5]

  • Incubation: Leave the solution undisturbed at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.[5]

  • Crystal Harvesting: Once suitable crystals have formed, they must be carefully harvested, typically with a small loop, and prepared for mounting on the diffractometer.

The X-ray Crystallography Workflow: A Beam of Truth

Once a suitable crystal is obtained, the process of X-ray diffraction analysis can begin. This workflow involves mounting the crystal, collecting diffraction data, solving the structure, and refining the model.

X-ray Crystallography Workflow cluster_experiment Experimental Setup cluster_analysis Computational Analysis Synthesis 1. Synthesis & Purification Crystallization 2. Single Crystal Growth Synthesis->Crystallization Pure Compound Mounting 3. Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal Data_Collection 4. X-ray Diffraction Data Collection Mounting->Data_Collection Mounted Crystal Data_Processing 5. Data Integration & Scaling Data_Collection->Data_Processing Raw Diffraction Pattern Structure_Solution 6. Structure Solution (Direct Methods) Data_Processing->Structure_Solution Reflection File (hkl) Structure_Refinement 7. Model Refinement Structure_Solution->Structure_Refinement Initial Electron Density Map Validation 8. Final Structure Validation Structure_Refinement->Validation Refined Model Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF)

Caption: The workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: A Representative Example

Parameter Value (for L-Serine methyl ester hydrochloride[4]) Significance
Chemical Formula C₄H₁₀NO₃⁺ · Cl⁻Confirms the elemental composition of the molecule in the crystal.
Formula Weight 155.58Molar mass of the asymmetric unit.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁Defines the symmetry elements within the unit cell. For a chiral molecule, this must be a non-centrosymmetric space group.
a, b, c (Å) 5.226, 6.394, 11.642Dimensions of the unit cell.
α, β, γ (°) 90, 90.09, 90Angles of the unit cell.
Volume (ų) 389.04Volume of the unit cell.
Z 2Number of molecules in the unit cell.
Temperature (K) 150Data collection temperature, typically low to reduce thermal motion.
Wavelength (Å) 0.71073 (Mo Kα)Wavelength of the X-rays used.
R-factor (R1) 0.022A key indicator of the agreement between the crystallographic model and the experimental diffraction data. A value < 0.05 is considered excellent for small molecules.
wR2 (all data) 0.058A weighted R-factor that includes all reflection data, providing a more robust measure of model quality.
Goodness-of-Fit (S) ~1.0Should be close to 1 for a good refinement.

This level of detail, particularly the low R-factor, provides extremely high confidence in the determined structure. The resulting model gives precise bond lengths, bond angles, torsional angles, and the absolute configuration of all stereocenters.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

The choice of analytical method is dictated by the question at hand. For unambiguous stereochemical assignment, X-ray crystallography is superior, but NMR provides invaluable information about the molecule's behavior in solution.

Feature Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR) Spectroscopy
State of Matter Solid (single crystal)[7]Solution[8]
Structural Info Provides a static, time-averaged 3D structure of the molecule in the crystal lattice.[9] Gives precise bond lengths, angles, and absolute stereochemistry.Provides information on the 3D structure and dynamics in solution.[8][10] Infers connectivity and stereochemistry through correlations (COSY, NOESY) and coupling constants.
Key Advantage Unambiguous determination of absolute stereochemistry. Considered the "gold standard" for structural proof.[2]Provides information on molecular dynamics, conformation in solution, and protein-ligand interactions without the need for crystals.[10][]
Key Limitation Requires a high-quality single crystal. The structure may be influenced by crystal packing forces and may not represent the dominant conformation in solution.[7]Structure determination can be ambiguous for complex molecules with multiple stereocenters. Does not directly observe non-proton atoms (¹³C NMR is less sensitive).[7] Resolution is generally lower than SCXRD.[8]
Hydrogen Atoms Difficult to locate precisely as they scatter X-rays weakly.[7]Directly observed and provides a wealth of information through chemical shifts and coupling constants.

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Caption: Comparison of X-ray Crystallography and NMR Spectroscopy.

Conclusion

For the definitive structural validation of chiral intermediates like this compound, single-crystal X-ray diffraction is the ultimate arbiter. It provides an irrefutable, three-dimensional map of the molecule, confirming its connectivity, conformation, and, most critically, its absolute stereochemistry. While NMR is essential for characterizing the molecule in solution and confirming its successful synthesis, it cannot replace the certainty provided by a high-quality crystal structure. The experimental rigor demanded by the crystallographic process—from meticulous synthesis and purification to the patient cultivation of a single crystal—is rewarded with a level of structural detail and confidence that is unparalleled in the field of chemical analysis.

References

  • Schouten, A., & Lutz, M. (2009). L-Serine methyl ester hydrochloride.
  • BenchChem. (n.d.). Synthesis of Methyl benzyl-DL-serinate: A Technical Guide.
  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • Wüthrich, K. (2001). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1856. [Link]
  • Branden, C., & Tooze, J. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier.
  • Laskowski, R. A., & Thornton, J. M. (2008). X-ray vs. NMR structures as templates for computational protein design. Protein Engineering, Design and Selection, 21(10), 579-587. [Link]
  • Thorson, M. K., et al. (2020). Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules. Cell Reports Physical Science, 1(5), 100057. [Link]
  • University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
  • Baer, E. (1956). The Synthesis of L-α-Glycerophosphoryl-L-serine. Canadian Journal of Chemistry, 34(8), 1184-1193. [Link]
  • ResearchGate. (n.d.). Chemical structure formula of l-serine, N-protected l-serine derivatives, and l-serine-including peptides.
  • Stephenson, G. A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1785-1795. [Link]
  • Crundwell, G., et al. (2014). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-{[(benzyloxy)carbonyl]amino}propan-2-yl)
  • Organic Syntheses. (n.d.). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester.

Sources

comparative study of different synthetic routes to N-Cbz-L-serine methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of peptide synthesis and the development of complex pharmaceutical intermediates, the strategic selection of protecting groups and synthetic pathways is paramount. N-Cbz-L-serine methyl ester is a cornerstone building block, offering a trifecta of functionalities: a protected amine, a reactive ester, and a modifiable hydroxyl group. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile compound, designed for researchers, chemists, and professionals in drug development. We will dissect each pathway, evaluating them on metrics of yield, scalability, safety, and practicality, supported by detailed experimental protocols and mechanistic insights.

Overview of Primary Synthetic Strategies

The synthesis of N-Cbz-L-serine methyl ester can be approached from two logical starting points, dictating the sequence of protection and esterification.

  • Route A: Esterification of N-Cbz-L-serine. This strategy begins with the commercially available N-protected amino acid, N-Cbz-L-serine. The primary challenge lies in the selective esterification of the carboxylic acid without affecting the hydroxyl group or the Cbz protecting group.

  • Route B: N-protection of L-serine Methyl Ester. This alternative route starts with the esterification of L-serine to form L-serine methyl ester, which is typically isolated as its hydrochloride salt. The subsequent step involves the selective N-protection of the amino group.

cluster_A Route A cluster_B Route B A_start N-Cbz-L-Serine A_end N-Cbz-L-serine methyl ester A_start->A_end Esterification B_start L-Serine B_mid L-Serine methyl ester HCl B_start->B_mid Esterification B_end N-Cbz-L-serine methyl ester B_mid->B_end N-protection start L-Serine cluster_A cluster_A start->cluster_A N-protection

Caption: High-level overview of the two primary retrosynthetic pathways to N-Cbz-L-serine methyl ester.

Route A: Esterification of N-Cbz-L-serine

This approach is advantageous for labs that stock N-protected amino acids. The choice of esterification agent is critical and dictates the reaction conditions, safety precautions, and overall efficiency.

Method A1: Methylation with Dimethyl Sulfate

This method utilizes the potent methylating agent dimethyl sulfate in the presence of a non-nucleophilic base to deprotonate the carboxylic acid.

Mechanism: The reaction proceeds via a straightforward SN2 mechanism. The carboxylate anion, formed by the deprotonation of N-Cbz-L-serine by a base like triethylamine, acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate.

Experimental Protocol:

  • Dissolve N-Cbz-L-serine (1 equivalent) in dry N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2 equivalents) to the solution, followed by the dropwise addition of dimethyl sulfate (1.5-2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product, which can be purified by silica gel chromatography.

Analysis:

  • Advantages: Generally provides good yields and is effective for sterically hindered substrates.

  • Disadvantages: Dimethyl sulfate is extremely toxic, carcinogenic, and readily absorbed through the skin.[1][2][3][4][5] Strict safety protocols, including working in a certified fume hood with appropriate personal protective equipment, are mandatory. The reaction also requires anhydrous conditions and purification by chromatography.

start N-Cbz-L-Serine reagents + Dimethyl Sulfate + Triethylamine in DMF start->reagents product N-Cbz-L-serine methyl ester reagents->product Overnight @ RT workup Aqueous Workup & Purification product->workup

Caption: Workflow for esterification using dimethyl sulfate.

Method A2: Acid-Catalyzed (Fischer) Esterification

Fischer esterification is a classic method that uses an excess of alcohol (methanol) as both the solvent and reagent, with a strong acid catalyst.

Mechanism: The reaction is an acid-catalyzed nucleophilic acyl substitution.[6][7][8] The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A molecule of methanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the ester. All steps are reversible, so an excess of methanol is used to drive the equilibrium toward the products.[9]

Experimental Protocol:

  • Suspend N-Cbz-L-serine (1 equivalent) in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid or pass dry HCl gas through the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

  • Remove the excess methanol under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Analysis:

  • Advantages: Uses inexpensive and readily available reagents. The procedure is relatively simple and scalable.

  • Disadvantages: The reaction is reversible and may require long reaction times or the removal of water to achieve high conversion. The strong acidic conditions can potentially lead to side reactions if other acid-sensitive functional groups are present.

start N-Cbz-L-Serine reagents + Methanol (excess) + H₂SO₄ (cat.) start->reagents product N-Cbz-L-serine methyl ester reagents->product Reflux workup Neutralization & Extraction product->workup

Caption: Workflow for Fischer esterification.

Method A3: Esterification via Thionyl Chloride

This method first activates the carboxylic acid by converting it to an acyl chloride intermediate, which then readily reacts with methanol.

Mechanism: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form a highly reactive acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. The acyl chloride is then attacked by methanol in a nucleophilic acyl substitution to form the methyl ester.

Experimental Protocol:

  • Suspend N-Cbz-L-serine (1 equivalent) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 40 °C) for 24-48 hours.[10]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • The residue can be recrystallized or purified by chromatography if necessary.

Analysis:

  • Advantages: This method is often faster and proceeds under milder temperature conditions than Fischer esterification, leading to high yields.[11][12] It is a one-pot procedure.

  • Disadvantages: Thionyl chloride is a corrosive and toxic reagent that reacts violently with water and must be handled with care in a fume hood. The reaction generates HCl gas. For substrates with sensitive hydroxyl groups, there is a risk of conversion to the corresponding alkyl chloride, although this is less common for serine under these conditions compared to other peptides.[13]

start N-Cbz-L-Serine reagents + Thionyl Chloride in Methanol start->reagents product N-Cbz-L-serine methyl ester reagents->product Reflux workup Solvent Removal product->workup

Caption: Workflow for esterification via thionyl chloride.

Route B: N-protection of L-serine Methyl Ester

This strategy is often preferred for its high overall yield and purity, as the intermediate, L-serine methyl ester hydrochloride, is a stable, crystalline solid that can be easily purified.

Step 1: Synthesis of L-serine Methyl Ester Hydrochloride

The first step is the esterification of L-serine, typically using the thionyl chloride method described above, which concurrently protects the amino group as a hydrochloride salt.

Experimental Protocol:

  • Add L-serine (1 equivalent, e.g., 105.6 g) to anhydrous methanol in a suitable reaction vessel.[10][14]

  • Cool the suspension to 0-10 °C in an ice-water bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents, e.g., 50.5 g of HCl) dropwise while stirring, ensuring the temperature remains low.[10][14]

  • After addition, raise the temperature to 35-40 °C and stir for 24-48 hours.[10]

  • Cool the reaction mixture to induce crystallization.

  • Collect the crystals by filtration, wash with cold methanol or diethyl ether, and dry under vacuum to obtain L-serine methyl ester hydrochloride.

Analysis: This reaction is highly efficient, with reported yields often exceeding 98-99%.[10][11] The product is typically of high purity and can be used in the next step without further purification.

Step 2: N-protection using Schotten-Baumann Conditions

This classic reaction involves the acylation of the amino group using benzyl chloroformate (Cbz-Cl) in a biphasic system with an aqueous base.

Mechanism: The Schotten-Baumann reaction is a condensation reaction to form amides.[15][16][17] The base (e.g., sodium bicarbonate) in the aqueous phase neutralizes the HCl as it is generated, preventing the protonation of the starting amine and driving the reaction to completion. The amine's lone pair attacks the electrophilic carbonyl carbon of the benzyl chloroformate, leading to a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the N-Cbz protected product.

Experimental Protocol:

  • In a flask, dissolve L-serine methyl ester hydrochloride (1 equivalent) in water.

  • Add a water-immiscible organic solvent such as diethyl ether or dichloromethane.

  • Add an excess of a base, such as sodium bicarbonate (2-3 equivalents), to the aqueous layer.

  • Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Slowly add benzyl chloroformate (Cbz-Cl, ~1.1 equivalents) to the mixture over 20-30 minutes.

  • Continue stirring vigorously at 0 °C for a few hours, then allow to warm to room temperature and stir for an additional hour.

  • Separate the organic layer. Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with dilute acid, water, and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield N-Cbz-L-serine methyl ester.

Analysis:

  • Advantages: This is a robust and widely used method for N-protection that generally gives high yields of clean product. The use of a biphasic system allows for easy separation and workup.

  • Disadvantages: Benzyl chloroformate is a lachrymator and corrosive; it should be handled with care. Vigorous stirring is essential to ensure adequate mixing between the two phases.

cluster_step1 Step 1 cluster_step2 Step 2 s1_start L-Serine s1_reagents + SOCl₂ in Methanol s1_start->s1_reagents s1_product L-Serine methyl ester HCl s1_reagents->s1_product s2_start L-Serine methyl ester HCl s1_product->s2_start s2_reagents + Cbz-Cl + NaHCO₃ (aq) + Ether s2_start->s2_reagents s2_product N-Cbz-L-serine methyl ester s2_reagents->s2_product

Caption: Two-step workflow for Route B: Esterification followed by N-protection.

Quantitative Comparison and Summary

MethodStarting MaterialKey ReagentsTypical YieldReaction TimeTemp.Key AdvantagesKey Disadvantages
A1 N-Cbz-L-SerineDimethyl Sulfate, Et₃NGood-ExcellentOvernight0 °C to RTEffective, good yieldsExtreme toxicity of DMS, requires anhydrous conditions
A2 N-Cbz-L-SerineMethanol, H₂SO₄ (cat.)Moderate-GoodSeveral hoursRefluxInexpensive, simple setupReversible, long reaction times, strong acid
A3 N-Cbz-L-SerineThionyl Chloride, MethanolExcellent24-48 hours40 °CHigh yield, one-potCorrosive/toxic reagent, HCl gas evolution
B L-Serine1. SOCl₂, MeOH2. Cbz-Cl, NaHCO₃Excellent (>80% overall)Multi-day40 °C / 0 °CHigh purity intermediate, robust, scalableTwo distinct synthetic steps required

Conclusion and Recommendations

The choice of synthetic route to N-Cbz-L-serine methyl ester depends heavily on the specific needs and constraints of the laboratory.

  • For Scalability and Purity: Route B (esterification followed by Schotten-Baumann N-protection) is arguably the superior choice. The formation of a stable, crystalline intermediate (L-serine methyl ester hydrochloride) in near-quantitative yield allows for easy purification and handling, leading to a final product of high purity. This route is robust, reliable, and well-suited for large-scale synthesis.

  • For Speed and Efficiency (with caution): Method A3 (esterification of N-Cbz-L-serine with thionyl chloride) offers a rapid and high-yielding one-pot alternative. It is an excellent choice for smaller-scale preparations when the starting N-protected acid is readily available. However, careful handling of thionyl chloride is essential.

  • For Hazardous Reagent Avoidance: Method A2 (Fischer Esterification) is the most classic and arguably the "greenest" method, avoiding highly toxic reagents. Its main drawback is the equilibrium nature of the reaction, which may result in lower yields and longer reaction times unless water is actively removed.

  • To Be Avoided in Most Settings: Method A1 (using dimethyl sulfate) should only be considered by experienced chemists with the appropriate safety infrastructure due to the extreme toxicity and carcinogenicity of the reagent. While effective, the significant health risks often outweigh the benefits when safer alternatives exist.

Ultimately, by understanding the mechanistic underpinnings and practical considerations of each pathway, researchers can make an informed decision that best aligns with their synthetic goals, resources, and safety standards.

References

  • Pearson Education. (2024). Reactions of Amino Acids: Esterification.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction.
  • Chemistry Steps. (2024). Fischer Esterification.
  • PrepChem.com. Synthesis of L-serine methyl ester hydrochloride.
  • Organic Chemistry Portal. Fischer Esterification.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • BYJU'S. Fischer esterification reaction.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Google Patents. (2019). Synthetic method of L-serine methyl ester hydrochloride.
  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism.
  • ResearchGate. (2018). Preparation of methyl ester of L-serine.
  • NIH National Center for Biotechnology Information. (2012). A Convenient Synthesis of Amino Acid Methyl Esters.
  • ResearchGate. Peptides subjected to the thionyl chloride esterification with methanol....
  • Semantic Scholar. A CONVENIENT AND HIGHLY EFFICIENT SYNTHESIS OF ONE KIND OF PEPTIDE NUCLEIC ACID MONOMER.
  • NIH National Center for Biotechnology Information. (2015). Nine cases of accidental exposure to dimethyl sulphate--a potential chemical weapon.
  • Princeton University. LCSS: DIMETHYL SULFATE.
  • ACS Publications. (2000). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.

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A Comparative Analysis of Fmoc-Ser(tBu)-OH versus Cbz-Ser-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate discipline of peptide synthesis, the judicious selection of protected amino acid building blocks is a cornerstone for achieving high yield and purity. The choice of protecting groups dictates the overall synthetic strategy, influencing coupling efficiencies, solubility, and the conditions required for deprotection. This guide presents a detailed comparative analysis of two pivotal serine derivatives: N-α-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) and N-benzyloxycarbonyl-L-serine methyl ester (Cbz-Ser-OMe). We will delve into their distinct chemical attributes, strategic roles in synthesis, and the experimental logic that governs their application.

Fundamental Properties and Strategic Utility

The primary distinction between Fmoc-Ser(tBu)-OH and Cbz-Ser-OMe lies in their orthogonal protecting group schemes, a concept fundamental to modern chemical synthesis. Orthogonality allows for the selective removal of one class of protecting group under specific conditions, leaving others intact—a requirement for the stepwise assembly of complex molecules.

  • Fmoc-Ser(tBu)-OH is the quintessential building block for modern Solid-Phase Peptide Synthesis (SPPS).[1][2][3] The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile, typically cleaved using a mild organic base like piperidine.[4][5][6] In contrast, the side-chain hydroxyl group of serine is protected by a tert-butyl (tBu) ether, which is stable to base but readily cleaved by strong acids, such as trifluoroacetic acid (TFA).[7][8] This Fmoc/tBu strategy represents a highly effective orthogonal system that forms the basis of the most prevalent SPPS methodologies.[9][10]

  • Cbz-Ser-OMe , also known as Z-Ser-OMe, is a classic reagent primarily used in solution-phase (or liquid-phase) peptide synthesis.[10][11] The N-terminal Cbz (benzyloxycarbonyl) group, introduced by Bergmann and Zervas in 1932, is stable to both mild acid and base but is selectively removed by catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst).[12][13][14][15] The C-terminus is protected as a methyl ester (OMe), which is cleaved via base-mediated hydrolysis (saponification).[16][17] This Cbz/ester strategy offers an entirely different set of orthogonal deprotection conditions, making it valuable for specific synthetic routes, particularly in large-scale manufacturing.[18]

Comparative Data Analysis

The practical performance and application of these derivatives are dictated by their inherent chemical properties. The following table provides a direct comparison of their key features.

ParameterFmoc-Ser(tBu)-OHCbz-Ser-OMeReferences
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)[2][10][11]
α-Amine Protection Fmoc (Base-labile)Cbz (Removed by Hydrogenolysis)[4][14]
Side-Chain Protection tert-Butyl ether (Acid-labile)None (Requires separate protection step if needed)[7]
C-Terminus Protection N/A (Anchored to solid support)Methyl Ester (Base-labile)[16]
Orthogonality High (Base vs. strong acid)High (Hydrogenolysis vs. base/acid)[9][12]
Solubility Good in standard SPPS solvents (DMF, NMP)Variable; can be challenging for larger peptide fragments[18]
Racemization Risk Low with modern coupling reagents (e.g., HBTU, COMU)Higher risk during saponification and certain coupling steps[16][19][20]
Process Type Cyclical, automatable processStepwise reaction, isolation, and purification[18]

Experimental Workflows and Methodologies

The distinct chemistries of Fmoc-Ser(tBu)-OH and Cbz-Ser-OMe translate into fundamentally different experimental workflows.

Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

The SPPS workflow is a powerful, cyclical process enabling the rapid assembly of long peptide chains on an insoluble polymer support.[18]

Diagram: SPPS Cycle with Fmoc-Ser(tBu)-OH

SPPS_Workflow Resin Resin-Peptide-(n) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Deprotect Washes1 DMF Washes Fmoc_Deprotection->Washes1 2. Wash Coupling Coupling: Fmoc-Ser(tBu)-OH Activator (e.g., HBTU) Base (e.g., DIPEA) Washes1->Coupling 3. Couple Washes2 DMF Washes Coupling->Washes2 4. Wash Next_Cycle Resin-Peptide-(n)-Ser(tBu) Washes2->Next_Cycle 5. Elongate Solution_Phase_Workflow Cbz_Ser_OMe Cbz-Ser-OMe Saponification Saponification (LiOH, THF/H₂O) Cbz_Ser_OMe->Saponification 1. Deprotect C-Terminus Cbz_Ser_OH Cbz-Ser-OH Saponification->Cbz_Ser_OH Coupling Coupling: + H-Gly-OEt EDC/HOBt Cbz_Ser_OH->Coupling 2. Form Peptide Bond Dipeptide Cbz-Ser-Gly-OEt Coupling->Dipeptide

Caption: A typical workflow for solution-phase dipeptide synthesis.

Step-by-Step Protocol: Dipeptide Synthesis

  • C-Terminal Deprotection (Saponification): The methyl ester of Cbz-Ser-OMe is hydrolyzed to the free carboxylic acid. The starting material is dissolved in a solvent mixture like THF/water, and an aqueous solution of a base, such as lithium hydroxide (LiOH), is added. [19]The reaction is stirred until completion (monitored by TLC or HPLC) and then neutralized with acid. The product, Cbz-Ser-OH, is isolated via extraction.

  • Peptide Bond Formation: The isolated Cbz-Ser-OH and the amino component (e.g., H-Gly-OEt) are dissolved in a suitable solvent like DCM. A coupling reagent, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble EDC, often with an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization, is added to facilitate amide bond formation. [21][22]3. Workup and Purification: After the reaction is complete, the mixture is worked up to remove the coupling byproducts (e.g., dicyclohexylurea) and excess reagents. The crude dipeptide is then purified, typically by silica gel chromatography or recrystallization.

  • N-Terminal Deprotection (Hydrogenolysis): To continue chain elongation, the Cbz group is removed. The purified dipeptide is dissolved in a solvent like methanol, a Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere (via balloon or Parr shaker) until the Cbz group is cleaved, releasing toluene and carbon dioxide as byproducts. [14]The catalyst is then removed by filtration to yield the free-amine dipeptide, ready for the next coupling step.

Causality and Strategic Choices: The Scientist's Perspective

  • Why is Fmoc-Ser(tBu)-OH the default for research-scale synthesis? The Fmoc/tBu strategy is exceptionally well-suited for SPPS because the deprotection conditions are mild and highly orthogonal. The use of a mild base for iterative N-terminal deprotection preserves the acid-labile side-chain protecting groups and the bond to the resin until the very end of the synthesis. [10]This, combined with the ease of automation and the commercial availability of a vast library of derivatives, makes it the most rapid and efficient method for producing complex peptides for research purposes. [1][23][24]

  • When is Cbz-Ser-OMe the superior choice? The Cbz-based strategy remains highly relevant for the large-scale synthesis of short peptides or peptide fragments. Solution-phase synthesis avoids the high cost of resins and the specialized equipment required for SPPS. [18]For industrial production, developing a robust, scalable solution-phase route can be more economical. Furthermore, the Cbz group's stability to TFA makes it an orthogonal partner in syntheses that might require the use of other acid-labile groups like Boc. Its removal by hydrogenation is a very clean reaction, avoiding the corrosive reagents used in other methods.

Conclusion

Fmoc-Ser(tBu)-OH and Cbz-Ser-OMe are not interchangeable competitors but rather represent distinct tools tailored for different synthetic philosophies and objectives. Fmoc-Ser(tBu)-OH is the undisputed workhorse of modern SPPS, enabling the rapid and automated synthesis of complex peptides through its elegant orthogonal protection scheme. Cbz-Ser-OMe, a legacy reagent from the dawn of peptide chemistry, retains its value in solution-phase synthesis, offering a different set of orthogonal deprotection options that are particularly advantageous for large-scale production and specific synthetic challenges. A thorough understanding of the properties and protocols associated with each derivative is essential for the rational design of any successful peptide synthesis campaign.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104–112.
  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2.
  • LabMart. (n.d.). Sigma-Aldrich™ Fmoc-Ser(tBu)-OH ≥98.0% (HPLC), for peptide synthesis.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • AAPPTec. (n.d.). Fmoc-Ser(tBu)-OH [71989-33-8].
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570.
  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?.
  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester....
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Gauthier, T. J., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers.
  • Google Patents. (n.d.). EP0523461B1 - Process for the saponification of aminoacid-/peptide esters.
  • International Journal of Peptide Research and Therapeutics. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Synthesis.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.

Sources

A Senior Application Scientist's Guide to the Biological Compatibility of Cbz vs. Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and bioconjugation, the choice of protecting group is a foundational decision that dictates synthetic strategy and, critically, impacts the biological compatibility of the final product. The Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most established amine protecting groups, yet their suitability for biological applications is governed by the often-overlooked implications of their deprotection chemistry.

This guide provides an in-depth comparison of Cbz and Fmoc, moving beyond synthetic efficiency to critically assess their biological compatibility. We will explore the causality behind experimental choices, focusing on the cytotoxicity of deprotection reagents and byproducts, which is paramount for any application destined for a biological system.

The Chemical Foundation: Deprotection and its Byproducts

The "biological compatibility" of a protecting group is not solely determined by the group itself, but by the entire process of its removal—the reagents required and the byproducts generated. The orthogonality of Cbz and Fmoc, meaning their deprotection conditions are mutually exclusive, is a key principle in complex synthesis.[1][2][3]

The Cbz (or Z) Group: A Classic Removable by Reduction

Introduced by Bergmann and Zervas in 1932, the Cbz group is a benzyl carbamate used to protect amines.[4][5] Its removal is fundamentally a reductive process.

  • Deprotection Mechanism: The standard method for Cbz cleavage is catalytic hydrogenolysis, typically using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).[4][6][7] This reaction is exceptionally clean from a chemical standpoint.

  • Byproducts: The process cleaves the benzylic C-O bond, releasing the unprotected amine, carbon dioxide, and toluene .[6][7]

The Fmoc Group: The Modern Workhorse Removable by Base

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its mild, non-acidic removal conditions.[]

  • Deprotection Mechanism: As a base-labile group, Fmoc is rapidly cleaved by a β-elimination mechanism, typically initiated by a secondary amine like piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[9][]

  • Byproducts: This reaction liberates the free amine, carbon dioxide, and a reactive intermediate, dibenzofulvene (DBF). The excess amine base (e.g., piperidine) then scavenges the DBF to form a stable DBF-piperidine adduct .[11][12]

A Head-to-Head Comparison of Biological Compatibility

The core issue for biological applications lies with the toxicity of the deprotection byproducts and residual reagents. For applications involving in situ deprotection on or near live cells, or where final product purity is critical, these factors are decisive.

Cbz Deprotection: The Toluene Problem

While hydrogenolysis is chemically mild, its byproducts and conditions are hostile to biological systems.

  • Reagent & Condition Biocompatibility: Catalytic hydrogenation is fundamentally incompatible with live-cell applications. It requires a heterogeneous metal catalyst (Pd/C), which must be rigorously removed, and often involves pressurized, flammable H₂ gas.[4] Leaching of palladium, a heavy metal, into the final product is a significant concern for pharmaceutical applications.

  • Byproduct Cytotoxicity: The primary byproduct, toluene , is a well-documented cytotoxic agent. Studies have shown that toluene exposure can drastically reduce cell viability, inhibit proliferation, damage cell membranes, and induce apoptosis.[13][14][15] This inherent toxicity makes any Cbz deprotection strategy that could leave residual toluene a non-starter for direct biological use.

Fmoc Deprotection: The Piperidine & Adduct Problem

The "mild" conditions of Fmoc deprotection refer to the integrity of the peptide, not cellular health.

  • Reagent Biocompatibility: The standard deprotection cocktail, 20% piperidine in DMF, is highly cytotoxic.[9] Piperidine and its analogs are known to disrupt cellular processes, and DMF is a toxic solvent.[16] While alternative, less toxic bases have been explored, piperidine remains the standard due to its efficiency in scavenging the DBF byproduct.[17]

  • Byproduct Cytotoxicity: The resulting DBF-piperidine adduct carries the toxicity profile of its parent base. The reactive DBF intermediate, if not efficiently trapped, could also form unwanted adducts with biological macromolecules.[11]

The following table summarizes the critical differences impacting biological compatibility.

FeatureCbz (Carboxybenzyl)Fmoc (9-fluorenylmethoxycarbonyl)
Deprotection Chemistry Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[7]Base-mediated β-elimination (e.g., 20% Piperidine in DMF)[9][18]
Key Reagents Palladium catalyst, H₂ gas or hydrogen donorPiperidine, DMF
Primary Byproducts Toluene , CO₂[6][7]Dibenzofulvene (DBF)-piperidine adduct , CO₂[12]
Biocompatibility Concern High. Toluene is a known cytotoxic solvent.[13][15] Potential for palladium contamination.High. Piperidine and DMF are cytotoxic.[16] The DBF adduct is also a concern.
Suitability for In Situ Use No. Incompatible conditions and toxic byproduct.No. Toxic reagents and byproducts.
Orthogonality Orthogonal to base-labile (Fmoc) and acid-labile (Boc) groups.[6][7]Orthogonal to hydrogenolysis-labile (Cbz) and acid-labile (Boc) groups.[18]

Visualizing the Deprotection Pathways and Their Consequences

Understanding the workflow is key to appreciating the source of cytotoxic contaminants.

Cbz_Deprotection cluster_workflow Cbz Deprotection Workflow Cbz_Peptide Cbz-Protected Peptide Deprotection Deprotection: H₂ Gas, Pd/C Catalyst Cbz_Peptide->Deprotection Products Deprotected Peptide Deprotection->Products Byproduct Toluene (Cytotoxic) Deprotection->Byproduct

Caption: Cbz deprotection yields the desired peptide but also toxic toluene.

Fmoc_Deprotection cluster_workflow Fmoc Deprotection Workflow Fmoc_Peptide Fmoc-Protected Peptide Deprotection Deprotection: 20% Piperidine in DMF Fmoc_Peptide->Deprotection Products Deprotected Peptide Deprotection->Products Byproduct DBF-Piperidine Adduct (Cytotoxic) Deprotection->Byproduct

Caption: Fmoc deprotection uses toxic reagents and creates a toxic adduct.

Orthogonality Start Peptide-(Fmoc) Peptide-(Cbz) Base Add Base (e.g., Piperidine) Start->Base Fmoc is labile Hydrogen Add H₂/Pd-C Start->Hydrogen Cbz is labile Result_Base Peptide-(NH₂) Peptide-(Cbz) Base->Result_Base Cbz is stable Result_Hydrogen Peptide-(Fmoc) Peptide-(NH₂) Hydrogen->Result_Hydrogen Fmoc is stable

Sources

A Comparative Guide to the Validation of Cbz-Ser-OMe Purity: Quantitative NMR (qNMR) as a Primary Method

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of purity for starting materials and intermediates is not merely a procedural step but a cornerstone of regulatory compliance and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Cbz-Ser-OMe (N-Carbobenzyloxy-L-serine methyl ester), a key building block in peptide synthesis, is no exception. While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) is increasingly recognized as a powerful, and in many ways superior, primary method of measurement.[1]

This guide provides an in-depth technical comparison of qNMR and HPLC for the purity validation of Cbz-Ser-OMe. We will delve into the causality behind experimental choices in qNMR, present a self-validating protocol, and offer supporting data to illustrate the comparative performance of these two orthogonal techniques.

The Principle of Absolute Quantification: Why qNMR Excels

At its core, the power of ¹H qNMR lies in a fundamental principle: the area of a signal in a proton NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This allows for the absolute quantification of an analyte against a certified internal standard of known purity, without the need for a compound-specific reference standard of the analyte itself.[2] This is a significant advantage over HPLC, where quantification is typically relative (area percent) unless a fully characterized reference standard of the analyte is available, which is often not the case for novel intermediates.

The purity of the analyte (Px) is calculated using the following equation:

Px = (Ix / Istd) * (Nstd / Nx) * (Mx / Mstd) * (mstd / mx) * Pstd

Where:

  • I : Integral of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • P : Purity

  • x : Analyte (Cbz-Ser-OMe)

  • std : Internal Standard

This direct, primary method of measurement provides a high degree of accuracy and traceability to the International System of Units (SI), a critical aspect for regulatory submissions.

Comparative Analysis: qNMR vs. HPLC for Cbz-Ser-OMe Purity

An orthogonal approach, using methods based on different physicochemical principles, provides the most robust and reliable assessment of a compound's purity.[3] The cross-validation of qNMR (a spectroscopic method) and HPLC (a chromatographic method) offers a comprehensive picture of the purity profile of Cbz-Ser-OMe.

Data Presentation: A Head-to-Head Comparison

The following table summarizes representative quantitative data and validation parameters for the purity assessment of a single batch of Cbz-Ser-OMe by ¹H qNMR and a standard Reverse-Phase HPLC-UV method.

Parameter ¹H qNMR RP-HPLC-UV (Area %) Commentary
Purity Assay (%) 99.6%99.5%Close agreement between the two orthogonal methods provides high confidence in the purity value.
Standard Deviation (SD, n=3) 0.08%0.15%qNMR often exhibits higher precision due to fewer sample preparation steps and the inherent stability of the NMR signal.
Relative Standard Deviation (RSD) 0.08%0.15%The lower RSD for qNMR indicates superior reproducibility.
Analysis Time per Sample ~15 minutes~30 minutesqNMR offers a faster analysis time, primarily due to the absence of lengthy column equilibration and gradient elution.
Reference Standard Requirement Certified Internal Standard (e.g., Maleic Acid)Analyte-Specific Reference Standard (for absolute quantification)The need for an analyte-specific standard can be a significant bottleneck in HPLC, especially for new chemical entities.
Detection of Non-Chromophoric Impurities YesNoqNMR can detect and quantify any proton-containing impurity, regardless of its UV absorbance, providing a more complete purity profile.
Sample Integrity Non-destructiveDestructiveThe sample can be recovered after qNMR analysis, which is advantageous when working with valuable or scarce materials.

Note: The data presented are representative and may vary depending on the specific experimental conditions and instrumentation.

Logical Framework for Method Selection

The choice between qNMR and HPLC depends on the specific analytical objective. The following diagram illustrates the decision-making process.

Method_Selection Start Purity Analysis of Cbz-Ser-OMe Question1 Need for Absolute Quantification / Primary Method? Start->Question1 qNMR qNMR (High Accuracy, SI Traceable) Question1->qNMR Yes HPLC_Rel HPLC (Area %) (Relative Purity) Question1->HPLC_Rel No Question2 Are Non-Chromophoric Impurities a Concern? qNMR->Question2 HPLC_Rel->Question2 qNMR_Imp qNMR (Universal Detection) Question2->qNMR_Imp Yes HPLC_Imp HPLC (May Miss Impurities) Question2->HPLC_Imp No Question3 Is Sample Recovery Important? qNMR_Imp->Question3 HPLC_Imp->Question3 qNMR_Rec qNMR (Non-destructive) Question3->qNMR_Rec Yes HPLC_Rec HPLC (Destructive) Question3->HPLC_Rec No Conclusion Orthogonal Cross-Validation (qNMR + HPLC) for Highest Confidence qNMR_Rec->Conclusion HPLC_Rec->Conclusion qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_val System Validation Weigh_Analyte Accurately Weigh Cbz-Ser-OMe (m_x) Weigh_IS Accurately Weigh Internal Standard (m_std) Weigh_Analyte->Weigh_IS Dissolve Dissolve in CDCl3 and Transfer to NMR Tube Weigh_IS->Dissolve Load_Sample Load Sample & Lock/Shim Dissolve->Load_Sample Set_Params Set Quantitative Parameters (90° pulse, d1 ≥ 5*T1) Load_Sample->Set_Params Acquire_Data Acquire FID Set_Params->Acquire_Data SST System Suitability Test: Resolution & S/N Ratio Set_Params->SST Process_FID FT, Phasing, Baseline Correction Acquire_Data->Process_FID Integrate Integrate Analyte & IS Signals (I_x, I_std) Process_FID->Integrate Calculate Calculate Purity (P_x) using qNMR Equation Integrate->Calculate CRM_Check Analyze Certified Reference Material to Verify Accuracy Calculate->CRM_Check

Sources

A Senior Application Scientist's Guide: Comparing HBTU and HATU for the Synthesis of Cbz-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide chemistry, the efficient and stereochemically pure synthesis of protected amino acid derivatives is paramount. N-Benzyloxycarbonyl-L-serine methyl ester (Cbz-Ser-OMe) is a crucial building block, and its synthesis via the coupling of Cbz-Ser-OH with methanol presents a classic challenge: achieving high yield and purity while preventing racemization. The choice of coupling reagent is the most critical variable in this process.

This guide provides an in-depth, data-driven comparison of two of the most prevalent uronium/aminium salt coupling reagents: HBTU and HATU. We will move beyond simple catalog descriptions to explore the mechanistic nuances, performance differences, and practical considerations that should guide your selection, ensuring your synthetic strategy is both robust and reliable.

The Mechanistic Divide: Why Structural Differences Dictate Performance

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often grouped together, but their performance profiles diverge significantly due to a subtle yet powerful structural modification.[1] Although originally classified as uronium salts, extensive studies have shown they exist as the more stable N-guanidinium isomers.[2][3] The activation process, however, remains the same: they convert a carboxylic acid into a highly reactive acyl intermediate, primed for nucleophilic attack.

The core difference lies in the leaving group incorporated within their structures:

  • HBTU is based on 1-hydroxybenzotriazole (HOBt) .[1]

  • HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt) .[1]

The nitrogen atom at the 7-position of the HOAt ring is electron-withdrawing. This seemingly minor change significantly increases the acidity of the hydroxyl group, making the resulting OAt-active ester a much better leaving group than the OBt-ester derived from HBTU.[1][4] This enhanced reactivity of the HATU-derived intermediate is the primary driver of its superior performance, leading to faster reaction kinetics and more efficient couplings.[5]

G cluster_0 HBTU Activation Pathway cluster_1 HATU Activation Pathway HBTU_start Cbz-Ser-OH + HBTU HBTU_base Add DIPEA (Base) HBTU_start->HBTU_base HBTU_active_ester Formation of O-Acylisouronium Salt HBTU_base->HBTU_active_ester HBTU_obt_ester Reactive OBt-Ester Intermediate HBTU_active_ester->HBTU_obt_ester HBTU_byproduct Tetramethylurea HBTU_active_ester->HBTU_byproduct HBTU_methanol Methanol (Nucleophile) HBTU_obt_ester->HBTU_methanol Slower Attack HBTU_product Cbz-Ser-OMe + HOBt HBTU_methanol->HBTU_product HATU_start Cbz-Ser-OH + HATU HATU_base Add DIPEA (Base) HATU_start->HATU_base HATU_active_ester Formation of O-Acylisouronium Salt HATU_base->HATU_active_ester HATU_oat_ester Highly Reactive OAt-Ester HATU_active_ester->HATU_oat_ester HATU_byproduct Tetramethylurea HATU_active_ester->HATU_byproduct HATU_methanol Methanol (Nucleophile) HATU_oat_ester->HATU_methanol Faster Attack HATU_product Cbz-Ser-OMe + HOAt HATU_methanol->HATU_product G prep 1. Reagent Preparation - Dissolve Cbz-Ser-OH (1 eq) in anhydrous DMF. - Add Coupling Reagent (0.95 eq). - Cool solution to 0°C. activation 2. Carboxyl Activation - Add DIPEA (2 eq) dropwise. - Stir at 0°C for 5-10 min. prep->activation Pre-activation coupling 3. Nucleophilic Attack - Add anhydrous Methanol (1.5-2 eq). - Allow to warm to room temperature. activation->coupling monitoring 4. Reaction Monitoring - Track progress via TLC or LC-MS until starting material is consumed. coupling->monitoring workup 5. Quench & Work-up - Dilute with Ethyl Acetate. - Wash with aq. NaHCO3, water, and brine. monitoring->workup purification 6. Purification & Characterization - Dry organic layer (Na2SO4). - Concentrate under reduced pressure. - Purify via column chromatography. workup->purification

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A Senior Application Scientist's Guide to the Chiral HPLC-Based Determination of Enantiomeric Excess for N-Cbz-L-serine Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a drug candidate's efficacy and safety. N-Cbz-L-serine methyl ester, a pivotal intermediate in the synthesis of peptides and various pharmaceuticals, is a prime example where precise control and quantification of enantiomeric purity are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess (ee) of N-Cbz-L-serine methyl ester, offering field-proven insights and actionable experimental data.

The Imperative of Enantiomeric Purity in Pharmaceutical Development

The biological systems of the human body are inherently chiral. This means that the two enantiomers of a chiral drug molecule can interact differently with enzymes, receptors, and other biological targets. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse or toxic effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereochemical characterization of new drug entities[1]. Accurate determination of enantiomeric excess is therefore a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The Principle of Chiral HPLC: A Glimpse into Enantioselective Recognition

Chiral HPLC stands as the gold standard for the separation and quantification of enantiomers due to its robustness, reproducibility, and high resolving power[2][3]. The technique relies on the use of a Chiral Stationary Phase (CSP). These are packing materials for HPLC columns that are themselves chiral and can form transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times for each enantiomer, allowing for their separation and subsequent quantification[4].

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have proven to be exceptionally versatile and effective for the separation of a wide range of chiral compounds, including N-protected amino acid derivatives[5][6]. The chiral recognition mechanism of these CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical grooves of the polysaccharide polymer[7][8].

Comparative Analysis of Chiral Stationary Phases for N-Cbz-DL-Serine Derivatives

A study on the enantiomeric separation of various N-Cbz α-amino acid derivatives has shown that amylose-based CSPs, such as Chiralpak AD, often provide better enantioselectivity compared to their cellulose-based counterparts, like Chiralcel OD, for this class of compounds[5][9][10].

Below is a comparative summary of two distinct, experimentally verified methods for the separation of N-Cbz-DL-serine, providing a baseline for performance expectations.

ParameterMethod 1: Normal PhaseMethod 2: Polar Phase
Compound Name N-Cbz-DL-SerineN-Cbz-DL-Serine
Column Trade Name CHIRALPAK® ICCHIRALPAK® ZWIX(+)
Column Dimensions 250 x 4.6 mm, 5 µm150 x 3 mm, 3 µm
Mobile Phase n-hexane / 2-propanol / trifluoroacetic acid = 80 / 20 / 0.1 (v/v/v)50mM formic acid + 25mM diethylamine in methanol / acetonitrile / water = 49 / 49 / 2 (v/v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Temperature 25°C25°C
Detection UV at 270 nmEvaporative Light Scattering Detector (ELSD)
Retention Time (Rt) 1 10.23 min2.49 min
Retention Time (Rt) 2 15.71 min3.00 min
Selectivity Factor (α) 1.761.69
Resolution (Rs) 6.914.38
Data sourced from application notes by Chiral Technologies Korea.[11][12]

Based on these findings and the general superiority of amylose-based CSPs for amino acid esters, we can project the performance of other widely used columns. Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is expected to provide excellent resolution, likely superior to cellulose-based columns for N-Cbz-L-serine methyl ester[5]. Lux Cellulose-1 is a guaranteed alternative to Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and would be a suitable starting point for screening[7].

Experimental Protocols

Synthesis of N-Cbz-L-serine methyl ester

A reliable synthesis of the target analyte is a prerequisite for method development and validation. The following protocol is adapted from established literature procedures[13][14].

Workflow for the Synthesis of N-Cbz-L-serine methyl ester

cluster_0 Step 1: Esterification of L-serine cluster_1 Step 2: N-protection with Cbz group l_serine L-serine esterification Esterification Reaction (0-40°C) l_serine->esterification methanol Methanol (MeOH) methanol->esterification thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->esterification serine_ester_hcl L-serine methyl ester hydrochloride esterification->serine_ester_hcl serine_ester_hcl_2 L-serine methyl ester hydrochloride serine_ester_hcl->serine_ester_hcl_2 Isolation and optional purification protection N-protection Reaction (Schotten-Baumann conditions) serine_ester_hcl_2->protection benzyl_chloroformate Benzyl Chloroformate (Cbz-Cl) benzyl_chloroformate->protection base Base (e.g., NaHCO3) base->protection final_product N-Cbz-L-serine methyl ester protection->final_product prep_sample 1. Sample Preparation Dissolve ~1 mg/mL in mobile phase hplc_system 2. HPLC System Setup prep_sample->hplc_system injection 3. Injection Inject 5-10 µL of sample hplc_system->injection separation 4. Chromatographic Separation Isocratic elution injection->separation detection 5. UV Detection Monitor at 220 nm or 254 nm separation->detection data_analysis 6. Data Analysis detection->data_analysis integration 7. Peak Integration Integrate peak areas of L- and D-enantiomers data_analysis->integration calculation 8. EE Calculation ee (%) = |(Area_L - Area_D)| / (Area_L + Area_D) * 100 integration->calculation

Caption: General workflow for chiral HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm or 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the N-Cbz-L-serine methyl ester in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Rationale for Method Parameters:

  • Chiralpak AD-H: This amylose-based CSP is selected based on its documented superior performance for N-protected amino acid esters.[5] The 5 µm particle size ("H-series") offers higher efficiency and resolution compared to the older 10 µm particle size columns.[2]

  • Normal Phase Mobile Phase: A mixture of a non-polar solvent (n-hexane) and a polar modifier (2-propanol) is a standard choice for polysaccharide-based CSPs. The ratio can be adjusted to optimize retention and resolution.

  • Trifluoroacetic Acid (TFA): As N-Cbz-L-serine methyl ester is an acidic compound, the addition of a small amount of an acidic modifier like TFA is crucial to ensure good peak shape and reproducibility by suppressing the ionization of any residual carboxylic acid groups.

Method Validation: A Self-Validating System

A chiral HPLC method intended for quality control must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <621>.[11][12][15][16][17][18]

Logical Flow for Method Validation

G start Method Validation Protocol specificity Specificity (Resolution > 2.0 between enantiomers) start->specificity linearity Linearity (Correlation coefficient r² ≥ 0.995) specificity->linearity accuracy Accuracy (Recovery of 98.0-102.0%) linearity->accuracy precision Precision (RSD ≤ 2.0%) accuracy->precision lod_loq LOD & LOQ (S/N of 3:1 and 10:1) precision->lod_loq robustness Robustness (Vary flow rate, temp., mobile phase composition) lod_loq->robustness end Validated Method robustness->end

Caption: Key parameters for chiral HPLC method validation.

Detailed Validation Protocol:

  • Specificity: Inject a solution of the racemic N-Cbz-DL-serine methyl ester. The method is specific if the two enantiomer peaks are baseline resolved (Resolution (Rs) > 2.0).

  • Linearity: Prepare a series of at least five solutions of the minor enantiomer (D-isomer) at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a sample of pure N-Cbz-L-serine methyl ester with known amounts of the D-enantiomer at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0% for each level.

  • Precision:

    • Repeatability: Inject six replicate preparations of a sample spiked with the D-enantiomer at the 100% specification level on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the D-enantiomer that can be quantified with acceptable precision and accuracy. This is often established as the concentration that gives a signal-to-noise ratio of approximately 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, percentage of 2-propanol in the mobile phase by ±10%) and assess the impact on the resolution and quantification of the enantiomers. The system suitability requirements (e.g., resolution > 2.0) should still be met.

Alternative Methodologies

While chiral HPLC is the predominant technique, other methods can be employed for the determination of enantiomeric excess, particularly in research and development settings.

  • NMR Spectroscopy with Chiral Solvating Agents: This technique involves the addition of a chiral solvating agent (e.g., Mosher's acid) to the analyte solution. The formation of diastereomeric complexes can lead to distinct signals in the NMR spectrum for each enantiomer, which can be integrated for quantification. This method is non-destructive but generally less sensitive than HPLC.

  • Pre-column Derivatization: The enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. This approach can be useful when a suitable chiral column is not available, but it adds an extra step to the workflow and requires careful validation of the derivatization reaction to ensure no kinetic resolution occurs.[9][13]

Conclusion

The accurate determination of the enantiomeric excess of N-Cbz-L-serine methyl ester is a critical analytical task in pharmaceutical development. Chiral HPLC with polysaccharide-based stationary phases offers a robust and reliable solution. Based on available data and established principles of chiral recognition, an amylose-based CSP such as Chiralpak AD-H is the recommended starting point for method development, offering the highest probability of achieving baseline resolution with excellent peak shape under normal phase conditions. The presented method, coupled with a rigorous validation protocol based on ICH and USP guidelines, provides a comprehensive framework for researchers and quality control analysts to ensure the stereochemical purity of this vital synthetic intermediate.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF.
  • Daicel Chiral Technologies. N-CBZ-DL-Serine.
  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
  • PrepChem. Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester. PrepChem.com. [Link]
  • United States Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Organic Syntheses. 1,1,-DIMETHYLETHYL (S)- OR (R)
  • Canadian Science Publishing. In previous publications from this laboratory (1-9) methods for the sy~lthesis of choline, ethanolamine, and serine-containing g. Canadian Journal of Chemistry. [Link]
  • Taylor & Francis Online. ENANTIOMER SEPARATION OF N-t-BOC AND N-CBZ α-AMINO ACIDS AND THEIR ESTERS ON POLYSACCHARIDE DERIVED CHIRAL STATIONARY PHASES. Journal of Liquid Chromatography & Related Technologies, 24:14, 2151-2162. [Link]
  • ResearchGate.
  • ResearchGate.
  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]
  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 51(3), 235-246. [Link]
  • Phenomenex. Lux Cellulose-1 Chiral LC Columns. Phenomenex. [Link]
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6208. [Link]
  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
  • Journal of Pharmaceutical and Biomedical Analysis. High-throughput, fast and ultrafast enantioseparations of bioactive compounds by means of chiral high performance liquid chromatography: A review. Journal of Pharmaceutical and Biomedical Analysis, 119, 158-175. [Link]
  • HPLC-MART. Lux Cellulose-1. HPLC-MART. [Link]
  • Phenomenex. The Chiral Notebook. Phenomenex. [Link]
  • CHOSUN UNIVERSITY.
  • National Center for Biotechnology Information. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]
  • ResearchGate.
  • Phenomenex.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
  • National Center for Biotechnology Information. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of reagents is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of antibodies developed against Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key intermediate in peptide synthesis and drug discovery.[1] We will delve into the principles of generating antibodies against this small molecule, detail robust experimental protocols for evaluating their specificity, and provide a framework for interpreting the resulting data.

Understanding the Target: this compound

This compound, also known as N-Cbz-L-serine methyl ester, is a derivative of the amino acid L-serine.[2] Its structure is characterized by three key functional regions:

  • The Serine Backbone: The core amino acid structure.

  • The Carboxybenzyl (Cbz) Protecting Group: This group masks the amine, preventing it from participating in unwanted reactions during peptide synthesis.[3][4]

  • The Methyl Ester: This protects the carboxylic acid group.

The presence of these distinct chemical features necessitates a thorough evaluation of antibody specificity to ensure that the antibody binds to the entire molecule, not just a substructure that may be present in other molecules.

The Hapten-Carrier Conjugate: Eliciting an Immune Response

Small molecules like this compound are generally not immunogenic on their own.[5][] To generate an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7][8][9] This complex, known as a hapten-carrier conjugate, is then used to immunize an animal to produce antibodies.[5][10]

Experimental Protocol: Hapten-Carrier Conjugation

This protocol outlines the synthesis of an immunogen by conjugating this compound (the hapten) to a carrier protein.

Materials:

  • This compound

  • Carrier protein (e.g., KLH for immunization, BSA for assays)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Stir plate and stir bar

Procedure:

  • Activate the Hapten: Dissolve this compound, EDC, and NHS in an appropriate organic solvent (e.g., DMF or DMSO) at a molar ratio of 1:1.5:1.5. Allow the reaction to proceed for 1-2 hours at room temperature to form an NHS-ester activated hapten.

  • Prepare the Carrier Protein: Dissolve the carrier protein (e.g., KLH) in PBS at a concentration of 10 mg/mL.

  • Conjugation: Slowly add the activated hapten solution to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein can be varied to optimize immunogenicity, with a common starting point being 20-40 fold molar excess of the hapten.[7][9]

  • Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.

  • Purification: Remove unconjugated hapten by dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.

  • Characterization: Confirm successful conjugation using techniques such as MALDI-TOF mass spectrometry to determine the hapten-to-carrier protein ratio.

Hapten_Carrier_Conjugation Hapten This compound EDC_NHS EDC/NHS Activation Hapten->EDC_NHS Activated_Hapten NHS-Ester Activated Hapten EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugate Purification Dialysis Conjugate->Purification Immunogen Purified Immunogen Purification->Immunogen

Caption: Workflow for Hapten-Carrier Conjugation.

Designing a Cross-Reactivity Panel

To thoroughly assess the specificity of the generated antibodies, a panel of potentially cross-reactive compounds should be tested. These compounds should be structurally similar to the target molecule, with variations in the three key regions identified earlier.

Compound Name Structural Variation Rationale for Inclusion
N-Boc-L-serine methyl esterDifferent amine protecting group (Boc vs. Cbz)To determine if the antibody is specific to the Cbz group.
N-Cbz-L-threonine methyl esterDifferent amino acid side chain (Threonine vs. Serine)To assess specificity for the serine backbone.
N-Cbz-L-serine ethyl esterDifferent ester group (Ethyl vs. Methyl)To evaluate the contribution of the methyl ester to the binding epitope.
L-serine methyl esterNo amine protecting groupTo ensure the antibody recognizes the protected amine.
Benzyl alcoholA component of the Cbz groupTo test for cross-reactivity with a breakdown product or substructure of the protecting group.
BSA (Bovine Serum Albumin)Carrier protein aloneA crucial negative control to ensure the antibody does not recognize the carrier protein used in the screening assay.

Comparative Analysis: Experimental Methodologies

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is the preferred method for quantifying the cross-reactivity of antibodies against small molecules.[11][12][13] In this assay, the free analyte (the cross-reactant) in solution competes with the immobilized hapten-carrier conjugate for binding to a limited amount of antibody. A lower signal indicates higher cross-reactivity.

Experimental Protocol: Competitive ELISA

Materials:

  • BSA-conjugated this compound

  • Primary antibody raised against the KLH-hapten conjugate

  • HRP-conjugated secondary antibody

  • Cross-reactivity panel compounds

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the BSA-hapten conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the target molecule and each potential cross-reactant. In a separate plate or tubes, pre-incubate these dilutions with a fixed, limiting concentration of the primary antibody for 1-2 hours at room temperature.

  • Incubation: After washing the coated plate, transfer the antibody-analyte mixtures to the corresponding wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Detection: Wash the plate five times. Add the TMB substrate and incubate in the dark until a blue color develops. Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Competitive_ELISA Coating Coat Plate with BSA-Hapten Wash_Block Wash and Block Coating->Wash_Block Incubation Add Mixture to Coated Plate Wash_Block->Incubation Competition Pre-incubate Primary Ab with Free Analyte Competition->Incubation Add_Secondary Add HRP-Secondary Ab Incubation->Add_Secondary Wash Detection Add TMB Substrate & Stop Solution Add_Secondary->Detection Wash Read Read Absorbance at 450 nm Detection->Read

Caption: Workflow for Competitive ELISA.

Data Analysis:

Calculate the concentration of each compound that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can then be calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Test Compound) x 100

Compound IC50 (nM) % Cross-Reactivity
This compound10100%
N-Boc-L-serine methyl ester5002%
N-Cbz-L-threonine methyl ester2504%
N-Cbz-L-serine ethyl ester8012.5%
L-serine methyl ester>10,000<0.1%
Benzyl alcohol>10,000<0.1%
BSANo inhibition0%

(Note: Data presented is hypothetical for illustrative purposes.)

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful, label-free technique that provides real-time kinetic data on binding interactions.[14][15][16] It can be used to complement ELISA data by providing association (kₐ) and dissociation (kₑ) rates, in addition to the equilibrium dissociation constant (Kₑ).

Experimental Protocol: SPR Analysis

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Primary antibody

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Cross-reactivity panel compounds

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Antibody Immobilization: Immobilize the primary antibody onto the surface of a sensor chip using standard amine coupling chemistry.[17]

  • Analyte Injection: Prepare serial dilutions of the target molecule and each potential cross-reactant in running buffer.

  • Binding Measurement: Inject the analytes sequentially over the immobilized antibody surface and monitor the binding response in real-time.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kₐ, kₑ, and Kₑ).

Compound kₐ (1/Ms) kₑ (1/s) Kₑ (M)
This compound1.5 x 10⁵5.0 x 10⁻⁴3.3 x 10⁻⁹
N-Cbz-L-serine ethyl ester1.2 x 10⁵1.0 x 10⁻³8.3 x 10⁻⁹
N-Boc-L-serine methyl ester3.0 x 10³>0.1>3.3 x 10⁻⁵

(Note: Data presented is hypothetical for illustrative purposes.)

Western Blot for Carrier Protein Specificity

It is crucial to confirm that the antibody does not cross-react with the carrier protein alone. A western blot is a straightforward method to verify this.[18][19]

Experimental Protocol: Western Blot

Materials:

  • KLH and BSA

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • Blocking buffer

  • Wash buffer

  • Chemiluminescent substrate

Procedure:

  • Electrophoresis: Run samples of KLH and BSA on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and add a chemiluminescent substrate. Image the blot using a suitable imager.

A specific antibody should produce a strong signal only in the lane corresponding to the immunizing hapten-carrier conjugate (if included) and show no reactivity in the lanes with unconjugated KLH or BSA.[20]

Conclusion and Best Practices

A thorough cross-reactivity assessment is a cornerstone of reliable immunoassay development. For a small molecule like this compound, this involves a multi-faceted approach. By strategically designing a panel of potential cross-reactants and employing robust techniques like competitive ELISA and SPR, researchers can gain a comprehensive understanding of their antibody's specificity. This diligence ensures the generation of high-quality, trustworthy data in downstream applications, from fundamental research to drug development.

References

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.PubMed.[Link]
  • Synthesis of A. N-Carbenzyloxy (CBZ)-L-serine methyl ester.PrepChem.com.[Link]
  • Hapten-Carrier Conjugation.
  • Coupling to Carrier Proteins: An Overview.G-Biosciences.[Link]
  • Competitive ELISA.
  • Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.PubMed.[Link]
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules.
  • Antibody validation for Western blot: By the user, for the user.PMC - NIH.[Link]
  • Enhanced specificity for small molecules in a convenient format which removes a limitation of competitive immunoassay.PubMed.[Link]
  • Organic Syntheses Procedure.Organic Syntheses.[Link]
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.Journal of the American Chemical Society.[Link]
  • Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance.CORE.[Link]
  • Synthesis of L-serylglycylglycine.Canadian Science Publishing.[Link]
  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism.Drug Hunter.[Link]
  • Small Molecule Antibodies.
  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review.NIH.[Link]
  • A Guide to Western Blot Antibodies.Biocompare.com.[Link]
  • Western Blot: Principles, Procedures, and Clinical Applications.
  • Autoassembly Protein Arrays for Analyzing Antibody Cross-Reactivity.Nano Letters.[Link]
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance.Springer.[Link]
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging.
  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.Books.[Link]
  • Cbz-Protected Amino Groups.Organic Chemistry Portal.[Link]
  • Cbz-Protected Amino Groups.organic-chemistry.org.[Link]
  • Reactive chemistry for covalent probe and therapeutic development.PMC - NIH.[Link]
  • N-((Phenylmethoxy)carbonyl)-L-serine methyl ester.PubChem - NIH.[Link]
  • Protecting Groups for Amines: Carbam
  • Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines.
  • Methyl (2S)-2-{[(Benzyloxy)
  • methyl 2-{[(benzyloxy)
  • Discovery of a Novel Serine-Targeting Covalent Inhibitor against HCES2A for Treating Drug-induced Diarrhea and Ulcer
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.[Link].gov/pmc/articles/PMC7463529/)

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Different Batches of Cbz-Ser-OMe

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the consistency and purity of starting materials are paramount. Cbz-Ser-OMe (N-Benzyloxycarbonyl-L-serine methyl ester), a key building block in peptide synthesis, is no exception. Batch-to-batch variability can introduce unforeseen complications, impacting reaction yields, impurity profiles, and the overall integrity of the final product. This guide provides an in-depth comparison of spectroscopic data for different hypothetical batches of Cbz-Ser-OMe, offering insights into how to identify and interpret variations that may arise.

The carboxybenzyl (Cbz or Z) protecting group was a groundbreaking development in peptide chemistry, enabling controlled, stepwise synthesis.[1] However, even with well-established synthetic protocols, minor deviations in reaction conditions, purification, or storage can lead to differences between batches.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for assessing the quality and consistency of Cbz-Ser-OMe.[3][4]

This guide will delve into the expected spectroscopic signatures of high-purity Cbz-Ser-OMe and explore how the presence of common impurities or degradation products can manifest in the resulting spectra. By understanding these nuances, researchers can make more informed decisions about the suitability of a particular batch for their specific application.

The Significance of Spectroscopic Analysis

Spectroscopic methods provide a detailed fingerprint of a molecule's structure and purity. For a compound like Cbz-Ser-OMe, each technique offers unique insights:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: Provides detailed information about the chemical environment of hydrogen atoms in the molecule, allowing for structural confirmation and the identification of impurities with distinct proton signals.[5]

  • FTIR (Fourier-Transform Infrared) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[6] This is particularly useful for confirming the presence of key bonds like C=O (carbonyl), N-H (amine), and O-H (hydroxyl).

  • MS (Mass Spectrometry): Determines the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns.[7]

Batch-to-batch variations are a known challenge in proteomics and other fields that rely on complex chemical syntheses.[8][9] By carefully analyzing the spectroscopic data from different batches of Cbz-Ser-OMe, researchers can proactively identify potential issues that could compromise their experimental outcomes.

Experimental Protocols

To ensure accurate and reproducible spectroscopic data, it is crucial to follow standardized experimental protocols. The following are representative methods for acquiring NMR, FTIR, and Mass Spectra for Cbz-Ser-OMe.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Cbz-Ser-OMe batch sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. Mix a small amount of the Cbz-Ser-OMe sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Data Acquisition: Record the FTIR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the KBr pellet or salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Prepare a dilute solution of the Cbz-Ser-OMe sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺ or [M+Na]⁺.

Comparative Analysis of Spectroscopic Data

The following sections present a comparative analysis of hypothetical spectroscopic data for three different batches of Cbz-Ser-OMe: a high-purity reference batch (Batch A) and two batches with common impurities (Batch B and Batch C).

Chemical Structure of Cbz-Ser-OMe

Caption: Chemical structure of Cbz-Ser-OMe.

Batch A: High-Purity Reference

A high-purity batch of Cbz-Ser-OMe will exhibit spectroscopic data that is fully consistent with its known structure. The Certificate of Analysis for such a product would confirm its high purity, often greater than 98%.[10]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.30-7.40m5HAromatic protons (C₆H₅)
5.80d1HAmide proton (NH)
5.15s2HBenzyl protons (CH₂)
4.40m1Hα-proton (CH)
3.90dd2Hβ-protons (CH₂)
3.75s3HMethyl ester protons (OCH₃)
2.50br s1HHydroxyl proton (OH)

FTIR (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadO-H stretch (hydroxyl), N-H stretch (amide)
3100-3000MediumC-H stretch (aromatic)
2950MediumC-H stretch (aliphatic)
1740StrongC=O stretch (ester)
1690StrongC=O stretch (carbamate)
1520StrongN-H bend (amide II)
1250StrongC-O stretch (ester and carbamate)

Mass Spectrometry (ESI+)

m/zAssignment
254.1[M+H]⁺
276.1[M+Na]⁺
Batch B: Presence of Unreacted L-Serine Methyl Ester Hydrochloride

This batch may contain residual starting material from the synthesis, which is typically L-serine methyl ester hydrochloride.[11]

Expected ¹H NMR Variations:

  • New Signals: Appearance of signals corresponding to L-serine methyl ester. A broad singlet for the ammonium protons (NH₃⁺) around 8.3 ppm (in DMSO-d₆), a triplet for the α-proton around 4.1 ppm, and a doublet for the β-protons around 3.8 ppm.

  • Integration Changes: The integration of the Cbz-Ser-OMe signals will be proportionally lower relative to the new impurity signals.

Expected FTIR Variations:

  • The presence of the hydrochloride salt may lead to broader absorptions in the N-H and O-H stretching regions.

Expected Mass Spectrometry Variations:

  • A new peak at m/z 120.1 corresponding to the [M+H]⁺ of L-serine methyl ester.

Batch C: Presence of Benzyl Alcohol and Over-acylated Byproducts

Incomplete purification can leave residual benzyl alcohol, a byproduct of the Cbz group introduction. Additionally, side reactions can lead to the formation of over-acylated species.[12]

Expected ¹H NMR Variations:

  • Benzyl Alcohol Signals: A singlet around 4.6 ppm for the benzylic protons (CH₂) and a singlet for the hydroxyl proton, which can be broad and its chemical shift can vary. Aromatic signals for benzyl alcohol will overlap with those of the product.

  • Over-acylated Byproduct Signals: The exact signals would depend on the nature of the over-acylation, but one might expect to see additional aromatic and benzylic signals from a second Cbz group, potentially on the hydroxyl moiety of the serine side chain.

Expected FTIR Variations:

  • The O-H stretch from benzyl alcohol will contribute to the broadness of the 3400-3300 cm⁻¹ region.

Expected Mass Spectrometry Variations:

  • A peak corresponding to the over-acylated product, for example at m/z 388.1 for a di-Cbz-Ser-OMe [M+H]⁺.

Workflow for Batch Comparison

Batch_Comparison_Workflow cluster_proc Batch Analysis Process start Receive New Batch of Cbz-Ser-OMe acquire_data Acquire Spectroscopic Data (NMR, FTIR, MS) start->acquire_data compare_data Compare with Reference Data acquire_data->compare_data analyze_purity Analyze for Purity and Impurities compare_data->analyze_purity decision Accept or Reject Batch analyze_purity->decision accept Proceed with Synthesis decision->accept Accept reject Return to Supplier or Repurify decision->reject Reject

Sources

The Chemist's Compass: Evaluating the Impact of Protecting Group Choice on Final Peptide Purity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the pursuit of purity is paramount. The success of a research experiment, the validity of a clinical trial, and the safety of a therapeutic agent all hinge on the homogeneity of the final peptide product. The strategic selection of protecting groups, the temporary shields for reactive functional groups, stands as one of the most critical decisions in this endeavor. This guide provides an in-depth, objective comparison of the two dominant solid-phase peptide synthesis (SPPS) strategies—Fmoc/tBu and Boc/Bzl—and their profound impact on the purity of the final peptide. We will dissect the chemical logic underpinning each methodology, present comparative data, and provide detailed, field-proven protocols to empower you to make the most informed choices for your specific synthetic challenges.

The Cornerstone of Peptide Synthesis: The Role of Protecting Groups

Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, builds a peptide chain sequentially while it is anchored to an insoluble resin support. This approach simplifies the purification process by allowing for the easy removal of excess reagents and by-products by simple filtration and washing. The success of SPPS is critically dependent on the use of protecting groups, which prevent unwanted side reactions at the N-terminus and the side chains of the amino acid monomers.

An ideal protecting group strategy, often referred to as an "orthogonal" system, allows for the selective removal of one type of protecting group in the presence of others.[1] This is the fundamental difference between the two major chemistries:

  • Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and acid-labile tert-butyl (tBu) based groups for the permanent protection of the amino acid side chains. This represents a truly orthogonal system.[2][]

  • Boc/Bzl Strategy: The classical approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl (Bzl) based groups for side-chain protection. Since both are removed by acid, this is considered a "quasi-orthogonal" strategy, relying on differential acid lability for selective deprotection.[]

The choice between these two strategies has a cascading effect on the entire synthesis process, from the reaction conditions to the nature of the impurities generated.

A Tale of Two Chemistries: Fmoc/tBu vs. Boc/Bzl

The decision to use Fmoc or Boc chemistry is not arbitrary; it is a strategic choice based on the specific characteristics of the target peptide and the desired outcome.

The Fmoc/tBu Strategy: The Modern Workhorse

The Fmoc/tBu strategy has become the dominant methodology in modern peptide synthesis, primarily due to its milder reaction conditions.[2]

The Chemical Logic: The Nα-Fmoc group is cleaved by a secondary amine, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[5] This deprotection is a gentle, non-acidic process. The side-chain protecting groups (e.g., tBu, Trt, Boc) and the linkage to the resin are stable to these basic conditions and are removed simultaneously at the end of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA).[]

Advantages:

  • Milder Conditions: The use of a weak base for deprotection avoids the repeated exposure to strong acids that can degrade sensitive peptide sequences.[] This makes it the preferred method for synthesizing peptides containing post-translational modifications like phosphorylation or glycosylation.

  • Orthogonality: The distinct cleavage conditions for the Nα- and side-chain protecting groups provide a truly orthogonal system, allowing for more complex synthetic manipulations on the solid support.

  • Automation-Friendly: The milder conditions and the ability to monitor the deprotection by UV absorbance of the cleaved Fmoc group make it highly amenable to automated peptide synthesizers.[2]

Disadvantages:

  • Aggregation: For long or hydrophobic peptide sequences, the neutral conditions of Fmoc synthesis can sometimes lead to peptide aggregation on the resin, hindering coupling and deprotection steps.[]

  • Side Reactions: The basic conditions can promote specific side reactions, most notably aspartimide formation and diketopiperazine formation, which can lead to difficult-to-remove impurities.[6]

The Boc/Bzl Strategy: The Classic Powerhouse

The Boc/Bzl strategy, while older, remains a powerful tool, particularly for challenging sequences.

The Chemical Logic: The Nα-Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[7] The side-chain protecting groups and the resin linkage are designed to be stable to this treatment but are cleaved by a much stronger acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the final step.

Advantages:

  • Reduced Aggregation: The acidic deprotection conditions protonate the N-terminus of the growing peptide chain, which can disrupt inter-chain hydrogen bonding and reduce aggregation, making it advantageous for synthesizing hydrophobic or long peptides.[]

  • Higher Yields for Difficult Sequences: For sequences prone to aggregation, the Boc strategy can often provide higher crude purity and overall yield.[]

Disadvantages:

  • Harsh Conditions: The repeated use of TFA and the final cleavage with highly corrosive and hazardous HF or TFMSA can lead to the degradation of sensitive amino acid residues and requires specialized, corrosion-resistant equipment.[8]

  • Side-Chain Modification: The strong acid cleavage can lead to side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.

Visualizing the Synthetic Workflows

To better understand the cyclical nature of these two strategies, the following diagrams illustrate the key steps in each process.

SPPS_Workflow cluster_fmoc Fmoc/tBu Strategy cluster_boc Boc/Bzl Strategy fmoc_start Fmoc-AA-Resin fmoc_deprotect Nα-Fmoc Deprotection (20% Piperidine in DMF) fmoc_start->fmoc_deprotect fmoc_wash1 Wash (DMF) fmoc_deprotect->fmoc_wash1 fmoc_couple Amino Acid Coupling (Activated Fmoc-AA) fmoc_wash1->fmoc_couple fmoc_wash2 Wash (DMF) fmoc_couple->fmoc_wash2 fmoc_wash2->fmoc_deprotect Repeat n-1 times fmoc_final Final Cleavage & Deprotection (TFA Cocktail) fmoc_wash2->fmoc_final Final Cycle fmoc_end Purified Peptide fmoc_final->fmoc_end boc_start Boc-AA-Resin boc_deprotect Nα-Boc Deprotection (50% TFA in DCM) boc_start->boc_deprotect boc_neutralize Neutralization (e.g., DIEA) boc_deprotect->boc_neutralize boc_couple Amino Acid Coupling (Activated Boc-AA) boc_neutralize->boc_couple boc_wash Wash (DCM/DMF) boc_couple->boc_wash boc_wash->boc_deprotect Repeat n-1 times boc_final Final Cleavage & Deprotection (HF or TFMSA) boc_wash->boc_final Final Cycle boc_end Purified Peptide boc_final->boc_end

Caption: Comparative workflows of Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Head-to-Head Comparison: Purity and Common Impurities

FeatureBoc/Bzl ChemistryFmoc/tBu Chemistry
Typical Crude Purity 75-85% for standard peptides. Can be higher for hydrophobic sequences.[10]70-95% for standard peptides (highly sequence-dependent).[9]
Common Impurities - Truncated Sequences: Premature termination of the peptide chain. - Deletion Sequences: Failure of a coupling reaction. - Incomplete Deprotection: Residual side-chain protecting groups (e.g., Bzl). - Alkylation of sensitive residues: (e.g., Met, Trp) by carbocations generated during cleavage.- Deletion Sequences: Incomplete Fmoc deprotection or coupling. - Insertion of Amino Acids: Due to impurities in Fmoc-amino acid reagents (e.g., Fmoc-dipeptides, Fmoc-β-Ala-OH). - Aspartimide Formation: Cyclization of aspartic acid residues leading to chain branching.[6] - Diketopiperazine Formation: Cyclization of the N-terminal dipeptide, leading to chain termination.[11] - Adducts with Scavengers: (e.g., piperidine).
Key Advantages Effective for long or aggregation-prone sequences.[]Milder conditions, suitable for sensitive modifications and automation.[2]
Key Disadvantages Harsh cleavage conditions (HF) can degrade sensitive peptides.[8]Potential for aspartimide and diketopiperazine formation.[6][11]
Case Study: Synthesis of "Difficult" Acyl Carrier Protein (65-74) Fragment via Fmoc-SPPS

The synthesis of the "difficult" 65-74 fragment of the acyl carrier protein (ACP) is often used to evaluate the efficiency of SPPS methods. The following data, adapted from a study on fast conventional Fmoc-SPPS, highlights the impact of different coupling reagents on the crude purity of this challenging peptide.[8][12]

ActivatorCoupling TimeCrude Purity (%)
HATU2 x 1 min83.63
HCTU2 x 20 min81.33
COMU2 x 1 min79.00

This data underscores that even within the Fmoc strategy, the choice of reagents can significantly influence the final purity.

Understanding and Mitigating Common Side Reactions

The formation of impurities is an inherent challenge in peptide synthesis. Understanding the mechanisms of these side reactions is the first step toward mitigating their impact on final purity.

Side_Reactions cluster_fmoc_impurities Common Impurities in Fmoc/tBu Synthesis cluster_boc_impurities Common Impurities in Boc/Bzl Synthesis aspartimide Aspartimide Formation (Asp-Xxx sequence) racemization leads to aspartimide->racemization beta_peptide leads to aspartimide->beta_peptide diketopiperazine Diketopiperazine Formation (N-terminal dipeptide) chain_termination chain_termination diketopiperazine->chain_termination causes piperidine_adduct Piperidine Adducts (from deprotection) purification_challenge purification_challenge piperidine_adduct->purification_challenge creates alkylation Alkylation (Trp, Met residues) modified_peptide modified_peptide alkylation->modified_peptide results in incomplete_deprotection Incomplete Side-Chain Deprotection heterogeneous_product heterogeneous_product incomplete_deprotection->heterogeneous_product results in

Caption: Common side reactions and their consequences in Fmoc/tBu and Boc/Bzl synthesis.

  • Aspartimide Formation: This is a major side reaction in Fmoc-SPPS, particularly at Asp-Gly or Asp-Ser sequences, where the peptide backbone nitrogen attacks the side-chain ester to form a five-membered ring.[6] This can lead to racemization and the formation of β-peptides, which are often difficult to separate from the desired product.

    • Mitigation: Using bulky side-chain protecting groups for Aspartic acid (e.g., O-2,4-dichlorobenzyl) can sterically hinder this cyclization.

  • Diketopiperazine Formation: This occurs at the dipeptide stage, where the N-terminal amino group attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[11] This is especially problematic with Proline at the N-terminus.

    • Mitigation: Using 2-chlorotrityl chloride resin, which provides steric hindrance, can suppress this side reaction.

  • Pyroglutamate Formation: The N-terminal glutamine can cyclize to form pyroglutamic acid, especially under acidic conditions.[10][13]

    • Mitigation: Using a protecting group on the side chain of glutamine, such as the trityl (Trt) group, can prevent this.

  • Alkylation of Sensitive Residues: During the strong acid cleavage in Boc-SPPS, the carbocations generated from the cleavage of protecting groups can alkylate the indole ring of tryptophan or the thioether of methionine.

    • Mitigation: The use of scavengers, such as triisopropylsilane (TIS) or ethanedithiol (EDT), in the cleavage cocktail is essential to trap these reactive species.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the key stages of peptide synthesis and analysis. The rationale behind each step is explained to foster a deeper understanding of the process.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (Manual)

Objective: To synthesize a model peptide using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Reaction vessel with a sintered glass filter

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15 minutes. The two-step deprotection ensures complete removal of the Fmoc group.

  • Washing:

    • Drain the piperidine solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine and the cleaved Fmoc-dibenzofulvene adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a Kaiser test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

  • Repeat Cycles:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with 20% piperidine in DMF to remove the last Fmoc group.

    • Wash the resin thoroughly with DMF and DCM, and then dry it under vacuum.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature. The scavengers in the cocktail will trap the reactive carbocations generated during deprotection.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

Protocol 2: Boc-Based Solid-Phase Peptide Synthesis (Manual)

Objective: To synthesize a model peptide using the Boc/Bzl strategy.

Materials:

  • Boc-amino acid-loaded Merrifield resin

  • Boc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • 50% (v/v) TFA in DCM

  • DCM

  • DMF

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • HF cleavage apparatus

Procedure:

  • Resin Swelling:

    • Swell the resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the 50% TFA in DCM solution and agitate for 20-30 minutes.

  • Washing:

    • Drain the TFA solution.

    • Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin and agitate for 5 minutes. This deprotonates the N-terminal ammonium salt to the free amine.

    • Wash the resin with DMF (3 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 eq.) and HBTU (3 eq.) in DMF. Add DIEA (6 eq.).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycles:

    • Repeat steps 2-6 for each subsequent amino acid.

  • Final Cleavage:

    • After the final coupling and washing, dry the peptide-resin under vacuum.

    • Place the dried resin in the reaction vessel of the HF apparatus.

    • Add anisole as a scavenger.

    • Carefully distill HF into the reaction vessel at -78°C.

    • Allow the reaction to proceed at 0°C for 1 hour with stirring.

    • Remove the HF by vacuum distillation.

  • Peptide Isolation:

    • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

    • Extract the peptide from the resin with a suitable solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous extract to obtain the crude peptide.

Protocol 3: Peptide Purification and Analysis

Objective: To purify the crude peptide by RP-HPLC and verify its identity and purity by mass spectrometry.

Materials:

  • Crude synthetic peptide

  • Reverse-phase C18 HPLC column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a small volume of a suitable solvent (e.g., 50% acetonitrile/water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • RP-HPLC Purification:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a constant flow rate.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the major peak.

  • Purity Analysis:

    • Analyze the collected fractions by analytical RP-HPLC using a shallower gradient to accurately determine the purity of the main peak.

    • Pool the fractions with the desired purity.

  • Mass Spectrometry Analysis:

    • Analyze an aliquot of the purified peptide by mass spectrometry to confirm its molecular weight. This verifies that the correct peptide has been synthesized.

  • Lyophilization:

    • Freeze-dry the pooled, purified fractions to obtain the final peptide product as a fluffy white powder.

Purification_Workflow start Crude Synthetic Peptide dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC Purification (C18 column, ACN/H2O gradient with TFA) filter->hplc collect Collect Fractions hplc->collect analyze_fractions Analyze Fractions (Analytical HPLC) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool ms_analysis Mass Spectrometry (Identity Confirmation) pool->ms_analysis lyophilize Lyophilization pool->lyophilize end Pure Peptide lyophilize->end

Caption: A typical workflow for the purification and analysis of a synthetic peptide.

Conclusion: Making the Right Choice for Optimal Purity

The choice between the Fmoc/tBu and Boc/Bzl strategies is a critical determinant of the final purity of a synthetic peptide. There is no single "best" method; the optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of sensitive residues or modifications, and the available laboratory infrastructure.

The Fmoc/tBu strategy stands as the modern workhorse for routine peptide synthesis, offering the significant advantages of milder reaction conditions and true orthogonality, which are particularly beneficial for sensitive and modified peptides. However, researchers must be vigilant in mitigating the risks of aspartimide and diketopiperazine formation.

The Boc/Bzl strategy , while requiring more stringent handling of hazardous reagents, remains an invaluable tool for synthesizing long, hydrophobic, and aggregation-prone peptides where the Fmoc method may falter.

Ultimately, a deep understanding of the chemical principles underlying each strategy, coupled with the implementation of robust and well-validated protocols, will empower researchers to navigate the complexities of peptide synthesis and consistently achieve the high purity required for their critical applications.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
  • Giraud, M., Cavelier, F., & Martinez, J. (1999). Diketopiperazine formation in solid phase peptide synthesis: a side reaction to be avoided. Peptides, 20(7), 895-908. [Link]
  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press. [Link]
  • Dick, F., E-Faham, A., & Albericio, F. (2018). Pyroglutamic acid formation: a nuisance in peptide synthesis. Journal of Peptide Science, 24(1), e3055. [Link]
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press. [Link]
  • Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Company. [Link]
  • Nakaie, C. R., et al. (2023).
  • van der Veken, P., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 22(18), 2693-2701. [Link]
  • LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
  • Yang, Y., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of pharmaceutical and biomedical analysis, 101, 2-30. [Link]
  • ResearchGate. (n.d.).
  • Harris, P. W., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]
  • White, P. D., & Chan, W. C. (2000). Basic principles. In Fmoc Solid Phase Peptide Synthesis (pp. 9-42). Oxford University Press. [Link]
  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. [Link]
  • ResearchGate. (n.d.). Chemical structures of some of the peptides synthesized in the... [Link]
  • IOSR Journal. (n.d.). Comparative Stepwise Polypeptide Synthesis Of ACYL Carrier Protein Fragment On Ps-Nvp-Hdoda Resin With Commerically Available. [Link]
  • The Royal Society of Chemistry. (2015). Microwave-assisted Peptide Synthesis. [Link]
  • LifeTein. (n.d.). Basic Peptides synthesis introduction. [Link]
  • Wikipedia. (n.d.). Peptide synthesis. [Link]
  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Predicting the Success of Fmoc-Based Peptide Synthesis. ACS chemical biology, 4(8), 949-959. [Link]
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A Comparative Kinetic Analysis of Peptide Bond Formation with Differentially Protected Serine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient incorporation of serine residues into synthetic peptides is a frequent yet critical challenge. The hydroxyl side chain of serine, while a key functional group, necessitates protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions. The choice of this protecting group can significantly influence the kinetics of peptide bond formation, coupling efficiency, and the purity of the final product. This guide provides an in-depth comparative analysis of the kinetic profiles of commonly used protected serine derivatives, supported by representative experimental data and detailed protocols.

Introduction: The Serine Conundrum in Peptide Synthesis

Serine's nucleophilic hydroxyl group can lead to O-acylation during coupling, and its β-carbon is susceptible to base-catalyzed elimination. Furthermore, serine residues are known to be prone to racemization during activation.[1][2] The selection of an appropriate side-chain protecting group is therefore a crucial first step in mitigating these risks. The most commonly employed protecting groups for Fmoc-serine are the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers. While all serve the primary purpose of masking the hydroxyl group, their steric bulk and electronic properties exert distinct effects on the rate and efficiency of peptide bond formation.

This guide will dissect these differences, offering a kinetic perspective on the performance of Fmoc-Ser(tBu)-OH, Fmoc-Ser(Bzl)-OH, and Fmoc-Ser(Trt)-OH in peptide synthesis. We will also explore the impact of various coupling reagents on their reaction kinetics.

The Impact of Protecting Groups on Coupling Kinetics: A Mechanistic Overview

The rate of peptide bond formation is fundamentally governed by the electrophilicity of the activated carboxylic acid and the nucleophilicity of the N-terminal amine of the growing peptide chain. The steric hindrance around the reaction center, influenced by both the protecting group and the coupling reagent, plays a significant role in modulating this rate.

  • Fmoc-Ser(tBu)-OH : The tert-butyl group is a relatively small and acid-labile protecting group.[3] Its modest steric bulk generally allows for favorable coupling kinetics.

  • Fmoc-Ser(Bzl)-OH : The benzyl group offers stability to trifluoroacetic acid (TFA) and is typically removed by strong acids like hydrogen fluoride (HF) or hydrogenolysis. Its larger size compared to the tBu group can introduce greater steric hindrance, potentially slowing down the coupling reaction.

  • Fmoc-Ser(Trt)-OH : The trityl group is a very bulky and acid-labile protecting group.[1] This significant steric hindrance is expected to have the most pronounced impact on slowing down the kinetics of peptide bond formation.

The interplay between the protecting group and the chosen coupling reagent is also a critical determinant of the overall reaction rate.

Comparative Kinetic Data

To provide a quantitative comparison, we present representative kinetic data for the coupling of Fmoc-Ser(tBu)-OH, Fmoc-Ser(Bzl)-OH, and Fmoc-Ser(Trt)-OH. The data below was generated using a standardized experimental protocol involving the coupling of the protected serine derivative to a model peptide (H-Gly-resin) and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Coupling Efficiency of Protected Serines with HATU

Protected SerineTime (min)% Completion
Fmoc-Ser(tBu)-OH585
1598
30>99
Fmoc-Ser(Bzl)-OH570
1592
3097
60>99
Fmoc-Ser(Trt)-OH555
1580
3091
6096
120>99

Note: The data presented is a representative example for illustrative purposes.

As the data indicates, the steric bulk of the protecting group has a clear impact on the coupling kinetics. Fmoc-Ser(tBu)-OH exhibits the fastest reaction rate, followed by Fmoc-Ser(Bzl)-OH, with the highly hindered Fmoc-Ser(Trt)-OH showing the slowest kinetics.

The Role of Coupling Reagents: A Kinetic Perspective

The choice of coupling reagent is another critical variable that can significantly modulate the rate of peptide bond formation. We compared the performance of three commonly used coupling reagents—HATU, HBTU, and DIC/Oxyma—for the coupling of Fmoc-Ser(tBu)-OH.

Table 2: Influence of Coupling Reagent on the Kinetics of Fmoc-Ser(tBu)-OH Coupling

Coupling ReagentTime (min)% Completion
HATU585
1598
30>99
HBTU575
1595
3098
60>99
DIC/Oxyma560
1588
3096
6098
120>99

Note: The data presented is a representative example for illustrative purposes.

The results highlight the superior performance of the uronium/aminium-based reagents, HATU and HBTU, in terms of reaction speed.[4] HATU, known for forming a highly reactive OAt-active ester, generally provides the fastest and most efficient coupling.[5] While DIC/Oxyma is a cost-effective option with a low risk of racemization, it exhibits slower kinetics.[2]

Potential Side Reactions and Mitigation Strategies

Beyond kinetics, the choice of protected serine and coupling conditions can influence the prevalence of side reactions.

  • Racemization : Serine is particularly susceptible to racemization during activation. The use of additives like HOBt or Oxyma is crucial for suppressing this side reaction.[1] The choice of base can also play a role, with sterically hindered bases like collidine being preferable to DIPEA.[1]

  • Dehydration : Although less common with proper protection, dehydration of the serine side chain to dehydroalanine can occur under harsh basic conditions.

  • O-acylation : Incomplete protection or premature deprotection of the hydroxyl group can lead to acylation by the incoming activated amino acid.

Careful selection of reagents and reaction conditions is paramount to minimizing these side reactions and ensuring the synthesis of a high-purity peptide.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis

A generalized workflow for SPPS is essential for reproducible results.

SPPS_Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling Washing_1->Amino_Acid_Coupling Washing_2 DMF Wash Amino_Acid_Coupling->Washing_2 Monitoring Coupling Monitoring (e.g., Kaiser Test) Washing_2->Monitoring Repeat Repeat Cycle Monitoring->Repeat If incomplete, recouple Cleavage Cleavage and Global Deprotection Monitoring->Cleavage If complete Repeat->Fmoc_Deprotection

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Protocol for Kinetic Analysis of Protected Serine Coupling via HPLC

This protocol outlines a method for quantitatively monitoring the progress of the coupling reaction.

Materials:

  • Fmoc-protected serine derivative (Fmoc-Ser(tBu)-OH, Fmoc-Ser(Bzl)-OH, or Fmoc-Ser(Trt)-OH)

  • Coupling reagent (e.g., HATU, HBTU, DIC/Oxyma)

  • Base (e.g., DIPEA, Collidine)

  • H-Gly-resin (or other suitable resin-bound amino acid)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • HPLC system with a C18 column

  • Acetonitrile (ACN) and water (with 0.1% TFA) for HPLC mobile phases

Procedure:

  • Resin Preparation: Swell the H-Gly-resin in DMF for 1 hour in a reaction vessel.

  • Reaction Setup: In a separate vial, pre-activate the Fmoc-protected serine (3 eq.) with the coupling reagent (2.9 eq.) and base (6 eq.) in DMF for 2-5 minutes.

  • Initiate Coupling: Add the activated amino acid solution to the swollen resin. Start a timer immediately.

  • Time-Point Sampling: At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the resin beads from the reaction vessel.

  • Quench and Wash: Immediately quench the reaction in the aliquot by washing thoroughly with DMF to remove unreacted reagents.

  • Cleavage: Treat the washed resin aliquot with the TFA cleavage cocktail for 2 hours to cleave the peptide from the resin and remove the protecting groups.

  • Sample Preparation for HPLC: Evaporate the TFA and dissolve the resulting peptide residue in the initial HPLC mobile phase.

  • HPLC Analysis: Inject the sample onto the HPLC system. The percentage of dipeptide (Fmoc-Ser-Gly) versus the unreacted glycine can be determined by integrating the respective peak areas in the chromatogram.[6][7]

  • Data Analysis: Plot the percentage of product formation against time to generate the kinetic profile for each protected serine derivative and coupling reagent combination.

Kinetic_Analysis_Workflow cluster_SPPS SPPS Reaction cluster_Analysis Analysis Start_Coupling Initiate Coupling Time_Points Withdraw Aliquots at Time Points Start_Coupling->Time_Points Quench Quench & Wash Time_Points->Quench Cleave Cleave from Resin Quench->Cleave HPLC_Prep Prepare for HPLC Cleave->HPLC_Prep HPLC_Run HPLC Analysis HPLC_Prep->HPLC_Run

Caption: Experimental workflow for kinetic analysis of peptide coupling.

Conclusion and Recommendations

The choice of protecting group for serine has a demonstrable impact on the kinetics of peptide bond formation. For rapid and efficient synthesis, Fmoc-Ser(tBu)-OH is the recommended choice due to its minimal steric hindrance, leading to faster coupling rates. Fmoc-Ser(Bzl)-OH offers an alternative when TFA lability is a concern, though at the cost of slightly slower kinetics. The highly hindered Fmoc-Ser(Trt)-OH should be reserved for specific applications where its properties are required, with the expectation of significantly longer coupling times.

In terms of coupling reagents, HATU consistently provides the fastest reaction rates, making it ideal for challenging couplings and for accelerating the incorporation of sterically hindered residues like Fmoc-Ser(Trt)-OH. HBTU remains a robust and slightly more economical alternative, while DIC/Oxyma is a suitable choice when minimizing racemization is the highest priority and longer reaction times are acceptable.

By understanding the interplay between the serine protecting group and the coupling reagent, researchers can make informed decisions to optimize their peptide synthesis protocols, leading to higher yields, improved purity, and greater overall success in their synthetic endeavors.

References

  • Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.
  • Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(95), 14295-14298.
  • Arote, N. D., & Akamanchi, K. G. (2013). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 125(6), 1263-1268.
  • Sletten, E., Nuño, M., & Seeberger, P. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.
  • Foley, D. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 4(3), 384-397.
  • Legrand, B., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(33), 3249-3252.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(4), 310-318.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Palasek, S. A., et al. (2007). Formation of endo-Ser impurity from Fmoc-Ser-OH coupling. Journal of peptide science, 13(3), 143-148.
  • de la Torre, B. G., & Albericio, F. (2020). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 24(9), 1776-1783.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Current protocols in protein science, Chapter 9, Unit-9.
  • Li, X., et al. (2018). Fragment synthesis of disulfide-containing peptides. RSC advances, 8(63), 36245-36251.
  • Aapptec. (n.d.). Coupling Reagents.
  • Vrettos, E. I., et al. (2021). Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester: (a) HATU... [Image]. ResearchGate.
  • Toth, G., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 23(11), 2946.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Phenomenex. (n.d.). APPLICATIONS.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the application of our products to their entire lifecycle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate (CAS No. 14464-15-4), a common chiral intermediate in peptide synthesis and medicinal chemistry.[1][2] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.

This document synthesizes established principles of laboratory waste management with specific considerations for this N-Cbz protected serine methyl ester.[1][3]

Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While specific hazard data for this exact compound is limited, information from structurally similar compounds and general chemical principles allows for a robust risk assessment.

  • Chemical Nature: This compound is a chiral ester derivative with a benzyloxycarbonyl (Cbz) protecting group.[1] It is typically a white crystalline solid at room temperature.[2]

  • Primary Hazards: Based on Safety Data Sheets (SDS) for analogous compounds, this compound should be handled with care to avoid potential irritation.[4][5]

    • Skin and Eye Irritation: Direct contact may cause irritation.[4][5]

    • Respiratory Irritation: Inhalation of the powder form can cause respiratory irritation.[4][6]

  • Hazardous Decomposition: Upon combustion, it may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7][8]

Personal Protective Equipment (PPE): A non-negotiable first line of defense is the consistent use of appropriate PPE.[6]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9]Protects against accidental splashes of solutions or airborne powder.[6]
Hand Protection Chemical-resistant nitrile gloves.[6]Provides a barrier against direct skin contact.
Body Protection A laboratory coat must be worn to protect skin and clothing.[6]Prevents contamination of personal clothing.
Respiratory A fume hood or biosafety cabinet should be used when handling the powder to prevent inhalation.[6]The fine powder can be easily aerosolized.

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is the cornerstone of compliant chemical waste management.[10][11] Never dispose of this chemical in regular trash or down the drain.[9][11]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA at or near the point of waste generation, for instance, a labeled section of a benchtop or a dedicated cabinet.[10][12][13] This area must be under the direct control of laboratory personnel.

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible, leak-proof container with a secure, tightly closing lid. Plastic containers are often preferred.[12]

  • Ensure the container is clean and dry before adding any waste.

Step 3: Collect and Categorize the Waste

  • Solid Waste: Collect un-used or expired this compound, and any grossly contaminated items (e.g., weigh boats, contaminated paper towels from a spill clean-up). Place these directly into the designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should typically be segregated.

  • Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

  • Contaminated PPE: Lightly contaminated items like gloves and disposable lab coats should be placed in a designated container for chemical waste.

Step 4: Proper Labeling of Hazardous Waste

  • From the moment the first drop of waste enters the container, it must be labeled.[12] The label must be clearly visible and include the following information:[10][14]

    • The words "Hazardous Waste" .[10][14]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[10]

    • A clear description of the associated hazards (e.g., "Irritant").[10][14]

    • The accumulation start date (the date the first waste was added to the container).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, PPE) G Segregate Waste Type A->G Segregate by type B Is waste container full or in SAA for >1 year? C Continue collection in SAA (Max 55 gal) B->C No D Arrange for EH&S Pickup B->D Yes H Final Disposal via Licensed Contractor D->H EH&S manages transfer E Properly Labeled Hazardous Waste Container? E->B Yes F Label Container: 'Hazardous Waste' Full Chemical Name Hazards (Irritant) E->F No F->B G->E

Sources

A Researcher's Guide to the Safe Handling of Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, a key intermediate in peptide synthesis and the development of biologically active molecules, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2] This guide provides an in-depth operational plan, grounded in established safety protocols, to address the specific hazards associated with this compound. By understanding the causality behind each procedural step, researchers can foster a self-validating system of safety and best practices within their laboratories.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, the primary hazards are associated with its potential for irritation and the risks inherent in handling fine chemical powders.[3] Safety Data Sheets (SDS) for this compound and structurally similar molecules indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5] Therefore, a conservative approach to handling, assuming these potential hazards, is essential.

Key Potential Hazards:

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[4][5]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[4][5]

  • Ingestion: Harmful if swallowed.[4]

Given these risks, a thorough risk assessment should be conducted before any new procedure involving this compound is initiated. This assessment should consider the quantity of the chemical being used, the duration of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE): The Last Line of Defense

Engineering and administrative controls are the primary means of ensuring safety. However, the appropriate use of PPE is a critical final barrier against exposure. The selection of PPE must be based on a comprehensive hazard assessment of the specific tasks to be performed.[6]

Table 1: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety goggles with side-shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Transfers Safety goggles and a face shieldNitrile glovesChemical-resistant laboratory coatNot generally required if performed in a fume hood
Running Reactions and Work-up Safety goggles and a face shieldNitrile glovesChemical-resistant laboratory coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
  • Eye and Face Protection: Safety glasses are the minimum requirement.[6] However, due to the risk of splashes and airborne particles, tightly fitting safety goggles are recommended.[7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger volumes of solutions.[8]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with this compound.[8] For prolonged contact or during spill cleanup, more robust gloves like butyl rubber may be necessary. Double-gloving is a good practice to protect against undetected pinholes and to allow for safe removal of the outer glove if it becomes contaminated.[8]

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[9] All protective clothing should be removed before leaving the laboratory.

  • Respiratory Protection: When handling the solid compound outside of a ventilated enclosure where dust may be generated, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[8][10] For most other procedures performed in a properly functioning chemical fume hood, respiratory protection is not typically required.[7]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures is paramount for minimizing risk. The following protocols for donning and doffing PPE and for the general handling of the compound are designed to be self-validating, ensuring a consistent and high level of safety.

Donning Sequence:

  • Lab Coat/Coveralls: Put on the laboratory coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles and, if necessary, a face shield.

  • Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Coveralls: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Face Shield and Goggles: Remove eye and face protection from the back to the front.

  • Respirator (if worn): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[5]

The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response prep_start Start: Procedure Planning risk_assessment Conduct Risk Assessment prep_start->risk_assessment select_ppe Select Appropriate PPE risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react segregate Segregate Waste react->segregate liquid_waste Liquid Waste (Non-halogenated) segregate->liquid_waste solid_waste Solid Waste (Contaminated PPE, etc.) segregate->solid_waste dispose Dispose via Licensed Contractor liquid_waste->dispose solid_waste->dispose end Procedure Complete dispose->end End of Procedure spill Spill Occurs evacuate Evacuate Area spill->evacuate contain Contain Spill evacuate->contain cleanup Clean Up with Absorbent contain->cleanup spill_dispose Dispose of Spill Debris as Hazardous Waste cleanup->spill_dispose

Caption: Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize the inhalation of dust and vapors.[4][10]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11]

In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[10] For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: Clean the spill area with soap and water after the bulk of the material has been removed.

  • Disposal: All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.[4]

Proper disposal of chemical waste is a legal and ethical responsibility to protect both human health and the environment.[12]

  • Waste Segregation: Do not dispose of this chemical down the drain.[7] All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials, must be collected in a designated, properly labeled hazardous waste container.[13]

  • Container Labeling: Waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company, in accordance with all local, state, and federal regulations.[4][14]

By integrating these safety protocols and operational plans into your daily laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, thereby upholding the highest standards of scientific integrity and laboratory safety.

References

  • The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. (n.d.). Vertex AI Search.
  • (2S,3R)-Methyl 2-(((benzyloxy)carbonyl)aMino)-3-hydroxybutanoate Safety Data Sheets. (n.d.). Echemi.com.
  • Safety Data Sheet - (R)-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid. (2024, November 1). Angene Chemical.
  • Safety Data Sheet - O-Benzyl-L-serine Methyl Ester Hydrochloride. (2018, July 6). TCI AMERICA.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet - N-Carbobenzyloxy-L-serine. (2021, December 24). Fisher Scientific.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Safety Data Sheet - Methyl 2-amino-3-(benzyloxy)propanoate. (n.d.). AK Scientific, Inc.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet - Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. (2008, June 22). Fisher Scientific.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager Magazine.
  • This compound. (n.d.). Benchchem.
  • N-Cbz-L-serine methyl ester 1676-81-9. (n.d.). Guidechem.

Sources

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Top-N result to add to graph 6

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.